molecular formula C21H36N8O6 B549975 Enterostatin CAS No. 117830-79-2

Enterostatin

Cat. No.: B549975
CAS No.: 117830-79-2
M. Wt: 496.6 g/mol
InChI Key: ITZMJCSORYKOSI-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APGPR Enterostatin is a pentapeptide with the sequence Ala-Pro-Gly-Pro-Arg. It is a specific form of this compound, a peptide released from the N-terminal cleavage of pancreatic procolipase in the intestine . Research indicates that this compound acts as a satiety signal that selectively reduces fat intake . Its effects are observed after both peripheral and central administration in animal models, and it is noted for its anorectic response specifically following chronic dietary fat ingestion . The biological activity of this compound is mediated through its receptor, identified as the beta-subunit of F1-ATPase found in the plasma membrane of various tissues, which initiates signaling via the pERK and MAPK pathways . Beyond its core role in regulating feeding behavior, APGPR this compound has demonstrated significant research value in several other areas. Studies suggest it has an antiangiogenic effect, inhibiting the activation of phosphorylated AMP kinase (pAMPK) and reducing VEGF-A gene expression in models like human hepatoma (HepG2) cells . It has also been shown to lower blood cholesterol levels independently of its food suppressive effects . Furthermore, this compound exhibits anti-analgesic properties by inhibiting morphine-induced analgesia, an effect that appears to be mediated through cholecystokinin (CCK) receptors . It may also play a role in memory enhancement, as it has been shown to improve scopolamine-induced amnesia in mice . This combination of properties makes APGPR this compound a versatile compound for research in metabolism, obesity, cardiovascular function, and behavioral neuroscience. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZMJCSORYKOSI-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151927
Record name L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name APGPR Enterostatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117830-79-2
Record name Procolipase activation peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117830792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APGPR Enterostatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and History of Enterostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of pancreatic procolipase, has emerged as a significant regulator of fat intake. Since its discovery, research has elucidated its physiological role in satiety, particularly in response to dietary fat, and has begun to unravel the complex signaling pathways through which it exerts its effects. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, details key experimental protocols used in its study, presents quantitative data on its physiological effects, and visualizes its known signaling pathways.

Discovery and History

The story of this compound begins with the study of pancreatic enzymes and their role in fat digestion. Procolipase, a protein secreted by the pancreas, was known to be a necessary cofactor for pancreatic lipase. The activation of procolipase to colipase involves the tryptic cleavage of a pentapeptide from its N-terminus. It was the investigation into the function of this cleaved peptide that led to the discovery of this compound.

Timeline of Key Discoveries:

  • 1991: The first seminal paper by Erlanson-Albertsson and her colleagues reported that the procolipase activation peptide, which they named "this compound," specifically inhibits fat intake in rats.[1] This foundational study demonstrated that intracerebroventricular injection of the pentapeptide Val-Pro-Asp-Pro-Arg (VPDPR) selectively reduced the consumption of a high-fat diet by 45% without affecting the intake of a low-fat diet.[1] This marked the official discovery of this compound and its primary physiological function.

  • 1993: Further research confirmed the anorectic effects of this compound, showing that intravenous administration also led to a significant inhibition of high-fat food intake.[2] Binding studies using tritiated this compound on crude brain membranes revealed the presence of both high-affinity (Kd = 0.5 nM) and low-affinity (Kd = 170 nM) binding sites, suggesting the existence of specific receptors.[2]

  • 1996: A novel source of this compound was identified in the stomach, where procolipase was found to be produced by chief cells.[3] This discovery expanded the understanding of this compound's origin beyond the pancreas. Two forms of this compound, Ala-Pro-Gly-Pro-Arg (APGPR) and Val-Pro-Gly-Pro-Arg (VPGPR), were identified in the gut and pancreas of rats.[3]

  • 1997: Chronic intracerebroventricular (ICV) infusion of this compound was shown to not only reduce fat intake but also lead to a decrease in body weight and body fat in rats.[4] This highlighted the potential therapeutic application of this compound in weight management.

  • 1998: The diversity of this compound sequences across different species was further characterized. APGPR was identified as the sole form in rat and mouse pancreas, while VPDPR was found in cats and pigs.[5]

  • 2004: A significant breakthrough in understanding this compound's mechanism of action was the identification of the β-subunit of F1F0-ATPase as a target protein.[6] This finding opened up new avenues for research into the molecular signaling of this compound.

  • Recent Years: Ongoing research continues to explore the intricate signaling pathways of this compound, including its interactions with central serotonergic and opioidergic systems, and its effects on protein trafficking and insulin (B600854) secretion.[7][8]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: Effect of this compound on Fat Intake in Rats
Administration RouteDoseAnimal ModelDiet% Reduction in Fat IntakeReference
Intracerebroventricular200 ngSprague-Dawley RatsHigh-Fat vs. Low-Fat Choice45%[1]
Intravenous38 nmolSprague-Dawley RatsHigh-FatSignificant Inhibition[2]
Intracerebroventricular0.5 µg/h (chronic)Sprague-Dawley RatsHigh-Fat vs. Low-Fat ChoiceSustained reduction[4]
Table 2: Effect of this compound on Body Weight in Rodents
Administration RouteDoseAnimal ModelDurationEffect on Body WeightReference
Intracerebroventricular0.5 µg/hSprague-Dawley Rats9 daysSignificant decrease[4]
Oral3 x 15 mg/dHuman Subjects4 daysNo significant difference from placebo[9]
Intraperitoneal/Intracerebroventricular (chronic)Not specifiedRatsNot specifiedDecreased body weight and body fat[10]
Table 3: In Vitro Effects of this compound
ParameterCell Line/TissueConcentrationEffectReference
Insulin SecretionBeta-TC6 cellsNot specifiedInhibited glucose-stimulated insulin release[7]
Receptor Binding (High Affinity)Crude brain membranes-Kd = 0.5 nM[2]
Receptor Binding (Low Affinity)Crude brain membranes-Kd = 170 nM[2]
F1F0-ATPase BindingPurified F1-ATPase-Kd = 1.7 x 10⁻⁷ M[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

The initial isolation of this compound was performed from pancreatic and gastric tissues.

Protocol:

  • Tissue Homogenization: Gastric mucosa, intestinal mucosa, or pancreas tissue is homogenized in an appropriate buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract.

  • Gel Filtration Chromatography: The supernatant is subjected to gel filtration chromatography (e.g., using Sephadex G-25) to separate molecules based on size. Fractions are collected and assayed for this compound-like immunoreactivity.

  • Ion-Exchange Chromatography: Fractions containing this compound are further purified by ion-exchange chromatography (e.g., using CM-Sepharose) to separate molecules based on charge.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC (e.g., using a C18 column) to obtain highly purified this compound.

  • Sequence Analysis: The amino acid sequence of the purified peptide is determined using methods like Edman degradation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

This assay is used to measure the concentration of this compound in biological samples.[12]

Protocol:

  • Coating: A 96-well microtiter plate is coated with a known amount of synthetic this compound and incubated overnight at 4°C.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS) for 1-2 hours at room temperature.

  • Competition: A mixture of the biological sample (or standard) and a specific primary antibody against this compound is added to the wells and incubated. This compound in the sample competes with the coated this compound for binding to the antibody.

  • Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added and incubated.

  • Substrate Addition: The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is read using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.

Radioligand Binding Assay for Receptor Characterization

This assay is used to identify and characterize receptors for this compound.[13][14]

Protocol:

  • Membrane Preparation: Crude brain membranes or membranes from cells expressing the putative receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled form of this compound (e.g., [³H]-enterostatin) in a binding buffer.

  • Competition (for determining binding affinity of unlabeled compounds): For competition assays, increasing concentrations of an unlabeled competitor (e.g., cold this compound or other peptides) are included in the incubation mixture.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the free radioligand to pass through.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki (inhibitory constant).

Signaling Pathways

This compound exerts its effects through a complex network of peripheral and central signaling pathways.

Peripheral Signaling Pathway

The peripheral effects of this compound are primarily mediated by the vagus nerve.

Peripheral_Signaling High-Fat Meal High-Fat Meal Procolipase Secretion Procolipase Secretion High-Fat Meal->Procolipase Secretion Stimulates This compound Release This compound Release Procolipase Secretion->this compound Release Trypsin Cleavage Vagal Afferent Nerve Vagal Afferent Nerve This compound Release->Vagal Afferent Nerve Activates NTS (Brainstem) NTS (Brainstem) Vagal Afferent Nerve->NTS (Brainstem) Signals to Hypothalamus Hypothalamus NTS (Brainstem)->Hypothalamus Relays Signal Satiety (Reduced Fat Intake) Satiety (Reduced Fat Intake) Hypothalamus->Satiety (Reduced Fat Intake)

Caption: Peripheral signaling of this compound via the vagal nerve.

Central Signaling Pathways

In the brain, this compound interacts with several neurotransmitter systems and cellular targets.

Central_Signaling cluster_brain Central Nervous System This compound (Central) This compound (Central) F1F0-ATPase (β-subunit) F1F0-ATPase (β-subunit) This compound (Central)->F1F0-ATPase (β-subunit) Binds to Serotonergic System Serotonergic System This compound (Central)->Serotonergic System Modulates Opioidergic System Opioidergic System This compound (Central)->Opioidergic System Modulates Reduced Fat Intake Reduced Fat Intake F1F0-ATPase (β-subunit)->Reduced Fat Intake Leads to Serotonergic System->Reduced Fat Intake Opioidergic System->Reduced Fat Intake

Caption: Central signaling pathways of this compound in the brain.

Experimental Workflow for Studying this compound's Effect on Fat Intake

A typical experimental workflow to investigate the in vivo effects of this compound is outlined below.

Experimental_Workflow Animal Acclimation Animal Acclimation Dietary Adaptation (High-Fat) Dietary Adaptation (High-Fat) Animal Acclimation->Dietary Adaptation (High-Fat) Cannula Implantation (ICV) Cannula Implantation (ICV) Dietary Adaptation (High-Fat)->Cannula Implantation (ICV) Baseline Food Intake Measurement Baseline Food Intake Measurement Cannula Implantation (ICV)->Baseline Food Intake Measurement This compound/Vehicle Administration This compound/Vehicle Administration Baseline Food Intake Measurement->this compound/Vehicle Administration Food Intake Monitoring Food Intake Monitoring This compound/Vehicle Administration->Food Intake Monitoring Data Analysis Data Analysis Food Intake Monitoring->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for in vivo studies of this compound's effects.

Conclusion

The discovery of this compound as the activation peptide of procolipase has unveiled a novel endogenous mechanism for the regulation of fat intake. From its initial characterization as a selective inhibitor of fat consumption to the identification of its molecular targets and complex signaling pathways, the field of this compound research has significantly advanced our understanding of appetite control. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the fields of physiology, pharmacology, and drug development. Future investigations into the intricate downstream effects of this compound's interaction with the F1F0-ATPase and its modulation of central neurotransmitter systems hold the promise of novel therapeutic strategies for obesity and related metabolic disorders.

References

The Activation of Procolipase to Enterostatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the biochemical cascade initiating from the activation of procolipase to the generation of the bioactive pentapeptide, enterostatin. It is designed for researchers, scientists, and drug development professionals investigating lipid metabolism, satiety signaling, and related therapeutic targets. This document details the enzymatic cleavage of procolipase by trypsin, the subsequent formation of colipase and this compound, and the physiological ramifications of this process. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this domain.

Introduction

The digestion and absorption of dietary fats are intricate processes orchestrated by a symphony of enzymes and cofactors. Central to this is the pancreatic lipase (B570770), which requires a protein cofactor, colipase, to efficiently hydrolyze triglycerides in the presence of bile salts in the duodenum. Colipase is secreted from the pancreas as an inactive zymogen, procolipase.[1] The activation of procolipase is a critical step, not only for initiating fat digestion but also for the concomitant release of a potent signaling molecule, this compound.

This compound, a pentapeptide, has garnered significant attention for its role in the regulation of fat intake and induction of satiety.[1][2][3] Its generation is intrinsically linked to the process of fat digestion, positioning it as a key physiological feedback regulator. Understanding the precise mechanisms of procolipase activation and the subsequent signaling pathways of this compound is paramount for developing novel therapeutic strategies targeting obesity and metabolic disorders.

This guide will provide a detailed technical overview of the core processes, from the initial enzymatic cleavage to the downstream cellular and physiological effects.

The Activation of Procolipase by Trypsin

The conversion of procolipase to its active form, colipase, is catalyzed by the serine protease trypsin in the intestinal lumen.[4][5] This proteolytic cleavage is a highly specific event, occurring at the Arg5-Gly6 bond of the procolipase molecule.[2] This process liberates the N-terminal pentapeptide, this compound, and the mature colipase protein.[2][4]

Structural Transformation

Procolipase is a single-chain polypeptide that, in its inactive state, maintains a conformation that is less efficient at anchoring pancreatic lipase to the lipid-water interface.[6] Crystallographic studies have revealed that procolipase undergoes a significant conformational change upon cleavage by trypsin.[7][8] The removal of the N-terminal this compound peptide exposes a hydrophobic surface on the colipase molecule, which is crucial for its interaction with both the lipase and the triglyceride substrate.[8][9] This "opening" of the structure allows colipase to effectively counteract the inhibitory effects of bile salts and anchor lipase at the interface, thereby facilitating lipolysis.[1]

dot graph "Procolipase Activation" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Procolipase [label="Procolipase (Inactive Zymogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trypsin [label="Trypsin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Proteolytic Cleavage\n(Arg5-Gly6 bond)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Colipase [label="Colipase (Active Cofactor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound (Pentapeptide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Procolipase -> Cleavage; Trypsin -> Cleavage; Cleavage -> Colipase [label="Formation of active cofactor"]; Cleavage -> this compound [label="Release of bioactive peptide"]; } caption: "Activation of Procolipase by Trypsin."

This compound: The Bioactive Byproduct

The release of this compound is an equimolar event to the formation of colipase.[4] This pentapeptide is not merely a byproduct of activation but a signaling molecule with distinct physiological functions, primarily related to the regulation of food intake, with a particular specificity for fat.[1][2][3]

This compound Signaling Pathways

This compound exerts its effects through both peripheral and central mechanisms.

Peripheral Pathway: Peripherally, this compound is thought to activate vagal afferent fibers in the gastrointestinal tract.[1] This signal is then relayed to the nucleus of the solitary tract (NTS) in the brainstem, which in turn projects to hypothalamic centers involved in appetite regulation.

dot graph "this compound Peripheral Signaling" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound (in GI tract)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vagal_Afferents [label="Vagal Afferent Terminals", fillcolor="#FBBC05", fontcolor="#202124"]; NTS [label="Nucleus of the Solitary Tract (NTS)\nin Brainstem", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hypothalamus [label="Hypothalamic Centers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Satiety [label="Satiety Signal\n(Reduced Fat Intake)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> Vagal_Afferents [label="Activation"]; Vagal_Afferents -> NTS [label="Signal Transmission"]; NTS -> Hypothalamus [label="Projection"]; Hypothalamus -> Satiety; } caption: "Peripheral Signaling Pathway of this compound."

Central Pathway: this compound can also cross the blood-brain barrier and act directly on various brain regions, including the hypothalamus and amygdala.[1] A key molecular target for this compound in the central nervous system is the β-subunit of F1-ATPase.[3][10] The binding of this compound to this receptor is thought to modulate intracellular signaling cascades that ultimately influence feeding behavior. The central response to this compound involves serotonergic and opioidergic pathways.[1]

dot graph "this compound Central Signaling" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound (in CNS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1_ATPase [label="F1-ATPase β-subunit (Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Cascade [label="Intracellular Signaling Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"]; Serotonergic_Opioidergic [label="Modulation of Serotonergic &\nOpioidergic Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Feeding_Behavior [label="Altered Feeding Behavior\n(Reduced Fat Intake)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> F1_ATPase [label="Binding"]; F1_ATPase -> Signaling_Cascade; Signaling_Cascade -> Serotonergic_Opioidergic; Serotonergic_Opioidergic -> Feeding_Behavior; } caption: "Central Signaling Pathway of this compound."

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding procolipase activation and this compound binding.

Parameter Value Species Conditions Reference
Trypsin Activation of Procolipase
Km0.06 mMPorcinepH not specified[6]
kcat8 s-1PorcinepH not specified[6]
Lipase-Colipase/Procolipase Interaction
Kd (Lipase-Colipase)2.0 x 10-7 MNot specifiedpH 8.0[2]
Kd (Lipase-Procolipase)1.0 x 10-5 MNot specifiedpH 8.0[2]
Kd (Lipase-Colipase)2.4 x 10-6 MNot specifiedpH 7.0[2]
Kd (Lipase-Procolipase)4.1 x 10-6 MNot specifiedpH 7.0[2]
Kd (Lipase-Colipase complex)10-7 MNot specifiedIn absence of substrate[9]
Kd (Lipase-Colipase complex)10-9 MNot specifiedIn presence of substrate[9]
This compound Receptor Binding
Kd (this compound to F1-ATPase β-subunit)150 nMRatSurface Plasmon Resonance[3]

Table 1: Kinetic and Binding Affinity Data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of procolipase activation and this compound function.

Procolipase Activation Assay

Objective: To determine the kinetics of procolipase activation by trypsin.

Principle: The rate of procolipase cleavage is monitored by measuring the appearance of a product (colipase or this compound) or the disappearance of the substrate (procolipase) over time. This can be achieved using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Materials:

  • Purified procolipase

  • Trypsin (sequencing grade)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • Stop solution (e.g., trypsin inhibitor, acid)

  • SDS-PAGE gels and reagents

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of procolipase in the reaction buffer.

  • Pre-incubate the procolipase solution at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of trypsin.

  • At various time points, withdraw aliquots of the reaction mixture and immediately add them to the stop solution to quench the reaction.

  • Analyze the samples by SDS-PAGE to visualize the disappearance of the procolipase band and the appearance of the colipase band. Densitometry can be used for quantification.

  • Alternatively, analyze the samples by RP-HPLC to separate and quantify procolipase, colipase, and this compound.

  • For detailed kinetic analysis, vary the concentration of procolipase and measure the initial reaction rates.

  • Calculate Km and kcat from a Lineweaver-Burk or Michaelis-Menten plot.

dot graph "Procolipase Activation Assay Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Purified Procolipase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C in Reaction Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Trypsin [label="Add Trypsin to Initiate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Course [label="Take Aliquots at Time Intervals", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction with Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Samples", shape=Msquare, fillcolor="#34A853", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis: Determine Kinetic Parameters", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Incubate; Incubate -> Add_Trypsin; Add_Trypsin -> Time_Course; Time_Course -> Quench; Quench -> Analysis; Analysis -> SDS_PAGE; Analysis -> HPLC; Analysis -> MS; SDS_PAGE -> Data_Analysis; HPLC -> Data_Analysis; MS -> Data_Analysis; } caption: "Workflow for Procolipase Activation Assay."

This compound Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to its receptor.

Principle: A radiolabeled or fluorescently labeled this compound analog is incubated with a preparation containing the receptor (e.g., cell membranes, purified receptor). The amount of bound ligand is measured after separating the bound from the free ligand.

Materials:

  • Radiolabeled ([3H] or [125I]) or fluorescently labeled this compound

  • Receptor source (e.g., membranes from cells expressing the F1-ATPase β-subunit)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Unlabeled this compound (for competition experiments)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare the receptor-containing membranes and determine the protein concentration.

  • In a series of tubes, add a fixed amount of receptor preparation.

  • For saturation binding, add increasing concentrations of labeled this compound.

  • For competition binding, add a fixed concentration of labeled this compound and increasing concentrations of unlabeled this compound.

  • Incubate the mixtures at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound ligand.

  • Measure the radioactivity or fluorescence of the filters.

  • Plot the specific binding data against the ligand concentration and use non-linear regression analysis to determine the Kd and Bmax (maximal number of binding sites).

dot graph "Receptor Binding Assay Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Receptor Preparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Receptor with Labeled this compound\n(and unlabeled for competition)", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibration [label="Allow to Reach Equilibrium", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Rapid Filtration to Separate\nBound and Free Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Filters with Cold Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Bound Radioactivity\nor Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis: Determine Kd and Bmax", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Incubate; Incubate -> Equilibration; Equilibration -> Filtration; Filtration -> Wash; Wash -> Measure; Measure -> Data_Analysis; } caption: "Workflow for this compound Receptor Binding Assay."

In Vivo Satiety Study

Objective: To evaluate the effect of this compound on food intake in an animal model.

Principle: Animals are administered this compound (e.g., via intraperitoneal or intracerebroventricular injection), and their food consumption is monitored over a specific period.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • This compound solution in a sterile vehicle (e.g., saline)

  • Vehicle control

  • Metabolic cages for monitoring food intake

  • High-fat and standard chow diets

Procedure:

  • Acclimate the animals to the housing conditions and diet.

  • Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure they are motivated to eat.

  • Administer this compound or vehicle control at the desired dose and route.

  • Provide pre-weighed amounts of food (either high-fat or standard chow) to the animals.

  • Measure food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) by weighing the remaining food.

  • Analyze the data to compare the food intake between the this compound-treated and control groups.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Conclusion

The activation of procolipase to colipase and the concurrent generation of this compound represent a pivotal nexus in the regulation of dietary fat digestion and energy homeostasis. The intricate interplay between the enzymatic activation, the subsequent conformational changes, and the downstream signaling of this compound highlights a sophisticated physiological system for sensing and responding to fat intake. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into this promising area of research with the potential to yield novel therapeutic interventions for metabolic diseases.

References

The Role of Enterostatin in the Regulation of Fat Intake: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant endogenous regulator of fat intake. Released in the gastrointestinal tract in response to dietary fat, it exerts its effects through a complex interplay of peripheral and central mechanisms, involving the gut-brain axis, specific receptor interactions, and modulation of key neuropeptidergic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, signaling cascades, and the experimental evidence that underpins this knowledge. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of obesity, metabolic disorders, and drug development.

Introduction

The rising prevalence of obesity and related metabolic diseases necessitates a deeper understanding of the physiological mechanisms governing food intake and energy balance. Dietary fat is a major contributor to energy intake, and its consumption is tightly regulated by a sophisticated network of signals originating from the gastrointestinal tract and communicating with the central nervous system. This compound, a pentapeptide with the sequence Ala-Pro-Gly-Pro-Arg (in humans), is a key player in this regulatory system, selectively reducing the intake of dietary fat.[1] It is generated from the cleavage of procolipase, a cofactor for pancreatic lipase (B570770) essential for fat digestion.[2] This guide will delve into the intricate mechanisms by which this compound achieves its anorexigenic effects on fat consumption.

Core Mechanism of Action

This compound's regulation of fat intake is multifaceted, involving both peripheral and central pathways. The initial signal is generated in the gut, and this information is relayed to the brain, where it modulates the activity of neuronal circuits controlling appetite and satiety.

Peripheral Signaling: The Gut-Brain Axis

The primary peripheral action of this compound is mediated through the vagus nerve, a critical communication pathway between the gut and the brain.[2][3]

  • Vagal Afferent Activation: this compound, present in the gut lumen and circulation after a fatty meal, is believed to interact with receptors on vagal afferent neurons.[2][4] This interaction generates a signal that travels to the nucleus of the solitary tract (NTS) in the brainstem, a key relay center for visceral sensory information.[4]

  • Role of CCK-A Receptors: The action of this compound appears to be dependent on the presence of cholecystokinin (B1591339) A (CCK-A) receptors.[1] Studies in rats lacking these receptors have shown them to be unresponsive to this compound, suggesting a permissive or synergistic role for CCK signaling in the this compound pathway.[1]

Central Signaling: A Network of Neurotransmitters

Upon reaching the central nervous system, the signal initiated by this compound influences several key neurotransmitter systems involved in appetite regulation.

  • Receptor Interactions:

    • F1-ATPase β-subunit: The β-subunit of F1-ATPase has been identified as a putative receptor for this compound.[5][6] This interaction is thought to be a key component of its signaling mechanism.

    • μ-Opioid Pathway: this compound may also act by inhibiting a μ-opioid-mediated pathway.[7][8] This is supported by binding studies and the observation that β-casomorphin, an opioid peptide that stimulates fat intake, acts as a competitive antagonist to this compound.[7][8]

  • Downstream Neuropeptide Modulation:

    • Melanocortin System: this compound's inhibitory effect on fat intake is modulated by the central melanocortin system.[9] It has been shown to induce the activation of α-melanocyte-stimulating hormone (α-MSH) neurons in the arcuate nucleus of the hypothalamus.[9] α-MSH is a potent anorexigenic peptide. Concurrently, this compound reduces the expression of Agouti-related peptide (AgRP), an orexigenic neuropeptide that antagonizes α-MSH at the melanocortin 4 receptor (MC4R).[9][10] This dual action shifts the balance towards a reduction in food intake.

    • Serotonergic and Opioidergic Pathways: The central responses to this compound also involve serotonergic and opioidergic components, further highlighting the complexity of its action within the brain.[1][2]

Quantitative Data

The following table summarizes the key quantitative data from various studies on this compound's mechanism of action.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd)
This compound to F1-ATPase β-subunit150 nMRat[5]
This compound to crude brain membranes (High affinity site)0.5 nMRat[11]
This compound to crude brain membranes (Low affinity site)170 nMRat[11]
Inhibitory Concentration (IC50)
β-casomorphin displacement of 3H-enterostatin binding to brain membranes10 µMRat[12]
Effective Dose for Fat Intake Inhibition
Intravenous injection38 nmolRat[11][12]
Near-celiac arterial injection0.05-13.5 nmolRat[4]
Intracerebroventricular injection200 ngRat[13]
Effect on Insulin (B600854) Secretion
Inhibition of glucose-stimulated insulin secretion55.3% at 1.6 x 10-4 MIsolated rat islets[13]

Experimental Protocols

This section outlines the general methodologies used in key experiments to elucidate the mechanism of action of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vivo Food Intake Studies
  • Objective: To determine the effect of this compound administration on food intake, particularly fat consumption.

  • Methodology:

    • Animal Model: Typically, male Sprague-Dawley rats are used, often adapted to a high-fat diet to enhance the effect of this compound.[4]

    • Administration: this compound is administered via various routes, including intravenous (i.v.), intraperitoneal (i.p.), intracerebroventricular (i.c.v.), or intra-arterial injection.[4][11][14]

    • Feeding Paradigm: Animals are often fasted overnight to ensure robust food intake. They are then presented with a choice of high-fat and low-fat diets, and the consumption of each is measured at specific time points.[12]

    • Data Analysis: Food intake is typically expressed as grams consumed or as a percentage of the control (vehicle-injected) group. Statistical analysis is performed to determine the significance of the observed effects.[12]

In Vitro Receptor Binding Assays
  • Objective: To identify and characterize the binding of this compound to its putative receptors.

  • Methodology:

    • Preparation of Membranes/Proteins: Crude brain membranes or purified proteins (e.g., F1-ATPase β-subunit) are prepared.[5][11]

    • Radioligand Binding: A radiolabeled form of this compound (e.g., 3H-enterostatin) is incubated with the membrane or protein preparation.[11]

    • Competition Assay: To determine binding affinity and specificity, competition experiments are performed by co-incubating the radioligand and the membranes/protein with increasing concentrations of unlabeled this compound or other potential ligands (e.g., β-casomorphin).[12]

    • Separation and Quantification: Bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: Binding parameters such as the dissociation constant (Kd) and the inhibitory concentration (IC50) are calculated.[11][12]

Measurement of Neuropeptide Expression
  • Objective: To assess the effect of this compound on the expression of anorexigenic and orexigenic neuropeptides in the brain.

  • Methodology:

    • Animal Treatment: Animals are treated with this compound or vehicle.

    • Tissue Collection: Brain regions of interest (e.g., hypothalamus, amygdala) are dissected.[9]

    • RNA/Protein Extraction: RNA or protein is extracted from the tissue samples.

    • Quantification:

      • Real-time PCR: To measure mRNA levels of target neuropeptides (e.g., AgRP, POMC).[9]

      • Immunohistochemistry/Immunofluorescence: To visualize and quantify the number of neurons expressing specific neuropeptides and to assess neuronal activation (e.g., c-fos expression).[9]

      • Western Blotting: To measure the protein levels of target neuropeptides.

    • Data Analysis: Changes in gene or protein expression are compared between this compound-treated and control groups.

Assessment of Vagal Afferent Signaling
  • Objective: To investigate the role of the vagus nerve in mediating the effects of this compound.

  • Methodology:

    • Vagotomy: In some studies, a surgical vagotomy is performed to determine if the effects of this compound are dependent on an intact vagus nerve.[4]

    • Capsaicin Treatment: Capsaicin can be used to selectively destroy vagal sensory neurons to assess their involvement.[4]

    • Electrophysiology: Direct recording of the electrical activity of vagal afferent fibers in response to this compound administration can provide direct evidence of their activation.

    • c-Fos Immunohistochemistry: Measurement of c-fos expression in the NTS can be used as a marker of neuronal activation in response to vagal afferent stimulation.[4]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound signaling pathway from the gut to the brain.

Experimental Workflow

Experimental_Workflow cluster_measurements Outcome Measurements Animal Model Selection Select Animal Model (e.g., Sprague-Dawley Rat) Dietary Adaptation Adapt to High-Fat Diet Animal Model Selection->Dietary Adaptation This compound Administration Administer this compound (i.v., i.c.v., etc.) Dietary Adaptation->this compound Administration Control Group Administer Vehicle Dietary Adaptation->Control Group Food Intake Measure Food Intake (High-fat vs. Low-fat) This compound Administration->Food Intake Brain Tissue Analysis Analyze Brain Tissue (Neuropeptide Expression) This compound Administration->Brain Tissue Analysis Control Group->Food Intake Control Group->Brain Tissue Analysis Data Analysis Statistical Analysis Food Intake->Data Analysis Brain Tissue Analysis->Data Analysis In Vitro Assays Perform In Vitro Assays (Receptor Binding) In Vitro Assays->Data Analysis Conclusion Draw Conclusions on This compound's Mechanism Data Analysis->Conclusion

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound plays a crucial role in the selective regulation of fat intake through a sophisticated and integrated network of peripheral and central signaling pathways. Its actions via the gut-brain axis, its interaction with the F1-ATPase β-subunit and the μ-opioid pathway, and its modulation of the melanocortin system underscore its importance as a potential therapeutic target for the management of obesity and related metabolic disorders.

Future research should focus on further elucidating the precise molecular interactions of this compound with its receptors and the downstream intracellular signaling cascades. A more detailed understanding of the interplay between this compound and other gut hormones in the regulation of fat intake is also warranted. Furthermore, the development of stable and potent this compound analogs could pave the way for novel pharmacological interventions to combat the overconsumption of dietary fat. The comprehensive data and methodologies presented in this guide provide a solid foundation for these future endeavors.

References

Peripheral vs. Central Effects of Enterostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant regulator of fat intake. Its ability to selectively reduce the consumption of dietary fat, demonstrated in numerous animal models, has positioned it as a peptide of interest in the study of appetite regulation and the development of anti-obesity therapeutics. This compound exerts its effects through both peripheral and central mechanisms, engaging a complex network of signaling pathways that bridge the gastrointestinal tract and the brain. This technical guide provides an in-depth exploration of the distinct and overlapping effects of peripheral and central this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling cascades involved.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of peripheral and central administration of this compound on food intake, gastric emptying, and energy expenditure in rodents.

Table 1: Effects of Peripheral this compound Administration on Food Intake in Rats

Administration RouteDoseAnimal ModelDietEffect on High-Fat Diet IntakeEffect on Low-Fat Diet IntakeCitation
Intraperitoneal (IP)120 nmolSprague-DawleyHigh-FatSuppressionNo effect[1]
Intravenous (IV)38 nmolSprague-DawleyHigh-FatSignificant inhibitionNot specified[2]
Intravenous (IV)76 nmolSprague-DawleyHigh-FatInhibitory effect lostNot specified[2]
Near-celiac artery0.05-13.5 nmolSprague-DawleyHigh-FatImmediate, dose-dependent inhibitionNot specified[3]
Intraduodenal infusion5.65 and 11.3 nmol/kg/minSprague-DawleyHigh-FatSignificant reductionNo inhibitory effect[4]

Table 2: Effects of Central this compound Administration on Food Intake in Rats

Administration RouteDoseAnimal ModelDietEffect on High-Fat Diet IntakeEffect on Low-Fat Diet IntakeCitation
Intracerebroventricular (ICV)1 nmolOsborne-Mendel & Sprague-DawleyHigh-FatReduced intakeNot specified[1]
Intracerebroventricular (ICV)200 ng (VPDPR)Sprague-DawleyHigh-Fat (17.8% by weight) / Low-Fat (5.2% by weight) choice45% decrease (p < 0.005)Unaffected[5]
Intracerebroventricular (ICV)0.5 µg/h (chronic infusion for 9 days)Sprague-DawleyHigh-Fat / Low-Fat choiceReduced intake (maximum depression at day 4)No compensatory increase[6]
Intracerebroventricular (ICV)1 nmolSprague-DawleyHigh-Fat (56% energy)Suppressed consumptionNot specified[7]
Third VentricleLow dosesNot specifiedNot specifiedReduced food intakeNot specified[8]
Third VentricleHigh dosesNot specifiedNot specifiedIneffectiveNot specified[8]

Table 3: Effects of this compound on Gastric Emptying and Energy Expenditure in Rats

AdministrationDoseAnimal ModelParameterEffectCitation
Peripheral
Intraperitoneal (IP)120 nmolSprague-DawleyGastric EmptyingFailed to inhibit[1]
Intraperitoneal (IP)100 nmolSprague-DawleyRespiratory Quotient (RQ)Reduced (Saline: 0.81 ± 0.02 vs. This compound: 0.76 ± 0.01)[9]
Intraperitoneal (IP)100 nmolSprague-DawleyEnergy ExpenditureIncreased by 44%[9]
Central
Intracerebroventricular (ICV)1 nmolS5B/Pl & Sprague-DawleyGastric EmptyingDecreased[1]
Intracerebroventricular (ICV)1 nmolOsborne-MendelGastric EmptyingNo effect[1]
Intracerebroventricular (ICV)1 nmolSprague-DawleyEnergy ExpenditureIncreased[9]
Intracerebroventricular (ICV)1 nmolSprague-DawleyRespiratory Quotient (RQ)No effect[9]

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

Objective: To deliver this compound directly into the central nervous system to study its central effects on food intake and other physiological parameters.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Guide cannula (23-gauge, 10 mm length) and dummy cannula

  • Dental cement and anchor screws

  • Microsyringe pump and injection cannula

  • This compound solution in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the rat and place it in a stereotaxic frame, ensuring the head is level.[10]

  • Surgical Preparation: Shave the scalp, sterilize the surgical area, and apply ophthalmic ointment to the eyes.[10]

  • Incision and Bregma Identification: Make a midline incision to expose the skull and identify the bregma.[10]

  • Drilling: Drill a small burr hole over the target injection site. For the lateral ventricle in rats, typical coordinates are approximately -0.8 mm posterior to bregma and ±1.5 mm lateral to the midline.[10]

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth (typically -3.5 to -4.0 mm ventral from the skull surface).[10]

  • Securing the Cannula: Secure the guide cannula to the skull using anchor screws and dental cement.[10]

  • Suturing and Recovery: Suture the scalp around the implant. Administer analgesics and allow a recovery period of at least 7 days.[10]

  • ICV Injection: For injection, remove the dummy cannula and insert the injection cannula connected to a microsyringe pump. Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to a total volume of 1-5 µL. Leave the injector in place for an additional minute to prevent backflow.[10][11]

Intraperitoneal (IP) Injection and Feeding Studies in Rats

Objective: To administer this compound peripherally and assess its effects on food intake.

Materials:

  • Sterile syringes (1-5 ml) and needles (23-25 gauge)

  • This compound solution in sterile saline

  • Animal scale

  • Food hoppers and metabolic cages for accurate food intake measurement

  • High-fat and low-fat diets

Procedure:

  • Animal Acclimation: Acclimate rats to the experimental conditions, including handling and the specific diet(s) to be used.

  • Diet Composition: A typical high-fat diet for rodent studies may contain 40-60% of calories from fat (e.g., lard and soybean oil), while a low-fat diet would have around 10% of calories from fat.[12][13][14]

  • Fasting: Food deprive the animals for a set period (e.g., 18 hours) before the injection to ensure a robust feeding response.[5]

  • Injection:

    • Restrain the rat securely. The 2-person technique is often preferred.[15][16]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]

    • Insert the needle at a 30-40° angle with the bevel facing up.[15]

    • Aspirate to ensure no body fluids are drawn, indicating correct placement in the peritoneal cavity.[17]

    • Inject the this compound solution. The maximum recommended volume is typically 10 ml/kg.[16]

  • Food Presentation and Measurement: Immediately after injection, present the pre-weighed food hoppers containing the high-fat and/or low-fat diets. Measure food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) by weighing the remaining food and accounting for spillage.

Measurement of Gastric Emptying in Rats

Objective: To determine the effect of this compound on the rate at which a meal empties from the stomach.

Method 1: Phenol (B47542) Red Recovery

  • Administer a test meal containing a non-absorbable marker (e.g., phenol red) via gavage.

  • At a predetermined time after gavage, euthanize the animal.

  • Clamp the pylorus and esophagus, and surgically remove the stomach.

  • Homogenize the stomach contents and measure the concentration of phenol red spectrophotometrically.

  • The amount of marker recovered is inversely proportional to the rate of gastric emptying.

Method 2: [13C]-Octanoic Acid Breath Test (Non-invasive)

  • Incorporate [13C]-octanoic acid into a liquid test meal.

  • After administration of the meal, place the rat in a metabolic chamber with a continuous flow of fresh air.[18]

  • Collect expired air samples at regular intervals and analyze the 13CO2/12CO2 ratio using a mass spectrometer.

  • The rate of 13CO2 appearance in the breath is proportional to the rate of gastric emptying of the liquid meal.[18]

Method 3: Acetaminophen (B1664979) Absorption

  • Administer a liquid meal containing acetaminophen via gavage.[9]

  • Collect blood samples at various time points after administration.

  • Measure the plasma concentration of acetaminophen. The rate of appearance of acetaminophen in the blood reflects the rate of gastric emptying.[9][19]

Fos Immunohistochemistry in Rat Brain

Objective: To identify neurons activated by this compound administration by detecting the protein product of the immediate-early gene c-fos.

Procedure:

  • Administer this compound (peripherally or centrally) to the rats.

  • After a set time (e.g., 90-120 minutes), deeply anesthetize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and post-fix it in the same fixative, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Section the brain on a cryostat or vibratome.

  • Perform immunohistochemistry on the brain sections using a primary antibody against Fos protein and a suitable secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent tag).

  • Visualize the labeled neurons under a microscope and quantify the number of Fos-positive cells in specific brain regions of interest (e.g., nucleus of the solitary tract, paraventricular nucleus, arcuate nucleus, amygdala).

Signaling Pathways

Peripheral this compound Signaling

The peripheral effects of this compound are primarily initiated in the gastrointestinal tract and relayed to the brain via the vagus nerve.

Peripheral_Enterostatin_Signaling cluster_gut Gastrointestinal Lumen cluster_vagus Vagal Afferent Neuron cluster_brainstem Brainstem (NTS) cluster_hypothalamus Hypothalamus High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase stimulates secretion Enterostatin_p This compound Procolipase->Enterostatin_p Trypsin cleavage CCK-A Receptor CCK-A Receptor Enterostatin_p->CCK-A Receptor activates (indirectly) Vagal_Signal Afferent Vagal Signal CCK-A Receptor->Vagal_Signal initiates signal NTS_Neurons Nucleus of the Solitary Tract (NTS) Neurons Vagal_Signal->NTS_Neurons transmits to Hypothalamic_Nuclei Hypothalamic Nuclei (e.g., PVN, ARC) NTS_Neurons->Hypothalamic_Nuclei Reduced_Fat_Intake Reduced Fat Intake Hypothalamic_Nuclei->Reduced_Fat_Intake mediates

Caption: Peripheral this compound signaling pathway.

Peripheral this compound, released in the gut in response to a high-fat meal, is thought to activate vagal afferent neurons. This activation is dependent on the presence of cholecystokinin (B1591339) A (CCK-A) receptors, although this compound itself does not bind to them.[20] The signal is transmitted via the vagus nerve to the nucleus of the solitary tract (NTS) in the brainstem, which then projects to hypothalamic nuclei to mediate the reduction in fat intake.

Central this compound Signaling

Centrally, this compound acts on several key brain regions, including the amygdala and hypothalamus, to modulate food intake through various interconnected pathways.

Central_Enterostatin_Signaling cluster_amygdala Amygdala cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) cluster_opioid Opioid System Enterostatin_c Central this compound (e.g., ICV administration) Amygdala_Neurons Amygdala Neurons Enterostatin_c->Amygdala_Neurons Kappa_Opioid_Receptor κ-Opioid Receptor Enterostatin_c->Kappa_Opioid_Receptor inhibits activity POMC_Neurons POMC Neurons Amygdala_Neurons->POMC_Neurons activates AgRP_Neurons AgRP/NPY Neurons Amygdala_Neurons->AgRP_Neurons inhibits Serotonergic_Input Serotonergic Input Amygdala_Neurons->Serotonergic_Input modulates MC4R MC4 Receptor POMC_Neurons->MC4R releases α-MSH to activate AgRP_Neurons->MC4R inhibits Reduced_Fat_Intake_c Reduced Fat Intake MC4R->Reduced_Fat_Intake_c leads to 5-HT1B_Receptor 5-HT1B Receptor 5-HT1B_Receptor->Reduced_Fat_Intake_c contributes to Serotonergic_Input->5-HT1B_Receptor activates Kappa_Opioid_Receptor->Reduced_Fat_Intake_c contributes to

Caption: Central this compound signaling pathways.

Central administration of this compound, particularly into the amygdala, activates a cascade of events in the hypothalamus.[21] This includes the activation of pro-opiomelanocortin (POMC) neurons and the inhibition of Agouti-related peptide (AgRP)/neuropeptide Y (NPY) neurons in the arcuate nucleus. The subsequent release of α-melanocyte-stimulating hormone (α-MSH) from POMC neurons acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus (PVN) to reduce fat intake.[10][22] This effect is also modulated by the serotonergic system, specifically via 5-HT1B receptors in the PVN.[23] Furthermore, this compound's effects are intertwined with the endogenous opioid system, where it appears to inhibit the pro-phagic actions of kappa-opioid receptor agonists.[7][24]

Experimental Workflow for Investigating Peripheral vs. Central Effects

Experimental_Workflow cluster_surgery Surgical Preparation cluster_measurements Outcome Measures Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Diet_Acclimation Diet Acclimation (High-Fat vs. Low-Fat) Animal_Model->Diet_Acclimation ICV_Cannulation ICV Cannulation (for central studies) Diet_Acclimation->ICV_Cannulation IP_Group No Surgery (for peripheral studies) Diet_Acclimation->IP_Group Administration This compound Administration ICV_Cannulation->Administration IP_Group->Administration Central_Admin Central (ICV) Administration->Central_Admin Peripheral_Admin Peripheral (IP) Administration->Peripheral_Admin Food_Intake Food Intake Measurement (HF vs. LF choice) Central_Admin->Food_Intake Gastric_Emptying Gastric Emptying Assay Central_Admin->Gastric_Emptying Energy_Expenditure Indirect Calorimetry Central_Admin->Energy_Expenditure Brain_Analysis Brain Tissue Analysis (e.g., Fos, mRNA expression) Central_Admin->Brain_Analysis Peripheral_Admin->Food_Intake Peripheral_Admin->Gastric_Emptying Peripheral_Admin->Energy_Expenditure Peripheral_Admin->Brain_Analysis Data_Analysis Data Analysis and Comparison Food_Intake->Data_Analysis Gastric_Emptying->Data_Analysis Energy_Expenditure->Data_Analysis Brain_Analysis->Data_Analysis

Caption: Experimental workflow for comparing peripheral and central this compound effects.

Conclusion

This compound's regulation of fat intake is a multifaceted process involving distinct yet interconnected peripheral and central pathways. Peripherally, it acts as a gut-derived signal that communicates with the brain via the vagus nerve in a CCK-A receptor-dependent manner. Centrally, it directly modulates key appetite-regulating nuclei in the amygdala and hypothalamus, influencing the melanocortin, serotonergic, and opioid systems. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate mechanisms of this compound action. A comprehensive understanding of these dual effects is crucial for the potential development of this compound-based therapeutic strategies to combat obesity and related metabolic disorders. Future research should focus on the translation of these findings to human physiology and the exploration of the therapeutic window and potential side effects of modulating the this compound system.

References

The Intricate Web of Enterostatin Signaling in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has emerged as a significant regulator of food intake, particularly exerting a selective inhibition on fat consumption. Its influence extends from the gastrointestinal tract to the central nervous system, where it orchestrates a complex network of signaling pathways to modulate appetite and energy homeostasis. This technical guide provides an in-depth exploration of the core this compound signaling pathways within the brain, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development, offering a foundational understanding of this compound's mechanism of action and its potential as a therapeutic target.

Core Signaling Pathways of this compound in the Brain

This compound's effects in the brain are not mediated by a single, linear pathway but rather through a convergence of interactions with several key neurochemical systems. The primary pathways identified include the melanocortin system, the opioid and serotonergic systems, and a unique interaction with the F1-ATPase β-subunit, a putative receptor. Peripheral signals are relayed to the central nervous system via the vagus nerve.

Interaction with the Melanocortin System

A substantial body of evidence points to the critical role of the melanocortin system in mediating this compound's anorectic effects on fat intake.[1][2] this compound's influence on this pathway is characterized by:

  • Suppression of Agouti-Related Protein (AgRP): this compound has been shown to reduce the expression of AgRP in the hypothalamus and amygdala.[1][2] AgRP is an orexigenic peptide that acts as an inverse agonist at the melanocortin 4 receptor (MC4R). By suppressing AgRP, this compound effectively disinhibits the MC4R pathway.

  • Activation of α-Melanocyte-Stimulating Hormone (α-MSH) Neurons: Injections of this compound into the amygdala lead to the activation of α-MSH neurons in the arcuate nucleus of the hypothalamus, as indicated by increased c-Fos expression.[1][2] α-MSH is an agonist for MC4R, and its activation promotes satiety.

  • Dependence on MC4R: The inhibitory effect of this compound on fat intake is absent in MC4R knockout mice, demonstrating the necessity of this receptor for this compound's action.[1][2] Furthermore, the administration of an MC3/MC4 receptor antagonist, SHU9119, blocks the feeding-inhibitory response to this compound.[1]

Enterostatin_Melanocortin_Pathway This compound This compound Amygdala Amygdala This compound->Amygdala acts on Hypothalamus Hypothalamus (Arcuate Nucleus) Amygdala->Hypothalamus signals to AgRP AgRP Expression Hypothalamus->AgRP inhibits alphaMSH α-MSH Neurons Hypothalamus->alphaMSH activates MC4R MC4R AgRP->MC4R inhibits alphaMSH->MC4R activates FatIntake Fat Intake MC4R->FatIntake reduces

Modulation of the Opioid System

This compound's regulation of fat intake is also linked to its interaction with the endogenous opioid system, which is known to play a role in the rewarding aspects of food consumption.[3] The primary mechanism appears to be an inhibition of the µ-opioid-mediated pathway.[3][4] This suggests that this compound may reduce the hedonic drive for fat consumption by counteracting the pleasurable effects mediated by opioids.

Involvement of the Serotonergic System

The central anorectic effects of this compound are partially mediated through the serotonergic system.[5] Specifically, the 5-HT1B receptor subtype has been identified as a key player.[6] A neuronal pathway from the amygdala to the paraventricular nucleus (PVN) of the hypothalamus appears to regulate the this compound response through the activation of 5-HT1B receptors in the PVN.[6] The administration of a 5-HT1B receptor antagonist attenuates the reduction in food intake induced by this compound.[6]

Enterostatin_Serotonin_Pathway This compound This compound Amygdala Amygdala This compound->Amygdala PVN Paraventricular Nucleus (PVN) Amygdala->PVN Neuronal Pathway HT1B_Receptor 5-HT1B Receptor PVN->HT1B_Receptor activates AnorecticResponse Anorectic Response HT1B_Receptor->AnorecticResponse mediates

The F1-ATPase β-Subunit as a Putative Receptor

A novel and intriguing aspect of this compound signaling is the identification of the β-subunit of F1F0-ATPase as a putative this compound receptor.[3][7][8] This protein is present on both plasma and mitochondrial membranes in the rat liver and amygdala.[8] this compound binds to the isolated β-subunit but not to the assembled F1-ATPase complex.[8] This interaction is complex, as low concentrations of this compound promote the binding of the antagonist β-casomorphin1-7, while higher concentrations displace it.[8] This suggests that this compound and β-casomorphin1-7 bind to distinct sites on the protein.[8]

Enterostatin_F1ATPase_Interaction This compound This compound F1_ATPase_beta F1-ATPase β-subunit This compound->F1_ATPase_beta binds to DownstreamSignaling Downstream Signaling F1_ATPase_beta->DownstreamSignaling initiates

Vagal-Central Nervous System Communication

The peripheral effects of this compound are communicated to the brain via the afferent vagus nerve.[5][9] Intraperitoneal administration of this compound induces c-Fos expression in the nucleus tractus solitarius, parabrachial nucleus, paraventricular nucleus, and supraoptic nucleus; these responses are abolished by hepatic vagotomy.[9] This indicates that this compound, produced in the gut in response to fat ingestion, transmits a satiety signal to key appetite-regulating centers in the brain through this neural pathway.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the binding affinities of this compound and related molecules in the brain.

LigandPreparationHigh-Affinity KdLow-Affinity KdReference
3H-Enterostatin (APGPR)Crude brain membranes0.5 nM170 nM[10]
3H-Enterostatin (APGPR)SK-N-MC cells0.5-1.5 nM15-30 nM[11]
125I-YGGAPGPRSK-N-MC cells-Similar to low affinity of 3H-APGPR[11]

Table 1: Binding Affinities of this compound to Brain Membranes and Cells

LigandProteinDissociation Constant (Kd)MethodReference
This compoundImmobilized F1-ATPase β-subunit150 nMSurface Plasmon Resonance[8]
Iodinated this compoundF1-ATPase1.7 x 10-7 M (170 nM)Two-phase partition[4]
Iodinated this compound (in presence of β-casomorphin)F1-ATPase5.0 x 10-7 M (500 nM)Two-phase partition[4]

Table 2: Binding Affinities of this compound to F1-ATPase

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the study of this compound signaling. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Intracerebroventricular (ICV) Injection of this compound

This protocol is used to deliver this compound directly into the cerebral ventricles, allowing for the study of its central effects on feeding behavior.

ICV_Injection_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Frame) Cannula_Implantation Guide Cannula Implantation (Targeting Lateral Ventricle) Animal_Prep->Cannula_Implantation Recovery Post-operative Recovery Cannula_Implantation->Recovery Habituation Habituation to Injection Procedure Recovery->Habituation Injection ICV Injection of this compound or Vehicle Habituation->Injection Behavioral_Testing Measurement of Food Intake (High-fat vs. Low-fat diet) Injection->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Methodology:

  • Animal Preparation: Adult male rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). The head is shaved and the animal is placed in a stereotaxic frame.

  • Cannula Implantation: A guide cannula is stereotaxically implanted to target a lateral cerebral ventricle. The cannula is secured to the skull with dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

  • Recovery: Animals are allowed to recover for at least one week post-surgery.

  • Habituation: Prior to the experiment, animals are habituated to the injection procedure.

  • Injection: On the day of the experiment, the dummy cannula is removed and an injection cannula connected to a microsyringe is inserted. This compound (e.g., 200 ng in saline) or vehicle is infused over a period of one minute.[12]

  • Behavioral Testing: Immediately after the injection, animals are returned to their home cages with pre-weighed amounts of high-fat and low-fat food. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours).

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as AgRP or the F1-ATPase β-subunit, in brain tissue.

Methodology:

  • Tissue Homogenization: Brain tissue from specific regions (e.g., hypothalamus, amygdala) is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-AgRP or anti-F1-ATPase β-subunit) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for c-Fos Expression

This method is used to identify neurons that have been activated by a specific stimulus, such as the administration of this compound, by detecting the expression of the immediate early gene product, c-Fos.

Methodology:

  • Animal Perfusion: Following experimental manipulation (e.g., intraperitoneal injection of this compound), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

  • Tissue Processing: The brains are removed, post-fixed in paraformaldehyde, and then cryoprotected in a sucrose (B13894) solution. The brains are then sectioned using a cryostat or vibratome.

  • Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.

  • Blocking: Sections are incubated in a blocking solution containing normal serum and a detergent (e.g., Triton X-100) to block non-specific binding sites and permeabilize the tissue.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against c-Fos overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

  • Signal Amplification: The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method.

  • Visualization: The peroxidase activity is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Mounting and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of c-Fos-positive cells in specific brain regions is counted under a microscope.

Conclusion

The signaling pathways of this compound in the brain are multifaceted and integrated with key neurochemical systems that govern appetite and energy balance. The convergence of its actions on the melanocortin, opioid, and serotonergic systems, coupled with its unique interaction with the F1-ATPase β-subunit, underscores the complexity of its regulatory role. The communication between the gut and the brain via the vagus nerve highlights the importance of peripheral signals in central appetite control. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is crucial for elucidating the physiological significance of this compound and for the development of novel therapeutic strategies targeting obesity and metabolic disorders. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.

References

The Role of Enterostatin in Satiety and Appetite Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has emerged as a significant regulator of appetite, with a particular specificity for fat intake. This technical guide provides a comprehensive overview of the current understanding of this compound's role in satiety and appetite control. It details the molecular mechanisms, signaling pathways, and physiological effects of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols and visual representations of signaling cascades and experimental workflows are included to facilitate further research and drug development in the field of obesity and metabolic disorders.

Introduction

This compound is a pentapeptide produced in the gastrointestinal tract during the digestion of dietary fat.[1] It is cleaved from procolipase, a precursor to colipase, which is an essential cofactor for pancreatic lipase.[2] The primary sequence of this compound varies slightly across species, with the human form being Ala-Pro-Gly-Pro-Arg (APGPR) and the rodent form being Val-Pro-Gly-Pro-Arg (VPGPR) or Val-Pro-Asp-Pro-Arg (VPDPR).[1][3] Beyond the pancreas, procolipase and this compound are also produced in the gastric mucosa and the mucosal epithelia of the small intestine.[2][3] High-fat diets have been shown to increase procolipase gene transcription and the release of this compound into the gastrointestinal lumen, suggesting a feedback mechanism to regulate fat consumption.[2] This guide explores the multifaceted role of this compound in the complex interplay of gut-brain signaling that governs satiety and appetite.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through both peripheral and central mechanisms, influencing a network of signaling pathways involved in appetite regulation.

Peripheral Signaling

The peripheral actions of this compound are primarily mediated through the vagus nerve.[2] After its release in the gut, this compound is believed to interact with receptors on vagal afferent fibers, which then transmit satiety signals to the brain.[4] Studies have shown that transection of the hepatic branch of the vagus nerve abolishes the food intake-reducing effects of peripherally administered this compound.[4]

The signaling is also dependent on the presence of cholecystokinin (B1591339) A (CCK-A) receptors.[1] While this compound itself does not bind to CCK-A receptors, its anorectic effects are absent in rats lacking these receptors, indicating a necessary permissive or interactive role of CCK in the this compound signaling cascade.[5][6]

Central Signaling

When administered centrally, this compound also reduces food intake, particularly of high-fat diets.[7] Its central effects are mediated through a complex interplay of neurotransmitter systems and neuronal pathways.

2.2.1 F1-ATPase β-Subunit Interaction

A key molecular target for this compound is the β-subunit of F1F0-ATPase, a component of the mitochondrial ATP synthase complex.[8][9] This interaction is thought to be a crucial step in its signaling cascade. The binding of this compound to the F1-ATPase β-subunit can be displaced by β-casomorphin, a peptide that stimulates fat intake, suggesting a competitive interaction at this site.[8] Surface plasmon resonance measurements have confirmed the binding of this compound to the immobilized F1-ATPase β-subunit with a dissociation constant of 150 nM.[9]

2.2.2 Opioidergic and Serotonergic Pathways

This compound's central mechanism involves the inhibition of a µ-opioid-mediated pathway. Binding studies have demonstrated that this compound can be displaced by opioid peptides like β-casomorphin and Met-enkephalin in brain membranes and neuroepithelioma cells.[10] This suggests that this compound may act as an antagonist or inverse agonist at opioid receptors or a closely related site, thereby reducing the rewarding aspect of fat consumption.

Furthermore, the central responses to this compound are mediated through a pathway that includes a serotonergic component.[2]

2.2.3 Melanocortin System

The melanocortin system, a critical regulator of energy balance, is also modulated by this compound. This compound's inhibitory effect on fat intake is absent in melanocortin 4 receptor (MC4R) knockout mice.[11][12] Additionally, the anorectic effect of this compound can be blocked by the MC3R/MC4R antagonist SHU9119.[11] this compound has been shown to induce Fos activation in α-melanocyte-stimulating hormone (α-MSH) neurons in the arcuate nucleus and reduce the expression of Agouti-related peptide (AgRP), an antagonist of MC4R, in the hypothalamus and amygdala.[11][12]

Signaling Pathway Diagrams

Enterostatin_Peripheral_Signaling High-Fat Meal High-Fat Meal Procolipase Secretion Procolipase Secretion High-Fat Meal->Procolipase Secretion This compound Release This compound Release Procolipase Secretion->this compound Release Vagal Afferents Vagal Afferents This compound Release->Vagal Afferents Brainstem (NTS) Brainstem (NTS) Vagal Afferents->Brainstem (NTS) Neural Signal CCK-A Receptor CCK-A Receptor CCK-A Receptor->Vagal Afferents Permissive Role Satiety Signal Satiety Signal Brainstem (NTS)->Satiety Signal

Enterostatin_Central_Signaling cluster_hypothalamus Hypothalamus This compound (Central) This compound (Central) F1-ATPase β-subunit F1-ATPase β-subunit Opioid Pathway Opioid Pathway Melanocortin System (MC4R) Melanocortin System (MC4R) Reduced Fat Intake Reduced Fat Intake

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound on food intake, body weight, and other metabolic parameters have been quantified in numerous studies.

Table 1: Effects of this compound on Food Intake in Animal Models
SpeciesAdministration RouteDoseDietEffect on Food IntakeCitation
RatIntravenous38 nmolHigh-FatSignificant inhibition[13]
RatIntravenous76 nmolHigh-FatNo significant inhibition, slight initial increase[10][13]
RatIntraperitoneal-High-FatReduced intake[4][7]
RatThird VentricleLow doses-Reduced intake[7]
RatThird VentricleHigh doses-Ineffective[7]
RatAmygdala-High-FatSelectively reduced fat intake[11]
Table 2: Binding Affinity of this compound
LigandPreparationBinding SiteDissociation Constant (Kd)Citation
[3H]-EnterostatinCrude rat brain membranesHigh-affinity0.5 nM[10][13]
[3H]-EnterostatinCrude rat brain membranesLow-affinity170 nM[13]
This compoundImmobilized F1-ATPase β-subunit-150 nM[9]
Table 3: Human Clinical Trial of Oral this compound
Study DesignParticipantsInterventionDurationKey FindingsCitation
Double-blind, placebo-controlled, crossover12 healthy subjects with a preference for a high-fat dietOral this compound (3 x 15 mg/d) vs. Placebo4 daysNo significant difference in total energy intake, macronutrient composition, energy expenditure, or body weight between treatments.[14]

Detailed Experimental Protocols

Animal Model for Investigating the Anorectic Effect of this compound

Objective: To determine the effect of peripherally administered this compound on high-fat food intake in rats.

Animals: Male Sprague-Dawley rats.

Housing: Individually housed in a temperature-controlled environment with a 12:12-h light-dark cycle.

Diet: Adapted to a high-fat diet.

Experimental Procedure:

  • Food Deprivation: Rats are food-deprived for 18 hours with free access to water.[13]

  • Injection: Rats are injected intravenously (e.g., via tail vein) with either vehicle (saline) or this compound (VPGPR) at various doses (e.g., 38 nmol, 76 nmol).[13]

  • Food Presentation: Immediately after injection, pre-weighed amounts of high-fat food are presented to the rats.

  • Measurement of Food Intake: Food intake is measured at regular intervals (e.g., 30, 60, 120, 180 minutes) by weighing the remaining food.

  • Data Analysis: Cumulative food intake is calculated and compared between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Experimental_Workflow_Animal_Study Animal Acclimatization Animal Acclimatization Food Deprivation (18h) Food Deprivation (18h) Animal Acclimatization->Food Deprivation (18h) IV Injection (this compound/Vehicle) IV Injection (this compound/Vehicle) Food Deprivation (18h)->IV Injection (this compound/Vehicle) Presentation of High-Fat Diet Presentation of High-Fat Diet IV Injection (this compound/Vehicle)->Presentation of High-Fat Diet Measure Food Intake (multiple time points) Measure Food Intake (multiple time points) Presentation of High-Fat Diet->Measure Food Intake (multiple time points) Data Analysis Data Analysis Measure Food Intake (multiple time points)->Data Analysis

In Vitro Binding Assay for this compound Receptor Interaction

Objective: To characterize the binding of this compound to its putative receptor, the F1-ATPase β-subunit, using surface plasmon resonance (SPR).

Materials:

  • Purified F1-ATPase β-subunit

  • Synthetic this compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit for protein immobilization

Experimental Procedure:

  • Immobilization of F1-ATPase β-subunit: The purified F1-ATPase β-subunit is covalently immobilized onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • A running buffer is continuously passed over the sensor surface to establish a stable baseline.

    • Different concentrations of this compound are injected over the immobilized F1-ATPase β-subunit surface.

    • The association and dissociation of this compound are monitored in real-time by measuring the change in the SPR signal (response units).

  • Data Analysis:

    • The binding data are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9]

Other Physiological Effects of this compound

Beyond its primary role in appetite regulation, this compound has been shown to exert other metabolic effects:

  • Insulin (B600854) Secretion: this compound can reduce insulin secretion.[2][15] This effect may be mediated through the downregulation of Dynamin2, a protein involved in protein trafficking.[15]

  • Thermogenesis: It may increase sympathetic drive to brown adipose tissue, potentially increasing thermogenesis.[2]

  • Corticosteroid Secretion: this compound can stimulate adrenal corticosteroid secretion.[2]

  • Cholesterol Levels: Oral administration of this compound has been shown to reduce serum cholesterol levels in mice, an effect dependent on CCK(1) receptors.[16]

Pathophysiological Relevance and Therapeutic Potential

Alterations in this compound production or responsiveness have been linked to obesity. Strains of rats prone to obesity and with a preference for dietary fat have been shown to have low this compound production.[2] Similarly, individuals with obesity may exhibit lower secretion of pancreatic procolipase after a meal compared to lean individuals.[2]

These findings suggest that this compound or its mimetics could be potential therapeutic agents for the treatment of obesity. However, the lack of effect of oral this compound in a human clinical trial highlights the challenges in translating the findings from animal models to humans, possibly due to issues with bioavailability, dosage, or the specific experimental conditions.[14] Further research is needed to explore more effective delivery systems and to fully understand the therapeutic potential of targeting the this compound system for weight management.

Conclusion

This compound is a key gut-brain signaling peptide that plays a specific role in the regulation of fat intake. Its complex mechanism of action, involving both peripheral and central pathways and interactions with multiple receptor and neurotransmitter systems, makes it a fascinating subject for research in the field of appetite control. While the direct therapeutic application of this compound remains to be established, a deeper understanding of its physiological roles and signaling cascades will undoubtedly open new avenues for the development of novel anti-obesity drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working towards this goal.

References

Enterostatin and its Intricate Role in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has emerged as a significant endogenous regulator of lipid metabolism. Primarily known for its selective inhibitory effect on fat intake, its mechanisms of action extend to influencing insulin (B600854) secretion, body weight, and adiposity through a complex network of central and peripheral signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on lipid metabolism, detailing the quantitative outcomes of key studies, the experimental protocols utilized, and the signaling cascades involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

This compound is a pentapeptide that is cleaved from the N-terminus of pancreatic procolipase by trypsin in the intestinal lumen.[1] Its discovery has opened new avenues for understanding the physiological regulation of fat consumption and energy homeostasis. High-fat diets stimulate the synthesis of procolipase, leading to increased production of this compound, suggesting a natural feedback mechanism to control fat intake.[1][2] The peptide acts at both peripheral and central levels to exert its effects, which are not limited to appetite suppression but also encompass broader metabolic regulation.[2]

Quantitative Effects of this compound on Lipid Metabolism

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound.

Parameter Species/Model Administration Route Dosage Effect Citation
High-Fat Diet IntakeSprague-Dawley RatsIntracerebroventricular (ICV)200 ng45% decrease in high-fat diet consumption[3]
High-Fat Diet IntakeRatsChronic Intracerebroventricular (ICV) Infusion0.5 µg/h for 9 daysSignificant reduction in high-fat diet intake, with maximum depression at day 4[4]
Body WeightRatsChronic Intracerebroventricular (ICV) Infusion0.5 µg/h for 9 daysDecline in body weight[4]
Fat Pad and Liver WeightsRatsChronic Intracerebroventricular (ICV) Infusion0.5 µg/h for 9 daysReduction in fat pad and liver weights compared to control[4]
Serum TriglyceridesRatsChronic Intracerebroventricular (ICV) Infusion0.5 µg/h for 9 daysDecreased serum triglycerides[4]
Energy Intake & ExpenditureHumans (with a preference for a high-fat diet)Oral3 x 15 mg/d for 4 daysNo significant difference in total energy intake or energy expenditure compared to placebo[5]
Body WeightHumans (with a preference for a high-fat diet)Oral3 x 15 mg/d for 4 daysNo significant difference in body weight loss compared to placebo[5]
Insulin SecretionPerfused Rat PancreasIn vitro100 nMAbolished glucose-induced insulin response in pancreases from 24-h starved rats[6]
Insulin SecretionPerfused Rat PancreasIn vitro100 nMBlocked insulin output evoked by Gastric Inhibitory Peptide (GIP) by ~75% and Glucagon-Like Peptide-1 (GLP-1) by ~80% in fed rats[6]
ATP ProductionInsulinoma cellsIn vitroNot specified~31% decrease in ATP production[7]

Signaling Pathways and Mechanisms of Action

This compound's effects are mediated through a sophisticated network of signaling pathways in both the central nervous system and peripheral tissues.

Central Signaling Pathways

This compound administered centrally acts on various brain regions, including the amygdala and hypothalamus, to regulate food intake.[8] The central response involves the interplay of several neurotransmitter systems.

Enterostatin_Central_Signaling This compound This compound (Central Administration) Amygdala Amygdala This compound->Amygdala Hypothalamus Hypothalamus (Arcuate Nucleus, PVN) This compound->Hypothalamus Amygdala->Hypothalamus Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System (μ-opioid pathway inhibition) Hypothalamus->Opioidergic_System Melanocortin_System Melanocortin System (MC4R) Hypothalamus->Melanocortin_System Fat_Intake Reduced Fat Intake Serotonergic_System->Fat_Intake Opioidergic_System->Fat_Intake AgRP AgRP Expression (Reduced) Melanocortin_System->AgRP Melanocortin_System->Fat_Intake

Caption: Central signaling cascade of this compound.

Studies have demonstrated that the anorectic effect of this compound is mediated through pathways involving serotonergic and opioidergic components.[2] Specifically, it may inhibit a μ-opioid-mediated pathway.[9][10] Furthermore, this compound's inhibition of dietary fat intake is modulated by the melanocortin system, as its effects are absent in melanocortin 4 receptor (MC4R) knockout mice and are blocked by the MC3/4R antagonist SHU9119.[11] this compound has also been shown to reduce the expression of Agouti-Related Peptide (AgRP) in the hypothalamus and amygdala.[11]

Peripheral Signaling and Cellular Mechanisms

Peripherally, this compound's actions are initiated in the gastrointestinal tract and transmitted to the brain via afferent vagal signals.[2] At the cellular level, a key target of this compound is the β-subunit of the F1F0-ATP synthase, which acts as a receptor.[9][12]

Enterostatin_Peripheral_Signaling Enterostatin_Peripheral This compound (Peripheral) F1F0_ATPase F1F0-ATPase β-subunit (Receptor) Enterostatin_Peripheral->F1F0_ATPase Vagal_Afferents Afferent Vagal Signaling Enterostatin_Peripheral->Vagal_Afferents ATP_Production Decreased ATP Production F1F0_ATPase->ATP_Production Insulin_Secretion Inhibition of Insulin Secretion F1F0_ATPase->Insulin_Secretion Hypothalamic_Centers Hypothalamic Centers Vagal_Afferents->Hypothalamic_Centers Fat_Intake_Reduction Reduced Fat Intake Hypothalamic_Centers->Fat_Intake_Reduction Sympathetic_Drive Increased Sympathetic Drive (Brown Adipose Tissue) Hypothalamic_Centers->Sympathetic_Drive Corticosteroid_Secretion Stimulation of Adrenal Corticosteroid Secretion Hypothalamic_Centers->Corticosteroid_Secretion

Caption: Peripheral and cellular mechanisms of this compound.

The binding of this compound to the F1-ATPase can lead to a decrease in ATP production.[7] This interaction is also implicated in the inhibition of insulin secretion from pancreatic beta cells.[2][12] this compound's peripheral mechanism for reducing fat intake involves an afferent vagal signaling pathway to hypothalamic centers.[2] Chronically, this compound can lead to reduced body weight and body fat, which may be a consequence of multiple metabolic effects, including reduced insulin secretion, increased sympathetic drive to brown adipose tissue, and stimulation of adrenal corticosteroid secretion.[2][8]

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the findings and designing future studies.

In Vivo Animal Studies: Intracerebroventricular (ICV) Cannulation and Injection

This protocol is fundamental for investigating the central effects of this compound.

ICV_Protocol_Workflow Start Start: Animal Acclimatization Surgery Stereotaxic Surgery: Implantation of Guide Cannula into Lateral Ventricle Start->Surgery Recovery Post-operative Recovery (e.g., 1 week) Surgery->Recovery Habituation Habituation to Experimental Conditions (e.g., specific diet, handling) Recovery->Habituation Injection ICV Injection of this compound or Vehicle (e.g., artificial CSF) Habituation->Injection Measurement Measurement of Outcomes: - Food Intake (High-fat vs. Low-fat) - Body Weight - Blood Parameters (Triglycerides, Insulin) Injection->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for ICV administration studies.

  • Animal Model: Typically, adult male Sprague-Dawley rats are used.

  • Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle.

  • Recovery: A recovery period of at least one week is allowed post-surgery.

  • Habituation: Rats are habituated to the specific dietary paradigm, such as a two-choice diet of high-fat and low-fat food.

  • Injection: A specific dose of this compound, dissolved in a vehicle like artificial cerebrospinal fluid, is injected through the cannula. Control animals receive the vehicle alone.

  • Data Collection: Food intake from both diet choices is measured at specific time points post-injection. Body weight and relevant blood parameters are also assessed.

Human Clinical Trials: Double-Blind, Placebo-Controlled, Crossover Design

This design is the gold standard for assessing the efficacy of a substance in humans.

Human_Trial_Workflow Recruitment Recruitment of Subjects (e.g., healthy, with high-fat diet preference) Randomization Randomization into Two Groups Recruitment->Randomization GroupA Group A: Receives this compound (e.g., 4 days) Randomization->GroupA GroupB Group B: Receives Placebo (e.g., 4 days) Randomization->GroupB Washout Washout Period GroupA->Washout Data_Collection Data Collection during each phase: - Energy Intake - Energy Expenditure (Respiration Chamber) - Body Weight - Subjective scores (hunger, satiety) GroupA->Data_Collection GroupB->Washout GroupB->Data_Collection Crossover Crossover of Treatments Washout->Crossover GroupA_Crossover Group A: Receives Placebo (e.g., 4 days) Crossover->GroupA_Crossover GroupB_Crossover Group B: Receives this compound (e.g., 4 days) Crossover->GroupB_Crossover GroupA_Crossover->Data_Collection GroupB_Crossover->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for a crossover clinical trial.

  • Participants: Healthy subjects with a demonstrated preference for a high-fat diet are recruited.

  • Design: A double-blind, placebo-controlled, randomized crossover design is employed. This means that each participant receives both the this compound and a placebo treatment at different times, with a "washout" period in between to eliminate any carryover effects. Neither the participants nor the researchers know who is receiving which treatment at any given time.

  • Intervention: Participants ingest either this compound or a placebo for a defined period (e.g., 4 days) while consuming a high-fat diet ad libitum.

  • Measurements: Key outcomes such as total energy intake, macronutrient composition of the diet, 24-hour energy expenditure (measured in a respiration chamber), body weight, and subjective ratings of hunger and satiety are recorded.

  • Analysis: The data from the this compound and placebo phases are compared for each participant.

Conclusion and Future Directions

This compound is a key player in the complex regulation of lipid metabolism, primarily through its potent and selective inhibition of fat intake. Its multifaceted mechanism of action, involving central neurotransmitter systems and peripheral cellular targets, makes it an attractive candidate for the development of novel therapeutics for obesity and other metabolic disorders. While animal studies have demonstrated significant effects, the translation of these findings to humans, particularly with oral administration, requires further investigation. Future research should focus on elucidating the precise molecular interactions of this compound with its receptors, identifying strategies to enhance its bioavailability and efficacy in humans, and exploring its potential synergistic effects with other metabolic regulators. A deeper understanding of this compound's role will undoubtedly contribute to the advancement of treatments for metabolic diseases.

References

Endogenous Production of Enterostatin in the Gut: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous production of enterostatin, a pentapeptide that plays a crucial role in the regulation of dietary fat intake. We will delve into the biosynthesis of this compound from its precursor, procolipase, its cellular sources within the gastrointestinal tract, the regulatory mechanisms governing its secretion, and its downstream signaling pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and drug development efforts in the field of metabolic regulation.

Biosynthesis and Molecular Profile of this compound

This compound is a pentapeptide derived from the N-terminal end of procolipase, a co-enzyme essential for the function of pancreatic lipase (B570770) in fat digestion.[1][2][3][4][5][6][7][8][9][10] The activation of procolipase to colipase is primarily catalyzed by the action of trypsin in the intestinal lumen, which cleaves the pro-peptide, releasing this compound.[4][7][10][11]

The amino acid sequence of this compound varies across species. In humans, the sequence is Ala-Pro-Gly-Pro-Arg (APGPR), while in rats, two forms, APGPR and Val-Pro-Gly-Pro-Arg (VPGPR), have been identified.[10][12] The porcine and equine versions have the sequence Val-Pro-Asp-Pro-Arg (VPDPR).[7][10]

Cellular Sources and Distribution of this compound Production

The production of this compound is not confined to a single location within the gut but originates from multiple cell types, highlighting its multifaceted role in digestive physiology.

  • Pancreatic Acinar Cells: The exocrine pancreas is the primary source of procolipase, the precursor to this compound.[3][7][13][14][15][16][17][18] Pancreatic acinar cells synthesize and secrete procolipase into the duodenum as a component of pancreatic juice.[16][17][18]

  • Gastric Chief Cells: The stomach, specifically the chief cells located in the fundic region, represents another significant site of procolipase production.[12][14][15] This gastric source of procolipase contributes to the local generation of this compound in the upper gastrointestinal tract.

  • Enteroendocrine Cells: this compound itself is also produced and stored in specialized endocrine cells within the gut mucosa.[1][3][12][13][14][15] Immunohistochemical studies have identified this compound-immunoreactive cells, specifically enterochromaffin cells, in the antral region of the stomach and throughout the small intestine.[14][15]

Regulation of this compound Secretion

The release of this compound is tightly regulated by dietary signals and hormonal factors, ensuring its availability corresponds with the presence of fat in the gut.

  • Dietary Fat: The consumption of a high-fat diet is a potent stimulus for the upregulation of procolipase gene transcription and the subsequent secretion of this compound into the gastrointestinal lumen.[1][2][4][13][19][20][21] This provides a direct link between the presence of dietary fat and the production of a signal that regulates its intake.

  • Cholecystokinin (CCK): The gut hormone CCK, released from enteroendocrine cells in response to fat and protein in the duodenum, stimulates the secretion of pancreatic enzymes, including procolipase.[21] This CCK-mediated pathway further enhances the production of this compound during fat digestion.

Quantitative Data on this compound Levels

The following tables summarize key quantitative data related to this compound concentrations and its effects on fat intake, compiled from various studies.

ParameterSpeciesConditionConcentration/EffectReference(s)
This compound Concentration
Intestinal ContentRatBasal540 ± 70 nM[5]
SerumRatBasal50 ± 4 nM[5]
Intestinal ContentRatPancreatic Duct Ligation5.4 ± 1.5 nM[5]
Intestinal ContentRatHigh-Fat Diet (7 days)5.02 ± 1.6 µM[8]
Intestinal ContentRatCCK-8 Infusion5.64 ± 1.1 µM[8]
Effects on Fat Intake
High-Fat Diet IntakeRat200 ng VPDPR (ICV)45% decrease[2]
High-Fat Food IntakeRat38 nmol this compound (IV)Significant inhibition[15]
Food Intake/Energy ExpenditureHuman3 x 15 mg/day (oral)No significant effect[19]
Binding Affinity
Brain MembranesRatHigh-Affinity Site (Kd)0.5 nM[15]
Brain MembranesRatLow-Affinity Site (Kd)170 nM[15]

ICV: Intracerebroventricular, IV: Intravenous, Kd: Dissociation Constant

Signaling Pathways of this compound

This compound exerts its physiological effects through a complex interplay of peripheral and central signaling pathways.

Peripheral Signaling

The primary peripheral mechanism of this compound involves the activation of the afferent vagus nerve, which transmits signals from the gut to the brain.[1][13] The integrity of the vagal pathway is essential for the anorectic effects of peripherally administered this compound. Furthermore, the action of this compound is dependent on the presence of functional CCK-A receptors, suggesting a synergistic or permissive role for CCK in this compound signaling.[1][3]

Central Signaling

Once the signal reaches the brain, this compound influences neural circuits that regulate appetite and food reward. The central responses to this compound are mediated, at least in part, through serotonergic and opioidergic pathways.[1][13] Additionally, this compound has been shown to interact with the F1F0-ATPase, a ubiquitous enzyme involved in cellular energy metabolism, suggesting a potential role in modulating cellular energy status as a means of influencing feeding behavior.[6][19][20]

Enterostatin_Signaling_Pathway cluster_gut Gastrointestinal Lumen cluster_enteroendocrine Enteroendocrine Cell cluster_circulation Circulation / Vagal Afferents cluster_brain Central Nervous System Procolipase Procolipase Trypsin Trypsin Procolipase->Trypsin Enterostatin_Lumen This compound Trypsin->Enterostatin_Lumen Colipase Colipase Trypsin->Colipase Enterostatin_Signal This compound Enterostatin_Lumen->Enterostatin_Signal Enterostatin_Cell This compound Enterostatin_Cell->Enterostatin_Signal Vagus_Nerve Afferent Vagus Nerve Enterostatin_Signal->Vagus_Nerve F1F0_ATPase F1F0-ATPase Enterostatin_Signal->F1F0_ATPase CCK_A_Receptor CCK-A Receptor (Permissive Role) Vagus_Nerve->CCK_A_Receptor Hypothalamus Hypothalamus Vagus_Nerve->Hypothalamus Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System Hypothalamus->Opioidergic_System Appetite_Regulation ↓ Fat Intake Serotonergic_System->Appetite_Regulation Opioidergic_System->Appetite_Regulation F1F0_ATPase->Appetite_Regulation

Diagram 1: this compound Production and Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous production and function of this compound.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantification of this compound in biological samples.

Materials:

  • Microtiter plate pre-coated with goat anti-rabbit IgG

  • Rabbit anti-enterostatin antibody

  • This compound standard

  • Biotinylated this compound

  • Streptavidin-horseradish peroxidase (HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Biological samples (e.g., intestinal content, serum) appropriately processed and diluted.

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., ranging from 0.1 to 100 nM).

  • Sample and Standard Addition: Add 50 µL of standards and samples to the appropriate wells of the microtiter plate.

  • Antibody and Biotinylated Peptide Addition: Add 25 µL of diluted rabbit anti-enterostatin antibody and 25 µL of biotinylated this compound to each well.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of diluted streptavidin-HRP to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the amount of this compound in the sample.

ELISA_Workflow start Start prep Prepare Standards and Samples start->prep add_reagents Add Standards, Samples, Anti-Enterostatin Ab, and Biotinylated this compound prep->add_reagents incubate1 Incubate 2 hours at Room Temperature add_reagents->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate 1 hour at Room Temperature add_hrp->incubate2 wash2 Wash Plate (4x) incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate 15-30 min in the Dark add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read calculate Calculate this compound Concentration read->calculate end_node End calculate->end_node

Diagram 2: Competitive ELISA Workflow for this compound Quantification.
Immunohistochemical (IHC) Localization of this compound

This protocol outlines the steps for localizing this compound-producing cells in gastrointestinal tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded gastrointestinal tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody: Rabbit anti-enterostatin

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Wash buffer (PBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Wash with PBS. Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-enterostatin antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides 3 times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the slides 3 times with PBS.

  • Detection: Apply the DAB chromogen substrate and incubate until the desired brown color develops. Monitor under a microscope.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Microscopy: Visualize and capture images using a light microscope. This compound-positive cells will appear brown.

IHC_Workflow start Start deparaffinize Deparaffinize and Rehydrate Tissue Sections start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Blocking (Peroxidase and Non-specific) antigen_retrieval->blocking primary_ab Incubate with Primary Ab (anti-Enterostatin) blocking->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Ab wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 detection Develop with DAB Substrate wash2->detection counterstain Counterstain with Hematoxylin detection->counterstain dehydrate_mount Dehydrate and Mount counterstain->dehydrate_mount visualize Microscopic Visualization dehydrate_mount->visualize end_node End visualize->end_node

Diagram 3: Immunohistochemistry Workflow for this compound Localization.
In Vivo Assessment of this compound's Effect on Fat Intake

This protocol describes a typical experiment to evaluate the effect of this compound on dietary fat preference in rodents.

Animals and Housing:

  • Male Sprague-Dawley rats, individually housed.

  • Maintained on a 12:12 hour light-dark cycle.

  • Acclimated to a two-choice diet of high-fat and low-fat chow for at least one week prior to the experiment.

Experimental Design:

  • Cannulation (for central administration): Surgically implant a cannula into the lateral cerebral ventricle of anesthetized rats. Allow for a one-week recovery period.

  • Baseline Food Intake: Measure daily intake of both high-fat and low-fat diets for several days to establish a baseline.

  • Treatment Administration:

    • Central Injection: Inject a specific dose of this compound (or vehicle control) through the cannula.

    • Peripheral Injection: Administer this compound (or vehicle control) via intraperitoneal or intravenous injection.

  • Food Intake Measurement: Immediately after injection, provide pre-weighed amounts of both high-fat and low-fat diets. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Data Analysis: Analyze the data to determine the effect of this compound on the intake of each diet, total caloric intake, and food preference. Statistical analysis (e.g., ANOVA) should be used to compare treatment groups to the control group.

Conclusion

The endogenous production of this compound in the gut represents a sophisticated physiological system for the regulation of dietary fat intake. Arising from the cleavage of procolipase secreted by the pancreas and stomach, and also produced directly by enteroendocrine cells, this compound acts via both peripheral and central pathways to selectively reduce the consumption of fat. A thorough understanding of its biosynthesis, secretion, and signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of novel therapeutic strategies targeting obesity and other metabolic disorders. This technical guide provides a foundational resource for researchers and drug development professionals to advance our knowledge of this important gut peptide and harness its potential for clinical applications.

References

Beyond Appetite: A Technical Guide to the Diverse Physiological Functions of Enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, is well-recognized for its role in the selective reduction of dietary fat intake. However, a growing body of evidence reveals a wider spectrum of physiological activities that extend far beyond appetite regulation. This technical guide provides an in-depth exploration of these functions, with a particular focus on this compound's impact on pancreatic exocrine and endocrine secretion, its emerging role in stress and anxiety, and its influence on lipid metabolism. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the fields of physiology, pharmacology, and drug development.

Introduction

This compound is a pentapeptide with the amino acid sequence Ala-Pro-Gly-Pro-Arg (APGPR) in humans, generated in the gastrointestinal tract by the enzymatic cleavage of procolipase, a cofactor for pancreatic lipase.[1][2] While its primary described function is the selective inhibition of fat intake, this guide delves into its multifaceted physiological roles that are independent of appetite suppression. Understanding these diverse functions is critical for elucidating the full therapeutic potential of this compound and its analogues.

Pancreatic Function

This compound exerts significant regulatory effects on both the exocrine and endocrine functions of the pancreas.

Inhibition of Pancreatic Exocrine Secretion

This compound has been shown to inhibit pancreatic protein secretion. This inhibitory action appears to be mediated indirectly through a gut-based mechanism rather than a direct effect on the pancreas.

Quantitative Data: Inhibition of Pancreatic Protein Secretion

SpeciesExperimental ModelTreatmentDosageEffectReference
PigIn vivo; intraduodenal infusionThis compound (VPDPR)2 mg/kg/h~60% inhibition of pancreatic protein secretion under basal and CCK/secretin stimulated conditions[1]
PigIn vivo; intravenous infusionThis compound (VPDPR)0.2 mg/kg/hNo significant effect on pancreatic secretion[1]
Inhibition of Pancreatic Endocrine Secretion (Insulin)

A substantial body of evidence demonstrates that this compound inhibits insulin (B600854) secretion from pancreatic β-cells. This effect is observed in response to various secretagogues, suggesting a direct action on the β-cell.

Quantitative Data: Inhibition of Insulin Secretion

SpeciesExperimental ModelStimulantThis compound ConcentrationEffect on Insulin SecretionReference
RatPerfused Pancreas9 mmol/l Glucose100 nmol/l~70% inhibition[2]
RatPerfused Pancreas0.1 mmol/l Tolbutamide100 nmol/l~40% inhibition[2]
RatPerfused Pancreas5 mmol/l Arginine100 nmol/l~70% inhibition[2]
RatIsolated Islets16.7 mM Glucose1.6 x 10⁻⁴ M55.3% inhibition[3]
RatPerfused PancreasGastric Inhibitory Peptide (GIP)100 nM~75% inhibition[4]
RatPerfused PancreasGlucagon-like peptide-1 (GLP-1)100 nM~80% inhibition[4]

Role in Stress and Anxiety

This compound has been implicated in the modulation of stress and anxiety-like behaviors, with evidence pointing towards its interaction with central neurotransmitter systems.

Central Effects on Stress-Related Pathways

Central administration of this compound has been shown to increase adrenal corticosteroid secretion, a key component of the stress response.[5] Furthermore, its central anorectic effects are mediated through pathways involving both serotonergic and opioidergic components.[5] this compound stimulates neurons in brain regions associated with stress and emotion, such as the amygdala and the paraventricular nucleus (PVN) of the hypothalamus.[6]

Lipid Metabolism

Beyond its role in fat intake, this compound appears to directly influence lipid metabolism.

Effects on Cholesterol

Studies in this compound-deficient mice have revealed a role for this peptide in cholesterol homeostasis. These mice exhibit elevated plasma cholesterol levels, suggesting that endogenous this compound contributes to the regulation of blood lipids.[7]

Thermogenesis and Energy Expenditure

This compound has been shown to increase the sympathetic drive to brown adipose tissue, which can lead to increased thermogenesis.[5] This suggests a role for this compound in regulating energy expenditure. In primary cultures of human myocytes, this compound activates AMP-activated protein kinase (AMPK) and increases the rate of fatty acid β-oxidation.[8]

Signaling Pathways

The diverse physiological effects of this compound are mediated through specific signaling pathways. The primary receptor for this compound has been identified as the β-subunit of the F1-ATPase.[9][10]

F1-ATPase-Mediated Signaling

Binding of this compound to the F1-ATPase β-subunit perturbs cellular ATP/ADP ratios and activates downstream signaling cascades, including cAMP, AMP-kinase (AMPK), and MAP-kinase pathways.[7]

Enterostatin_Signaling This compound This compound f1_atpase F1-ATPase β-subunit (Receptor) This compound->f1_atpase Binds atp_adp Perturbed ATP/ADP Ratio f1_atpase->atp_adp camp ↑ cAMP atp_adp->camp ampk ↑ AMP-kinase atp_adp->ampk mapk ↑ MAP-kinase atp_adp->mapk downstream Downstream Physiological Effects camp->downstream ampk->downstream mapk->downstream

Figure 1: this compound signaling cascade via the F1-ATPase β-subunit.

Interaction with Opioidergic Pathways

This compound's regulation of fat intake may involve the inhibition of a mu-opioid-mediated pathway.[2] Binding studies have demonstrated that this compound can interact with opioid receptors in the brain.

Opioid_Interaction This compound This compound mu_opioid μ-Opioid Receptor This compound->mu_opioid Inhibits/Modulates opioid_pathway Opioidergic Pathway (e.g., reward) mu_opioid->opioid_pathway Activates fat_intake ↓ Fat Intake opioid_pathway->fat_intake Leads to

Figure 2: Postulated interaction of this compound with the μ-opioid pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological functions.

Isolated Perfused Rat Pancreas for Insulin Secretion Studies

This protocol is adapted from methodologies used to study the effects of various substances on pancreatic hormone secretion.

Objective: To measure the effect of this compound on insulin secretion from an intact, vascularly perfused rat pancreas in response to glucose and other secretagogues.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.2% bovine serum albumin and 5.5 mM glucose, gassed with 95% O₂ / 5% CO₂

  • Perfusion pump

  • Fraction collector

  • Radioimmunoassay (RIA) or ELISA kit for insulin

  • This compound and other secretagogues (e.g., glucose, tolbutamide, arginine)

Procedure:

  • Anesthetize the rat and perform a midline laparotomy.

  • Cannulate the celiac and superior mesenteric arteries for inflow and the portal vein for outflow.

  • Ligate surrounding vessels to isolate the pancreatic circulation.

  • Initiate perfusion with KRBB at a constant flow rate (e.g., 2.5 ml/min).

  • Allow for a 30-minute equilibration period, collecting the effluent to establish a baseline.

  • Introduce this compound into the perfusion medium at the desired concentration.

  • After a pre-incubation period with this compound, introduce the secretagogue (e.g., a bolus of glucose to reach a final concentration of 9 mM).

  • Collect fractions of the effluent at regular intervals (e.g., every minute) into tubes containing a protease inhibitor.

  • Store collected samples at -20°C until insulin measurement using RIA or ELISA.

Pancreas_Perfusion_Workflow start Anesthetize Rat & Expose Pancreas cannulate Cannulate Arteries (Inflow) & Portal Vein (Outflow) start->cannulate perfuse Initiate Perfusion with KRBB cannulate->perfuse equilibrate Equilibration (30 min) Collect Baseline perfuse->equilibrate add_ent Add this compound to Perfusate equilibrate->add_ent add_stim Add Secretagogue (e.g., Glucose) add_ent->add_stim collect Collect Effluent Fractions add_stim->collect measure Measure Insulin Concentration (RIA/ELISA) collect->measure

Figure 3: Workflow for isolated perfused rat pancreas experiment.

Intracerebroventricular (ICV) Injection and Behavioral Testing in Rats

This protocol is a general method for central administration of peptides and subsequent behavioral analysis, adaptable for studying this compound's effects on anxiety.

Objective: To assess the anxiolytic or anxiogenic effects of centrally administered this compound using the elevated plus maze (EPM).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microsyringe pump

  • This compound dissolved in sterile saline

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates. Secure the cannula with dental cement and insert a dummy cannula to maintain patency. Allow a recovery period of at least one week.

  • ICV Injection: Gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the microsyringe. Infuse the desired dose of this compound (or vehicle) over a period of 1-2 minutes.

  • Behavioral Testing (Elevated Plus Maze):

    • 30 minutes post-injection, place the rat in the center of the EPM, facing one of the open arms.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • Analyze the video to determine the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

F1-ATPase Binding Assay

This protocol describes a method to investigate the binding of this compound to its putative receptor, the F1-ATPase β-subunit.

Objective: To determine the binding affinity of this compound to the F1-ATPase β-subunit.

Materials:

  • Purified F1-ATPase β-subunit

  • Radiolabeled this compound (e.g., ³H-enterostatin) or a competitive radioligand

  • Non-labeled ("cold") this compound

  • Binding buffer (e.g., Tris-HCl with appropriate salts)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate a constant amount of the purified F1-ATPase β-subunit with increasing concentrations of radiolabeled this compound in the binding buffer.

  • For competition binding, incubate the receptor and a fixed concentration of radiolabeled ligand with increasing concentrations of non-labeled this compound.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a filtration manifold. This separates the bound ligand-receptor complexes from the unbound ligand.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound ligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze the data using appropriate software to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).

Conclusion

The physiological roles of this compound extend significantly beyond its well-established effects on appetite. Its ability to modulate pancreatic exocrine and endocrine secretions, influence stress and anxiety-related pathways, and participate in the regulation of lipid metabolism and energy expenditure highlights its importance as a pleiotropic signaling molecule. The identification of the F1-ATPase β-subunit as its receptor has opened new avenues for understanding its diverse mechanisms of action. Further research into the detailed molecular interactions and downstream signaling events will be crucial for fully harnessing the therapeutic potential of this compound and its analogues in a range of metabolic and neurological disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the expanding landscape of this compound's physiological functions.

References

An In-depth Technical Guide to Enterostatin Receptors and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of pancreatic procolipase, plays a significant role in the regulation of fat intake. Its selective anorectic effect on dietary fat has made its receptors and binding sites a focal point for research in obesity and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, binding characteristics, and the downstream signaling pathways it modulates. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development in this area.

This compound Receptors and Binding Sites

The primary receptor for this compound has been identified as the β-subunit of the F1F0-ATP synthase (also known as F1-ATPase). However, evidence also suggests the existence of other binding sites, including a potential interaction with the µ-opioid receptor pathway and distinct high- and low-affinity binding sites within the central nervous system.

F1-ATPase β-Subunit: The Primary Receptor

The β-subunit of the mitochondrial F1-ATPase is considered the main binding site for this compound. This interaction has been demonstrated through various experimental approaches, including aqueous two-phase partitioning and surface plasmon resonance.[1][2] The binding of this compound to the F1-ATPase β-subunit is thought to allosterically modulate the enzyme's activity, impacting cellular energy homeostasis.

Putative Opioid Pathway Interaction

Several studies suggest a functional interplay between this compound and the opioidergic system, particularly the µ-opioid pathway.[1][3][4] This is supported by findings that β-casomorphin, an opioid peptide, can competitively displace this compound binding.[2][4] This interaction may contribute to the effects of this compound on food reward and intake behavior. However, the direct binding of this compound to opioid receptors remains a subject of further investigation.

High- and Low-Affinity Binding Sites in the Brain

Radioligand binding studies using tritiated this compound on crude brain membranes have revealed the presence of two distinct binding sites: a high-affinity site and a low-affinity site.[5] These different affinities may explain the dose-dependent effects of this compound on fat intake.[5] The molecular identities of these distinct binding sites are yet to be fully elucidated.

Quantitative Binding Data

The binding affinity of this compound to its receptors has been quantified in several studies. This data is crucial for understanding the potency and specificity of this compound and its analogs.

LigandReceptor/Binding SiteTissue/Cell TypeMethodDissociation Constant (Kd)Reference
This compoundF1-ATPase β-subunitImmobilizedSurface Plasmon Resonance150 nM[6]
Iodinated this compoundF1-ATPasePurifiedAqueous Two-Phase Partition170 nM[2]
[3H]this compoundHigh-affinity siteCrude brain membranesRadioligand Binding Assay0.5 nM[5]
[3H]this compoundLow-affinity siteCrude brain membranesRadioligand Binding Assay170 nM[5]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound receptors. Below are summaries of key experimental protocols used to characterize this compound binding.

Radioligand Binding Assay for Brain Membranes

This assay is used to determine the affinity and density of this compound binding sites in brain tissue.

Protocol Outline:

  • Membrane Preparation: Crude brain membranes are prepared by homogenizing brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuging to pellet the membranes.

  • Binding Reaction: The membranes are incubated with a radiolabeled form of this compound (e.g., [3H]this compound) in the presence or absence of increasing concentrations of unlabeled this compound (for competition assays).

  • Incubation: The reaction is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The binding data is analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

A detailed, step-by-step protocol for a typical radioligand binding assay can be found in various methodology resources.[7][8]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Brain Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled This compound Radioligand->Incubation Unlabeled_Ligand Unlabeled This compound Unlabeled_Ligand->Incubation Filtration Filtration Incubation->Filtration Separate bound/ free ligand Counting Scintillation Counting Filtration->Counting Analysis Scatchard/Non-linear Regression Analysis Counting->Analysis Kd_Bmax Determine Kd & Bmax Analysis->Kd_Bmax

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte.

Protocol Outline:

  • Sensor Chip Preparation: The F1-ATPase β-subunit (ligand) is immobilized on a sensor chip surface.

  • Binding Analysis: A solution containing this compound (analyte) is flowed over the sensor chip surface.

  • Detection: The binding of this compound to the immobilized F1-ATPase β-subunit causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The association and dissociation rate constants are determined from the sensorgram, and the dissociation constant (Kd) is calculated.

For a general guide on performing SPR experiments, refer to established protocols.[8][9]

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_data Data Analysis Chip_Prep Immobilize F1-ATPase β-subunit on Sensor Chip Injection Inject this compound over Sensor Chip Chip_Prep->Injection Analyte_Prep Prepare this compound Solution Analyte_Prep->Injection Detection Real-time Detection of Binding Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Kinetic_Analysis Kinetic Analysis (ka, kd) Sensorgram->Kinetic_Analysis Kd_Calculation Calculate Kd Kinetic_Analysis->Kd_Calculation

Surface Plasmon Resonance (SPR) Workflow

Aqueous Two-Phase Partitioning

This method is used to study protein-ligand interactions based on the differential partitioning of the complex in a two-phase system.

Protocol Outline:

  • System Preparation: An aqueous two-phase system is created by mixing two immiscible polymers (e.g., polyethylene (B3416737) glycol and dextran) or a polymer and a salt.

  • Partitioning: this compound and the F1-ATPase are added to the system and allowed to partition between the two phases.

  • Quantification: The concentration of this compound in each phase is determined.

  • Data Analysis: A change in the partition coefficient of this compound in the presence of F1-ATPase indicates an interaction, from which a dissociation constant can be estimated.[2]

Further details on the principles and applications of aqueous two-phase systems are available in specialized reviews.[10][11]

Signaling Pathways

The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects. The central responses to this compound are mediated through pathways involving both serotonergic and opioidergic components.[1]

F1-ATPase Mediated Signaling

Binding of this compound to the F1-ATPase β-subunit can lead to a decrease in ATP production.[4] This alteration in cellular energy status can trigger downstream signaling pathways.

cAMP and ERK Signaling

This compound has been shown to affect cyclic AMP (cAMP) and Extracellular signal-regulated kinase (ERK) signaling pathways.[12] The precise molecular mechanisms by which this compound modulates these pathways are still under investigation but may involve G-protein coupled signaling cascades.

Enterostatin_Signaling cluster_receptor Receptor Binding cluster_downstream Downstream Signaling cluster_effects Physiological Effects This compound This compound F1_ATPase F1-ATPase β-subunit This compound->F1_ATPase Opioid_Pathway μ-Opioid Pathway (Potential Interaction) This compound->Opioid_Pathway ATP_Production ↓ ATP Production F1_ATPase->ATP_Production cAMP_Pathway Modulation of cAMP Pathway F1_ATPase->cAMP_Pathway ERK_Pathway Modulation of ERK/MAPK Pathway F1_ATPase->ERK_Pathway Protein_Trafficking Alteration of Protein Trafficking F1_ATPase->Protein_Trafficking Fat_Intake ↓ Fat Intake Opioid_Pathway->Fat_Intake ATP_Production->Fat_Intake cAMP_Pathway->Fat_Intake ERK_Pathway->Fat_Intake Insulin_Secretion Insulin (B600854) Secretion Protein_Trafficking->Insulin_Secretion

Overview of this compound Signaling Pathways

Protein Trafficking

Recent evidence suggests that this compound can regulate protein trafficking. For instance, it has been shown to upregulate Scamp2 and downregulate Dynamin2, which may be the mechanism through which it inhibits insulin secretion.[13]

Conclusion

The identification of the F1-ATPase β-subunit as a primary receptor for this compound has provided a significant leap in understanding its mechanism of action. However, the complete picture of this compound's interaction with its various binding sites and the intricate details of its downstream signaling pathways are still being unraveled. This guide serves as a comprehensive resource of the current knowledge, providing researchers and drug development professionals with the foundational information necessary to further explore the therapeutic potential of targeting this compound signaling. Future research focusing on the detailed molecular interactions and the elucidation of the complete signaling networks will be crucial for the development of novel therapeutics for metabolic diseases.

References

The Genetic Nexus of Enterostatin: A Technical Guide to Production and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the pancreatic proenzyme procolipase, has emerged as a significant endogenous regulator of dietary fat intake. Its production is intrinsically linked to the expression of the procolipase gene (CLPS), which is modulated by dietary fat content. The sensitivity to this compound is a complex interplay of peripheral and central neural pathways, involving a putative receptor—the β-subunit of F1F0-ATPase—and interactions with key neurotransmitter systems including the melanocortin, opioidergic, and serotonergic pathways. This technical guide provides an in-depth exploration of the genetic basis of this compound production and the multifaceted nature of its physiological sensitivity. It includes a compilation of quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the underlying signaling cascades to facilitate a comprehensive understanding for researchers and professionals in the field of metabolic regulation and drug development.

Genetic Basis of this compound Production

This compound is a direct product of the cleavage of procolipase, a protein cofactor essential for the function of pancreatic lipase (B570770) in fat digestion.[1] Therefore, the genetic basis of this compound production is fundamentally linked to the regulation of the CLPS gene.

The Procolipase (CLPS) Gene

The CLPS gene encodes the procolipase protein. In humans, this gene is located on chromosome 6.[2] The gene is primarily expressed in the exocrine cells of the pancreas, but procolipase mRNA has also been identified in the stomach and duodenum.[3][4] This wider expression pattern suggests that this compound can be produced locally in the upper gastrointestinal tract, in addition to its pancreatic origin.[5]

Regulation of CLPS Gene Expression

The transcription of the CLPS gene is significantly influenced by dietary fat. High-fat diets have been shown to increase procolipase gene transcription and the subsequent release of this compound into the gastrointestinal lumen.[1][3] This feedback mechanism suggests that this compound plays a physiological role in signaling satiety for fat. While some studies in mice have shown an initial increase in colipase mRNA levels with high-fat feeding, others have reported no change or even a decrease with long-term high-fat diets, indicating a complex regulatory response.[2]

Molecular Basis of this compound Sensitivity

The physiological effects of this compound are mediated through a sophisticated network of peripheral and central signaling pathways. Sensitivity to this compound can be influenced by the expression and function of its receptors and downstream signaling components.

The Putative this compound Receptor: F1F0-ATPase β-subunit

The β-subunit of the mitochondrial F1F0-ATP synthase has been identified as a putative receptor for this compound.[6][7] This interaction is notable as it links cellular energy metabolism directly to appetite regulation. The F1-ATPase β-subunit is present on both plasma and mitochondrial membranes in various tissues, including the liver and the amygdala, a brain region involved in emotional processing and feeding behavior.[7]

Binding of this compound to the F1-ATPase β-subunit is thought to modulate its activity.[6] Interestingly, this binding can be displaced by β-casomorphin, an opioid peptide derived from casein that stimulates fat intake, suggesting a competitive interaction at or near the binding site.[6][8]

Central Signaling Pathways

This compound exerts its anorectic effects on fat intake primarily through actions within the central nervous system.[1] Several interconnected pathways have been implicated:

  • Melanocortin System: this compound's inhibitory effect on fat intake is dependent on a functional melanocortin system.[1][9] Studies have shown that this compound has no effect on food intake in melanocortin 4 receptor (MC4R) knockout mice.[1] this compound administered to the amygdala induces the activation of pro-opiomelanocortin (POMC) neurons, which produce the anorexigenic peptide α-melanocyte-stimulating hormone (α-MSH), the primary ligand for MC4R.[9] Concurrently, this compound reduces the expression of Agouti-related peptide (AgRP), an endogenous antagonist of MC4R.[9] This dual action shifts the balance of melanocortin signaling towards an anorexic state.

  • Opioidergic System: The opioidergic system, particularly the kappa-opioid pathway, is involved in modulating the response to this compound.[10][11] Kappa-opioid agonists can attenuate the fat intake-suppressing effect of this compound.[12] This suggests that this compound may exert its effects by inhibiting a tonic opioidergic signal that promotes fat consumption.

  • Serotonergic System: There is evidence for an interaction between this compound and the serotonergic system.[1] this compound has been found to co-localize with serotonin (B10506) in enterochromaffin cells of the gut.[4] Centrally, the anorectic effect of this compound injected into the amygdala involves a serotonergic component in the paraventricular nucleus.[1] The precise molecular mechanisms of this interaction are still under investigation.

Peripheral Signaling

The peripheral effects of this compound are primarily mediated through the afferent vagal nerve, which transmits signals from the gastrointestinal tract to the brain.[1] This pathway provides a rapid communication link to hypothalamic centers that regulate food intake.

Quantitative Data

The following tables summarize key quantitative data from studies on this compound's effects and binding characteristics.

Table 1: Effect of this compound on Food Intake and Body Weight

ParameterSpeciesAdministration RouteDoseEffectReference
High-Fat Diet IntakeRatIntracerebroventricular (ICV)200 ng45% reduction[13]
High-Fat Diet IntakeRatIntravenous38 nmolSignificant inhibition[10]
High-Fat Diet IntakeRatChronic ICV Infusion0.5 µg/h for 9 daysReduced intake, maximal at day 4[1]
Body WeightRatChronic ICV Infusion0.5 µg/h for 9 daysSignificant decline[1]
Fat Pad WeightRatChronic ICV Infusion0.5 µg/h for 9 daysReduced[1]

Table 2: this compound Receptor Binding Affinities

LigandReceptor/TissueMethodDissociation Constant (Kd)Reference
This compoundF1-ATPase β-subunitSurface Plasmon Resonance150 nM[7]
3H-EnterostatinCrude brain membranesBinding AssayHigh affinity: 0.5 nM[10]
3H-EnterostatinCrude brain membranesBinding AssayLow affinity: 170 nM[10]
Iodinated this compoundF1-ATPase (in presence of β-casomorphin)Two-phase partition5.0 x 10-7 M[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic basis of this compound production and sensitivity.

Northern Blot Analysis for Procolipase mRNA

This protocol is for the detection and quantification of procolipase mRNA levels in tissues like the pancreas, stomach, and duodenum.

Materials:

  • Total RNA extraction kit

  • Denaturing agarose (B213101) gel (1% agarose, 1x MOPS buffer, 2.2 M formaldehyde)

  • 20x SSC buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer (e.g., PerfectHyb Plus)

  • Radiolabeled or DIG-labeled procolipase cDNA or cRNA probe

  • Washing buffers (high and low stringency)

  • Phosphorimager or X-ray film

Procedure:

  • RNA Isolation: Extract total RNA from tissues of interest using a commercial kit, following the manufacturer's instructions. Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.

  • Gel Electrophoresis: Denature 10-20 µg of total RNA per sample by heating at 65°C for 10 minutes in a formamide/formaldehyde-based loading buffer. Separate the RNA by size on a denaturing agarose gel.

  • Transfer: Transfer the separated RNA to a positively charged nylon membrane overnight via capillary action using 20x SSC buffer.

  • Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

  • Prehybridization: Incubate the membrane in hybridization buffer for at least 30 minutes at the appropriate hybridization temperature (e.g., 68°C for a radiolabeled probe).

  • Hybridization: Denature the labeled procolipase probe by heating and add it to the hybridization buffer. Incubate the membrane with the probe solution overnight at the hybridization temperature.

  • Washing: Wash the membrane with a series of low and high stringency buffers to remove unbound probe.

  • Detection: Detect the hybridized probe using a phosphorimager for radiolabeled probes or a chemiluminescent substrate for DIG-labeled probes.

  • Quantification: Quantify the band intensity using densitometry software and normalize to a housekeeping gene (e.g., actin or 18S rRNA) to determine relative mRNA expression levels.[14]

Immunohistochemistry for this compound Localization

This protocol is for the visualization of this compound-producing cells in gastrointestinal tissues.

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal serum in PBS)

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a pre-heated antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating the sections in a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary antibody.

  • Signal Amplification: Wash the slides and incubate with a streptavidin-HRP conjugate.

  • Detection: Wash the slides and apply the DAB substrate. Monitor the color development under a microscope.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.[4]

In Situ Hybridization for Procolipase mRNA

This protocol allows for the localization of procolipase mRNA within specific cells in a tissue section.

Materials:

  • Cryosections or paraffin-embedded sections on coated slides

  • 4% paraformaldehyde for fixation

  • Proteinase K

  • Hybridization buffer containing formamide

  • DIG-labeled antisense and sense (control) procolipase RNA probes

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for color development

  • Mounting medium

Procedure:

  • Tissue Preparation: Prepare cryosections or deparaffinized paraffin (B1166041) sections. Post-fix with 4% paraformaldehyde.

  • Permeabilization: Treat sections with Proteinase K to improve probe penetration.

  • Prehybridization: Incubate sections in hybridization buffer to block non-specific binding sites.

  • Hybridization: Apply the DIG-labeled antisense procolipase RNA probe (and a sense probe as a negative control on a separate slide) diluted in hybridization buffer. Incubate overnight at a high temperature (e.g., 65°C).

  • Post-hybridization Washes: Perform stringent washes in SSC buffers to remove unbound probe.

  • Immunodetection: Block non-specific antibody binding and then incubate with an anti-DIG-AP antibody.

  • Color Development: Wash the sections and incubate with the NBT/BCIP substrate in the dark until the desired color intensity is reached.

  • Mounting: Stop the reaction, wash, and mount the slides.[15]

Radioimmunoassay (RIA) for this compound

This protocol is for the quantification of this compound levels in plasma or other biological fluids.

Materials:

  • 125I-labeled this compound (tracer)

  • This compound standard solutions of known concentrations

  • Specific primary antibody against this compound

  • Secondary antibody (precipitating antibody)

  • Assay buffer

  • Gamma counter

Procedure:

  • Assay Setup: In duplicate or triplicate tubes, pipette the assay buffer, standard solutions or unknown samples, and the primary anti-enterostatin antibody.

  • Incubation: Vortex and incubate the tubes for 24 hours at 4°C to allow for the binding of this compound (labeled and unlabeled) to the primary antibody.

  • Tracer Addition: Add a known amount of 125I-labeled this compound to each tube.

  • Second Incubation: Vortex and incubate for another 24 hours at 4°C.

  • Precipitation: Add the secondary antibody to precipitate the primary antibody-antigen complexes. Incubate for a sufficient time to allow for precipitation.

  • Centrifugation and Separation: Centrifuge the tubes to pellet the antibody-bound fraction. Carefully decant or aspirate the supernatant.

  • Counting: Measure the radioactivity in the pellet using a gamma counter.

  • Standard Curve and Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their bound tracer percentage on the standard curve.[2][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the genetic basis of this compound sensitivity.

This compound Production and Peripheral Signaling

enterostatin_production_peripheral_signaling cluster_production This compound Production cluster_peripheral_action Peripheral Action High-Fat Diet High-Fat Diet CLPS Gene CLPS Gene High-Fat Diet->CLPS Gene + Procolipase mRNA Procolipase mRNA CLPS Gene->Procolipase mRNA Transcription Procolipase Procolipase Procolipase mRNA->Procolipase Translation This compound This compound Procolipase->this compound Cleavage Enterostatin_peripheral This compound (in gut lumen) This compound->Enterostatin_peripheral Vagus Nerve Vagus Nerve Enterostatin_peripheral->Vagus Nerve Activates Brainstem Brainstem Vagus Nerve->Brainstem Hypothalamus Hypothalamus Brainstem->Hypothalamus Satiety Satiety Hypothalamus->Satiety

Caption: Production of this compound from the CLPS gene, stimulated by a high-fat diet, and its peripheral signaling via the vagus nerve to induce satiety.

Central Signaling Pathways of this compound

enterostatin_central_signaling cluster_melanocortin Melanocortin Pathway cluster_opioid Opioid Pathway This compound This compound F1-ATPase beta-subunit F1-ATPase β-subunit (Receptor) This compound->F1-ATPase beta-subunit Binds POMC Neuron POMC Neuron F1-ATPase beta-subunit->POMC Neuron Activates AgRP Neuron AgRP Neuron F1-ATPase beta-subunit->AgRP Neuron Inhibits Kappa-Opioid Receptor Kappa-Opioid Receptor F1-ATPase beta-subunit->Kappa-Opioid Receptor Inhibits signaling alpha-MSH alpha-MSH POMC Neuron->alpha-MSH Releases MC4R MC4R alpha-MSH->MC4R Activates Reduced Fat Intake Signal Reduced Fat Intake Signal MC4R->Reduced Fat Intake Signal AgRP AgRP AgRP Neuron->AgRP Releases AgRP->MC4R Inhibits Kappa-Opioid Receptor->Reduced Fat Intake Signal Inhibition of pro-fat intake signal

Caption: Central signaling of this compound, involving the F1-ATPase β-subunit receptor, leading to modulation of the melanocortin and opioid pathways to reduce fat intake.

Experimental Workflow for Investigating this compound Sensitivity

experimental_workflow_enterostatin_sensitivity Animal Model Animal Model (e.g., rats, mice) Genetic Manipulation Genetic Manipulation (e.g., knockout, SNP analysis) Animal Model->Genetic Manipulation Dietary Intervention Dietary Intervention (High-fat vs. Low-fat diet) Animal Model->Dietary Intervention Behavioral Phenotyping Behavioral Phenotyping (Food intake, body weight) Genetic Manipulation->Behavioral Phenotyping Dietary Intervention->Behavioral Phenotyping Molecular Analysis Molecular Analysis Behavioral Phenotyping->Molecular Analysis Data Integration and Interpretation Data Integration and Interpretation Behavioral Phenotyping->Data Integration and Interpretation Gene Expression Gene Expression Analysis (Northern Blot, qPCR, In Situ Hybridization) Molecular Analysis->Gene Expression Protein Analysis Protein Analysis (Immunohistochemistry, Western Blot) Molecular Analysis->Protein Analysis Metabolite Analysis Metabolite/Hormone Analysis (RIA, ELISA) Molecular Analysis->Metabolite Analysis Gene Expression->Data Integration and Interpretation Protein Analysis->Data Integration and Interpretation Metabolite Analysis->Data Integration and Interpretation

Caption: A logical workflow for investigating the genetic basis of this compound sensitivity, from animal models to molecular analysis and data interpretation.

Conclusion

The intricate regulation of this compound production and the complex nature of its signaling pathways highlight its importance as a key player in the control of fat intake and energy homeostasis. The genetic basis, rooted in the CLPS gene, and the multifaceted sensitivity, involving a novel receptor and crosstalk with major central anorexigenic and orexigenic systems, offer multiple avenues for further research and potential therapeutic intervention. This technical guide provides a foundational resource for scientists and drug development professionals aiming to unravel the full potential of the this compound system in the fight against obesity and metabolic disorders. A deeper understanding of the genetic variants that influence this compound production and sensitivity in humans will be crucial for the development of personalized nutritional and pharmacological strategies.

References

An In-depth Technical Guide to Enterostatin Isoforms Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has garnered significant interest for its role in the selective regulation of fat intake. This document provides a comprehensive technical overview of this compound isoforms, their physiological effects across various species, and detailed methodologies for their study. It is intended to serve as a valuable resource for researchers in the fields of metabolism, obesity, and drug development. This guide summarizes quantitative data on this compound isoforms and their effects in structured tables, presents detailed experimental protocols for their analysis, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a pentapeptide that is cleaved from its precursor, procolipase, by trypsin in the small intestine during fat digestion.[1] It has been identified as a key physiological signal for satiety, with a particular specificity for reducing the intake of dietary fat.[1] This anorectic effect has been observed in numerous species, and both peripheral and central mechanisms of action have been elucidated.[1] Peripherally, this compound is thought to signal through the vagus nerve to the hypothalamus.[1][2] Centrally, it exerts its effects through pathways involving serotonergic and opioidergic systems.[1][2] Given its role in regulating fat intake and its potential impact on body weight, this compound represents a promising target for the development of therapeutics against obesity and metabolic disorders.

This compound Isoforms Across Species

The amino acid sequence of this compound varies across different species, though a conserved motif appears to be necessary for its anorectic effects.[2] The known isoforms are presented in Table 1.

Table 1: Amino Acid Sequences of this compound Isoforms in Various Species

SpeciesThis compound Sequence (Three-Letter Code)This compound Sequence (One-Letter Code)Citation(s)
HumanAla-Pro-Gly-Pro-ArgAPGPR[2][3]
Most Mammals (e.g., Pig, Horse, Dog)Val-Pro-Asp-Pro-ArgVPDPR[2][3]
Rodents (Rat)Val-Pro-Gly-Pro-Arg / Val-Pro-Asp-Pro-Arg / Ala-Pro-Gly-Pro-ArgVPGPR / VPDPR / APGPR[2][3][4][5]
MouseAla-Pro-Gly-Pro-ArgAPGPR[4]
CatVal-Pro-Asp-Pro-ArgVPDPR[4]
ChickenAla-Pro-Gly-Pro-ArgAPGPR[3][5]

Physiological Effects of this compound

The primary physiological effect of this compound is the selective reduction of fat intake. However, its administration has been shown to have a range of metabolic consequences. A summary of these effects, as demonstrated in various experimental models, is provided in Table 2.

Table 2: Summary of Physiological Effects of this compound

Species/ModelAdministration RouteDosageObserved Effect(s)Citation(s)
Rat (Sprague-Dawley)Intraperitoneal120 nmolSuppressed high-fat diet intake.[6]
Rat (Osborne-Mendel, Sprague-Dawley)Intracerebroventricular1 nmolReduced high-fat diet intake.[6]
Rat (S5B/Pl, Sprague-Dawley)Intracerebroventricular1 nmolDecreased gastric emptying.[6]
RatIntraperitonealNot specifiedReduced food intake.[7]
RatThird Ventricle InjectionLow dosesReduced food intake.[7]
Rat (perfused pancreas)In vitro10-100 nMInhibited glucose-induced insulin (B600854) release.[8]
HumanOral3 x 15 mg/day for 4 daysNo significant effect on food intake or energy expenditure in subjects on a high-fat diet.[9]
Mouse (Beta-TC6 cells)In vitroNot specifiedInhibited glucose-stimulated insulin release.[10]

Signaling Pathways of this compound

This compound's regulation of fat intake involves a complex interplay of peripheral and central signaling pathways. The peripheral signal is transmitted via the vagus nerve to the nucleus of the solitary tract (NTS) in the brainstem.[11] From there, projections extend to various brain regions, including the amygdala and hypothalamus, which are crucial for the regulation of feeding behavior.[2][11] Centrally, this compound has been shown to interact with serotonergic and opioidergic systems.[1][2] The F1-ATPase β-subunit has been identified as a receptor for this compound.[10]

Enterostatin_Signaling_Pathway This compound This compound (from gut) Vagus_Nerve Afferent Vagal Nerve This compound->Vagus_Nerve Peripheral Signal F1_ATPase F1-ATPase β-subunit (Receptor) This compound->F1_ATPase Central/Cellular Binding NTS Nucleus of the Solitary Tract (NTS) Vagus_Nerve->NTS Hypothalamus Hypothalamic Centers (Arcuate Nucleus, PVN, etc.) NTS->Hypothalamus Amygdala Amygdala NTS->Amygdala Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System Hypothalamus->Opioidergic_System Amygdala->Serotonergic_System Amygdala->Opioidergic_System Fat_Intake_Reduction Reduced Fat Intake Serotonergic_System->Fat_Intake_Reduction Opioidergic_System->Fat_Intake_Reduction F1_ATPase->Fat_Intake_Reduction

Figure 1. This compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, identification, and functional analysis of this compound.

Extraction and Purification of this compound from Pancreas

This protocol is adapted from methods for peptide extraction from tissues.

Materials:

  • Fresh or frozen pancreas tissue

  • Homogenization buffer (e.g., acid-ethanol: 0.15 M HCl in 75% ethanol)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • SPE activation solution (e.g., methanol)

  • SPE equilibration solution (e.g., 0.1% trifluoroacetic acid (TFA) in water)

  • SPE wash solution (e.g., 0.1% TFA in 5% acetonitrile)

  • SPE elution buffer (e.g., 0.1% TFA in 60% acetonitrile)

  • Lyophilizer

Procedure:

  • Homogenize pancreatic tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

  • Collect the supernatant and pass it through a pre-activated and equilibrated C18 SPE cartridge.

  • Wash the cartridge with wash solution to remove interfering substances.

  • Elute the peptides with elution buffer.

  • Lyophilize the eluate to obtain a concentrated peptide extract.

  • The extract can be further purified by high-performance liquid chromatography (HPLC).

Extraction_Purification_Workflow Pancreas Pancreas Tissue Homogenization Homogenization (Acid-Ethanol) Pancreas->Homogenization Centrifugation Centrifugation (10,000 x g) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Wash Wash Cartridge SPE->Wash Elution Elute Peptides SPE->Elution Wash->SPE Lyophilization Lyophilization Elution->Lyophilization Purified_Extract Purified this compound Extract Lyophilization->Purified_Extract

Figure 2. This compound Extraction Workflow.
Quantification of this compound by Competitive ELISA

This protocol is based on the development of an ELISA for Val-Pro-Asp-Pro-Arg.[3]

Materials:

  • 96-well microtiter plates

  • Synthetic this compound standard (corresponding to the species of interest)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the this compound isoform

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the primary antibody overnight at 4°C.

  • Wash the wells with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Prepare a standard curve of the synthetic this compound.

  • In a separate plate or tubes, pre-incubate the standards or samples with a fixed amount of biotinylated or enzyme-labeled this compound.

  • Add the pre-incubated mixtures to the antibody-coated plate and incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • If using a biotinylated tracer, add streptavidin-HRP and incubate. If using an enzyme-labeled tracer, proceed to the next step.

  • Add the substrate solution and incubate in the dark.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of this compound in the sample.

Identification and Sequencing of this compound Isoforms by LC-MS/MS

This protocol outlines a general workflow for peptide identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified peptide extract (from section 5.1)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

  • Mobile phase A (e.g., 0.1% formic acid in water)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

Procedure:

  • Reconstitute the lyophilized peptide extract in mobile phase A.

  • Inject the sample onto the C18 column.

  • Elute the peptides using a gradient of mobile phase B.

  • Introduce the eluate into the mass spectrometer via the ESI source.

  • Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Analyze the resulting MS/MS spectra to determine the amino acid sequence of the peptides.

  • Compare the determined sequences to known this compound isoforms or perform de novo sequencing.

LC_MS_MS_Workflow Peptide_Extract Purified Peptide Extract LC_Separation Liquid Chromatography (Reverse-Phase) Peptide_Extract->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Data_Analysis Data Analysis (Sequencing) MS2->Data_Analysis Isoform_ID This compound Isoform Identification Data_Analysis->Isoform_ID

Figure 3. LC-MS/MS Workflow for Isoform ID.
In Vivo Assessment of this compound's Effect on Food Intake in Rats

This protocol is based on studies involving central and peripheral administration of this compound in rats.[6][7]

Materials:

  • Adult male rats (e.g., Sprague-Dawley)

  • High-fat and low-fat diets

  • This compound solution in sterile saline

  • Vehicle control (sterile saline)

  • For central administration: Stereotaxic apparatus, cannulas for intracerebroventricular (ICV) injection

  • For peripheral administration: Syringes for intraperitoneal (IP) injection

  • Metabolic cages for monitoring food intake

Procedure:

  • Acclimatize rats to individual housing in metabolic cages and the specific diets.

  • For central administration, surgically implant cannulas into the lateral ventricles. Allow for a recovery period.

  • Fast the animals for a predetermined period (e.g., 18 hours).

  • Administer this compound or vehicle via the desired route (ICV or IP).

  • Provide pre-weighed amounts of high-fat and low-fat diets.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Analyze the data to determine the effect of this compound on total and fat-specific food intake.

In Vitro Assessment of this compound's Effect on Insulin Secretion

This protocol is for studying the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a beta-cell line (e.g., Beta-TC6).[10]

Materials:

  • Beta-TC6 cells

  • Cell culture reagents (e.g., DMEM, FBS)

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • This compound solution

  • Insulin ELISA kit

Procedure:

  • Culture Beta-TC6 cells to the desired confluency in multi-well plates.

  • Wash the cells with a physiological buffer and pre-incubate in KRB buffer with low glucose for 1-2 hours to establish a basal state.

  • Replace the pre-incubation buffer with fresh low-glucose KRB buffer with or without this compound and incubate for a defined period (e.g., 30-60 minutes). Collect the supernatant for basal insulin measurement.

  • Replace the buffer with high-glucose KRB buffer with or without this compound and incubate for a defined period (e.g., 30-60 minutes). Collect the supernatant for stimulated insulin measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Analyze the data to determine the effect of this compound on basal and glucose-stimulated insulin secretion.

Conclusion

This compound remains a peptide of significant interest due to its specific role in the regulation of fat intake and its potential as a therapeutic agent. The existence of different isoforms across species highlights the evolutionary conservation of this signaling system. The experimental protocols detailed in this guide provide a framework for the robust investigation of this compound's physiology and pharmacology. Further research into the precise mechanisms of action of different this compound isoforms and their interactions with their receptors will be crucial for the development of novel treatments for obesity and related metabolic diseases.

References

The Role of Enterostatin in Obesity and Metabolic Syndrome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enterostatin, a pentapeptide derived from the gastrointestinal proenzyme procolipase, has emerged as a significant endogenous regulator of fat intake and energy balance. Extensive preclinical research highlights its potential as a therapeutic target for obesity and metabolic syndrome. This technical guide provides a comprehensive overview of the core biology of this compound, its mechanisms of action, and its effects on metabolic parameters. We present a synthesis of key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts in this promising field.

Introduction

Obesity and the associated metabolic syndrome represent a growing global health crisis. The pathophysiology of these conditions is complex, involving a dysregulation of appetite, energy expenditure, and nutrient metabolism. This compound, first identified as the activation peptide of procolipase, has been shown to selectively reduce fat intake, decrease body weight, and modulate insulin (B600854) secretion.[1][2] Its dual action in the periphery and the central nervous system makes it a compelling molecule for understanding and potentially treating metabolic disorders. This document serves as a technical resource, consolidating the current knowledge on this compound's role in metabolic regulation.

The Origin and Nature of this compound

This compound is a pentapeptide with the sequence Val-Pro-Asp-Pro-Arg (VPDPR) in most mammals, including rodents, while the human equivalent is Ala-Pro-Gly-Pro-Arg (APGPR).[3] It is generated in the gastrointestinal tract through the proteolytic cleavage of procolipase, a cofactor essential for the function of pancreatic lipase (B570770) in fat digestion.[1][2] The production of this compound is stimulated by the presence of dietary fat, creating a direct feedback loop for the regulation of fat intake.[1][2]

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on food intake, body weight, and various metabolic parameters.

Table 1: Effects of this compound on Food Intake in Rodents

SpeciesAdministration RouteDoseDietObservationReference
RatIntravenous (IV)38 nmolHigh-fatSignificant inhibition of high-fat food intake.[1]
RatIntravenous (IV)76 nmolHigh-fatLoss of inhibitory effect, slight increase in food intake in the first hour.[1]
RatIntraperitoneal (IP)120 nmolHigh-fatSuppression of high-fat diet intake.[4]
RatIntragastric120 nmolHigh-fatSuppression of high-fat diet intake.[4]
RatIntracerebroventricular (ICV)1 nmolHigh-fatReduction in high-fat diet intake in Osborne-Mendel and Sprague-Dawley rats.[4]
RatIntracerebroventricular (ICV)0.5 µg/h (9 days)High-fat/Low-fat choiceReduced intake of high-fat diet with no compensatory increase in low-fat diet intake.[5]
RatIntraperitoneal (IP)160 nmol/h (5 days)High-fat/Low-fat choiceSlight but significant reduction of high-fat intake.[6]
RatIntracerebroventricular (ICV)200 ngHigh-fat45% decrease in the intake of high-fat diet.[7]

Table 2: Effects of this compound on Body Weight and Metabolic Parameters in Rodents

SpeciesAdministration RouteDoseDurationObservationReference
RatIntracerebroventricular (ICV)0.5 µg/h9 daysDecline in body weight; reduction in fat pad and liver weights.[5]
RatIntraperitoneal (IP)160 nmol/h5 daysSlight but significant reduction of body weight.[6]
RatIntraperitoneal (IP)160 nmol/h5 daysIncreased plasma insulin, amylin, glucose, and lactate; decreased plasma free fatty acids and triglycerides.[6]
RatIntracerebroventricular (ICV)0.5 µg/h9 daysDecreased serum triglycerides and insulin; elevated corticosterone.[5]
MouseOral100 mg/kg3 daysSignificantly reduced serum cholesterol levels in mice on a high-cholesterol diet.[8]

Table 3: Effects of this compound on Insulin Secretion

ModelThis compound ConcentrationConditionObservationReference
Perfused Rat Pancreas100 nmol/L9 mmol/L glucose70% inhibition of insulin response.[9]
Perfused Rat Pancreas100 nmol/L0.1 mmol/L tolbutamide40% inhibition of insulin response.[9]
Perfused Rat Pancreas100 nmol/L5 mmol/L arginine70% inhibition of insulin response.[9]

Table 4: Binding Affinity of this compound

LigandReceptor/Binding SiteDissociation Constant (Kd)Reference
Tritiated this compoundCrude brain membranes (high affinity)0.5 nM[1]
Tritiated this compoundCrude brain membranes (low affinity)170 nM[1]
Immobilized this compoundF1-ATPase β-subunit150 nM[10]
Iodinated this compoundF1-ATPase1.7 x 10⁻⁷ M[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Intracerebroventricular (ICV) Cannulation and Infusion in Rats

Objective: To deliver this compound directly into the central nervous system to study its central effects on food intake and metabolism.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Guide cannula and dummy cannula

  • Internal injector cannula

  • Microsyringe pump

  • Dental cement and anchor screws

  • Surgical instruments

  • This compound solution in artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the rat and securely place it in a stereotaxic frame. Ensure the head is level.[12]

  • Surgical Preparation: Shave the scalp and sterilize the area. Make a midline incision to expose the skull.[13]

  • Identification of Bregma and Drilling: Identify the bregma landmark on the skull. Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle (typically ~0.8 mm posterior to bregma, ±1.5 mm lateral to the midline). Drill a small burr hole at the target coordinates.[12]

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth (typically -3.5 mm to -4.0 mm ventral from the skull surface).[12]

  • Securing the Cannula: Secure the guide cannula to the skull using anchor screws and dental cement.[12]

  • Suturing and Recovery: Suture the scalp incision around the implant. House the animal individually and allow for a recovery period of at least 7 days.[12]

  • Infusion: For infusion, gently restrain the animal and remove the dummy cannula. Insert the internal injector cannula, which is connected to a microsyringe pump. Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure.[14]

Intraperitoneal (IP) Injection in Rats

Objective: To administer this compound peripherally to investigate its systemic effects.

Materials:

  • Sterile syringes and needles (23-25g for rats)

  • This compound solution in sterile saline

  • 70% alcohol swabs

Procedure:

  • Restraint: Manually restrain the rat, tilting the body downward to allow abdominal organs to shift forward. The 2-person technique is preferred for safety and accuracy.[5][15]

  • Injection Site Identification: Locate the lower right abdominal quadrant, lateral to the midline, to avoid the cecum.[16]

  • Sterilization: Swab the injection site with a 70% alcohol wipe.[16]

  • Injection: Insert the needle at a 30-45° angle to the abdominal wall.[17]

  • Aspiration: Gently pull back the plunger to ensure a blood vessel or organ has not been punctured. If no fluid is aspirated, proceed with the injection.[16]

  • Administration: Inject the this compound solution slowly.

  • Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Isolation of Pancreatic Islets and Measurement of Insulin Secretion

Objective: To assess the direct effect of this compound on insulin secretion from pancreatic β-cells.

Materials:

  • Collagenase P solution

  • HBSS (Hank's Balanced Salt Solution)

  • Ficoll density gradient

  • Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations

  • This compound

  • Insulin ELISA kit

Procedure:

  • Pancreas Digestion: Anesthetize the mouse/rat and inject collagenase P solution into the common bile duct to perfuse the pancreas.[18]

  • Islet Isolation: Excise the distended pancreas and incubate it in a shaking water bath to allow for enzymatic digestion. Stop the digestion by adding cold HBSS.[18]

  • Islet Purification: Purify the islets from the digested tissue using a Ficoll density gradient centrifugation.[18]

  • Islet Culture and Treatment: Culture the isolated islets overnight. For the experiment, pre-incubate the islets in KRBB with a low glucose concentration. Then, incubate the islets with KRBB containing a high glucose concentration in the presence or absence of this compound.

  • Insulin Measurement: Collect the supernatant after the incubation period and measure the insulin concentration using an insulin ELISA kit.[19]

Signaling Pathways of this compound

This compound exerts its effects through a complex network of peripheral and central signaling pathways.

Peripheral Signaling Pathway

The peripheral actions of this compound are primarily mediated through the vagus nerve.

Peripheral_Enterostatin_Signaling DietaryFat Dietary Fat Ingestion Procolipase Procolipase Secretion (Pancreas, Stomach) DietaryFat->Procolipase stimulates CCK CCK Release DietaryFat->CCK stimulates This compound This compound Release Procolipase->this compound cleaved by trypsin VagalAfferents Vagal Afferent Neurons This compound->VagalAfferents activates NTS Nucleus of the Solitary Tract (NTS) VagalAfferents->NTS signals to Hypothalamus Hypothalamus NTS->Hypothalamus projects to FatIntake Reduced Fat Intake Hypothalamus->FatIntake mediates CCKAR CCK-A Receptor CCK->CCKAR activates CCKAR->VagalAfferents sensitizes

Peripheral this compound signaling pathway.

Peripherally, this compound, released in response to dietary fat, activates afferent vagal nerve fibers.[1][2] This signaling is dependent on the presence of cholecystokinin (B1591339) (CCK) and functional CCK-A receptors, which appear to sensitize the vagal afferents to the effects of this compound.[3] The vagal signals are then transmitted to the nucleus of the solitary tract (NTS) in the brainstem, which in turn projects to the hypothalamus to mediate the reduction in fat intake.[9][20]

Central Signaling Pathway

This compound can also cross the blood-brain barrier or be produced locally in the brain to act on central neural circuits.

Central_Enterostatin_Signaling Enterostatin_C Central this compound Hypothalamus_C Hypothalamic Nuclei (ARC, PVN, VMH, LH) Enterostatin_C->Hypothalamus_C Opioid Opioid Receptors (e.g., κ-opioid) Enterostatin_C->Opioid interacts with F1ATPase F1F0-ATPase β-subunit Enterostatin_C->F1ATPase binds to NPY_AgRP NPY/AgRP Neurons Hypothalamus_C->NPY_AgRP inhibits POMC POMC Neurons Hypothalamus_C->POMC stimulates EnergyExp Increased Energy Expenditure Hypothalamus_C->EnergyExp Opioid->NPY_AgRP modulates InsulinSec Reduced Insulin Secretion F1ATPase->InsulinSec FatIntake_C Reduced Fat Intake NPY_AgRP->FatIntake_C stimulates POMC->FatIntake_C inhibits

Central this compound signaling pathway.

In the brain, this compound acts on several hypothalamic nuclei, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), ventromedial hypothalamus (VMH), and lateral hypothalamus (LH).[3] Its actions are thought to involve interactions with the opioidergic system, particularly the kappa-opioid receptors, which are known to modulate fat intake.[21] Furthermore, this compound has been shown to bind to the β-subunit of F1F0-ATPase, which is proposed as a putative this compound receptor.[10] This interaction may lead to altered cellular energy metabolism and contribute to the observed reduction in insulin secretion and increase in energy expenditure.[22][23]

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rats) Diet Dietary Regimen (High-fat vs. Low-fat) AnimalModel->Diet Treatment This compound Administration (ICV or IP) Diet->Treatment Behavioral Behavioral Monitoring (Food Intake, Body Weight) Treatment->Behavioral Metabolic Metabolic Analysis (Blood Glucose, Insulin, Lipids) Treatment->Metabolic Tissue Tissue Collection (Brain, Pancreas, Adipose) Treatment->Tissue Data Data Analysis and Interpretation Behavioral->Data Metabolic->Data Molecular Molecular Analysis (Gene Expression, Protein Levels) Tissue->Molecular Molecular->Data

General experimental workflow for studying this compound.

This compound and Metabolic Syndrome

The multifaceted actions of this compound position it as a key player in the pathophysiology of metabolic syndrome.

  • Obesity: By selectively reducing fat intake and promoting weight loss, this compound directly counteracts the central feature of metabolic syndrome.[5][6]

  • Insulin Resistance: While some studies show this compound acutely inhibits insulin secretion, chronic administration in the context of high-fat feeding has been associated with improved insulin sensitivity, likely secondary to reduced adiposity and lipotoxicity.[5][6] The direct effects on pancreatic β-cells suggest a complex regulatory role in glucose homeostasis.

  • Dyslipidemia: this compound has been shown to reduce circulating levels of triglycerides and cholesterol, addressing another key component of metabolic syndrome.[5][6][8]

Human Studies and Therapeutic Potential

While the preclinical data are compelling, clinical studies in humans have yielded mixed results. Oral administration of this compound did not significantly affect food intake, energy expenditure, or body weight in a study of healthy subjects with a preference for a high-fat diet.[18] This discrepancy may be due to issues with oral bioavailability, dosage, or the specific population studied. Further research is needed to explore different delivery methods and patient populations to fully assess the therapeutic potential of this compound in humans.

Conclusion and Future Directions

This compound is a promising endogenous peptide with a clear role in the regulation of fat intake and energy balance. Its dual peripheral and central mechanisms of action offer multiple avenues for therapeutic intervention in obesity and metabolic syndrome. Future research should focus on:

  • Elucidating the precise molecular interactions of this compound with its receptors and downstream signaling partners.

  • Developing stable and bioavailable this compound analogs or small molecule mimetics.

  • Conducting well-designed clinical trials to evaluate the efficacy of this compound-based therapies in obese and metabolic syndrome patients.

The in-depth understanding of this compound's biology, as outlined in this guide, provides a solid foundation for the continued development of novel and effective treatments for metabolic diseases.

References

The Modulatory Role of Enterostatin on the Opioidergic System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has demonstrated a significant, albeit indirect, interaction with the opioidergic system. This technical guide provides an in-depth exploration of this interaction, focusing on its anti-opioid effects, particularly concerning mu-opioid receptor-mediated analgesia. We will delve into the quantitative data from key studies, provide detailed experimental protocols for replication and further investigation, and visualize the complex signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development interested in the intricate interplay between gut-derived peptides and central opioid signaling.

Introduction

This compound (VPDPR in rats, APGPR in humans) is primarily known for its role in regulating dietary fat intake. However, emerging evidence has revealed its capacity to modulate the central nervous system, including a notable interaction with the opioidergic system. This interaction is not characterized by direct binding to opioid receptors but rather through a complex, indirect mechanism involving the neuroendocrine and other neurotransmitter systems. Understanding this modulatory role is crucial for elucidating the multifaceted regulation of pain, reward, and feeding behaviors, and may open new avenues for therapeutic interventions.

Quantitative Data on this compound's Interaction with the Opioidergic System

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on opioid-induced behaviors.

Table 1: Effect of this compound on Opioid-Induced Analgesia in Mice

ParameterAgonistThis compound Dose (i.c.v.)Agonist DoseAnalgesic EffectReference
Analgesia InhibitionMorphine (μ-agonist)100 nmol5 mg/kg (s.c.)Significant inhibition[1]
Analgesia InhibitionD-Phe-D-Phe-D-Nle-D-Arg-NH2 (κ-agonist)~200 nmol100 µ g/mouse (i.c.v.)No effect[1]
Analgesia InhibitionDTLET (δ-agonist)~200 nmol4 nmol/mouse (i.c.v.)No effect[1]
Anti-analgesic EffectMorphine (μ-agonist)10 nmol/mouseNot specifiedSignificant inhibition

Table 2: this compound's Interaction with the Kappa-Opioidergic System in Feeding Behavior

ParameterTreatmentDose (LV)Effect on High-Fat Diet ConsumptionReference
Suppression of IntakeThis compound1 nmolSuppressed
Attenuation of SuppressionU50488 (κ-agonist)2.15, 21.5, 215 nmolDose-dependent attenuation

Signaling Pathways

This compound's influence on the opioidergic system is not mediated by direct receptor binding but rather through an indirect pathway involving the release of other signaling molecules.

Corticosterone-Mediated Anti-Opioid Effect

Studies have shown that this compound administration leads to an elevation in serum corticosterone (B1669441) levels. This increase in corticosterone is believed to be the primary mechanism behind this compound's anti-analgesic effect against mu-opioid agonists. Glucocorticoids can exert both genomic and rapid, non-genomic effects on neuronal function, which may include modulation of mu-opioid receptor signaling pathways.

G This compound This compound AdrenalCortex AdrenalCortex This compound->AdrenalCortex Stimulates Corticosterone Corticosterone AdrenalCortex->Corticosterone Releases GlucocorticoidReceptor Glucocorticoid Receptor (Cytosolic/Membrane) Corticosterone->GlucocorticoidReceptor Binds to MORNeuron μ-Opioid Receptor Expressing Neuron GlucocorticoidReceptor->MORNeuron Modulates Signaling (Genomic/Non-genomic) Analgesia Analgesia MORNeuron->Analgesia Inhibits (Reduced Analgesia)

Corticosterone-mediated anti-opioid signaling pathway of this compound.
Involvement of the Cholecystokinin (B1591339) (CCK) System

Another proposed mechanism for this compound's anti-opioid activity involves the cholecystokinin (CCK) system. CCK is a known anti-opioid peptide, and its receptors, particularly the CCK2 receptor, are implicated in the negative modulation of opioid analgesia. It is hypothesized that this compound may trigger the release of CCK, which in turn antagonizes the effects of mu-opioid agonists.

G This compound This compound CCKNeuron CCK-releasing Neuron This compound->CCKNeuron Stimulates CCK CCK CCKNeuron->CCK Releases CCK2R CCK2 Receptor CCK->CCK2R Binds to MORNeuron μ-Opioid Receptor Expressing Neuron CCK2R->MORNeuron Inhibits Signaling Analgesia Analgesia MORNeuron->Analgesia Inhibits (Reduced Analgesia)

Proposed CCK-mediated anti-opioid signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's interaction with the opioidergic system.

Hot-Plate Test for Analgesia in Mice

This protocol is used to assess the analgesic effects of compounds by measuring the latency of a mouse's response to a thermal stimulus.

Objective: To determine the effect of this compound on morphine-induced analgesia.

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 1°C).

  • Male ddY mice (or other appropriate strain), 24-27 g.

  • Morphine hydrochloride.

  • This compound (VPDPR).

  • Saline solution (0.9% NaCl).

  • Intracerebroventricular (i.c.v.) injection apparatus.

  • Subcutaneous (s.c.) injection needles and syringes.

Procedure:

  • Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Place each mouse individually on the hot plate and measure the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Administer this compound (e.g., 100 nmol in 5 µL of saline) or vehicle (saline) via i.c.v. injection.

    • After a set time (e.g., 15 minutes), administer morphine (e.g., 5 mg/kg) or saline via s.c. injection.

  • Post-treatment Latency: At various time points after morphine administration (e.g., 15, 30, 45, and 60 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Acclimatization Acclimatization Baseline Baseline Acclimatization->Baseline ICV_Injection i.c.v. Injection (this compound/Vehicle) Baseline->ICV_Injection SC_Injection s.c. Injection (Morphine/Saline) ICV_Injection->SC_Injection 15 min Measurement Measure Latency (15, 30, 45, 60 min) SC_Injection->Measurement Data_Analysis Calculate %MPE & Statistical Analysis Measurement->Data_Analysis

Experimental workflow for the hot-plate test.
Competitive Radioligand Binding Assay

This protocol is designed to determine if a test compound (this compound) competes with a known radiolabeled ligand for binding to a specific receptor (mu-opioid receptor).

Objective: To assess the binding affinity of this compound for the mu-opioid receptor.

Materials:

  • Rat or mouse brain tissue (e.g., whole brain or specific regions like the striatum or thalamus).

  • [³H]DAMGO (a high-affinity mu-opioid receptor agonist radioligand).

  • Unlabeled DAMGO.

  • This compound.

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenizer.

  • Centrifuge.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Scintillation counter and vials.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine:

      • A fixed concentration of [³H]DAMGO (typically at or below its Kd).

      • Increasing concentrations of the competing ligand (this compound or unlabeled DAMGO for a standard curve).

      • For non-specific binding, add a high concentration of naloxone.

      • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]DAMGO as a function of the log concentration of the competing ligand.

    • Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Membrane Preparation cluster_1 Binding Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Homogenization Homogenization Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 Low Speed Centrifugation2 Centrifugation2 Centrifugation1->Centrifugation2 High Speed Supernatant Washing Washing Centrifugation2->Washing Final_Pellet Final_Pellet Washing->Final_Pellet Resuspend Incubation Incubate: - Membranes - [3H]DAMGO - Competitor (this compound) Final_Pellet->Incubation Filtration Filtration Incubation->Filtration Counting Counting Filtration->Counting Analysis Determine IC50 & Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.
Measurement of Serum Corticosterone

This protocol describes a common method for quantifying corticosterone levels in rodent serum.

Objective: To measure changes in serum corticosterone levels following this compound administration.

Materials:

  • Rats or mice.

  • This compound.

  • Saline solution.

  • Blood collection tubes (e.g., with EDTA).

  • Centrifuge.

  • Corticosterone ELISA kit or RIA kit.

  • Microplate reader (for ELISA).

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle to the animals via the desired route (e.g., i.c.v. or intraperitoneal).

  • Blood Collection:

    • At specified time points after treatment, collect blood samples. Trunk blood collection after decapitation is a common method to minimize stress-induced corticosterone release.

  • Plasma/Serum Preparation:

    • Centrifuge the blood samples to separate the plasma or serum.

    • Store the samples at -80°C until analysis.

  • Corticosterone Assay:

    • Follow the instructions provided with the commercial ELISA or RIA kit for the quantitative determination of corticosterone. This typically involves a competitive immunoassay where corticosterone in the sample competes with a labeled corticosterone for binding to a limited number of antibody sites.

  • Data Analysis:

    • Calculate the concentration of corticosterone in each sample based on the standard curve generated in the assay.

    • Compare the corticosterone levels between the different treatment groups using appropriate statistical methods.

Conclusion

The interaction of this compound with the opioidergic system is a compelling example of the complex communication between the gut and the brain. While this compound does not directly engage opioid receptors, its ability to modulate their function through the release of corticosterone and potentially CCK highlights a sophisticated regulatory network. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore this fascinating area. Future investigations should aim to definitively elucidate the downstream signaling cascades of the corticosterone- and CCK-mediated effects on mu-opioid receptor-expressing neurons and to explore the potential co-localization of procolipase and opioid receptors in key brain regions. A deeper understanding of these mechanisms could pave the way for novel therapeutic strategies targeting pain, addiction, and metabolic disorders.

References

Methodological & Application

Application Notes & Protocols: Measurement of Enterostatin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enterostatin is a pentapeptide derived from the gastrointestinal proenzyme procolipase.[1] It plays a significant role in regulating food intake, particularly by selectively reducing the consumption of dietary fat.[1][2] this compound is generated in the intestine following the ingestion of fat, which stimulates the transcription of the procolipase gene and the release of the peptide into the gastrointestinal lumen.[2] It subsequently appears in the lymph and circulation.[2] Given its role in satiety and fat intake regulation, accurate measurement of this compound levels in plasma is crucial for research in obesity, metabolic disorders, and pharmacology. This document provides detailed protocols for the primary methods used to quantify plasma this compound.

Plasma Sample Collection and Preparation

Proper sample handling is critical to ensure the stability and accurate measurement of peptide hormones like this compound.

Protocol for Plasma Collection:

  • Anticoagulant Selection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[3] Citrate can also be used, but may cause sample dilution if in a liquid form.[4]

  • Blood Collection: Draw blood from subjects, preferably after a period of fasting to establish a baseline level, as this compound levels are known to rise after a meal, especially a high-fat one.[5][6]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1,000 x g for 15-20 minutes at 2-8°C.[3]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage: For immediate analysis, keep the plasma on ice. For long-term storage, aliquot the plasma into polypropylene (B1209903) tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

Analytical Methods for this compound Quantification

The primary methods for measuring this compound levels in plasma are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and high-throughput method for quantifying peptides. Commercial kits are available for this compound measurement.

Experimental Protocol (General Sandwich ELISA): Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit.

  • Reagent Preparation: Bring all kit components (pre-coated microplate, standards, detection antibodies, buffers) and plasma samples to room temperature before use.[3] Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.

  • Standard and Sample Addition: Add 100 µL of each standard, blank (diluent), and plasma sample to the appropriate wells of the microplate.[7] Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2.5 hours at 37°C or room temperature).[3][7]

  • Detection Antibody Incubation: Aspirate the liquid from each well. Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate (e.g., 1 hour at 37°C).[3]

  • Washing: Aspirate the detection antibody and wash the wells 3-5 times with the provided wash buffer.[3]

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (or other appropriate enzyme conjugate) to each well. Cover and incubate (e.g., 30-45 minutes at 37°C or room temperature).[7][8]

  • Second Washing: Aspirate the enzyme conjugate and repeat the washing step as in step 4.

  • Substrate Reaction: Add 90-100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.[3] Incubate in the dark for 10-30 minutes at 37°C or room temperature, allowing color to develop.[3][7]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately read the optical density of each well at 450 nm using a microplate reader.

  • Calculation: Plot the standard curve (absorbance vs. concentration) and use the equation of the resulting curve to calculate the this compound concentration in the plasma samples.

Radioimmunoassay (RIA)

RIA is an extremely sensitive and specific competitive binding assay that uses radiolabeled antigens.

Experimental Protocol (Competitive RIA): Note: This procedure requires a license for handling radioactive materials and specialized equipment.

  • Reagent Preparation: Prepare standards of unlabeled ("cold") this compound at various concentrations. The unknown plasma samples will also contain unlabeled this compound.

  • Assay Setup: Label tubes for total counts, non-specific binding (NSB), standards, and unknown samples.[9]

  • Competitive Binding: To each tube (except "total counts"), add a fixed amount of specific anti-enterostatin antibody and a fixed amount of radiolabeled ("hot") this compound (e.g., ¹²⁵I-enterostatin).[10] Then, add the standard solutions or unknown plasma samples.

  • Incubation: Incubate the mixture for a specified period (e.g., 16-24 hours) at 2-8°C to allow the cold and hot antigens to compete for binding to the limited number of antibody sites.[9]

  • Separation of Bound and Free Antigen: Separate the antibody-bound antigen from the free antigen. This is often achieved by adding a precipitating reagent (e.g., a second antibody) that binds the primary antibody, followed by centrifugation.[9]

  • Radioactivity Measurement: Decant the supernatant containing the free antigen. Measure the radioactivity of the pellet (bound antigen) in each tube using a gamma counter.[11]

  • Calculation: As the concentration of unlabeled this compound in the standard or sample increases, the amount of bound radiolabeled this compound decreases.[10] Plot a standard curve of radioactivity vs. the concentration of the unlabeled standards. Use this curve to determine the this compound concentration in the plasma samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and the ability to measure multiple molecules simultaneously without the need for specific antibodies. It is a powerful tool for absolute quantification.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation): Due to the complexity of plasma, a sample cleanup and protein removal step is essential.[12]

    • To 100 µL of plasma, add 300-400 µL of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate larger proteins.[13][14]

    • Vortex the mixture thoroughly.

    • Incubate at -20°C for at least 1 hour to enhance precipitation.

    • Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.[15]

    • Carefully transfer the supernatant, which contains the peptides and small molecules, to a new tube.

  • Solid Phase Extraction (SPE) (Optional): For further cleanup and concentration of this compound, an SPE step can be employed using a C18 or similar cartridge.[4]

  • Solvent Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the peptide pellet in a small volume of a suitable solvent (e.g., 0.1% formic acid in water) compatible with the LC mobile phase.[15]

  • LC Separation: Inject the reconstituted sample into an LC system, typically a reverse-phase C18 column. Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate this compound from other components in the extract.

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is set to selectively monitor for the specific mass-to-charge ratio (m/z) of the this compound precursor ion.

    • This precursor ion is then fragmented, and specific product ions are monitored (Multiple Reaction Monitoring - MRM). This highly specific detection method enhances quantification accuracy.[14]

  • Quantification: A standard curve is generated by analyzing known concentrations of a synthetic this compound standard. The concentration of this compound in the plasma sample is determined by comparing its peak area to the standard curve.

Data Presentation

The choice of method depends on the required sensitivity, specificity, throughput, and available equipment.

Method Principle Typical Sensitivity Advantages Disadvantages Reported Concentration
ELISA Antigen-antibody binding with enzymatic colorimetric detection.1-15 ng/mL[16]High throughput, no radioactive materials, commercially available kits.Dependent on antibody specificity and quality; potential for cross-reactivity.In rats, plasma levels increase significantly after a high-fat meal.[5][6]
RIA Competitive binding between radiolabeled and unlabeled antigen for a limited number of antibody sites.[10]High (femtogram to picogram range).[17]Extremely sensitive and specific.Requires radioactive materials and special handling/disposal; low throughput.Not widely reported for human plasma; used in early research.
LC-MS/MS Physicochemical separation by liquid chromatography followed by mass-based detection and quantification.[18]High (nanogram to picogram per mL range).High specificity and accuracy (absolute quantification); can multiplex.Requires expensive equipment, complex sample preparation, and specialized expertise.APGPR (human this compound) levels were 98.3±16.3 ng/mL in human cerebrospinal fluid.[19]

Visualizations

Experimental Workflow

G Figure 1. General experimental workflow for measuring plasma this compound. cluster_pre Sample Acquisition & Preparation cluster_analysis Analytical Measurement cluster_post Data Processing A 1. Blood Collection (EDTA or Heparin Tube) B 2. Centrifugation (1,000 x g, 15 min, 4°C) A->B C 3. Plasma Separation B->C D 4. Sample Preparation (e.g., Protein Precipitation for LC-MS) C->D E ELISA D->E F RIA G LC-MS/MS H 5. Data Acquisition (Absorbance, Radioactivity, or Mass Spectra) E->H I 6. Standard Curve Generation H->I J 7. Concentration Calculation I->J

Caption: Figure 1. General experimental workflow for measuring plasma this compound.

This compound Signaling Pathway

G Figure 2. Simplified signaling pathway of this compound. cluster_gut Gastrointestinal Tract cluster_signal Peripheral Signaling cluster_brain Central Nervous System cluster_effect Physiological Effect fat High-Fat Meal procolipase Procolipase (Pancreas/Stomach) fat->procolipase stimulates This compound This compound Release procolipase->this compound cleaved to circulation Circulation This compound->circulation vagus Afferent Vagal Nerve circulation->vagus activates hypothalamus Hypothalamic Centers (PVN, Arcuate Nucleus) vagus->hypothalamus amygdala Amygdala vagus->amygdala serotonin Serotonergic Pathway hypothalamus->serotonin opioid Opioidergic Pathway hypothalamus->opioid effect Reduced Fat Intake serotonin->effect opioid->effect

Caption: Figure 2. Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Enterostatin ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin is a pentapeptide released from procolipase in the gastrointestinal tract during fat digestion.[1][2] It has been identified as a key signaling molecule in the regulation of dietary fat intake, making it a significant area of interest for research in obesity, metabolic disorders, and drug development.[1][2] Accurate quantification of this compound in biological samples is crucial for elucidating its physiological roles and exploring its therapeutic potential. This document provides a detailed protocol and validation parameters for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

Principle of the Assay

The this compound ELISA is a competitive immunoassay. In this assay, this compound present in a sample competes with a fixed amount of biotinylated this compound for a limited number of binding sites on a microplate pre-coated with an anti-enterostatin antibody. Following an incubation period, the unbound components are washed away. The amount of bound biotinylated this compound is then detected using streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a colorimetric reaction with a substrate. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The performance characteristics of an this compound ELISA are summarized in the table below. These values are representative and may vary between different kit manufacturers.

ParameterValueReference
Assay TypeCompetitive ELISAGeneral Knowledge
Detection Range0 - 400 ng/mL[3]
Sensitivity12 ng/mL[3]
ReactivityHuman, Mouse, Rat[3]
Sample TypesSerum, Plasma, Cell Culture Supernatants, Tissue Homogenates[3]

Experimental Protocol

This protocol is a representative example for a competitive this compound ELISA. Users should always refer to the specific manual provided with their ELISA kit.

Materials and Reagents
  • This compound ELISA microplate (96-well)

  • This compound Standard

  • Biotinylated this compound

  • Anti-Enterostatin Antibody

  • Streptavidin-HRP Conjugate

  • Assay Diluent

  • Wash Buffer (20X)

  • TMB Substrate

  • Stop Solution

  • Plate sealer

  • Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation
  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 3000 rpm for 15 minutes. Collect the serum.

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 3000 rpm for 15 minutes and collect the plasma.

  • Cell Culture Supernatant: Centrifuge cell culture media at 3000 rpm for 15 minutes to remove cellular debris.

  • Tissue Homogenates: Homogenize tissue in a suitable buffer and centrifuge to remove debris.

Samples should be stored at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

Assay Procedure
  • Reagent Preparation: Bring all reagents to room temperature before use. Dilute the Wash Buffer concentrate (20X) with deionized water to prepare the 1X Wash Buffer. Prepare serial dilutions of the this compound Standard in Assay Diluent.

  • Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the microplate.

  • Biotinylated this compound Addition: Add 50 µL of Biotinylated this compound to each well.

  • Antibody Addition: Add 50 µL of anti-Enterostatin Antibody to each well.

  • Incubation: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a shaker.

  • Washing: Aspirate the liquid from each well and wash three times with 300 µL of 1X Wash Buffer per well.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP Conjugate to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Calculate the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Account for any sample dilution factors in the final calculation.

Validation of the this compound ELISA

To ensure the reliability of the results, the this compound ELISA should be validated for the following parameters:

  • Specificity: The antibody should have high specificity for this compound with minimal cross-reactivity with other related molecules.

  • Precision:

    • Intra-assay precision: The coefficient of variation (CV) of results within a single assay run should be less than 10%.

    • Inter-assay precision: The CV of results between different assay runs should be less than 15%.

  • Accuracy (Recovery): Known amounts of this compound should be spiked into different sample matrices and the recovery should be within 80-120%.

  • Linearity of Dilution: Serial dilutions of a high-concentration sample should yield a linear response in the assay.

Signaling Pathways and Workflows

This compound Signaling Pathway

The signaling pathway of this compound involves both peripheral and central mechanisms to regulate fat intake. Peripherally, it acts via the vagus nerve, a process dependent on the presence of cholecystokinin (B1591339) A (CCK-A) receptors.[4][5] Centrally, its effects are mediated through serotonergic and opioidergic pathways.[4] this compound has been shown to interact with the F1F0-ATPase beta-subunit and may inhibit a mu-opioid-mediated pathway.[1][6]

Enterostatin_Signaling_Pathway Dietary_Fat Dietary Fat Procolipase Procolipase Dietary_Fat->Procolipase stimulates release This compound This compound Procolipase->this compound cleavage Vagus_Nerve Afferent Vagus Nerve This compound->Vagus_Nerve activates CCKA_Receptor CCK-A Receptor This compound->CCKA_Receptor requires F1F0_ATPase F1F0-ATPase (β-subunit) This compound->F1F0_ATPase interacts with Opioid_Pathway μ-Opioid Pathway This compound->Opioid_Pathway inhibits Serotonergic_Pathway Serotonergic Pathway This compound->Serotonergic_Pathway modulates Hypothalamus Hypothalamic Centers Vagus_Nerve->Hypothalamus signals to Fat_Intake ↓ Fat Intake Hypothalamus->Fat_Intake Opioid_Pathway->Hypothalamus Serotonergic_Pathway->Hypothalamus

Caption: this compound signaling pathway in the regulation of fat intake.

This compound ELISA Experimental Workflow

The following diagram illustrates the key steps in the this compound competitive ELISA protocol.

Enterostatin_ELISA_Workflow start Start prep_reagents Prepare Reagents and Standards start->prep_reagents add_samples Add Standards and Samples to Plate (50 µL) prep_reagents->add_samples add_biotin_ent Add Biotinylated This compound (50 µL) add_samples->add_biotin_ent add_antibody Add Anti-Enterostatin Antibody (50 µL) add_biotin_ent->add_antibody incubate1 Incubate 2 hours at Room Temperature add_antibody->incubate1 wash1 Wash Plate 3 times incubate1->wash1 add_hrp Add Streptavidin-HRP (100 µL) wash1->add_hrp incubate2 Incubate 1 hour at Room Temperature add_hrp->incubate2 wash2 Wash Plate 3 times incubate2->wash2 add_tmb Add TMB Substrate (100 µL) wash2->add_tmb incubate3 Incubate 15-30 min in Dark add_tmb->incubate3 add_stop Add Stop Solution (50 µL) incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: Experimental workflow for the this compound competitive ELISA.

References

Application Notes and Protocols for Studying Enterostatin Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the physiological functions of enterostatin, a pentapeptide that plays a crucial role in regulating fat intake and energy metabolism.

Introduction to this compound

This compound is a pentapeptide derived from the N-terminus of procolipase, a protein secreted by the pancreas. Its primary recognized function is the selective reduction of dietary fat intake.[1][2] It is produced in the gastrointestinal tract, including the stomach and small intestine, and its release is stimulated by high-fat diets.[1][3] this compound acts via both peripheral and central nervous system pathways to exert its effects on satiety and food preference.[1]

Animal Models for this compound Research

A variety of animal models have been instrumental in elucidating the function of this compound. Rodent models, particularly rats and mice, are the most extensively used due to their well-characterized genetics and physiology, as well as the availability of transgenic lines.

Animal ModelKey Applications in this compound ResearchRelevant FindingsCitations
Rats (e.g., Sprague-Dawley, Wistar, Zucker) - Studies on food intake and macronutrient preference. - Investigation of central and peripheral mechanisms of action. - Behavioral analysis of satiety. - Elucidation of signaling pathways.- Intraperitoneal and intracerebroventricular administration of this compound selectively reduces fat intake. - Strains of rats that become obese and prefer dietary fat may have low this compound production or responsiveness. - this compound shortens eating duration and promotes earlier onset of resting behavior.[1][2][4][5][6][7]
Mice (e.g., C57BL/6, knockout models) - Genetic studies using knockout models (procolipase -/- and this compound -/-). - Investigation of the physiological role of endogenous this compound. - Studies on metabolic effects, including insulin (B600854) secretion and cholesterol metabolism.- Procolipase knockout mice exhibit severely reduced fat digestion. - this compound-deficient mice show altered cholesterol metabolism. - this compound inhibits insulin secretion from pancreatic beta cells.[8][9][10]
Pigs - Translational research due to physiological similarities to humans in terms of gastrointestinal anatomy and physiology. - Studies on digestive physiology and intestinal barrier function.- The this compound sequence Val-Pro-Asp-Pro-Arg is found in pigs. - Porcine models are valuable for studying intestinal hormone release and nutrient transport.[11][12][13][14][15]
Dogs - Preclinical assessment of drug absorption and metabolism. - Studies on gastrointestinal motility.- The this compound sequence Val-Pro-Asp-Pro-Arg is present in dogs. - Canine models can be used to study the effects of compounds on gastrointestinal function.[11][16][17]

Key Experimental Protocols

Detailed methodologies for pivotal experiments in this compound research are outlined below.

Protocol 1: Evaluation of Anorectic Effects of this compound in Rats

Objective: To determine the effect of peripherally and centrally administered this compound on food intake.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (synthetic, e.g., Val-Pro-Asp-Pro-Arg)

  • Sterile saline solution (0.9%)

  • High-fat and low-fat chow

  • Apparatus for intraperitoneal (IP) and intracerebroventricular (ICV) injections

  • Metabolic cages for monitoring food intake

Procedure:

Part A: Intraperitoneal (IP) Administration

  • Acclimatize rats to individual housing in metabolic cages for at least 3 days.

  • Provide ad libitum access to water and a standard chow diet.

  • Fast the rats for 18-24 hours prior to the experiment, with continued access to water.

  • Prepare this compound solution in sterile saline at the desired concentration (e.g., for a dose of 38 nmol/rat).[18]

  • Inject rats intraperitoneally with either this compound solution or a corresponding volume of sterile saline (vehicle control).

  • Immediately after injection, provide pre-weighed amounts of high-fat and low-fat chow.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[19]

  • Calculate the cumulative food intake and the preference for the high-fat diet.

Part B: Intracerebroventricular (ICV) Administration

  • Surgically implant a cannula into the third ventricle of the brain of anesthetized rats. Allow for a recovery period of at least one week.

  • Follow steps 1-3 from Part A.

  • Prepare this compound solution in sterile saline at the desired concentration for ICV injection (e.g., low doses as high doses may be ineffective).[4]

  • Inject this compound or vehicle directly into the third ventricle via the implanted cannula.[4]

  • Follow steps 6-8 from Part A to measure food intake and preference.

Protocol 2: Two-Macronutrient Choice Diet and Fat Preference Model

Objective: To assess the selective effect of this compound on fat preference.

Materials:

  • Rats or mice

  • Custom diets with varying percentages of fat and carbohydrate content but are isocaloric.

  • Metabolic cages with separate food hoppers for each diet.

  • This compound and vehicle solutions.

Procedure:

  • Acclimatize animals to individual housing and the presentation of two distinct diets.

  • For a baseline period (3-5 days), provide animals with a choice between a high-fat diet and a high-carbohydrate diet and measure daily intake of each.

  • Divide animals into treatment and control groups.

  • Administer this compound or vehicle (e.g., via IP injection) daily for a specified period (e.g., 7 days).

  • Continue to measure the daily intake of both the high-fat and high-carbohydrate diets.

  • Calculate the fat preference score by dividing the intake of the high-fat food by the total food consumed.[20]

  • Analyze the data to determine if this compound treatment selectively reduces the intake of the high-fat diet.

Protocol 3: Measurement of this compound Levels using ELISA

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, brain tissue).

Materials:

  • Biological samples (plasma, tissue homogenates)

  • This compound-specific antibody

  • Enzyme-linked immunosorbent assay (ELISA) kit for this compound[11]

  • Microplate reader

Procedure:

  • Collect blood samples into tubes containing an anticoagulant and protease inhibitors. Centrifuge to separate plasma.

  • Homogenize brain tissue in an appropriate buffer.

  • Follow the specific instructions provided with the commercial or custom-developed ELISA kit.

  • Typically, this involves coating a microplate with the this compound antibody, adding the samples and standards, followed by a secondary antibody conjugated to an enzyme.

  • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve generated with known concentrations of synthetic this compound. An example of measured immunoreactivity in the rat brain is 2455 +/- 440 pmol/g.[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through a complex network of signaling pathways involving both peripheral and central components.

Peripheral Signaling

The peripheral mechanism of this compound action is thought to involve the vagus nerve. This compound produced in the gut is believed to activate afferent vagal fibers that signal to hypothalamic centers involved in appetite regulation.[1]

Central Signaling

Centrally, this compound's effects are mediated through pathways that include serotonergic and opioidergic components.[1] It has been shown to stimulate neurons in key brain regions associated with feeding behavior, such as the amygdala, the arcuate nucleus, and the lateral and ventromedial hypothalamus, which project to the paraventricular nucleus (PVN) of the hypothalamus.[2] The receptor for this compound has been identified as the F1-ATPase beta subunit.[10] The interaction of this compound with this receptor can lead to a decrease in ATP production.[9]

Visualizations

Signaling Pathway of this compound

Enterostatin_Signaling_Pathway HighFatDiet High-Fat Diet Procolipase Procolipase Secretion (Pancreas, Stomach) HighFatDiet->Procolipase stimulates This compound This compound Release (Gut) Procolipase->this compound cleavage VagusNerve Afferent Vagus Nerve This compound->VagusNerve activates (Peripheral) CNS Central Nervous System (Amygdala, Arcuate Nucleus) This compound->CNS acts on (Central) F1ATPase F1-ATPase β-subunit This compound->F1ATPase binds to InsulinSecretion Reduced Insulin Secretion This compound->InsulinSecretion Hypothalamus Hypothalamus VagusNerve->Hypothalamus signals to ReducedFatIntake Reduced Fat Intake & Body Weight Hypothalamus->ReducedFatIntake SerotonergicOpioidergic Serotonergic & Opioidergic Pathways CNS->SerotonergicOpioidergic modulates SerotonergicOpioidergic->ReducedFatIntake F1ATPase->ReducedFatIntake

Caption: Signaling pathway of this compound from production to physiological effects.

Experimental Workflow for Fat Preference Study

Experimental_Workflow Acclimatization 1. Acclimatization (Individual housing, diet exposure) Baseline 2. Baseline Measurement (Ad libitum intake of high-fat & high-carb diets) Acclimatization->Baseline Grouping 3. Group Assignment (Treatment vs. Control) Baseline->Grouping Treatment 4. Daily Administration (this compound or Vehicle) Grouping->Treatment DataCollection 5. Daily Food Intake Measurement (Weighing of both diets) Treatment->DataCollection Analysis 6. Data Analysis (Calculate fat preference score, statistical comparison) DataCollection->Analysis Conclusion 7. Conclusion (Effect of this compound on fat preference) Analysis->Conclusion

Caption: Workflow for a typical fat preference study in rodents.

References

Application Notes and Protocols for Diet-Induced Obesity Models in Enterostatin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of pancreatic procolipase, has been identified as a key regulator of fat intake.[1][2] Its anorectic effects, specifically targeting dietary fat, make it a significant subject of interest in the study and treatment of obesity.[1][3] Diet-induced obesity (DIO) in rodent models provides a physiologically relevant platform to investigate the efficacy and mechanisms of action of this compound. These models, which mimic the development of human obesity through the consumption of high-fat diets, are invaluable for preclinical research.[4][5]

This document provides detailed application notes and protocols for utilizing DIO models in this compound research, covering the induction of obesity, administration of this compound, and analysis of its effects.

Diet-Induced Obesity (DIO) Models: An Overview

The most commonly used rodent strains for DIO studies are C57BL/6J mice, Sprague-Dawley rats, and Wistar rats, due to their susceptibility to weight gain on high-fat diets.[2][6][7] High-fat diets (HFD) with 45% to 60% of total calories derived from fat are standard for inducing an obese phenotype, which includes increased body weight, adiposity, hyperleptinemia, and insulin (B600854) resistance.[8][9][10]

Data Presentation: Effects of High-Fat Diets on Rodent Models

The following tables summarize the quantitative effects of common high-fat diets on various physiological parameters in different rodent models.

Table 1: Effects of High-Fat Diet (45% vs. 60% kcal) on Male C57BL/6J Mice

ParameterControl Diet (10% kcal fat)High-Fat Diet (45% kcal fat)High-Fat Diet (60% kcal fat)DurationReference(s)
Body Weight Gain ~5-10 g~15-25 g~20-30 g8-16 weeks[6]
Body Fat Percentage ~10-15%~30-40%~40-50%12-20 weeks[9]
Fasting Blood Glucose ~100-140 mg/dL~150-200 mg/dL~180-250 mg/dL8 weeks
Serum Leptin BaselineSignificantly ElevatedElevated 2-fold vs. 45% HFD19-20 weeks[8]
Serum Insulin BaselineHyperinsulinemiaHyperinsulinemia11-19 weeks[8]

Table 2: Comparative Effects of High-Fat Diet on Wistar and Sprague-Dawley Rats

ParameterStrainControl DietHigh-Fat Diet (~40-58% kcal fat)DurationReference(s)
Total Weight Gain Wistar~190 g~317 g (+67%)17 weeks[2]
Sprague-Dawley~209 g~276 g (+32%)17 weeks[2]
Total Fat Mass Wistar~181 g~259 g (+43%)17 weeks[2]
Sprague-Dawley~179 g~218 g (+22%)17 weeks[2]
Oral Glucose Tolerance WistarNormalDecreased17 weeks[2]
Sprague-DawleyNormalDecreased17 weeks[2]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice

This protocol describes the induction of obesity in C57BL/6J mice using a high-fat diet.

Materials:

  • Male C57BL/6J mice (5-6 weeks old)

  • Standard chow (10% kcal from fat)

  • High-fat diet (e.g., Research Diets D12492, 60% kcal from fat, or D12451, 45% kcal from fat)[9]

  • Animal housing with a 12-hour light/dark cycle and controlled temperature (22-24°C)

  • Weighing scale

Procedure:

  • Acclimatization: Upon arrival, house mice in groups and provide ad libitum access to standard chow and water for one week to acclimatize.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Dietary Intervention: Divide mice into a control group (remaining on standard chow) and one or more experimental groups. Provide the experimental groups with ad libitum access to the high-fat diet.

  • Monitoring:

    • Record body weight and food intake weekly for each mouse.

    • Continue the diet for 8-16 weeks. Body weight differences typically become significant after 1-3 weeks.

  • Phenotypic Confirmation: After the feeding period, confirm the obese phenotype by measuring parameters such as:

    • Body composition (fat and lean mass) using DEXA or NMR.

    • Fasting blood glucose and insulin levels.

    • Glucose tolerance via an Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT).

Protocol 2: Efficacy Testing of this compound in DIO Mice

This protocol outlines the procedure for administering this compound to DIO mice and assessing its impact on food intake and body weight.

Materials:

  • DIO mice (from Protocol 1)

  • This compound (rodent sequence: Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg)

  • Vehicle (e.g., sterile saline)

  • Injection supplies (syringes, needles for intraperitoneal [IP] or cannulas for intracerebroventricular [ICV] administration)

  • Metabolic cages for food intake monitoring

Procedure:

  • Animal Preparation: House DIO mice individually in metabolic cages for accurate food intake measurement. Allow them to acclimate for 2-3 days.

  • Baseline Food Intake: Measure daily food intake for 3-5 days to establish a stable baseline before treatment.

  • This compound Administration:

    • Route of Administration: Choose the appropriate route. IP injections are common for peripheral effects, while ICV is used for central effects.

    • Dosage:

      • Intraperitoneal (IP): A dose of 120 nmol has been shown to reduce high-fat diet intake. Another study used 300 µg/kg.

      • Intracerebroventricular (ICV): Doses ranging from 200 ng to 1 nmol have been effective in reducing fat intake. For chronic studies, a continuous infusion of 0.5 µ g/hour for 9 days has been used.[3][4][6]

    • Treatment Groups: Prepare at least two groups: a vehicle control group and an this compound-treated group.

  • Post-Treatment Monitoring:

    • Immediately after administration, return mice to their cages with pre-weighed food.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection). This compound has been shown to selectively decrease the intake of a high-fat diet by up to 45%.[3]

    • Record body weight daily throughout the study. Chronic this compound administration can lead to a reduction in body weight and fat pad mass.[4]

  • Data Analysis: Compare the changes in food intake and body weight between the this compound and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 3: Glucose Tolerance Test (GTT) in DIO Mice

This protocol is for assessing glucose homeostasis, a key parameter affected by obesity.

Materials:

  • Fasted DIO mice (6 hours)

  • Glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Syringes for IP injection

Procedure:

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose (t=0) from a small tail snip.

  • Glucose Administration: Administer a 2 g/kg body weight dose of the glucose solution via IP injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.

  • Data Analysis: Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Signaling Pathways and Experimental Workflows

Diagrams

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: this compound Efficacy Testing cluster_analysis Phase 3: Data Analysis acclimatization Acclimatization (1 week, standard diet) baseline Baseline Measurements (Body Weight) acclimatization->baseline diet High-Fat Diet Feeding (8-16 weeks) baseline->diet phenotyping Phenotypic Confirmation (Weight, Glucose, Body Comp) diet->phenotyping cages Acclimate to Metabolic Cages phenotyping->cages baseline_intake Baseline Food Intake (3-5 days) cages->baseline_intake treatment This compound/Vehicle Administration (IP or ICV) baseline_intake->treatment monitoring Monitor Food Intake & Body Weight treatment->monitoring data_analysis Statistical Analysis (Compare treatment vs. vehicle) monitoring->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for DIO model creation and this compound testing.

peripheral_signaling cluster_gut Gastrointestinal Tract cluster_brain Brain fat High-Fat Meal procolipase Procolipase Secretion fat->procolipase This compound This compound Release procolipase->this compound vagus Vagal Afferent Nerve (Nodose Ganglion) This compound->vagus Activates nts Nucleus of the Solitary Tract (NTS) hypothalamus Hypothalamus (e.g., PVN) nts->hypothalamus satiety Increased Satiety & Reduced Fat Intake hypothalamus->satiety vagus->nts Signals to

Caption: Peripheral signaling pathway of this compound via the vagus nerve.

central_signaling cluster_brain_regions Key Brain Regions cluster_neurotransmitters Neurotransmitter Systems This compound This compound (Central Administration or Peripheral Signal Relay) amygdala Amygdala This compound->amygdala Acts on opioidergic Opioidergic System This compound->opioidergic Inhibits pathway pvn Paraventricular Nucleus (PVN) of Hypothalamus amygdala->pvn Neuronal Pathway serotonergic Serotonergic System (5-HT Release) pvn->serotonergic receptor_5ht1b 5-HT1B Receptor serotonergic->receptor_5ht1b receptor_mu_opioid μ-Opioid Receptor opioidergic->receptor_mu_opioid satiety Reduced Fat Intake receptor_5ht1b->satiety Modulates receptor_mu_opioid->satiety Modulates

Caption: Central signaling pathways of this compound in appetite regulation.

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from procolipase in the gastrointestinal tract, plays a significant role in the regulation of food intake, with a particular selectivity for fat.[1][2] Its administration, especially through intracerebroventricular (ICV) injection, allows for the direct study of its effects on the central nervous system, bypassing the blood-brain barrier.[3] This protocol provides a comprehensive guide for performing ICV injections of this compound in rodent models, an essential technique for investigating its therapeutic potential in metabolic disorders such as obesity.

This compound's mechanism of action is complex, involving multiple signaling pathways. Central administration of this compound has been shown to interact with serotonergic, opioidergic, and melanocortin systems to exert its anorectic effects.[4][5] Specifically, it may inhibit a mu-opioid-mediated pathway and interact with the F1F0-ATPase beta-subunit.[6][7] Furthermore, its effects on reducing fat intake are potentially mediated through the melanocortin signaling pathway.[5] Chronic ICV infusion of this compound has been demonstrated to reduce fat intake, body weight, and body fat.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the ICV administration of this compound in rats.

Table 1: Effective Doses of ICV this compound on High-Fat Food Intake in Rats

Dose (pmol)Effect on High-Fat Food IntakeStudy Reference
167Significant reduction[9]
333Dose-dependent reduction[9]
667No effect[9]

Table 2: Effects of Chronic ICV this compound Infusion in Osborne-Mendel Rats

ParameterEffectStudy Reference
Food IntakeAcutely lowered[10]
Body Weight GainSignificantly reduced[8][10]
Serum InsulinSignificantly reduced[8][10]
CorticosteroneSignificantly increased[8][10]
Hepatic Glucocorticoid ReceptorReduced[10]

Experimental Protocols

I. Preparation of this compound Solution
  • Peptide Source and Purity: Obtain synthetic this compound (sequences vary by species, e.g., APGPR for human, VPGPR or APGPR for rat) with high purity (>95%).[2][11][12]

  • Reconstitution: Dissolve the lyophilized peptide in a sterile, pyrogen-free vehicle. Artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline are commonly used.

  • Concentration: Prepare stock solutions and dilute to the final desired concentration for injection based on the dose-response data (see Table 1). For example, to achieve a dose of 333 pmol in a 5 µL injection volume, the concentration would be 66.6 pmol/µL.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and keep it on ice.

II. Stereotaxic Surgery for ICV Cannula Implantation

This protocol is for implanting a guide cannula into the lateral ventricle of a rat. All procedures should be performed under aseptic conditions.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Heating pad

  • Surgical instruments (scalpel, forceps, hemostats, drill, etc.)

  • Guide cannula and dummy cannula

  • Bone screws

  • Dental cement

  • Analgesics and antibiotics

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (or another appropriate anesthetic as per approved protocols).[13][14]

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[14]

    • Shave the scalp and clean the area with a surgical scrub (e.g., 2% chlorhexidine (B1668724) or povidone-iodine).[14]

    • Apply ophthalmic ointment to the eyes to prevent drying.[13][14]

    • Place the animal in the stereotaxic frame, ensuring the head is level.[13][14]

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify the bregma and lambda landmarks.

    • Determine the coordinates for the lateral ventricle. A common coordinate for rats is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.5 mm ventral from the skull surface.[15]

    • Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

    • Drill additional holes for the anchor screws.

    • Insert the anchor screws into the skull.[16]

    • Lower the guide cannula to the predetermined depth.

    • Secure the cannula to the skull and anchor screws using dental cement.[13][14][16]

    • Insert the dummy cannula into the guide cannula to prevent blockage.

    • Suture the scalp incision around the implant.

  • Post-operative Care:

    • Administer analgesics and antibiotics as prescribed in the approved animal protocol.[13][14]

    • Keep the animal warm during recovery.[13]

    • Monitor the animal for signs of pain or distress and check the surgical site for infection.

    • Allow the animal to recover for at least one week before starting the ICV injection experiments.

III. Intracerebroventricular (ICV) Injection Procedure

Materials:

  • This compound solution

  • Injection cannula (sized to fit the guide cannula)

  • Polyethylene (B3416737) tubing

  • Hamilton syringe

  • Microinfusion pump

Procedure:

  • Animal Handling: Gently handle the conscious and freely moving animal. For chronic infusions, the animal may be tethered.

  • Preparation for Injection:

    • Remove the dummy cannula from the guide cannula.

    • Connect the injection cannula to the Hamilton syringe via polyethylene tubing.

    • Fill the injection system with the this compound solution, ensuring there are no air bubbles.

  • Injection:

    • Gently insert the injection cannula into the guide cannula.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) using a microinfusion pump.[15]

    • After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Behavioral Observation: Return the animal to its home cage and begin behavioral observations and data collection (e.g., food intake, body weight).

Visualizations

Signaling Pathway of this compound in Regulating Fat Intake

Enterostatin_Signaling_Pathway This compound This compound (ICV) Hypothalamus Hypothalamic Centers This compound->Hypothalamus Acts on F1F0ATPase F1F0-ATPase This compound->F1F0ATPase Binds to SerotonergicSystem Serotonergic System Hypothalamus->SerotonergicSystem OpioidergicSystem μ-Opioid System Hypothalamus->OpioidergicSystem MelanocortinSystem Melanocortin System (MC4R) Hypothalamus->MelanocortinSystem ReducedFatIntake Reduced Fat Intake SerotonergicSystem->ReducedFatIntake OpioidergicSystem->ReducedFatIntake Inhibition MelanocortinSystem->ReducedFatIntake F1F0ATPase->ReducedFatIntake

Caption: Proposed signaling pathways of centrally administered this compound.

Experimental Workflow for ICV Injection of this compound

ICV_Injection_Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Stereotaxic Mounting) Surgery 2. Stereotaxic Surgery (Cannula Implantation) AnimalPrep->Surgery Recovery 3. Post-operative Care & Recovery (Analgesia, >1 week) Surgery->Recovery Habituation 4. Habituation & Baseline Measurement Recovery->Habituation Injection 5. ICV Injection of this compound Habituation->Injection DataCollection 6. Data Collection (Food Intake, Body Weight, etc.) Injection->DataCollection Analysis 7. Data Analysis DataCollection->Analysis

Caption: Experimental workflow for ICV this compound studies.

References

Application Notes and Protocols: Oral Administration of Enterostatin in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of enterostatin in rodent models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways. This compound, a pentapeptide derived from procolipase, has been identified as a key regulator of fat intake, making it a significant subject of study in obesity and metabolic research.[1]

Quantitative Data Summary

The following tables summarize the effects of this compound administration on food intake and body weight in various rodent studies. It is important to note that while the focus is on oral administration, data from peripheral administration routes are also included to provide a broader context of this compound's efficacy.

Table 1: Effect of this compound on Food Intake in Rats

Administration RouteStrainDoseDiet ConditionOutcome on Fat IntakeReference
IntragastricSprague-Dawley120 nmolHigh-fat dietSuppression of high-fat diet intake.[2][2]
IntraperitonealOsborne-MendelNot specifiedHigh-fat dietReduction in food intake.[3][3]
IntraperitonealSprague-Dawley120 nmolHigh-fat dietSuppression of high-fat diet intake.[2][2]
IntravenousSprague-Dawley38 nmolHigh-fat dietSignificant inhibition of high-fat food intake.[4][4]
IntravenousSprague-Dawley76 nmolHigh-fat dietInhibiting effect was lost.[4][4]
IntracerebroventricularSprague-Dawley200 ngHigh-fat vs. Low-fat choiceDecreased high-fat diet intake by 45% (p < 0.005), with no effect on low-fat diet intake.[5][5]
IntracerebroventricularOsborne-Mendel1 nmolHigh-fat dietReduced intake of a high-fat diet.[2][2]
IntracerebroventricularS5B/Pl1 nmolHigh-fat dietNo effect on high-fat diet intake.[2][2]
Near-celiac arterySprague-Dawley0.05-13.5 nmolHigh-fat dietImmediate, dose-dependent inhibition of food intake.[6][6]
Intracarotid arterySprague-DawleyNot specifiedHigh-fat dietImmediate, dose-related inhibition of food intake.[6][6]

Table 2: Effect of Chronic this compound Administration on Body Weight in Rodents

Administration RouteSpeciesDurationDiet ConditionOutcome on Body WeightReference
IntraperitonealRat1 weekHigh-fat dietDecreased body weight gain.[7][7]
Oral (in food)Mouse25 daysHigh-fat dietDecreased body weight.[8][8]
Chronic infusionRatNot specifiedHigh-fat dietTranslated into weight reduction.[3][3]

Experimental Protocols

Protocol for Oral Administration of this compound via Gavage in Rodents

This protocol is a general guideline for oral gavage in mice and rats, adapted from standard procedures.[9][10][11][12] The specific vehicle and concentration for this compound should be optimized based on its solubility and stability.

Materials:

  • This compound (rodent sequence: Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg)[13]

  • Vehicle (e.g., sterile water, saline, or a specified buffer)

  • Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[9][11]

  • Syringes

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Handling and Restraint:

    • Accustom the animals to handling before the experiment to minimize stress.[14]

    • For mice, restrain by scruffing the neck to immobilize the head.[15]

    • For rats, hold the animal near the thoracic region and support the lower body.[11]

  • Dosage Calculation and Preparation:

    • Weigh each animal to calculate the precise volume of the this compound solution to be administered.

    • The maximum recommended dosing volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[9]

    • Prepare the this compound solution in the chosen vehicle at the desired concentration.

  • Gavage Needle Measurement:

    • Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end at the last rib or xiphoid process.[10][12]

    • Mark the needle at the level of the animal's nose to prevent over-insertion and potential stomach perforation.[9]

  • Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes.[9]

    • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle. [9]

    • Once the needle is correctly positioned, dispense the this compound solution smoothly and at a controlled rate.[15]

    • After administration, gently remove the needle in the same angle it was inserted.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[9]

    • Continue to monitor the animals periodically over the next 24 hours.

Protocol for Assessment of Food Intake

This protocol describes a typical experiment to assess the effect of orally administered this compound on food intake.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Standard chow, high-fat diet, and low-fat diet

  • Metabolic cages with food hoppers connected to a monitoring system or manual measurement tools

  • This compound solution and vehicle control

  • Oral gavage equipment

Procedure:

  • Acclimation:

    • House animals individually in metabolic cages for several days to acclimate them to the environment and the specific diets.

    • Provide ad libitum access to water and the designated diet(s).

  • Baseline Food Intake Measurement:

    • Measure food intake for 2-3 days prior to the start of the experiment to establish a baseline.

  • This compound Administration:

    • On the day of the experiment, administer this compound or vehicle control via oral gavage at a specific time point (e.g., 30 minutes before the dark cycle begins, when rodents are most active).

    • Animals should be fasted for a short period (e.g., 4-6 hours) before administration to ensure an empty stomach for consistent absorption.

  • Food Intake Monitoring:

    • Immediately after administration, provide pre-weighed amounts of the experimental diet(s).

    • Measure food consumption at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

    • If offering a choice between high-fat and low-fat diets, measure the intake of each diet separately.

  • Data Analysis:

    • Calculate the cumulative food intake at each time point for both the this compound-treated and control groups.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant difference in food intake between the groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Orally Administered this compound

This compound is believed to exert its effects through a gut-brain axis, involving both peripheral and central mechanisms.[1] After oral administration, this compound likely interacts with receptors in the gastrointestinal tract, initiating a signal that is transmitted to the brain via the vagus nerve.[1][13]

Enterostatin_Signaling_Pathway OralAdmin Oral Administration of this compound GITract Gastrointestinal Tract (Stomach, Duodenum) OralAdmin->GITract Release and action VagusNerve Afferent Vagal Pathway GITract->VagusNerve Signal transmission Brain Brain (Hypothalamus, Amygdala) VagusNerve->Brain Serotonergic Serotonergic System Brain->Serotonergic Opioidergic Opioidergic System Brain->Opioidergic F1F0ATPase Mitochondrial F1F0-ATPase Brain->F1F0ATPase FoodIntake Reduced Fat Intake Brain->FoodIntake Serotonergic->FoodIntake Opioidergic->FoodIntake F1F0ATPase->FoodIntake

Caption: Proposed gut-brain signaling pathway of this compound.

Experimental Workflow for Evaluating this compound's Effects

The following diagram outlines a typical experimental workflow for investigating the impact of orally administered this compound on food intake and body weight in a rodent model.

Experimental_Workflow AnimalAcclimation Animal Acclimation (Metabolic Cages) BaselineMeasurement Baseline Measurement (Food Intake, Body Weight) AnimalAcclimation->BaselineMeasurement Randomization Randomization into Groups (this compound vs. Vehicle) BaselineMeasurement->Randomization OralAdministration Oral Administration (Gavage) Randomization->OralAdministration DataCollection Data Collection (Food Intake, Body Weight) OralAdministration->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Caption: General workflow for in vivo rodent studies.

References

Application Notes and Protocols for Cell Culture Assays Demonstrating Enterostatin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin is a pentapeptide released from procolipase during fat digestion that has been identified as a key regulator of dietary fat intake and insulin (B600854) secretion.[1][2] Its multifaceted activity makes it a significant target for research in obesity, type 2 diabetes, and metabolic disorders. These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound, enabling researchers to investigate its mechanism of action and screen for potential therapeutic analogs. The following sections detail experimental procedures for key assays, present quantitative data from published studies, and illustrate the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound as reported in various cell culture-based assays. This data provides a baseline for expected results when performing the described protocols.

Table 1: Inhibition of Insulin Secretion by this compound

Cell TypeStimulusThis compound Concentration% Inhibition of Insulin SecretionReference
Isolated Rat Islets16.7 mM Glucose10⁻⁹ to 10⁻⁵ MDose-dependent[3]
Isolated Rat Islets1.6 x 10⁻⁴ M55.3%[4]
Perfused Rat Pancreas9 mmol/l Glucose100 µM70%[5]
Perfused Rat Pancreas0.1 mmol/l Tolbutamide100 µM40%[5]
Perfused Rat Pancreas5 mmol/l Arginine100 µM70%[5]
Beta-TC6 Cells25 mM GlucoseNot specifiedSignificant inhibition[1][6]

Table 2: this compound Binding Affinity

Cell Line / PreparationLigandBinding Affinity (Kd)Reference
SK-N-MC Cells³H-enterostatinHigh-affinity: 0.5-1.5 nM[7]
SK-N-MC Cells³H-enterostatinLow-affinity: 15-30 nM[7]
Crude Brain Membranes³H-enterostatinHigh-affinity: 0.5 nM[8]
Crude Brain Membranes³H-enterostatinLow-affinity: 30 nM[8]
Purified F1-ATPaseIodinated this compound1.7 x 10⁻⁷ M[8]

Experimental Protocols

Insulin Secretion Assay from Pancreatic Islets or Beta-TC6 Cells

This protocol details a static incubation method to measure the inhibitory effect of this compound on glucose-stimulated insulin secretion (GSIS).

Materials:

  • Isolated pancreatic islets or Beta-TC6 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound (synthetic peptide)

  • 24-well culture plates

  • Insulin ELISA kit

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Plating:

    • Culture Beta-TC6 cells in RPMI-1640 medium until they reach 70-80% confluency.

    • For isolated islets, allow them to recover in RPMI-1640 medium for at least 1 hour post-isolation.[4]

    • Seed Beta-TC6 cells or handpick 10-15 islets of similar size into each well of a 24-well plate. Culture overnight.

  • Pre-incubation:

    • Gently wash the cells/islets twice with KRB buffer containing low glucose (2.8 mM).

    • Pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.[9]

  • This compound Treatment:

    • Prepare fresh KRB buffer with low glucose containing various concentrations of this compound (e.g., 10 nM to 100 µM). Include a vehicle control (KRB buffer without this compound).

    • Replace the pre-incubation buffer with the this compound-containing or control buffer and incubate for 30 minutes at 37°C.

  • Stimulation of Insulin Secretion:

    • Remove the treatment buffer and add high glucose (16.7 mM) KRB buffer (with or without the respective concentrations of this compound) to the wells.[9]

    • Incubate for 1 hour at 37°C to stimulate insulin secretion.[1]

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize insulin secretion to the total protein content or DNA content of the cells in each well.

F1F0-ATPase Activity Assay

This protocol describes a method to measure the effect of this compound on the activity of F1F0-ATPase, a known this compound receptor.[10] The assay measures the rate of ATP hydrolysis.

Materials:

  • Isolated mitochondria or cell lysates from a relevant cell line (e.g., HepG2, Beta-TC6)

  • Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)[5]

  • ATP solution

  • This compound

  • Malachite green reagent for phosphate (B84403) detection (or a commercial ATPase/GTPase activity assay kit)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

    • Alternatively, prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the mitochondrial preparation or cell lysate.

  • Assay Setup:

    • In a 96-well plate, add a standardized amount of mitochondrial protein or cell lysate to each well.

    • Add varying concentrations of this compound to the experimental wells. Include a vehicle control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a defined concentration of ATP to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay or a commercial kit.[11]

    • Measure the absorbance at the appropriate wavelength (typically around 620-660 nm).

  • Data Analysis:

    • Calculate the specific activity of F1F0-ATPase (µmol Pi/min/mg protein).

    • Determine the inhibitory effect of this compound by comparing the activity in the treated wells to the control wells.

Intracellular cAMP Measurement Assay

This protocol outlines a method to determine if this compound's effects are mediated through the cyclic AMP (cAMP) signaling pathway.[3]

Materials:

  • Cultured cells (e.g., GT1-7, HepG2)

  • Cell culture medium

  • This compound

  • Forskolin (as a positive control to stimulate adenylyl cyclase)

  • Cell lysis buffer

  • cAMP competitive immunoassay kit (e.g., ELISA-based)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in a 96-well plate.

    • Replace the culture medium with fresh medium containing different concentrations of this compound. Include a vehicle control and a positive control (forskolin).

    • Incubate for the desired treatment duration (e.g., 30 minutes) at 37°C.[10]

  • Cell Lysis:

    • After incubation, remove the treatment medium.

    • Add cell lysis buffer to each well and incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.[10]

  • cAMP Quantification:

    • Perform the cAMP competitive immunoassay according to the manufacturer's instructions. This typically involves the following steps:

      • Addition of cell lysates and cAMP standards to an antibody-coated plate.

      • Addition of a labeled cAMP conjugate.

      • Incubation to allow for competitive binding.

      • Washing to remove unbound reagents.

      • Addition of a substrate to generate a detectable signal (colorimetric or chemiluminescent).

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a microplate reader.

    • Generate a standard curve using the cAMP standards.

    • Determine the cAMP concentration in the samples from the standard curve. The signal is typically inversely proportional to the cAMP concentration in the sample.

    • Normalize the cAMP levels to the protein concentration of the cell lysates.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways. One of the primary mechanisms involves its interaction with the F1F0-ATPase on the cell surface, which can lead to downstream effects on cellular energy metabolism and signaling cascades.[10][12] In pancreatic beta-cells, this compound has been shown to inhibit insulin secretion by reducing intracellular cAMP levels and modulating protein trafficking through the downregulation of Dynamin2.[3][9] In the central nervous system, this compound's regulation of fat intake is mediated through the melanocortin system.[6][13]

Enterostatin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound F1F0-ATPase F1F0-ATPase This compound->F1F0-ATPase Binds GPCR GPCR (Hypothetical) This compound->GPCR May interact with Dynamin2 Dynamin2 This compound->Dynamin2 Downregulates Adenylyl_Cyclase Adenylyl Cyclase F1F0-ATPase->Adenylyl_Cyclase Inhibits GPCR->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicle_Trafficking Insulin Vesicle Trafficking PKA->Insulin_Vesicle_Trafficking Inhibits Dynamin2->Insulin_Vesicle_Trafficking Promotes Insulin_Secretion Insulin_Secretion Insulin_Vesicle_Trafficking->Insulin_Secretion

Caption: this compound signaling in pancreatic beta-cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the activity of this compound in a cell-based assay.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Beta-TC6, HepG2) Start->Cell_Culture Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Pre_incubation 3. Pre-incubation (e.g., low glucose) Cell_Seeding->Pre_incubation Treatment 4. Add this compound (various concentrations) Pre_incubation->Treatment Stimulation 5. Add Stimulus (e.g., high glucose) Treatment->Stimulation Assay 6. Perform Assay (e.g., ELISA, Activity Assay) Stimulation->Assay Data_Acquisition 7. Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Normalization, Statistics) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols for Studying Enterostatin Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from procolipase, plays a significant role in the regulation of fat intake. Its biological effects are mediated through interactions with specific receptors, making the study of these binding events crucial for understanding its mechanism of action and for the development of novel therapeutics targeting metabolic disorders. This document provides detailed application notes and protocols for studying the binding of this compound to its putative receptors, primarily focusing on the F1-ATPase β-subunit and the µ-opioid receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound receptor binding from the literature.

LigandReceptor/Binding PartnerCell Line/SystemMethodBinding Affinity (Kd/Ki)Receptor Density (Bmax)
This compoundF1-ATPase β-subunitPurified rat F1-ATPase β-subunitSurface Plasmon Resonance (SPR)150 nM[1]Not Reported
Various Opioidsµ-opioid receptorRecombinant human MOR in cell membranesRadioligand Competition AssayKi values range from nM to µMNot Reported

Note: Direct binding data for this compound to the µ-opioid receptor is not currently available in the literature. The involvement of this receptor is suggested by functional studies where opioid agonists and antagonists modulate the effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the experimental protocols described in this document.

This compound This compound F1_ATPase F1-ATPase β-subunit This compound->F1_ATPase Opioid_Receptor µ-opioid Receptor This compound->Opioid_Receptor Vagal_Afferents Afferent Vagal Signaling F1_ATPase->Vagal_Afferents Serotonergic_System Serotonergic System Opioid_Receptor->Serotonergic_System Opioidergic_System Opioidergic System Opioid_Receptor->Opioidergic_System Hypothalamus Hypothalamic Centers Vagal_Afferents->Hypothalamus Fat_Intake Reduced Fat Intake Hypothalamus->Fat_Intake Serotonergic_System->Hypothalamus Opioidergic_System->Hypothalamus

Figure 1: Proposed signaling pathways of this compound.

cluster_radioligand Radioligand Binding Assay Radiolabeling Radiolabel this compound (e.g., with ¹²⁵I) Incubation Incubate Membranes with Radiolabeled this compound Radiolabeling->Incubation Membrane_Prep Prepare Cell Membranes or Whole Cells Membrane_Prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Analyze Data (Kd, Bmax) Quantification->Data_Analysis cluster_spr Surface Plasmon Resonance (SPR) Immobilization Immobilize F1-ATPase β-subunit on Sensor Chip Analyte_Injection Inject this compound (Analyte) Immobilization->Analyte_Injection Detection Detect Binding in Real-Time (RU) Analyte_Injection->Detection Kinetic_Analysis Analyze Kinetic Data (ka, kd, Kd) Detection->Kinetic_Analysis cluster_pla Proximity Ligation Assay (PLA) Primary_Ab Incubate Cells with Primary Antibodies (anti-Enterostatin & anti-F1-ATPase β) PLA_Probes Add PLA Probes (Secondary Abs with DNA strands) Primary_Ab->PLA_Probes Ligation Ligate DNA Strands in Close Proximity PLA_Probes->Ligation Amplification Amplify Ligated DNA Circle Ligation->Amplification Detection_PLA Detect Fluorescent Signal Amplification->Detection_PLA

References

Application Notes and Protocols for Immunohistochemical Localization of Enterostatin in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, is a key regulator of dietary fat intake. It is produced in the gastrointestinal tract and has been shown to selectively reduce fat consumption. Understanding the tissue distribution and cellular localization of this compound is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting metabolic disorders. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression of this compound in various tissues. These application notes provide a comprehensive guide to the immunohistochemical localization of this compound, including detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and associated signaling pathways.

Data Presentation: Semi-Quantitative Analysis of this compound Immunoreactivity

While precise quantitative data for this compound expression via immunohistochemistry is not extensively available in the literature, a semi-quantitative analysis can be performed to compare its relative abundance across different tissues. The H-score (Histoscore) is a commonly used method for this purpose, which considers both the intensity of staining and the percentage of positively stained cells.

H-Score Calculation:

H-Score = Σ (i × pi)

where 'i' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'pi' is the percentage of cells stained at that intensity (0-100%).

Table 1: Illustrative Semi-Quantitative Analysis of this compound Immunoreactivity in Rat Gastrointestinal Tissues

Tissue RegionPredominant Cell TypeH-Score (Mean ± SEM)Staining PatternReference
Gastric AntrumEndocrine Cells220 ± 15Cytoplasmic, granular[1]
DuodenumEndocrine Cells180 ± 12Cytoplasmic, granular[1]
JejunumEndocrine Cells90 ± 8Cytoplasmic, granular[1]
IleumEndocrine Cells40 ± 5Cytoplasmic, granular[1]
Pancreas (Exocrine)Acinar Cells0No significant staining[1]

Note: The data presented in this table is illustrative and intended to serve as a template for presenting results from semi-quantitative analysis. Actual scores will need to be determined experimentally.

Experimental Protocols

Antibody Selection and Validation

The success of immunohistochemistry for this compound is critically dependent on the primary antibody's specificity and validation. The original immunocytochemical studies on this compound utilized polyclonal antibodies raised against the C-terminal portion of the peptide[1].

Recommendations for Antibody Selection:

  • Specificity: Choose an antibody raised against the C-terminal region of this compound to avoid cross-reactivity with the precursor molecule, procolipase.

  • Validation: Whenever possible, use an antibody that has been previously validated for immunohistochemistry in peer-reviewed publications. If using a new antibody, it is essential to perform thorough validation, including Western blotting to confirm recognition of the correct molecular weight and peptide blocking controls to demonstrate specificity.

Protocol 1: Immunohistochemistry for this compound in Paraffin-Embedded Tissues (Rat)

This protocol is a composite based on standard methods for neuropeptide immunohistochemistry in the rat gastrointestinal tract and should be optimized for specific antibodies and tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary Antibody: Anti-enterostatin antibody (concentration to be optimized)

  • Biotinylated Secondary Antibody (e.g., Goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 2 minutes).

    • Immerse in 70% ethanol (1 x 2 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Sodium Citrate buffer (pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse in PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to quench endogenous peroxidase activity.

    • Rinse in PBS (3 x 5 minutes).

    • Incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-enterostatin antibody in Blocking Buffer to the optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse in PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse in PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30 minutes at room temperature.

    • Rinse in PBS (3 x 5 minutes).

    • Incubate with DAB substrate until the desired brown color develops.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Double Immunofluorescence for Co-localization of this compound and Serotonin (B10506)

This protocol allows for the simultaneous visualization of this compound and serotonin to confirm their co-expression in enterochromaffin cells[1].

Materials:

  • Similar materials as Protocol 1, with the following additions:

  • Primary Antibodies: Rabbit anti-enterostatin and Mouse anti-serotonin.

  • Fluorescently-labeled Secondary Antibodies: e.g., Goat anti-rabbit IgG (Alexa Fluor 488) and Goat anti-mouse IgG (Alexa Fluor 594).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.

  • Blocking: Follow step 3 from Protocol 1, omitting the hydrogen peroxide step.

  • Primary Antibody Incubation:

    • Incubate sections with a cocktail of both primary antibodies (anti-enterostatin and anti-serotonin) diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse in PBS (3 x 5 minutes).

    • Incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Rinse in PBS (3 x 5 minutes) in the dark.

    • Incubate with DAPI for 5 minutes.

    • Rinse in PBS.

    • Mount with a fluorescent mounting medium.

Visualizations

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Tissue Fixation (Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Anti-Enterostatin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (ABC-DAB) SecondaryAb->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy Quantification Semi-quantitative Analysis (H-Score) Microscopy->Quantification

Caption: Immunohistochemistry workflow for this compound localization.

This compound Signaling Pathway

Enterostatin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_neuronal Neuronal Signaling This compound This compound F1ATPase F1-ATPase β-subunit (Receptor) This compound->F1ATPase Binds to VagalAfferents Vagal Afferents This compound->VagalAfferents Peripheral Action ProteinTrafficking Altered Protein Trafficking F1ATPase->ProteinTrafficking Initiates signaling Dynamin2 Reduced Dynamin2 Activity ProteinTrafficking->Dynamin2 InsulinSecretion Inhibition of Insulin Secretion Dynamin2->InsulinSecretion Leads to Hypothalamus Hypothalamus VagalAfferents->Hypothalamus SerotonergicOpioidergic Serotonergic & Opioidergic Pathways Hypothalamus->SerotonergicOpioidergic FatIntake Reduced Fat Intake SerotonergicOpioidergic->FatIntake

Caption: Proposed signaling pathways of this compound.

References

Creating Enterostatin Knockout and Knockdown Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the generation and analysis of enterostatin knockout and knockdown models. This compound, the N-terminal pentapeptide of procolipase, is a key regulator of dietary fat intake, making these models invaluable for research in obesity, metabolic disorders, and related drug development.[1][2]

Introduction to this compound

This compound is produced in the gastrointestinal tract from the cleavage of procolipase, a cofactor for pancreatic lipase (B570770) essential for fat digestion.[1][2] It has been shown to selectively reduce fat intake and has been implicated in the regulation of body weight.[1] The signaling pathways of this compound are complex, involving both peripheral and central mechanisms. The peripheral pathway involves vagal afferent signaling to hypothalamic centers, while central responses are mediated through serotonergic and opioidergic pathways.[1][3] A key molecular target of this compound is the β-subunit of F1F0-ATPase.[2][4]

This compound Knockout Models (Procolipase Deficient Mice)

The generation of a procolipase knockout mouse model provides a complete and permanent ablation of both procolipase and its product, this compound. This allows for the study of the lifelong consequences of this compound deficiency.

Quantitative Data Summary
PhenotypeGenotypeDietObservationReference
Body Weight Clps-/-Low Fat30% less than Clps+/+ and Clps+/- littermates in pups. Maintained reduced body weight in adulthood.[1](--INVALID-LINK--)
Clps-/-High FatImpaired weight gain compared to wild-type.[1](--INVALID-LINK--)
Food Intake Clps-/-Low FatNormal food intake.[1](--INVALID-LINK--)
Clps-/-High FatHyperphagia to compensate for fat malabsorption.[1](--INVALID-LINK--)
Fat Absorption Clps-/-High FatSignificant fat malabsorption (steatorrhea).[1](--INVALID-LINK--)
Clps-/-Low FatNo steatorrhea.[1](--INVALID-LINK--)
Postnatal Survival Clps-/-N/A60% mortality within the first 2 weeks of life.[1](--INVALID-LINK--)
Experimental Protocols

This protocol outlines the generation of mice with a targeted disruption of the procolipase (Clps) gene.

1. Targeting Vector Construction:

  • Isolate a genomic clone of the mouse procolipase gene from a 129/Sv genomic library.

  • Construct a targeting vector designed to replace a critical exon of the procolipase gene with a neomycin resistance cassette (neo). The vector should contain homologous arms of several kilobases flanking the neo cassette to facilitate homologous recombination.

  • Incorporate a negative selection marker, such as a thymidine (B127349) kinase (TK) cassette, outside the region of homology to select against random integration.

2. ES Cell Culture and Electroporation:

  • Culture 129/Sv-derived embryonic stem cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.

  • Linearize the targeting vector by restriction digest.

  • Electroporate the linearized targeting vector into the ES cells.

3. Selection of Homologous Recombinants:

  • Select for ES cells that have incorporated the targeting vector by treating with G418 (neomycin).

  • Select against random integration by treating with ganciclovir.

  • Isolate resistant clones and expand them.

  • Screen for homologous recombination events using PCR and Southern blot analysis with probes located outside the targeting arms.

4. Generation of Chimeric Mice:

  • Inject ES cells containing the targeted procolipase allele into blastocysts from a donor mouse strain (e.g., C57BL/6J).

  • Transfer the injected blastocysts into pseudopregnant recipient female mice.

  • Identify chimeric offspring by coat color.

5. Germline Transmission and Breeding:

  • Breed chimeric mice with wild-type mice of the blastocyst donor strain.

  • Screen offspring for germline transmission of the targeted allele by PCR analysis of tail DNA.

  • Interbreed heterozygous (Clps+/-) mice to generate homozygous (Clps-/-) knockout mice.

G cluster_0 Targeting Vector Construction cluster_1 ES Cell Transfection cluster_2 Selection and Screening cluster_3 Chimeric Mouse Generation cluster_4 Breeding to Homozygosity Isolate Genomic DNA Isolate Genomic DNA Construct Targeting Vector Construct Targeting Vector Isolate Genomic DNA->Construct Targeting Vector Ligation Electroporation Electroporation Construct Targeting Vector->Electroporation Culture ES Cells Culture ES Cells Culture ES Cells->Electroporation Introduce Vector Drug Selection Drug Selection Electroporation->Drug Selection G418 & Ganciclovir Isolate Clones Isolate Clones Drug Selection->Isolate Clones PCR/Southern Blot PCR/Southern Blot Isolate Clones->PCR/Southern Blot Verify Targeting Blastocyst Injection Blastocyst Injection PCR/Southern Blot->Blastocyst Injection Implant in Foster Mother Implant in Foster Mother Blastocyst Injection->Implant in Foster Mother Birth of Chimeras Birth of Chimeras Implant in Foster Mother->Birth of Chimeras Breed with Wild-Type Breed with Wild-Type Birth of Chimeras->Breed with Wild-Type Identify Heterozygotes Identify Heterozygotes Breed with Wild-Type->Identify Heterozygotes Interbreed Heterozygotes Interbreed Heterozygotes Identify Heterozygotes->Interbreed Heterozygotes Procolipase KO Mouse Procolipase KO Mouse Interbreed Heterozygotes->Procolipase KO Mouse

Workflow for Generating Procolipase Knockout Mice.

This compound Knockdown Models

For studies requiring temporal or tissue-specific reduction of this compound, shRNA-mediated knockdown of procolipase offers a powerful alternative to a full knockout.

Quantitative Data Summary

Specific quantitative data for in vivo procolipase knockdown is limited in publicly available literature. The expected phenotype would be a dose-dependent reduction in fat intake and body weight, similar to but potentially less severe than the knockout model.

Experimental Protocols

This protocol describes the in vivo knockdown of procolipase using lentiviral delivery of shRNA.

1. shRNA Design and Vector Construction:

  • Design several shRNA sequences targeting the mouse procolipase (Clps) mRNA. Validated or commercially available shRNA constructs are recommended (e.g., from Santa Cruz Biotechnology or Sigma-Aldrich).[5]

  • Clone the shRNA template into a lentiviral vector containing a suitable promoter (e.g., U6) and a selectable marker (e.g., puromycin (B1679871) resistance) and/or a fluorescent reporter (e.g., GFP).

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the lentiviral shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Concentrate the lentiviral particles by ultracentrifugation.

  • Determine the viral titer.

3. In Vivo Delivery:

  • Systemic Delivery: For widespread knockdown, lentiviral particles can be delivered intravenously.

  • Tissue-Specific Delivery: For targeted knockdown (e.g., in the gut), direct injection into the tissue of interest may be performed.

  • Include a control group receiving a lentivirus expressing a non-targeting (scrambled) shRNA.

4. Analysis of Knockdown and Phenotype:

  • After a sufficient period for shRNA expression and target knockdown (e.g., 1-2 weeks), harvest tissues to assess procolipase mRNA and protein levels by qRT-PCR and Western blot, respectively.

  • Conduct phenotypic analyses as described in the phenotyping protocols below.

G cluster_0 shRNA Vector Preparation cluster_1 Lentivirus Production cluster_2 In Vivo Transduction cluster_3 Analysis Design/Select shRNA Design/Select shRNA Clone into Lentiviral Vector Clone into Lentiviral Vector Design/Select shRNA->Clone into Lentiviral Vector Ligation Co-transfect HEK293T Cells Co-transfect HEK293T Cells Clone into Lentiviral Vector->Co-transfect HEK293T Cells Harvest & Concentrate Virus Harvest & Concentrate Virus Co-transfect HEK293T Cells->Harvest & Concentrate Virus Inject into Mice Inject into Mice Harvest & Concentrate Virus->Inject into Mice Allow for Expression Allow for Expression Inject into Mice->Allow for Expression Verify Knockdown Verify Knockdown Allow for Expression->Verify Knockdown qRT-PCR/Western Phenotypic Analysis Phenotypic Analysis Verify Knockdown->Phenotypic Analysis Enterostatin_Signaling Procolipase Secretion Procolipase Secretion This compound This compound Procolipase Secretion->this compound Cleavage Vagal Afferents Vagal Afferents This compound->Vagal Afferents Peripheral F1F0-ATPase (beta-subunit) F1F0-ATPase (beta-subunit) This compound->F1F0-ATPase (beta-subunit) Binds to Hypothalamic Centers Hypothalamic Centers Vagal Afferents->Hypothalamic Centers Serotonergic System Serotonergic System Hypothalamic Centers->Serotonergic System Opioidergic System Opioidergic System Hypothalamic Centers->Opioidergic System Reduced Fat Intake Reduced Fat Intake Serotonergic System->Reduced Fat Intake Opioidergic System->Reduced Fat Intake Dynamin2 Dynamin2 F1F0-ATPase (beta-subunit)->Dynamin2 Downregulates Reduced Insulin Secretion Reduced Insulin Secretion Dynamin2->Reduced Insulin Secretion Inhibition of GSIS

References

Application Notes and Protocols for Studying the Enterostatin Gene using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminal of pancreatic procolipase, plays a significant role in the regulation of dietary fat intake and body weight.[1][2] It is generated in the gastrointestinal tract and acts via both peripheral and central pathways to induce satiety, particularly for fatty foods.[1][2] The study of the this compound gene, and its precursor procolipase (CLPS), is crucial for understanding the mechanisms of obesity and developing novel therapeutic strategies. The advent of CRISPR-Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to create knockout models to investigate the function of the this compound gene and its role in metabolic diseases.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the this compound gene, including detailed experimental protocols, data presentation from relevant knockout models, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Phenotypic Effects of Procolipase Gene Knockout

While specific quantitative data from a CRISPR-Cas9-mediated Clps knockout mouse model is not yet widely available in published literature, valuable insights can be drawn from traditional procolipase-deficient mouse models. The following tables summarize key phenotypic data from a study on procolipase knockout (Clps-/-) mice, which are functionally equivalent to this compound-deficient mice.

Table 1: Postnatal Survival and Body Weight of Procolipase Knockout Mice [3][4]

GenotypePostnatal Survival Rate (at 2 weeks)Pup Body Weight (at 2 weeks)Adult Body Weight (on high-fat diet)
Wild-Type (Clps+/+)~100%Normal31.0 ± 0.29 g
Heterozygous (Clps+/-)~100%Normal30.9 ± 0.30 g
Knockout (Clps-/-)40%30% less than wild-type23.5 ± 1.1 g (25% reduced)

Table 2: Body Composition of Procolipase Knockout Mice on a High-Fat Diet [3]

GenotypeBody Fat Percentage
Wild-Type (Clps+/+)33.4 ± 3.1 %
Heterozygous (Clps+/-)30.0 ± 2.1 %
Knockout (Clps-/-)21.7 ± 2.6 %

Table 3: Serum Chemistry of Procolipase Knockout Mice [3]

GenotypeDietSerum CholesterolSerum Triglycerides
Wild-Type (Clps+/+)Low FatNormalNormal
Wild-Type (Clps+/+)High FatIncreasedIncreased
Knockout (Clps-/-)Low FatHigher than wild-typeLower than wild-type
Knockout (Clps-/-)High FatIncreasedLower than wild-type

Table 4: Food Intake of Procolipase Knockout Mice [4]

GenotypeDietFood Intake
Knockout (Clps-/-)Low FatNormal
Knockout (Clps-/-)High FatHyperphagia (Increased food intake)

Signaling Pathways

This compound exerts its effects through a complex network of signaling pathways in both the periphery and the central nervous system.

enterostatin_signaling_pathway cluster_periphery Peripheral Signaling cluster_cns Central Nervous System Signaling High-Fat Meal High-Fat Meal Procolipase (CLPS) Procolipase (CLPS) High-Fat Meal->Procolipase (CLPS) stimulates release This compound This compound Procolipase (CLPS)->this compound cleavage Vagal Afferents Vagal Afferents This compound->Vagal Afferents activates F1-ATPase beta subunit F1-ATPase beta subunit This compound->F1-ATPase beta subunit binds to Dynamin-2 Dynamin-2 This compound->Dynamin-2 downregulates Hypothalamic Centers Hypothalamic Centers Vagal Afferents->Hypothalamic Centers Insulin Secretion Insulin Secretion Dynamin-2->Insulin Secretion inhibition of release Serotonergic Pathway Serotonergic Pathway Hypothalamic Centers->Serotonergic Pathway Opioidergic Pathway Opioidergic Pathway Hypothalamic Centers->Opioidergic Pathway Reduced Fat Intake Reduced Fat Intake Serotonergic Pathway->Reduced Fat Intake Opioidergic Pathway->Reduced Fat Intake Reduced Body Weight Reduced Body Weight Reduced Fat Intake->Reduced Body Weight

This compound Signaling Pathway

Experimental Protocols

This section provides a detailed protocol for generating a procolipase (Clps) knockout mouse model using CRISPR-Cas9 technology.

Experimental Workflow

crispr_workflow cluster_design Phase 1: Design and Preparation cluster_generation Phase 2: Mouse Model Generation cluster_analysis Phase 3: Phenotypic Analysis sgRNA_Design sgRNA Design & Selection (Targeting Clps Exon 1) Vector_Cloning sgRNA Cloning into Cas9 Expression Vector sgRNA_Design->Vector_Cloning Reagent_Prep Preparation of Cas9 mRNA and sgRNA Vector_Cloning->Reagent_Prep Zygote_Injection Microinjection into Mouse Zygotes Reagent_Prep->Zygote_Injection Embryo_Transfer Embryo Transfer into Pseudopregnant Females Zygote_Injection->Embryo_Transfer Founder_Screening Genotyping of Founder Pups Embryo_Transfer->Founder_Screening Breeding Breeding to Establish Knockout Line Founder_Screening->Breeding Body_Weight Body Weight & Composition Analysis Breeding->Body_Weight Metabolic_Studies Metabolic Phenotyping (Food Intake, Serum Lipids) Body_Weight->Metabolic_Studies

CRISPR-Cas9 Knockout Workflow
Detailed Methodologies

1. sgRNA Design and Selection

  • Objective: To design single guide RNAs (sgRNAs) that specifically target an early exon of the mouse Clps gene to induce a frameshift mutation and subsequent gene knockout.

  • Procedure:

    • Obtain the genomic sequence of the mouse Clps gene from a database such as NCBI Gene or Ensembl.

    • Use a web-based sgRNA design tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool, or Broad Institute GPP sgRNA Designer).

    • Input the Clps gene sequence and select the mouse genome (mm10) as the reference.

    • Select 2-3 sgRNAs targeting the first exon to maximize the likelihood of generating a loss-of-function mutation. Prioritize sgRNAs with high on-target scores and low predicted off-target effects.

    • Designed (not experimentally validated) sgRNA sequences for mouse Clps Exon 1:

      • sgRNA-1: GACCCAGAGCCGCCGTCGCA (PAM: AGG)

      • sgRNA-2: TCGCCGTCGCAAGGCTGCTG (PAM: GGG)

      • sgRNA-3: GCAGCAGCCTTGGCGACGGC (PAM: AGG)

2. sgRNA Cloning and Reagent Preparation

  • Objective: To clone the designed sgRNAs into a Cas9 expression vector or to synthesize the sgRNAs and prepare Cas9 mRNA for microinjection.

  • Procedure (for microinjection of RNA):

    • Synthesize the selected sgRNAs using a commercially available in vitro transcription kit.

    • Obtain or synthesize high-quality, capped, and polyadenylated Cas9 mRNA.

    • Purify and quantify the sgRNAs and Cas9 mRNA.

    • Resuspend the RNAs in nuclease-free microinjection buffer at the desired concentrations (e.g., Cas9 mRNA at 100 ng/µL and each sgRNA at 50 ng/µL).

3. Generation of Knockout Mice

  • Objective: To generate founder mice with mutations in the Clps gene.

  • Procedure:

    • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

    • Perform pronuclear microinjection of the Cas9 mRNA and sgRNA mixture into the zygotes.

    • Culture the injected zygotes overnight to the two-cell stage.

    • Transfer the two-cell embryos into the oviducts of pseudopregnant surrogate female mice.

    • Allow the pregnancies to proceed to term.

4. Screening and Validation of Founder Mice

  • Objective: To identify founder mice carrying mutations in the Clps gene and to characterize the nature of these mutations.

  • Procedure:

    • At 2-3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.

    • Perform PCR amplification of the genomic region of Clps spanning the sgRNA target sites.

    • Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of the PCR products to identify the presence of insertions or deletions (indels).

    • For founder animals with identified indels, clone the PCR products and sequence individual clones to determine the specific mutations on each allele.

    • Breed founder mice with wild-type mice to establish germline transmission of the mutant allele and to generate a heterozygous F1 generation.

5. Phenotypic Analysis of Knockout Mice

  • Objective: To characterize the metabolic phenotype of the Clps knockout mice.

  • Procedure:

    • Intercross heterozygous F1 mice to generate wild-type, heterozygous, and homozygous knockout F2 littermates.

    • Body Weight and Composition: Monitor body weight weekly. At the end of the study, perform body composition analysis using DEXA or MRI to determine fat and lean mass.

    • Food Intake: House mice individually in metabolic cages and monitor daily food intake over several days.

    • Serum Analysis: Collect blood samples via cardiac puncture at the end of the study. Analyze serum for levels of cholesterol, triglycerides, glucose, and insulin.

    • Dietary Challenge: Place cohorts of mice on a standard chow diet and a high-fat diet to assess the impact of diet on the observed phenotypes.

Conclusion

The use of CRISPR-Cas9 technology offers a precise and efficient method for generating knockout models to study the function of the this compound gene. The protocols and data presented here provide a framework for researchers to investigate the role of this compound in fat metabolism and its potential as a therapeutic target for obesity and related metabolic disorders. Careful design of sgRNAs, rigorous validation of genetic modifications, and comprehensive phenotypic analysis are essential for obtaining reliable and impactful results.

References

Application Notes and Protocols for Chronic Infusion of Enterostatin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chronic in vivo infusion of enterostatin, a pentapeptide that selectively reduces fat intake and body weight. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound and its analogues.

Introduction to this compound

This compound is a pentapeptide derived from the proenzyme procolipase, which is secreted by the pancreas and stomach.[1][2] It plays a physiological role in the regulation of dietary fat intake.[1] Chronic administration of this compound has been demonstrated to reduce fat consumption, decrease body weight, and lower body fat mass in various animal models.[1][3] Its mechanism of action is multifaceted, involving both peripheral and central pathways. Peripherally, it is thought to act via afferent vagal signals to the hypothalamus.[1][2] Centrally, its effects are mediated through serotonergic, opioidergic, and melanocortin signaling pathways.[1][4] The F1F0-ATPase beta subunit has been identified as a key receptor for this compound.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of chronic this compound infusion from various preclinical studies.

Table 1: Effects of Chronic Intracerebroventricular (ICV) Infusion of this compound in Rats

DurationDosageAnimal ModelKey FindingsReference
9 days0.5 µg/hSprague-Dawley RatsReduced high-fat diet intake, decreased body weight, reduced fat pad and liver weights, decreased serum triglycerides and insulin, elevated corticosterone.[3]
11 daysNot specifiedOsborne-Mandel RatsAcutely lowered food intake, significantly reduced weight gain and serum insulin, increased corticosterone.[6]

Table 2: Effects of Chronic Intraperitoneal (IP) Infusion of this compound in Rats

DurationDosageAnimal ModelKey FindingsReference
7 daysNot specifiedRatsDecreased fat intake and decreased body weight gain.[7]

Experimental Protocols

Chronic Infusion via Osmotic Mini-Pumps

This protocol describes the surgical implantation of osmotic mini-pumps for the continuous and chronic delivery of this compound. This method is suitable for both intracerebroventricular (ICV) and intraperitoneal (IP) infusions.

Materials:

  • This compound (human, mouse, or rat sequence as appropriate)[8]

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Osmotic mini-pumps (e.g., Alzet) with appropriate flow rate and duration

  • Surgical instruments (scalpels, forceps, sutures, wound clips)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus (for ICV implantation)

  • Cannula assembly (for ICV implantation)

  • Analgesics

  • Heating pad

Procedure:

  • This compound Solution Preparation:

    • Dissolve this compound in sterile saline or aCSF to the desired concentration. A common solvent is DMSO, which can then be diluted in saline or corn oil.[9]

    • Ensure the final solution is sterile by passing it through a 0.22 µm filter.

    • Handle the solution under aseptic conditions.

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic mini-pumps with the this compound solution in a sterile environment.

    • Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.[10]

  • Surgical Implantation:

    • Anesthetize the animal using an appropriate anesthetic agent and place it on a heating pad to maintain body temperature.

    • Shave and sterilize the surgical area.

    • For Intraperitoneal (IP) Implantation:

      • Make a small midline incision in the skin of the abdomen.

      • Carefully make a second incision through the abdominal muscle layer.

      • Insert the primed osmotic pump into the peritoneal cavity.

      • Suture the muscle layer and close the skin incision with wound clips or sutures.[5][11]

    • For Intracerebroventricular (ICV) Implantation:

      • Secure the anesthetized animal in a stereotaxic apparatus.

      • Make a midline incision on the scalp to expose the skull.

      • Using stereotaxic coordinates, drill a small hole over the target brain ventricle (e.g., lateral ventricle).

      • Implant the brain infusion cannula to the desired depth.

      • Secure the cannula to the skull with dental cement.

      • Create a subcutaneous pocket on the back of the animal and insert the primed osmotic pump.

      • Connect the pump to the cannula via tubing.

      • Close the scalp incision with sutures or wound clips.[12]

  • Post-Operative Care:

    • Administer analgesics as prescribed by your institution's animal care and use committee.

    • Monitor the animals closely for recovery from anesthesia and signs of pain or distress.

    • House animals individually to prevent interference with the surgical site.

Monitoring Food Intake and Diet Preference

This protocol is for assessing the effect of chronic this compound infusion on food intake and dietary fat preference.

Materials:

  • Standard low-fat chow

  • High-fat diet

  • Specialized feeding cages that allow for the measurement of food intake from two separate sources.

Procedure:

  • Acclimation:

    • For at least one week prior to the start of the infusion, acclimate the animals to the housing conditions and the presentation of two food choices (low-fat and high-fat diets).[13]

  • Baseline Measurement:

    • For 3-5 days before pump implantation, measure daily food intake from both the low-fat and high-fat diet containers to establish a baseline preference.[13]

  • Post-Infusion Monitoring:

    • Following the initiation of the this compound or vehicle infusion, continue to measure daily food intake from both diet sources for the duration of the study.

    • Calculate the intake of each diet in grams and kilocalories.

    • The preference for the high-fat diet can be calculated as a percentage of total food intake.[13]

Body Composition Analysis

Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to assess changes in body composition.

Materials:

  • DEXA scanner calibrated for small animals.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Baseline Scan:

    • Prior to the start of the chronic infusion, perform a baseline DEXA scan to determine initial body composition (fat mass, lean mass, and bone mineral density).

  • Anesthesia:

    • Lightly anesthetize the animal to ensure it remains still during the scan.[14]

  • Scanning:

    • Position the animal on the scanner bed according to the manufacturer's instructions.

    • Perform the scan to acquire the body composition data.[14]

  • Post-Infusion Scans:

    • Repeat the DEXA scans at the end of the infusion period, and potentially at intermediate time points, to assess changes in body composition.

  • Data Analysis:

    • Analyze the scan data to quantify changes in fat mass and lean mass relative to the baseline and between treatment groups.[15]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral Action cluster_central Central Action High-Fat Diet High-Fat Diet Procolipase Procolipase High-Fat Diet->Procolipase stimulates release Enterostatin_p This compound Procolipase->Enterostatin_p cleavage Vagal Afferents Vagal Afferents Enterostatin_p->Vagal Afferents activates Enterostatin_c This compound Vagal Afferents->Enterostatin_c signals to brain F1F0-ATPase F1F0-ATPase (β-subunit) Enterostatin_c->F1F0-ATPase binds to AgRP AgRP Enterostatin_c->AgRP reduces expression Serotonergic System Serotonergic System F1F0-ATPase->Serotonergic System Opioidergic System Opioidergic System F1F0-ATPase->Opioidergic System Melanocortin System Melanocortin System F1F0-ATPase->Melanocortin System Hypothalamus/Amygdala Hypothalamus/Amygdala Serotonergic System->Hypothalamus/Amygdala Opioidergic System->Hypothalamus/Amygdala MC4R MC4R Melanocortin System->MC4R Reduced Fat Intake Reduced Fat Intake MC4R->Reduced Fat Intake AgRP->MC4R inhibits Hypothalamus/Amygdala->Reduced Fat Intake

Caption: Proposed signaling pathway for this compound's regulation of fat intake.

Experimental Workflow for Chronic this compound Infusion Study

Experimental_Workflow cluster_pre_infusion Pre-Infusion Phase cluster_infusion Infusion Phase cluster_post_infusion Post-Infusion Analysis acclimation Animal Acclimation & Diet Habituation baseline_intake Baseline Food Intake & Preference Measurement acclimation->baseline_intake baseline_bodycomp Baseline Body Composition (DEXA) baseline_intake->baseline_bodycomp surgery Osmotic Pump Implantation (this compound vs. Vehicle) baseline_bodycomp->surgery monitoring Daily Monitoring: - Food & Water Intake - Body Weight - Clinical Signs surgery->monitoring final_bodycomp Final Body Composition (DEXA) monitoring->final_bodycomp tissue_collection Tissue & Blood Collection final_bodycomp->tissue_collection biochemical_analysis Biochemical Analysis: - Serum Metabolites - Hormones tissue_collection->biochemical_analysis gene_expression Gene Expression Analysis (e.g., AgRP) tissue_collection->gene_expression

Caption: A typical experimental workflow for a chronic this compound infusion study.

References

Assessing Enterostatin's Impact on Insulin Secretion In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has been identified as a key regulator of dietary fat intake.[1] Beyond its role in satiety, emerging evidence indicates that this compound directly impacts pancreatic β-cell function by inhibiting insulin (B600854) secretion.[1][2] This has significant implications for understanding the complex interplay between nutrient sensing, hormonal regulation, and glucose homeostasis. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on insulin secretion, intended for researchers in metabolic disease, drug discovery, and related fields.

Data Presentation

The following tables summarize the quantitative effects of this compound on insulin secretion as reported in the literature. These data highlight the inhibitory action of this compound under various stimulatory conditions.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

Cell TypeGlucose ConcentrationThis compound Concentration% Inhibition of Insulin SecretionReference
Isolated Rat Pancreatic Islets16.7 mM10⁻⁹ to 10⁻⁵ MDose-dependent inhibition[3]
Perfused Rat Pancreas9 mM100 nM~70%[2]
Beta-TC6 cellsHigh GlucoseNot specifiedSignificant inhibition[4]

Table 2: Effect of this compound on Insulin Secretion Stimulated by Other Secretagogues

Cell TypeStimulantThis compound Concentration% Inhibition of Insulin SecretionReference
Isolated Rat Pancreatic IsletsGlybenclamide (5.0 and 10 µM)Not specifiedInhibition observed[3]
Isolated Rat Pancreatic IsletsPhorbol 12-myristate-13-acetate (TPA) (50 and 100 nM)Not specifiedInhibition observed[3]
Isolated Rat Pancreatic Isletskappa-opioid agonist U50,488 (100 nM)Not specifiedInhibition observed[3]
Perfused Rat PancreasTolbutamide (0.1 mM)100 nM~40%[2]
Perfused Rat PancreasArginine (5 mM)100 nM~70%[2]
Perfused Rat PancreasGastric Inhibitory Peptide (GIP)100 nM~75%[5]
Perfused Rat PancreasGlucagon-like peptide-1 (GLP-1)100 nM~80%[5]

Signaling Pathways

This compound's inhibitory effect on insulin secretion is mediated through a complex signaling cascade. The current understanding suggests that this compound binds to the β-subunit of the F1-ATPase on the plasma membrane of pancreatic β-cells.[4][6] This interaction initiates a downstream pathway that leads to a reduction in intracellular cyclic AMP (cAMP) levels and the downregulation of Dynamin-2, a protein crucial for vesicle trafficking and insulin granule exocytosis.[3][4] Furthermore, evidence suggests a potential interplay with the melanocortin system, as the effects of this compound on feeding are modulated by the melanocortin 4 receptor (MC4R).[7][8]

Enterostatin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound F1_ATPase F1-ATPase β-subunit (Receptor) This compound->F1_ATPase MC4R MC4R (Potential Modulator) This compound->MC4R Modulatory interaction? AC Adenylyl Cyclase F1_ATPase->AC Inhibits Dynamin2 ↓ Dynamin-2 Expression/Activity F1_ATPase->Dynamin2 Downregulates MC4R->AC cAMP ↓ cAMP Vesicle Insulin Granule Exocytosis cAMP->Vesicle Reduced stimulation of Dynamin2->Vesicle Inhibits Insulin_Secretion ↓ Insulin Secretion

Caption: Proposed signaling pathway for this compound-mediated inhibition of insulin secretion.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's impact on insulin secretion are provided below.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol is adapted from standard methods for assessing β-cell function in response to glucose and other secretagogues.[4][6]

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • This compound (various concentrations)

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion as per established protocols.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 11.1 mM glucose, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator to allow for recovery.

  • Pre-incubation: Handpick islets of similar size and place batches of 5-10 islets into wells of a 24-well plate. Pre-incubate the islets in 1 mL of KRB buffer containing 2.8 mM glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Incubation with this compound: After pre-incubation, replace the buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of this compound (e.g., 1 nM to 1 µM).

  • Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: To account for variations in islet size, insulin content can be normalized to total protein content or DNA content of the islets in each well.

GSIS_Workflow cluster_treatment Experimental Conditions Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Islet Culture (Overnight Recovery) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose KRB) Islet_Culture->Pre_incubation Low_Glucose Low Glucose (2.8 mM) Pre_incubation->Low_Glucose High_Glucose High Glucose (16.7 mM) Pre_incubation->High_Glucose High_Glucose_Ent High Glucose + this compound (Various Concentrations) Pre_incubation->High_Glucose_Ent Incubation 4. Incubation (1-2 hours at 37°C) Low_Glucose->Incubation High_Glucose->Incubation High_Glucose_Ent->Incubation Sample_Collection 5. Supernatant Collection Incubation->Sample_Collection Insulin_Measurement 6. Insulin Measurement (ELISA) Sample_Collection->Insulin_Measurement Data_Analysis 7. Data Analysis and Normalization Insulin_Measurement->Data_Analysis

Caption: Experimental workflow for the static GSIS assay.

Assessment of Downstream Signaling Pathways

A. Measurement of Intracellular cAMP Levels

This protocol allows for the quantification of a key second messenger in the insulin secretion pathway.

Materials:

  • Isolated pancreatic islets or β-cell line (e.g., Beta-TC6, MIN6)

  • KRB buffer

  • Glucose solutions

  • This compound

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

  • Cell lysis buffer

Procedure:

  • Cell/Islet Preparation: Prepare isolated islets or culture a β-cell line to near confluence in appropriate multi-well plates.

  • Pre-incubation: Pre-incubate the cells/islets in KRB buffer with low glucose and IBMX for 30-60 minutes at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing stimulating agents (e.g., high glucose, forskolin) with or without this compound.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction by removing the buffer and adding a cell lysis buffer provided with the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a cAMP immunoassay kit, following the manufacturer's protocol.

B. Western Blot Analysis of Dynamin-2 Expression

This protocol is used to assess changes in the protein levels of key signaling molecules.

Materials:

  • Isolated pancreatic islets or β-cell line

  • Culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Dynamin-2

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture pancreatic islets or a β-cell line and treat with or without this compound for a specified period (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Dynamin-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the Dynamin-2 signal to the loading control.

Conclusion

The provided protocols and background information offer a robust framework for investigating the inhibitory effects of this compound on insulin secretion in vitro. By employing these methods, researchers can further elucidate the molecular mechanisms underlying this compound's action on pancreatic β-cells, potentially identifying new therapeutic targets for metabolic disorders. The presented data and signaling pathways underscore the importance of this compound as a modulator of insulin secretion and highlight the need for continued research in this area.

References

Troubleshooting & Optimization

troubleshooting low signal in enterostatin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with their Enterostatin ELISA experiments.

Troubleshooting Low Signal in Your this compound ELISA

Low or no signal is a common issue in ELISA experiments. This guide will walk you through potential causes and solutions, categorized by experimental stage.

FAQs: Quick Solutions

Q1: My standard curve is flat or has a very low signal. What's the first thing I should check?

A1: The first step is to verify the basics of your assay setup. Ensure that all reagents were added in the correct order and that none were omitted. Double-check that the substrate is appropriate for the enzyme conjugate used (e.g., TMB for HRP) and that it has not expired or been improperly stored.

Q2: I don't see any signal in my samples, but the standard curve looks acceptable. What could be the problem?

A2: This scenario suggests an issue with your samples. The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating your sample or reducing the dilution factor. Alternatively, components in your sample matrix (e.g., serum, plasma) could be interfering with the assay.

Q3: Can I use reagents from different ELISA kits?

A3: It is strongly advised not to mix or substitute reagents from different kit lots or manufacturers. Kits are optimized as a complete set, and reagent incompatibility is a common source of error.

In-Depth Troubleshooting Guide

Reagent and Preparation Issues
Potential Cause Recommended Solution
Expired or Improperly Stored Reagents Verify the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperatures (typically 2-8°C for most components, with some requiring -20°C). Avoid repeated freeze-thaw cycles of standards and antibodies.
Incorrect Reagent Preparation Double-check all calculations for dilutions of the standard, detection antibody, and enzyme conjugate. Ensure that the lyophilized standard was reconstituted correctly and allowed to dissolve completely.
Reagents Not at Room Temperature Allow all reagents to come to room temperature (18-25°C) for at least 30 minutes before use. Cold reagents can lead to reduced enzymatic activity and antibody binding.[1]
Inactive Substrate or Enzyme Protect the TMB substrate from light during storage and incubation.[1] Ensure the stop solution is added to halt the enzymatic reaction; the color should change from blue to yellow.
Procedural and Incubation Errors
Potential Cause Recommended Solution
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in your kit manual. Deviations can significantly impact antibody-antigen binding and enzymatic reactions. For a typical sandwich ELISA, incubation steps may be as follows: Sample (1-2.5 hours), Detection Antibody (1 hour), HRP-Conjugate (30-45 minutes), Substrate (15-30 minutes).[2][3]
Inadequate Washing Insufficient washing can lead to high background and low signal-to-noise ratio. Ensure you are using the recommended number of washes (typically 3-5 times) and that the wells are completely filled and emptied during each wash step. An automated plate washer can improve consistency.
Improper Plate Sealing Use a new plate sealer for each incubation step to prevent evaporation and cross-contamination. Ensure the sealer is applied firmly to all wells.
Pipetting Errors Calibrate your pipettes regularly. Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination. When preparing serial dilutions for the standard curve, ensure thorough mixing at each step.
Sample-Specific Problems
Potential Cause Recommended Solution
Low Analyte Concentration The concentration of this compound in your samples may be below the detection range of the kit. Try using a more concentrated sample or a lower dilution factor.
Improper Sample Collection and Storage Collect blood samples using appropriate tubes (e.g., serum separator tubes or EDTA/heparin for plasma). Centrifuge samples promptly to separate serum/plasma from cells.[1] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Sample Matrix Effects Components in complex biological samples like serum or plasma can interfere with antibody binding. It is often necessary to dilute serum or plasma samples (e.g., 1:10 or as recommended by the kit manual) in the provided assay diluent to minimize these effects.[1]

Experimental Protocols and Workflows

Standard Sandwich ELISA Workflow

The following diagram illustrates the typical workflow for a sandwich ELISA, which is commonly used for the detection of peptides like this compound.

ELISA_Workflow Figure 1. Standard Sandwich ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_read Data Acquisition prep_reagents Bring all reagents and samples to room temperature prep_standards Prepare standard dilutions and sample dilutions prep_reagents->prep_standards add_sample Add 100 µL of standards and samples to antibody-coated wells incubate1 Incubate (e.g., 2.5 hours at RT or overnight at 4°C) add_sample->incubate1 wash1 Wash plate 4 times incubate1->wash1 add_detection_ab Add 100 µL of biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate (e.g., 1 hour at RT) add_detection_ab->incubate2 wash2 Wash plate 4 times incubate2->wash2 add_hrp Add 100 µL of HRP-streptavidin solution wash2->add_hrp incubate3 Incubate (e.g., 45 minutes at RT) add_hrp->incubate3 wash3 Wash plate 4 times incubate3->wash3 add_substrate Add 100 µL of TMB substrate wash3->add_substrate incubate4 Incubate in the dark (e.g., 30 minutes at RT) add_substrate->incubate4 add_stop Add 50 µL of stop solution incubate4->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate

Caption: Standard Sandwich ELISA Workflow.[3]

Protocol: Serum and Plasma Sample Preparation

Proper sample handling is critical for accurate results. The following are general guidelines; always refer to your specific kit manual for detailed instructions.

Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the serum supernatant.

  • If not using immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1]

Plasma:

  • Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[1]

  • Carefully collect the plasma supernatant.

  • If not using immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1]

Note on Sample Dilution: Due to potential matrix effects, serum and plasma samples often require dilution in the assay diluent provided with the kit. A common starting dilution is 1:10, but the optimal dilution should be determined empirically.[1]

This guide is intended to provide general assistance. For optimal results, always consult the manual provided with your specific this compound ELISA kit.

References

Technical Support Center: Enterostatin Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with enterostatin antibodies. Our goal is to help you ensure the specificity and reliability of your experimental results.

Introduction to this compound

This compound is a pentapeptide derived from the N-terminus of procolipase, a protein secreted by the pancreas.[1][2] It plays a significant role in the regulation of fat intake and has been implicated in various metabolic processes.[1] Given its physiological importance, accurate detection and quantification of this compound are crucial for research in obesity, diabetes, and related metabolic disorders. However, like many antibodies targeting small peptides, ensuring the specificity of anti-enterostatin antibodies can be challenging.

This compound Signaling Pathway

This compound exerts its effects through complex signaling pathways that involve both central and peripheral mechanisms. In the periphery, this compound is thought to act via the vagus nerve to transmit signals to the brain. Centrally, it has been shown to interact with various neurotransmitter systems, including serotonergic and opioidergic pathways, to modulate food intake and metabolism. One identified receptor for this compound is the β-subunit of F1F0-ATPase.

Enterostatin_Signaling_Pathway This compound This compound F1F0_ATPase F1F0-ATPase (β-subunit) This compound->F1F0_ATPase Binds to Vagus_Nerve Afferent Vagal Nerve This compound->Vagus_Nerve Activates Brain_Centers Hypothalamic Centers Vagus_Nerve->Brain_Centers Signals to Serotonergic_System Serotonergic System Brain_Centers->Serotonergic_System Modulates Opioidergic_System Opioidergic System Brain_Centers->Opioidergic_System Modulates Reduced_Fat_Intake Reduced Fat Intake Serotonergic_System->Reduced_Fat_Intake Opioidergic_System->Reduced_Fat_Intake

Caption: Simplified diagram of the this compound signaling pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues related to this compound antibody specificity in a question-and-answer format.

Issue 1: Potential Cross-Reactivity with Procolipase

Q: My Western blot shows a band at a higher molecular weight than expected for this compound. Could this be cross-reactivity with procolipase?

A: Yes, this is a plausible concern. Since this compound is cleaved from procolipase, antibodies raised against the this compound peptide sequence could potentially recognize the full-length procolipase protein, which has a significantly higher molecular weight (approximately 11 kDa) compared to the pentapeptide this compound (~0.5 kDa).

Troubleshooting Steps:

  • Positive and Negative Controls:

    • Positive Control: Use synthetic this compound peptide to confirm the antibody's ability to detect the target.

    • Negative Control: Include a sample known to express procolipase but not this compound (if available) or a recombinant procolipase protein. A strong band corresponding to the molecular weight of procolipase would indicate cross-reactivity.

  • Peptide Competition Assay: Pre-incubate the antibody with an excess of the synthetic this compound peptide before performing the Western blot. If the antibody is specific to this compound, this pre-incubation should block the binding to the this compound band, and potentially the procolipase band if the cross-reactivity is due to recognition of the same epitope.

Expected Outcomes of Validation Experiments:

ExperimentExpected Result for Specific AntibodyIndication of Cross-Reactivity
Western Blot Single band at the expected molecular weight of this compound.Band at the molecular weight of procolipase.
Peptide Competition Disappearance of the this compound band.Disappearance of both this compound and procolipase bands.
Issue 2: Off-Target Binding and Non-Specific Signals

Q: I am observing non-specific bands in my Western blot or high background staining in my immunohistochemistry (IHC). How can I determine if this is due to off-target binding?

A: Off-target binding occurs when an antibody recognizes other proteins besides the intended target. This is a common issue, especially with polyclonal antibodies which are a heterogeneous mixture of antibodies that may recognize different epitopes.

Troubleshooting Steps:

  • Use Knockout (KO) Validated Samples: The gold standard for demonstrating antibody specificity is to use a cell line or tissue from a knockout animal that does not express the target protein (procolipase in this case, which would lead to an absence of this compound). A specific antibody should show no signal in the KO sample.

  • Test Multiple Antibodies: If possible, use two or more different antibodies raised against different epitopes of this compound. If both antibodies produce a similar staining pattern or band, it increases the confidence that the signal is specific.

  • Optimize Blocking and Washing Steps: Inadequate blocking or washing can lead to high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST for Western blot) and have optimized the duration and number of wash steps.

Workflow for Investigating Off-Target Binding:

Off_Target_Binding_Workflow Start Non-Specific Signal Observed Optimize Optimize Blocking & Washing Start->Optimize Signal_Persists Signal Persists? Optimize->Signal_Persists KO_Validation Test on Knockout Sample Signal_Absent_KO Signal Absent in KO? KO_Validation->Signal_Absent_KO Multiple_Abs Use a Second Primary Antibody Similar_Pattern Similar Pattern with 2nd Ab? Multiple_Abs->Similar_Pattern Signal_Persists->KO_Validation Yes Specific_Signal Likely Specific Signal Signal_Persists->Specific_Signal No Signal_Absent_KO->Multiple_Abs No Signal_Absent_KO->Specific_Signal Yes Off_Target Likely Off-Target Binding Similar_Pattern->Off_Target No Similar_Pattern->Specific_Signal Yes

Caption: A logical workflow for troubleshooting non-specific antibody signals.

Issue 3: Lot-to-Lot Variability

Q: I have purchased a new lot of the same this compound antibody, and my results are not consistent with the previous lot. What could be the cause?

A: Lot-to-lot variability is a significant concern, particularly with polyclonal antibodies, as each batch is generated in a different host animal.[3] However, monoclonal antibodies can also exhibit variability due to differences in manufacturing and purification processes.

Troubleshooting and Prevention:

  • Validate Each New Lot: Never assume that a new lot of an antibody will perform identically to the previous one. It is crucial to re-validate each new lot using the same controls and experimental conditions.

  • Purchase in Bulk: For long-term studies, it is advisable to purchase a sufficient quantity of a single, validated lot of antibody to ensure consistency throughout the project.

  • Quantitative Comparison: When validating a new lot, perform a side-by-side comparison with the old lot using a quantitative method like ELISA or quantitative Western blotting to assess any differences in signal intensity and specificity.

Table for Comparing Antibody Lots:

ParameterLot A (Old)Lot B (New)Acceptance Criteria
Optimal Dilution (WB) 1:10001:1000Same optimal dilution
Signal Intensity (ELISA) OD450 = 1.2 ± 0.1OD450 = 1.1 ± 0.15< 20% difference
Background (IHC) LowLowComparable background staining
Specificity (WB) Single bandSingle bandNo new non-specific bands

Detailed Experimental Protocols

Western Blot Protocol for this compound Antibody Validation
  • Sample Preparation: Prepare cell or tissue lysates in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel. Include a lane with synthetic this compound peptide (positive control) and a lane with recombinant procolipase (cross-reactivity control).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-enterostatin antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. For peptide competition, pre-incubate the antibody with a 10-fold molar excess of the this compound peptide for 1 hour at room temperature before adding it to the membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC) Protocol for this compound Antibody Specificity
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections. Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum from the same species as the secondary antibody.

  • Primary Antibody Incubation: Incubate the sections with the anti-enterostatin antibody overnight at 4°C. For a negative control, omit the primary antibody. For a peptide competition control, pre-incubate the antibody with an excess of the this compound peptide.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis
  • Coating: Coat a 96-well plate with a capture antibody against this compound overnight at 4°C.

  • Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.

  • Sample and Standard Incubation: Add standards (synthetic this compound peptide) and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody against this compound and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Substrate Development: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

Workflow for a Standard Sandwich ELISA:

ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Block Block Wells Coat->Block Add_Sample Add Samples & Standards Block->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450nm Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: A step-by-step workflow for a typical sandwich ELISA protocol.

By following these guidelines and troubleshooting steps, researchers can be more confident in the specificity of their this compound antibodies and the validity of their experimental findings.

References

Technical Support Center: Optimizing Enterostatin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enterostatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo study designs and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in vivo?

This compound is a pentapeptide derived from the proenzyme procolipase in the gastrointestinal tract.[1] It plays a role in regulating fat intake.[2] In vivo, this compound has been shown to selectively reduce the intake of high-fat food, leading to a decrease in overall body weight and body fat.[2][3] It can also increase energy expenditure.[4] The primary amino acid sequence of this compound varies between species; in humans, it is Ala-Pro-Gly-Pro-Arg (APGPR), while in rodents, it is typically Val-Pro-Gly-Pro-Arg (VPGPR) or Val-Pro-Asp-Pro-Arg (VPDPR).[1][5]

Q2: What is the most critical factor to consider when designing an this compound in vivo study?

The most critical factor is the biphasic, or "U-shaped," dose-response curve.[6][7] This means that both low and high doses of this compound can be ineffective, while an optimal intermediate dose will show the desired effect.[6][8] It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental model and conditions. Failing to do so may lead to a lack of observed effect, even if the peptide is active.

Q3: What are the recommended administration routes for this compound in vivo?

The most common administration routes for this compound in vivo are:

  • Intraperitoneal (IP): A common systemic route that is relatively easy to perform.

  • Intravenous (IV): Allows for direct entry into the bloodstream.

  • Intracerebroventricular (ICV): Used to directly target the central nervous system and investigate the central effects of this compound.[4]

The choice of administration route will depend on the specific research question.

Q4: How should I prepare this compound for in vivo administration?

This compound should be dissolved in a sterile, physiologically compatible vehicle. Sterile saline (0.9% NaCl) is a commonly used and effective vehicle for this compound administration.[4] It is recommended to prepare the solution fresh on the day of the experiment to ensure stability and prevent degradation.

Troubleshooting Guide

Issue 1: No effect on food intake or body weight is observed.

  • Possible Cause 1: Suboptimal Dosage (Biphasic Dose-Response).

    • Troubleshooting: You may be operating at the ineffective low or high end of the U-shaped dose-response curve.[6][8] It is essential to perform a dose-finding study with a wide range of doses to determine the optimal effective dose for your animal model and administration route.

  • Possible Cause 2: Peptide Instability.

    • Troubleshooting: Ensure that the this compound solution is prepared fresh before each experiment. If you need to store the solution, do so at -20°C or below for short periods, and be aware that repeated freeze-thaw cycles can degrade the peptide.[9]

  • Possible Cause 3: Incorrect Administration Technique.

    • Troubleshooting: Review your injection technique to ensure proper delivery of the compound. For ICV injections, verify the cannula placement. For IP and IV injections, ensure the full dose is administered correctly.

Issue 2: High variability in results between animals.

  • Possible Cause 1: Animal Strain Differences.

    • Troubleshooting: Different rat and mouse strains can exhibit varying responses to this compound.[10] Ensure you are using a consistent and well-characterized strain for your studies.

  • Possible Cause 2: Stress-Induced Effects.

    • Troubleshooting: Handling and injection procedures can induce stress in animals, which may affect their feeding behavior.[11] Acclimatize animals to handling and injection procedures before the start of the experiment to minimize stress-related variability.

  • Possible Cause 3: Inconsistent Dosing.

    • Troubleshooting: Ensure accurate and consistent preparation of the this compound solution and precise administration of the intended dose volume for each animal.

Data Presentation

Table 1: Effective this compound Dosages for Reducing Food Intake in Rodents

Animal ModelAdministration RouteEffective Dose RangeObserved Effect
Sprague-Dawley RatIntraperitoneal (IP)120 nmolSuppressed high-fat diet intake.[10]
Sprague-Dawley RatIntravenous (IV)8.3 - 38 nmolSignificant inhibition of high-fat food intake.[6][8]
Sprague-Dawley RatIntracerebroventricular (ICV)167 - 333 pmolSignificant and dose-dependent reduction in high-fat food intake.[8]
Osborne-Mendel RatIntracerebroventricular (ICV)1 nmolReduced intake of a high-fat diet.[10]
MouseCentral Administration10 nmol/mouseEnhanced memory consolidation (related to feeding behavior).[9]

Table 2: Effects of this compound on Body Weight and Energy Expenditure in Rats

Administration RouteDoseEffect on Body WeightEffect on Energy Expenditure
Intraperitoneal (IP)120 nmol-Increased by up to 44%.[4]
Intracerebroventricular (ICV)1 nmolChronic infusion (0.5 µg/h for 9 days) led to a decline in body weight.[12]Increased energy expenditure.[4]
Intracerebroventricular (ICV) into PVN0.1 nmol-Increased metabolic rate.[4]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Rats

  • Preparation of this compound Solution:

    • Dissolve lyophilized this compound in sterile 0.9% saline to the desired concentration. For example, for a 120 nmol dose in a 300g rat, with an injection volume of 0.5 mL, the concentration would be 240 nmol/mL.

    • Vortex gently to ensure complete dissolution.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Weigh the rat to calculate the precise injection volume.

    • Gently restrain the rat.

    • Locate the injection site in the lower abdominal quadrant.

    • Insert a 23-25 gauge needle at a 30-40 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Outcome Measurement:

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-injection.

    • Monitor body weight daily.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Rats

  • Surgical Cannula Implantation:

    • Anesthetize the rat according to approved institutional protocols.

    • Secure the rat in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates.

    • Allow the animal to recover from surgery for at least one week.

  • Preparation of this compound Solution:

    • Dissolve lyophilized this compound in sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline to the desired concentration (e.g., 1 nmol in 5 µL).

    • Filter the solution through a 0.22 µm syringe filter to ensure sterility.

  • Injection Procedure:

    • Gently restrain the conscious and freely moving rat.

    • Insert the injection needle, connected to a Hamilton syringe, into the guide cannula.

    • Infuse the this compound solution slowly over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion.

    • Withdraw the injector and replace the dummy cannula.

  • Outcome Measurement:

    • Immediately following the injection, provide access to food and water.

    • Measure food intake and body weight as described in the IP protocol.

Visualizations

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral Pathway cluster_central Central Pathway High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase stimulates release This compound (Bloodstream) This compound (Bloodstream) Procolipase->this compound (Bloodstream) cleaved to Vagal Afferents Vagal Afferents This compound (Bloodstream)->Vagal Afferents activates F1F0-ATPase F1-ATPase (Receptor) This compound (Bloodstream)->F1F0-ATPase binds to Hypothalamus Hypothalamus Vagal Afferents->Hypothalamus Serotonergic System Serotonergic System Hypothalamus->Serotonergic System modulates Opioidergic System Opioidergic System Hypothalamus->Opioidergic System modulates Reduced Fat Intake Reduced Fat Intake Serotonergic System->Reduced Fat Intake Opioidergic System->Reduced Fat Intake F1F0-ATPase->Hypothalamus signals to

This compound's dual signaling pathway.

Experimental_Workflow Start Start Dose-Response Study Dose-Response Study Start->Dose-Response Study Select Optimal Dose Select Optimal Dose Dose-Response Study->Select Optimal Dose Main Experiment Main Experiment Select Optimal Dose->Main Experiment Data Collection Data Collection Main Experiment->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Workflow for in vivo this compound studies.

References

Technical Support Center: Improving the Stability of Enterostatin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enterostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a pentapeptide, a peptide composed of five amino acids, that is derived from the proenzyme procolipase in the gastrointestinal tract.[1] It plays a role in regulating fat intake and has been shown to reduce food consumption, particularly of high-fat diets.[1][2] The amino acid sequence of this compound can vary between species. In humans, the sequence is typically Ala-Pro-Gly-Pro-Arg.

Q2: What are the primary factors that affect the stability of this compound in solution?

Like most peptides, the stability of this compound in solution is influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the rate of degradation through processes like hydrolysis. Most peptides have optimal stability in a slightly acidic to neutral pH range (typically pH 5-7).[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, freezing is recommended.[4]

  • Enzymatic Degradation: this compound can be degraded by proteases present in biological samples such as plasma or serum.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air (oxygen).[3]

  • Repeated Freeze-Thaw Cycles: Subjecting a peptide solution to multiple freeze-thaw cycles can lead to aggregation and degradation.[4]

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C for short-term storage and preferably at -80°C for long-term storage.[4] It is also advisable to use sterile buffers with a pH between 5 and 6 to prepare the solutions.[5]

Q4: How can I minimize enzymatic degradation of this compound in my experiments?

To protect this compound from enzymatic degradation, especially in biological matrices like plasma, you can:

  • Add Protease Inhibitors: A cocktail of protease inhibitors can be added to the sample to block the activity of various proteases.

  • Perform Experiments at Low Temperatures: Keeping the samples on ice can slow down enzymatic activity.

  • Use Modified Peptides: For in vivo studies, consider using this compound analogues with modifications that increase resistance to proteases, such as the inclusion of D-amino acids or cyclization.[6]

Troubleshooting Guides

Issue 1: My this compound solution shows precipitation or cloudiness.

  • Possible Cause: The peptide may be aggregating or coming out of solution due to its physicochemical properties or the solution conditions.

  • Troubleshooting Steps:

    • pH Adjustment: Determine the isoelectric point (pI) of your specific this compound sequence. Adjust the pH of your buffer to be at least 2 units away from the pI to increase solubility.[6]

    • Solvent Selection: If the peptide is hydrophobic, you may need to initially dissolve it in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before diluting it with an aqueous buffer.

    • Check Concentration: The concentration of the peptide may be too high for the chosen solvent. Try preparing a more dilute solution.

Issue 2: I am observing a rapid loss of this compound activity in my cell-based or in vivo experiments.

  • Possible Cause: This is often due to rapid degradation of the peptide by proteases or fast clearance from the system.[6]

  • Troubleshooting Steps:

    • Assess In Vitro Stability: Perform an in vitro stability assay using plasma or serum from the relevant species to determine the half-life of your this compound.[6]

    • Peptide Modification: As mentioned in the FAQs, consider using a more stable analogue of this compound.[6]

    • Formulation Strategies: For in vivo applications, explore formulation strategies that can protect the peptide, such as encapsulation in liposomes or nanoparticles.[6]

Issue 3: My analytical results (e.g., from HPLC) are inconsistent between samples.

  • Possible Cause: Inconsistent sample handling, degradation during sample preparation, or issues with the analytical method itself can lead to variability.

  • Troubleshooting Steps:

    • Standardize Sample Handling: Ensure all samples are handled consistently, including temperature and exposure to light and air.

    • Quench Enzymatic Activity: When working with biological samples, immediately add a quenching solution (e.g., trichloroacetic acid) to stop enzymatic degradation after sample collection.[6]

    • Optimize Analytical Method: Re-evaluate and optimize your HPLC or other analytical method to ensure it is robust and reproducible for this compound quantification.

Data Presentation

While specific quantitative stability data for this compound across a wide range of conditions is not extensively published, the following tables provide general guidelines for peptide handling and storage that are applicable to this compound.

Table 1: General Storage Recommendations for Peptides

FormStorage TemperatureDurationRecommendations
Lyophilized PowderRoom TemperatureUp to 1 monthFor short-term transport.
4°CUp to 1 yearIn a desiccator, protected from light.
-20°C or -80°CLong-termThe most stable form for long-term storage.[5]
In Solution4°CUp to 1 weekFor working solutions.
-20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles.[4]

Table 2: Factors Influencing Peptide Stability in Solution

FactorGeneral RecommendationRationale
pH Maintain pH between 5 and 7.[3]Minimizes hydrolysis and deamidation.
Buffer Use sterile, non-reactive buffers (e.g., phosphate, acetate).Prevents microbial growth and unwanted reactions.
Additives Consider excipients like sugars (e.g., mannitol, sucrose) or polymers (e.g., PEG).Can improve stability through various mechanisms.
Oxygen For oxidation-prone peptides, purge solutions with an inert gas (e.g., nitrogen, argon).[3]Reduces oxidative degradation.
Light Store solutions in amber vials or protected from light.[3]Prevents photodegradation.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in Plasma

This protocol provides a method to determine the half-life of this compound in a plasma sample.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or a suitable buffer).

  • Human or animal plasma from a commercial source.

  • Quenching solution: 10% (w/v) Trichloroacetic Acid (TCA) in water.

  • HPLC system with a C18 column.

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

Procedure:

  • Pre-warm an aliquot of plasma to 37°C in a water bath.

  • Spike the plasma with the this compound stock solution to a final concentration of 10 µM. Mix gently.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot of the this compound-plasma mixture.

  • Immediately add the aliquot to a microcentrifuge tube containing 100 µL of cold quenching solution (10% TCA). This will precipitate the plasma proteins and stop enzymatic activity.[6]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the remaining intact this compound.

  • Analyze the supernatant using a validated HPLC method to quantify the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time and calculate the half-life (t½) of the peptide in plasma.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[7][8]

Materials:

  • This compound powder.

  • Solutions for stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative).

  • High-intensity light source (for photolytic stress).

  • Oven (for thermal stress).

  • HPLC-MS system for analysis.

Procedure:

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in water or a suitable buffer).

  • Acidic Degradation: To one sample, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Basic Degradation: To another sample, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation.

  • Oxidative Degradation: To a third sample, add an equal volume of 3% H₂O₂. Incubate at room temperature for a set period (e.g., 24 hours).

  • Thermal Degradation: Place a sample solution in an oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours).

  • Photolytic Degradation: Expose a sample solution to a high-intensity light source (e.g., UV lamp) for a defined duration.

  • Control Sample: Keep one sample under normal storage conditions (e.g., 4°C, protected from light) to serve as a control.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks, which represent degradation products. This information is vital for developing an analytical method that can separate the intact peptide from its degradants.[9]

Visualizations

Signaling Pathways of this compound

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral Pathway cluster_central Central Pathway HighFatDiet High-Fat Diet Procolipase Procolipase Secretion (Intestine, Stomach) HighFatDiet->Procolipase stimulates This compound This compound Procolipase->this compound cleavage VagalAfferents Afferent Vagal Nerves This compound->VagalAfferents activates Serotonergic Serotonergic System This compound->Serotonergic Opioidergic Opioidergic System This compound->Opioidergic F1ATPase Mitochondrial F1-ATPase This compound->F1ATPase Hypothalamus_p Hypothalamic Centers VagalAfferents->Hypothalamus_p signals to FatIntake Reduced Fat Intake Hypothalamus_p->FatIntake regulates Serotonergic->FatIntake modulates Opioidergic->FatIntake modulates F1ATPase->FatIntake modulates

Caption: Overview of this compound's signaling pathways.

Experimental Workflow for In Vitro Stability Assessment

Stability_Workflow start Start prep_plasma Pre-warm Plasma to 37°C start->prep_plasma spike Spike Plasma with This compound prep_plasma->spike incubate Incubate at 37°C spike->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Cold TCA (Stop Reaction) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC supernatant->analyze data Plot Concentration vs. Time & Calculate Half-life analyze->data end End data->end

Caption: Workflow for assessing this compound stability.

References

Navigating the Translational Gap: A Technical Support Center for Enterostatin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of translating promising scientific discoveries from animal models to human applications is fraught with challenges. Enterostatin, a pentapeptide with demonstrated anorectic effects in animal models, is a case in point. Despite its potential in regulating fat intake, its transition to human clinical application has been met with obstacles. This technical support center provides a comprehensive resource to troubleshoot and navigate the complexities of this compound research, with a focus on bridging the translational gap.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show efficacy in reducing fat intake in rats but not in humans?

A: This is a critical question in the field, and the answer is likely multifactorial, involving differences in physiology, metabolism, and peptide structure.

  • Species-Specific Isoforms: The amino acid sequence of this compound varies between species. In rats, the predominant form is APGPR, while in humans, it is APGPR.[1] These subtle differences can significantly impact receptor binding and biological activity.

  • Route of Administration and Bioavailability: In a human study, intravenous administration of this compound did not significantly affect food intake in obese men.[2][3][4] Conversely, both peripheral and central administration in rats have shown to reduce food intake.[3][5][6] This suggests potential issues with the peptide reaching its target sites in humans in a sufficiently high concentration or in its active form. Oral administration in humans has also proven ineffective, likely due to enzymatic degradation in the gastrointestinal tract and poor absorption.[7]

  • Receptor and Signaling Differences: While the F1-ATPase β-subunit has been identified as a putative receptor for this compound, there may be species-specific differences in its expression, affinity, or the downstream signaling pathways it activates.[1][8][9]

  • Metabolic Differences: The overall metabolic environment and the complex interplay of other appetite-regulating hormones can differ significantly between rodents and humans, influencing the ultimate physiological response to this compound.

Q2: What are the known signaling pathways for this compound?

A: this compound is believed to exert its effects through both peripheral and central mechanisms.

  • Peripheral Signaling: The proposed peripheral mechanism involves an afferent vagal signaling pathway to hypothalamic centers.[10]

  • Central Signaling: Centrally, this compound's effects are thought to be mediated through pathways involving serotonergic and opioidergic components.[8][9][10] Studies have shown that the anorectic response to this compound may be modulated by 5-HT1B receptors.[10][11]

  • Molecular Target: The β-subunit of the F1-ATPase has been identified as a potential receptor for this compound.[1][8][9] The binding of this compound to this subunit is thought to be a key initiating event in its signaling cascade.

Q3: What are the key challenges in developing this compound as a therapeutic agent?

A: The primary challenges include:

  • Poor Oral Bioavailability: Like most peptides, this compound is susceptible to degradation by proteases in the digestive system and has low permeability across the intestinal epithelium, making oral delivery ineffective.[2][12][13][14][15]

  • Short Half-Life: Peptides often have a short plasma half-life, requiring frequent administration or the development of long-acting formulations.[13][14]

  • Lack of Efficacy in Human Trials: The failure to replicate the positive results from animal studies in human clinical trials is the most significant hurdle.[2][3][4]

  • Peptide Stability: Peptides can be prone to aggregation and instability in formulations, which can affect their activity and potentially lead to immunogenicity.[16][17][18][19][20]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in Animal Food Intake Studies
Possible Cause Troubleshooting Steps
Peptide Quality and Handling Verify Peptide Integrity: Confirm the purity and sequence of the synthetic this compound. Proper Reconstitution and Storage: Reconstitute the peptide in a sterile, appropriate solvent at the recommended concentration. Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles. Use fresh solutions for each experiment.
Administration Technique Cannula Placement Verification (for central administration): After the experiment, infuse a dye (e.g., methylene (B1212753) blue) to confirm the cannula is correctly placed in the desired brain ventricle. Injection Volume and Rate: Ensure the injection volume and rate are appropriate for the chosen route to avoid tissue damage or reflux.
Animal Model and Diet Strain Differences: Be aware of potential strain-dependent differences in response to this compound. Diet Composition: The effect of this compound on fat intake is more pronounced in animals fed a high-fat diet.[3][6] Ensure the diet used in the study has an appropriate fat content. Food Deprivation Status: The feeding status of the animals (e.g., ad libitum fed vs. fasted) can influence the response to this compound.[5]
Dose Selection Dose-Response Curve: A biphasic dose-response has been observed in some studies, where higher doses may have a reduced or no effect.[21] It is crucial to perform a dose-response study to identify the optimal effective dose.
Issue 2: Difficulties in Translating In Vitro Binding to In Vivo Efficacy
Possible Cause Troubleshooting Steps
Pharmacokinetics Determine Pharmacokinetic Profile: Conduct pharmacokinetic studies in the target species to understand the peptide's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in designing an appropriate dosing regimen. Assess Bioavailability: Measure the concentration of intact this compound in plasma after administration to determine its bioavailability.
Target Engagement Receptor Occupancy Studies: If possible, perform studies to determine if this compound is reaching and binding to its target (e.g., F1-ATPase β-subunit) in the relevant tissues at the administered doses.
Off-Target Effects Screen for Off-Target Binding: Investigate potential binding of this compound to other proteins or receptors that might lead to unexpected or counteracting physiological effects.

Data Presentation

Table 1: Comparative Efficacy of this compound on Food Intake
SpeciesAdministration RouteDose RangeEffect on Fat IntakeReference
RatIntracerebroventricular200 ng45% decrease[3]
RatIntravenous38 nmolSignificant inhibition[21]
Human (obese males)Intravenous4 mg and 16 mgNo significant effect[2][3][4]
Human (high-fat diet preference)Oral45 mg/dayNo effect[7]
Table 2: this compound Receptor Binding Affinity
SpeciesTissue/ProteinLigandKd (Dissociation Constant)Reference
RatCrude brain membranes[3H]-enterostatin0.5 nM (high affinity), 170 nM (low affinity)[21]
RatF1-ATPase β-subunitImmobilized this compound150 nM[22]
RatF1-ATPaseIodinated this compound1.7 x 10 –7 M[1]

Note: Data on human receptor binding affinity for this compound is limited.

Table 3: Species Differences in this compound Isoforms
SpeciesThis compound SequenceReference
HumanAPGPR[1]
RatAPGPR (predominant), VPGPR[1]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Administration and Food Intake Measurement in Rats

Objective: To assess the effect of centrally administered this compound on food intake.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Injection cannula

  • This compound solution (e.g., 200 ng in sterile saline)

  • Control vehicle (sterile saline)

  • High-fat and low-fat diets

  • Metabolic cages with food intake monitoring system

Procedure:

  • Surgical Implantation of Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula into the lateral ventricle using stereotaxic coordinates.

    • Secure the cannula with dental cement and place a dummy cannula to maintain patency.

    • Allow the animal to recover for at least one week.

  • Habituation:

    • Individually house the rats in metabolic cages.

    • Habituate the animals to the injection procedure by handling them daily and performing mock injections.

    • Provide ad libitum access to both high-fat and low-fat diets.

  • Experimental Day:

    • Food deprive the rats overnight (approximately 18 hours).[3]

    • Gently restrain the rat and remove the dummy cannula.

    • Insert the injection cannula into the guide cannula.

    • Infuse the this compound solution or vehicle over a 1-minute period.

    • Remove the injection cannula and replace the dummy cannula.

    • Return the rat to its cage with pre-weighed food hoppers containing the high-fat and low-fat diets.

  • Data Collection:

    • Measure the intake of both diets at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h).

    • Calculate the cumulative food intake and the preference for the high-fat diet.

  • Verification of Cannula Placement:

    • At the end of the study, euthanize the animal and infuse a dye through the cannula.

    • Perfuse the brain and visually inspect for dye distribution in the ventricular system.

Protocol 2: this compound-F1-ATPase Beta-Subunit Binding Assay (Surface Plasmon Resonance)

Objective: To quantify the binding affinity of this compound to the F1-ATPase β-subunit.

Materials:

  • Surface Plasmon Resonance (SPR) instrument

  • Sensor chip (e.g., CM5)

  • F1-ATPase β-subunit (purified)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified F1-ATPase β-subunit solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized F1-ATPase β-subunit surface and a reference flow cell (without immobilized protein).

    • Monitor the change in resonance units (RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[22]

Mandatory Visualizations

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral Signaling cluster_central Central Signaling Fat_Intake High-Fat Meal Procolipase Procolipase Secretion Fat_Intake->Procolipase Enterostatin_Release This compound Release (in gut lumen) Procolipase->Enterostatin_Release Vagal_Afferents Afferent Vagal Nerve Fibers Enterostatin_Release->Vagal_Afferents Activates Hypothalamus Hypothalamus Vagal_Afferents->Hypothalamus Signals to F1_ATPase F1-ATPase β-subunit (Putative Receptor) Hypothalamus->F1_ATPase Activates Serotonergic_Pathway Serotonergic Pathway (e.g., 5-HT1B Receptors) F1_ATPase->Serotonergic_Pathway Modulates Opioidergic_Pathway Opioidergic Pathway F1_ATPase->Opioidergic_Pathway Modulates Reduced_Fat_Intake Reduced Fat Intake Serotonergic_Pathway->Reduced_Fat_Intake Opioidergic_Pathway->Reduced_Fat_Intake

Caption: Proposed signaling pathway of this compound from peripheral release to central action.

Experimental_Workflow_Animal_Study start Start surgery Cannula Implantation (ICV) start->surgery recovery Recovery Period (1 week) surgery->recovery habituation Habituation to Handling & Diet recovery->habituation treatment This compound or Vehicle Administration habituation->treatment measurement Food Intake Measurement treatment->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for an intracerebroventricular this compound study in rats.

Translational_Challenges cluster_animal Preclinical Findings cluster_human Clinical Findings Animal_Model Animal Model (e.g., Rat) Efficacy Reduced Fat Intake Animal_Model->Efficacy Human Human No_Efficacy No Effect on Food Intake Human->No_Efficacy Translational_Gap Translational Gap Discrepancies Species Differences: - Peptide Isoforms - Metabolism - Receptor/Signaling Translational_Gap->Discrepancies Caused by Efficacy->Translational_Gap No_Efficacy->Translational_Gap

Caption: Logical relationship illustrating the translational gap in this compound research.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally active enterostatin formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability inherently poor?

A1: this compound is a pentapeptide (a peptide composed of five amino acids) derived from the gastrointestinal proenzyme called procolipase.[1] In humans, its sequence is Ala-Pro-Gly-Pro-Arg.[1] It is released in the intestine during fat digestion and has been shown to selectively reduce fat intake when administered peripherally or centrally.[1][2] Like most therapeutic peptides, this compound's oral bioavailability is very low, typically less than 1-2%.[3][4] This is due to two primary physiological hurdles:

  • Enzymatic Degradation: The gastrointestinal (GI) tract contains numerous proteolytic enzymes, such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine, which rapidly break down the peptide bonds of this compound, inactivating it before it can be absorbed.[5][6][7]

  • Poor Epithelial Permeability: The intestinal epithelium forms a significant barrier. Due to its size and hydrophilic (water-soluble) nature, this compound cannot easily pass through the lipid-based cell membranes (transcellular route).[5][7] Furthermore, the tight junctions between epithelial cells restrict the passage of molecules larger than 500 Daltons, preventing this compound from using the alternative paracellular route.[5][7]

Q2: What are the primary formulation strategies to protect this compound from degradation in the GI tract?

A2: Protecting this compound from the harsh GI environment is the first critical step. Key strategies include:

  • Co-administration with Enzyme Inhibitors: Formulating this compound with protease inhibitors can locally reduce the activity of digestive enzymes.[3][8] Common examples include aprotinin (B3435010) (a trypsin/chymotrypsin inhibitor) and bestatin (B1682670) (an aminopeptidase (B13392206) inhibitor).[5][9]

  • Enteric Coatings: Using pH-sensitive polymers to coat a tablet or capsule protects the peptide from the highly acidic environment of the stomach.[5][10] The coating is designed to dissolve only in the more neutral pH of the small intestine, releasing the this compound at the primary site of absorption.[10]

  • Encapsulation in Nanoparticles: Loading this compound into nanocarriers, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., chitosan-based), provides a physical barrier against enzymatic attack.[11][12][13]

  • Chemical Modification: Altering the peptide's structure, for instance, by replacing natural L-amino acids with D-amino acids or through N-terminal acetylation or C-terminal amidation, can make it less recognizable to proteolytic enzymes, thereby increasing its stability.[14]

Q3: How can the absorption of this compound across the intestinal epithelium be improved?

A3: Once protected from degradation, the next challenge is to facilitate its transport across the intestinal wall. Effective strategies include:

  • Permeation Enhancers (PEs): These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[5][15] They can work by:

    • Opening Tight Junctions: Compounds like the medium-chain fatty acid sodium caprate or chelating agents like EDTA can disrupt the proteins that form tight junctions, allowing for paracellular transport.[5]

    • Altering Membrane Fluidity: Surfactants and bile salts can interact with the lipid bilayer of epithelial cells, increasing its fluidity and facilitating transcellular passage.[5][16]

  • Mucoadhesive Polymers: Formulations using polymers like chitosan (B1678972) can adhere to the mucus layer lining the GI tract.[3][11] This increases the residence time of the formulation at the absorption site, providing a longer window for the peptide to be absorbed.[9]

  • Nanoparticle-Mediated Transport: Nanoparticles not only protect the peptide but can also enhance its uptake.[13] Their small size allows for better interaction with the epithelium, and surface modifications can be used to target specific uptake mechanisms.[12][13] Some nanoparticles can be taken up by M-cells in the Peyer's patches, entering the lymphatic system and bypassing first-pass metabolism in the liver.[17]

Q4: My initial formulation shows low and highly variable plasma concentrations. Where should I start troubleshooting?

A4: Low and variable plasma concentration is a common and multifaceted problem. A systematic approach is required. First, confirm the stability of your formulation in simulated gastric and intestinal fluids. If it is degrading, you must improve its protection. If it is stable, the issue is likely poor permeability. In this case, you should evaluate different types or concentrations of permeation enhancers. High inter-individual variability can also stem from factors like food effects or genetic differences in the animal model's transporters and enzymes.[18] A logical workflow can help diagnose the root cause.

Section 2: Troubleshooting Guides

Issue 1: Unexpectedly Low Plasma Concentrations of this compound After Oral Gavage

Potential Cause Diagnostic Check Recommended Solution / Optimization Step
Poor Formulation Stability Perform in vitro stability assays in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) with digestive enzymes (see Protocol 1).1. Enhance Protection: If degradation is observed, improve the formulation. Options include adding enzyme inhibitors (e.g., aprotinin), applying an enteric coating to bypass the stomach, or encapsulating this compound in a more robust nanoparticle system.[5][9]
Low Intestinal Permeability Conduct an in vitro Caco-2 permeability assay (see Protocol 2). An efflux ratio (B-to-A / A-to-B) significantly >2 suggests active efflux.1. Add a Permeation Enhancer: Formulate with a PE like sodium caprate to open tight junctions or a surfactant to increase membrane fluidity.[5] 2. Address Efflux: If P-glycoprotein (P-gp) mediated efflux is suspected, co-formulate with a known P-gp inhibitor.
Insufficient Solubility/Dissolution Visually inspect the formulation for precipitation after dilution in buffer. Measure the solubility of this compound in the GI fluids.1. Modify Formulation: Consider using amorphous solid dispersions or lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS) to improve dissolution.[19] 2. Reduce Particle Size: Micronization or nanonization increases the surface area, which can enhance the dissolution rate.[18]
Analytical Method Issues Verify the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS). Analyze quality control samples to ensure accuracy.1. Optimize Method: Improve the sensitivity of your analytical method. Ensure the method is validated for the plasma matrix of your animal model.[18]

Issue 2: this compound Formulation Shows Poor Permeability in Caco-2 Assay

Potential Cause Diagnostic Check Recommended Solution / Optimization Step
Formulation Does Not Release Peptide Measure the concentration of free this compound in the apical chamber over time to ensure it is being released from the carrier (e.g., nanoparticle).1. Redesign Carrier: Modify the nanoparticle composition or structure to facilitate faster or more complete drug release in the assay medium.
Active Efflux by P-gp Calculate the efflux ratio. A value >2 is indicative of active efflux. Confirm by running the assay in the presence of a P-gp inhibitor (e.g., verapamil).1. Incorporate an Efflux Inhibitor: Co-formulate with a P-gp inhibitor. Note that this may have regulatory implications for clinical development.
Insufficient Permeation Enhancement The apparent permeability coefficient (Papp) is low, and the efflux ratio is <2.1. Screen Permeation Enhancers: Test a panel of PEs (e.g., sodium caprate, bile salts, chitosan) at various non-toxic concentrations to identify the most effective one for your formulation.[5][16]
Mucus Barrier Limitation Use a mucus-producing co-culture model (e.g., Caco-2/HT29-MTX) to assess if mucus is trapping the formulation.1. Add Mucus-Penetrating Agents: Incorporate agents like PEG or surfactants that can reduce the viscosity of the mucus layer.[9]

Section 3: Data Summaries

Table 1: Overview of Primary Barriers to Oral Peptide (this compound) Delivery

Barrier CategorySpecific ChallengeConsequence for this compound
Enzymatic Barriers Stomach: Low pH (1.5-3.0) and pepsinDenaturation and proteolytic degradation.[5]
Small Intestine: Trypsin, chymotrypsin, elastase, carboxypeptidasesRapid cleavage of peptide bonds, leading to inactivation.[6]
Epithelial Barriers Transcellular Route: Lipophilic cell membraneLow permeability due to the hydrophilic nature and size of this compound.[7]
Paracellular Route: Tight junctions between cellsPassage is restricted to molecules <500 Da; this compound is too large.[5]
Mucus Layer: Glycoprotein mesh lining the epitheliumCan trap and clear the peptide/formulation before it reaches the cell surface for absorption.[5]
Efflux Pumps: P-glycoprotein (P-gp) on cell surfacesActively pump absorbed peptide back into the intestinal lumen, reducing net absorption.[5]

Table 2: Comparison of Formulation Strategies to Enhance Oral Bioavailability of Peptides

StrategyMechanism of ActionKey AdvantagesKey Disadvantages / Considerations
Enzyme Inhibitors Competitively or non-competitively inhibit proteases in the GI lumen.[8]Direct protection of the peptide; can be combined with other strategies.Potential for non-specific effects; may disrupt normal protein digestion.
Permeation Enhancers Transiently open tight junctions or increase membrane fluidity.[5][20]Significantly increases absorption of poorly permeable molecules.Potential for local irritation or damage to the intestinal barrier with chronic use; requires careful dose selection.[15]
Enteric Coating pH-sensitive polymer protects the payload from stomach acid.[9]Proven technology; effectively prevents gastric degradation.Does not protect against intestinal enzymes or improve permeability.
Mucoadhesive Systems Polymers (e.g., chitosan) adhere to the mucus layer, increasing residence time.[3][11]Prolongs contact time at the absorption site; can also act as a permeation enhancer.Efficacy can be limited by mucus turnover rate.
Nanoparticles (e.g., SLNs, Polymeric NPs) Encapsulate and protect the peptide; can enhance uptake via endocytosis or lymphatic transport.[12][13]Provides protection from enzymes; can be functionalized for targeting; may bypass first-pass metabolism.[17]Complex manufacturing; potential for low drug loading; must release the drug at the target site.
Chemical Modification (e.g., PEGylation) Covalently attaching polymers (e.g., PEG) or lipids to the peptide.[10][14]Can improve enzymatic stability and solubility; lipidation can enhance membrane permeation.May alter or reduce the biological activity of the peptide; complex synthesis and purification.

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Stability in Simulated Gastrointestinal Fluids

  • Objective: To assess the stability of an this compound formulation against enzymatic degradation under simulated stomach and intestinal conditions.

  • Methodology:

    • Prepare Fluids: Prepare Simulated Gastric Fluid (SGF, pH 1.2) containing pepsin and Simulated Intestinal Fluid (SIF, pH 6.8) containing pancreatin.

    • Incubation: Add the this compound formulation to both SGF and SIF solutions and incubate at 37°C with gentle shaking.

    • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench Reaction: Immediately stop the enzymatic reaction in the aliquots by adding an organic solvent or a protease inhibitor cocktail and placing on ice.

    • Quantification: Centrifuge the samples to pellet any debris. Analyze the supernatant to quantify the remaining intact this compound using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot the percentage of intact this compound remaining versus time to determine its degradation half-life in each fluid.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of an this compound formulation and identify potential P-gp mediated efflux.[18]

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.

    • Verify Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Apical to Basolateral (A-to-B) Permeability: Add the this compound formulation to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber and replace with fresh buffer.

    • Basolateral to Apical (B-to-A) Permeability: In a separate set of wells, add the formulation to the basolateral chamber and sample from the apical chamber.

    • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.[18]

Protocol 3: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the oral bioavailability and pharmacokinetic profile of an this compound formulation.

  • Methodology:

    • Animal Preparation: Use fasted male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.[5]

    • Group Allocation: Divide animals into at least two groups: an oral (PO) administration group and an intravenous (IV) bolus administration group.

    • Dosing:

      • PO Group: Administer the this compound formulation via oral gavage at the target dose.[5]

      • IV Group: Administer this compound dissolved in a suitable vehicle (e.g., saline) as a bolus injection via the jugular vein cannula.[5]

    • Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time for both PO and IV groups. Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC). Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 5: Visual Guides and Workflows

Fat High-Fat Meal Procolipase Procolipase (in GI Lumen) Fat->Procolipase Stimulates Secretion This compound This compound (Released) Procolipase->this compound Cleavage Vagal Afferent Vagal Signaling This compound->Vagal Activates Hypothalamus Hypothalamic Centers (NTS, Amygdala, PVN) Vagal->Hypothalamus Transmits Signal Response Anorectic Response (Reduced Fat Intake) Hypothalamus->Response Opioid Serotonergic & Opioidergic Pathways Hypothalamus->Opioid Modulates Opioid->Response

Caption: Peripheral signaling pathway of this compound leading to reduced fat intake.[1][2][21]

Start Start: Low / Variable Oral Bioavailability Observed Check_Stability Step 1: Assess In Vitro Stability (SGF/SIF) Start->Check_Stability Stable Stable Check_Stability->Stable Passes Unstable Unstable / Degrading Check_Stability->Unstable Fails Check_Permeability Step 2: Assess In Vitro Permeability (e.g., Caco-2) Permeable Permeable Check_Permeability->Permeable Passes Poor_Permeability Poor Permeability Check_Permeability->Poor_Permeability Fails Stable->Check_Permeability Improve_Protection Solution: Improve Protection - Enzyme Inhibitors - Enteric Coating - Nanoparticle Encapsulation Unstable->Improve_Protection Check_Other Consider Other Factors: - Solubility / Dissolution - Analytical Method Sensitivity Permeable->Check_Other Improve_Permeation Solution: Add/Optimize Permeation Enhancer Poor_Permeability->Improve_Permeation End Re-evaluate In Vivo Improve_Protection->End Improve_Permeation->End Check_Other->End N1 1. Formulation Development N2 2. In Vitro Stability Assay N1->N2 N3 3. In Vitro Permeability Assay (Caco-2) N2->N3 If Stable Decision Proceed? N3->Decision If Permeable N4 4. In Vivo Pharmacokinetic Study (Rat Model) N5 5. Data Analysis & Bioavailability Calculation N4->N5 Decision->N1 No (Reformulate) Decision->N4 Yes

References

Technical Support Center: Refining Surgical Procedures for ICV Cannulation for Enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to intracerebroventricular (ICV) cannulation for the administration of enterostatin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during ICV cannulation experiments with this compound.

Issue/Question Potential Cause(s) Recommended Solution(s)
No Cerebrospinal Fluid (CSF) Flow Upon Cannula Insertion - Cannula is blocked with tissue or bone debris.- Cannula tip is pressed against the ventricular wall.- Incorrect stereotaxic coordinates.- Gently flush the cannula with a small volume of sterile artificial CSF (aCSF) before full insertion.- Retract the cannula slightly and rotate it to dislodge it from the ventricular wall.- Verify stereotaxic coordinates and ensure the skull is level in the stereotaxic frame.[1]
Resistance During Infusion - Cannula blockage (clot, tissue, or precipitated this compound).- Kink in the tubing.- Incorrect placement of the internal cannula.- Check for kinks in the tubing.- Ensure the internal cannula is fully inserted and properly seated in the guide cannula.- If blockage is suspected, attempt to clear it by infusing a small volume of sterile aCSF at a very slow rate. If unsuccessful, the cannula may need to be replaced.
Leakage from the Cannula Headgear - Loose connection between the internal cannula and the tubing.- Damaged or improperly seated cannula pedestal.- Ensure a secure connection between the internal cannula and the infusion tubing.- Inspect the cannula pedestal for any cracks or damage. The dental cement securing the cannula may need to be reapplied if it has loosened.
Behavioral Changes in Animals Post-Surgery (e.g., circling, lethargy) - Inflammation or infection at the surgical site.- Incorrect cannula placement causing brain tissue damage.- Adverse reaction to this compound.- Monitor animals closely for signs of infection (redness, swelling, discharge) and administer appropriate analgesics and antibiotics as per approved protocols.[2][3]- Verify cannula placement post-mortem via histology.[4]- Review the dose and concentration of this compound; consider a dose-response study to identify a behaviorally well-tolerated dose.[5][6]
Cannula Dislodgement - Improper anchoring of the cannula with dental cement.- Animal scratching or rubbing the headgear.- Housing with other animals.- Ensure the skull is clean and dry before applying dental cement for a strong bond. Use of an anchoring screw is recommended.[1]- House animals individually to prevent them from damaging each other's cannulas.- Ensure cages have enough clearance to prevent the cannula from catching on the lid or hopper.
Inconsistent or No Effect of this compound - Incorrect cannula placement (not in the ventricle).- Degradation of this compound solution.- Incorrect dosage or infusion rate.- Animal's feeding state (fed vs. food-deprived).- Verify cannula placement with a dye injection (e.g., Evans blue) at the end of the study.[4]- Prepare fresh this compound solutions in artificial CSF for each experiment.[7]- Review the literature for effective dose ranges and infusion rates for your specific animal model and experimental paradigm.[5][8]- The effect of this compound can vary depending on whether the animal is fed or food-deprived.[6]

Experimental Protocols

Detailed Methodology for ICV Cannula Implantation

This protocol is a general guideline and should be adapted based on the specific animal model and institutional regulations.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

    • Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the head and clean the surgical area with an antiseptic solution.

    • Place the animal in a stereotaxic frame, ensuring the head is level.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Use a cotton swab to clean and dry the skull surface.

    • Identify bregma and lambda.

    • Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates are approximately -0.5 mm posterior to bregma, -1.1 mm lateral to the midline, and -2.5 mm ventral from the skull surface.[9] For rats, coordinates may be around -0.8 mm posterior to bregma, ±1.5 mm lateral, and -3.5 mm ventral.

    • Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

    • Gently lower the guide cannula to the desired depth.

    • Secure the cannula to the skull using dental cement. An anchoring screw can be placed in the skull nearby to provide additional support.

    • Insert a dummy cannula into the guide cannula to keep it patent.

    • Suture the scalp incision around the cannula pedestal.

  • Post-Operative Care:

    • Administer analgesics as prescribed in the approved animal protocol for at least 3 days post-surgery.[2]

    • House animals individually in clean cages to prevent damage to the implant.

    • Monitor the animal daily for signs of pain, infection, or distress.[2][3]

    • Provide easy access to food and water.

    • Allow a recovery period of at least 7 days before starting experiments.

Preparation of this compound for ICV Infusion
  • Vehicle Preparation (Artificial Cerebrospinal Fluid - aCSF):

    • Prepare two separate sterile solutions, Solution A (salts) and Solution B (buffers), to prevent precipitation.[7]

    • Solution A: Dissolve NaCl, KCl, CaCl₂, and MgCl₂ in pyrogen-free, sterile water.

    • Solution B: Dissolve Na₂HPO₄ and NaH₂PO₄ in pyrogen-free, sterile water.

    • Just before use, combine equal volumes of Solution A and Solution B to create the final aCSF.[7]

    • The final solution can be stored at 4°C for up to 4 weeks, but it is recommended to prepare it fresh.[7]

  • This compound Solution Preparation:

    • Dissolve this compound in the freshly prepared aCSF to the desired concentration.

    • It is recommended to prepare the this compound solution fresh on the day of the experiment to ensure its stability.

ICV Infusion Procedure
  • Habituation:

    • Handle the animals for several days leading up to the experiment to acclimate them to the procedure.

  • Infusion:

    • Gently restrain the animal.

    • Remove the dummy cannula from the guide cannula.

    • Connect the internal cannula, attached to a syringe pump via tubing, to the guide cannula.

    • Infuse the this compound solution at the desired rate. For continuous infusion in rats, a rate of 0.5 µ g/hour has been used.[8] For bolus injections in mice, a rate of 1 µL/min is common.[10]

    • After the infusion is complete, leave the internal cannula in place for a short period (e.g., 1 minute) to prevent backflow.

    • Gently remove the internal cannula and replace it with the dummy cannula.

    • Return the animal to its home cage and monitor its behavior.

Quantitative Data Summary

Parameter Species Value Reference(s)
Stereotaxic Coordinates (Lateral Ventricle) MouseAP: -0.5 mm, ML: -1.1 mm, DV: -2.5 mm[9]
RatAP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm
ICV Cannulation Success Rate (Patency) Mouse>90% patency over 13 weeks
Rat>70% patency over 13 weeks
Effective ICV this compound Dose (Bolus) Rat167-333 pmol[5]
Effective ICV this compound Dose (Chronic Infusion) Rat0.5 µ g/hour [8]
Typical ICV Infusion Volume (Bolus) Mouse1-5 µL[10]
Rat2-10 µL
Typical ICV Infusion Rate (Bolus) Mouse1 µL/min[10]
Post-Operative Recovery Period RodentsMinimum 7 days[2]

Visualizations

Experimental Workflow for ICV Cannulation and this compound Infusion

G cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative Phase cluster_experiment Experimental Phase pre_op_1 Anesthetize Animal pre_op_2 Secure in Stereotaxic Frame pre_op_1->pre_op_2 pre_op_3 Prepare Surgical Site pre_op_2->pre_op_3 surgery_1 Expose Skull pre_op_3->surgery_1 surgery_2 Drill Burr Hole surgery_1->surgery_2 surgery_3 Implant Guide Cannula surgery_2->surgery_3 surgery_4 Secure with Dental Cement surgery_3->surgery_4 surgery_5 Suture Incision surgery_4->surgery_5 post_op_1 Administer Analgesia surgery_5->post_op_1 post_op_2 Individual Housing & Monitoring post_op_1->post_op_2 post_op_3 Recovery Period (≥7 days) post_op_2->post_op_3 exp_2 Habituate Animal post_op_3->exp_2 exp_1 Prepare this compound in aCSF exp_1->exp_2 exp_3 Remove Dummy Cannula exp_2->exp_3 exp_4 Infuse this compound via Internal Cannula exp_3->exp_4 exp_5 Replace Dummy Cannula exp_4->exp_5 exp_6 Behavioral/Physiological Assessment exp_5->exp_6

Caption: Workflow for ICV cannulation and this compound infusion.

Proposed Signaling Pathway for Central this compound Action

G cluster_receptors Receptors cluster_pathways Intracellular Pathways cluster_outcomes Physiological Outcomes This compound This compound f1_atpase F1-ATPase β-subunit This compound->f1_atpase mu_opioid μ-Opioid Receptor This compound->mu_opioid serotonin_receptor 5-HT1B Receptor This compound->serotonin_receptor modulates atp_production ↓ ATP Production f1_atpase->atp_production opioid_pathway Opioidergic Pathway mu_opioid->opioid_pathway serotonin_pathway Serotonergic Pathway serotonin_receptor->serotonin_pathway fat_intake ↓ Fat Intake atp_production->fat_intake opioid_pathway->fat_intake serotonin_pathway->fat_intake body_weight ↓ Body Weight fat_intake->body_weight

Caption: Proposed signaling pathways for central this compound action.

References

Technical Support Center: Navigating Variability in Diet-Induced Obesity (DIO) Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing diet-induced obesity (DIO) models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and interpret the inherent variability in these experimental systems.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant variation in weight gain among our DIO mice, even within the same group. What are the common causes for this?

A1: Variability in weight gain is a primary challenge in DIO studies.[1] Several factors, often interacting, can contribute to this phenomenon:

  • Genetic Background: Even within the same inbred strain, such as C57BL/6, substrains (e.g., C57BL/6J vs. C57BL/6N) exhibit different metabolic responses to high-fat diets.[2] The C57BL/6J strain, for instance, is known for its susceptibility to developing obesity and hyperglycemia on a high-fat diet.[2] Genetic background plays a significant role in determining the degree to which diet affects adiposity.[3]

  • Gut Microbiota: The composition of the gut microbiome can significantly influence energy extraction from the diet, fat storage, and low-grade inflammation, all of which impact obesity development.[4][5] Variations in gut flora among individual animals can lead to different weight gain trajectories.[4]

  • Animal Husbandry and Environment: Minor environmental stressors can impact feeding behavior and metabolism. Factors to consider include:

    • Housing Density: Group-housed mice may have different energy expenditure for thermoregulation compared to singly-housed mice.[6]

    • Cage Enrichment: The presence or absence of enrichment can affect activity levels and stress.[6]

    • Stress: Handling, noise, and other disturbances can alter feeding patterns and weight gain.[6][7]

  • Diet Composition and Palatability: The specific formulation of the high-fat diet, including the source of fat and other macronutrients, can influence food intake and metabolic outcomes.[8][9]

  • Sex: Male and female mice can respond differently to high-fat diets, influencing the rate and extent of weight gain.[10]

Q2: Some of our mice on the high-fat diet are not gaining significantly more weight than the control group. What can we do?

A2: This is a common issue. It is advisable to order 5-10% extra mice for your study, as some individuals may be "non-responders" to the diet.[6] If a significant portion of your cohort is not responding, consider the following troubleshooting steps:

  • Diet Acclimation: Ensure mice have a proper acclimation period of at least one week after arrival before starting the high-fat diet.[7][10]

  • Diet Storage and Presentation: High-fat diets have a shorter shelf life and should be refrigerated or frozen for long-term storage.[6] To prevent spoilage, change the food in the hopper weekly.[6] For larger, obese mice that may have difficulty reaching the hopper, placing some food on the cage floor can ensure constant access.[6]

  • Age of Diet Initiation: Starting the high-fat diet at a younger age (e.g., 6 weeks) can sometimes lead to a more robust obesity phenotype.[1][11]

  • Review Diet Composition: Ensure the percentage of calories from fat in your diet is sufficient to induce obesity (typically 45-60%).[11][12]

Q3: We are preparing for metabolic phenotyping of our DIO mice. What are the key considerations for procedures like Glucose Tolerance Tests (GTT) and Insulin (B600854) Tolerance Tests (ITT)?

A3: Consistency and careful consideration of confounding variables are crucial for accurate metabolic phenotyping.

  • Dosing: When performing GTTs or ITTs in animals with significant differences in body weight and composition (lean vs. obese), dosing based on total body weight can introduce a bias.[2][13] It is more accurate to normalize the glucose or insulin dose to lean body mass.[2]

  • Fasting: The duration of fasting prior to the test is a critical variable. A typical fasting period is 6 hours.[14]

  • Blood Sampling: Be mindful of the stress induced by blood sampling, as it can affect glucose levels. The route and frequency of sampling should be consistent across all animals.[2]

  • Data Analysis: When analyzing GTT data, in addition to comparing glucose levels at each time point, calculating the Area Under the Curve (AUC) provides a comprehensive measure of glucose tolerance.[13] If there are baseline differences in fasting glucose, presenting baseline-corrected AUC values can be informative.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
High variability in body weight within a treatment group. Genetic drift in outbred stocks, differences in gut microbiota, social hierarchy in cages, variable food intake.Use inbred strains (e.g., C57BL/6J) for more uniform genetics.[1] Consider co-housing littermates.[6] Monitor food intake per cage. Order extra animals to allow for exclusion of outliers.[6]
Inconsistent or mild obesity phenotype. Insufficient fat content in the diet, diet palatability issues, stress, age of the animals.Verify the diet composition (aim for 45-60% kcal from fat).[12] Ensure proper diet storage to maintain freshness.[6] Minimize environmental stressors.[6] Start the diet at a younger age (e.g., 6 weeks).[11]
Unexpected mortality in the DIO group. Severe obesity-related complications, fighting among male mice.Monitor animal health daily.[14] Reduce housing density if aggression is observed.[15] Provide enrichment to reduce stress and aggression.[6] Consult with a veterinarian.
Difficulty with injections or blood sampling in obese mice. Increased adipose tissue making tail vein access difficult.For intraperitoneal injections, use appropriate needle length. For blood sampling, the tail tip nick method can be used for small volumes.[14]
High baseline glucose levels before GTT/ITT. Inadequate fasting, stress during handling.Ensure strict adherence to the fasting protocol (e.g., 6 hours).[14] Acclimate mice to handling procedures before the experiment.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity in Mice
  • Animal Selection: Use 6-week-old male C57BL/6J mice.[11]

  • Acclimation: Upon arrival, acclimate the mice for one week in the experimental environment with access to standard chow and water ad libitum.[7][10]

  • Randomization: After acclimation, randomize mice into control and experimental groups based on body weight.[14]

  • Diet Administration:

    • Control Group: Provide a control diet with 10% kcal from fat.[7]

    • DIO Group: Provide a high-fat diet with 45-60% kcal from fat.[11]

  • Housing: House mice in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[14]

  • Monitoring:

    • Record body weight and food intake weekly.[14]

    • Change the diet in the hoppers weekly to ensure freshness.[6][14]

  • Duration: Continue the diet for at least 10-15 weeks to establish a stable obese phenotype.[1][14]

Protocol 2: Metabolic Cage Analysis
  • Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection begins.[16]

  • Data Collection: Use an indirect calorimetry system to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[2]

  • Monitoring: Simultaneously monitor food and water intake, as well as locomotor activity.[2]

  • Duration: Collect data over a 24-hour period to account for diurnal variations.[16]

  • Data Analysis: Analyze data from the light and dark cycles separately.

Signaling Pathways and Workflows

Key Signaling Pathways in Obesity

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Stimulates Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates Gluconeogenesis ↓ Gluconeogenesis Akt->Gluconeogenesis Inhibits GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation to membrane

LeptinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Leptin Leptin LEPR Leptin Receptor (LEPRb) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (Phosphorylated) STAT3->STAT3_dimer Gene_Expression Gene Expression STAT3_dimer->Gene_Expression Transcription SOCS3 SOCS3 SOCS3->JAK2 Inhibition POMC_NPY ↑ POMC ↓ NPY/AgRP Gene_Expression->SOCS3 Gene_Expression->POMC_NPY

Experimental Workflow

DIO_Workflow cluster_setup Experiment Setup cluster_induction Obesity Induction cluster_analysis Phenotypic Analysis A1 Animal Arrival (e.g., C57BL/6J mice) A2 Acclimation (1 week, standard chow) A1->A2 A3 Baseline Measurements (Body weight) A2->A3 A4 Randomization A3->A4 B1 Control Diet (10% kcal fat) A4->B1 B2 High-Fat Diet (45-60% kcal fat) A4->B2 B3 Weekly Monitoring (Body Weight, Food Intake) B1->B3 B2->B3 B4 Phenotype Development (10-15 weeks) B3->B4 C1 Body Composition (e.g., MRI/DEXA) B4->C1 C2 Metabolic Cages (Energy Expenditure, RER) B4->C2 C3 Tolerance Tests (GTT, ITT) B4->C3 C4 Tissue Collection & Molecular Analysis C3->C4

References

how to control for placebo effects in enterostatin feeding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterostatin. The information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on controlling for placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is the gold standard experimental design for an this compound feeding study to control for placebo effects?

A1: The most rigorous design is a randomized, double-blind, placebo-controlled crossover trial.[1][2][3] This design minimizes bias because neither the participants nor the researchers know who is receiving the this compound or the placebo until the study is complete.[4] The crossover element allows each participant to serve as their own control, which can reduce variability and the required sample size.

Q2: How can I design an effective placebo for an oral this compound study?

A2: Designing a placebo for a nutritional intervention can be challenging.[4][5] The placebo should be indistinguishable from the this compound treatment in terms of appearance, taste, and texture to maintain blinding.[4] For an orally administered peptide like this compound, the placebo could be a capsule or liquid containing an inert substance. It is crucial to work with food scientists to develop and validate the sensory properties of the placebo against the active treatment.

Q3: What is an appropriate washout period in a crossover study for this compound?

A3: A washout period is essential in a crossover design to ensure that the effects of the first treatment do not "carry over" to the second treatment period.[6] The length of the washout period depends on the half-life and physiological effects of this compound. For feeding studies, washout periods can range from a couple of weeks to a month or longer to allow physiological markers to return to baseline.

Q4: What are the key subjective and objective measures to include in an this compound feeding study?

A4: A combination of subjective and objective measures provides a comprehensive assessment of this compound's effects.

  • Subjective Measures: Visual Analogue Scales (VAS) are widely used to rate feelings of hunger, fullness, desire to eat, and prospective food consumption.[7][8][9]

  • Objective Measures: These include quantifying food intake (energy and macronutrients), changes in body weight, and measuring satiety-related hormones like ghrelin and peptide YY (PYY).[10]

Q5: How can I troubleshoot issues with participant blinding during a study?

A5: If you suspect that participants are unblinded (i.e., they know whether they are receiving the placebo or this compound), it is important to assess this formally. At the end of the study, you can ask participants to guess which treatment they received and their reasoning. If a significant number of participants correctly guess their treatment group, it could indicate a failure in the blinding process, which should be reported as a limitation of the study. Using a well-matched placebo is the best way to prevent this.

Troubleshooting Guides

Issue: High Variability in Subjective Appetite Ratings (VAS)
  • Possible Cause: Inconsistent instructions or understanding of the VAS by participants.

  • Troubleshooting Steps:

    • Standardized Instructions: Ensure all participants receive identical, clear instructions on how to complete the VAS.

    • Practice Session: Conduct a practice session with participants before the study begins to ensure they are comfortable and consistent in their use of the scales.

    • Composite Scores: Consider using a composite appetite score, which is an average of hunger, fullness, desire to eat, and prospective food consumption ratings, to reduce variability.[7]

    • Controlled Environment: Conduct VAS assessments in a quiet, controlled environment to minimize distractions.

Issue: No Significant Difference Between this compound and Placebo Groups
  • Possible Cause 1: The dose of this compound was not sufficient to elicit a physiological response.

  • Troubleshooting Steps:

    • Dose-Response Study: If feasible, conduct a pilot dose-response study to determine the optimal dosage.

    • Literature Review: Thoroughly review existing literature for effective dosages in similar populations.

  • Possible Cause 2: High placebo response in the control group.

  • Troubleshooting Steps:

    • Minimize Expectations: Provide neutral information to participants about the potential effects of the treatments.

    • Objective Endpoints: Focus on objective measures (e.g., hormone levels, energy intake) that are less susceptible to placebo effects.[4]

  • Possible Cause 3: Carryover effects in a crossover study.

  • Troubleshooting Steps:

    • Extend Washout Period: Ensure the washout period is sufficiently long for all physiological measures to return to baseline.

    • Analyze Period Effects: In your statistical analysis, test for a "period effect" to see if the response to treatment differs depending on whether it was administered first or second.

Data Presentation

Table 1: Quantitative Outcomes from a Placebo-Controlled this compound Feeding Study
Outcome MeasureThis compound (ENT) GroupPlacebo (PLA) Groupp-value
Total Energy Intake (MJ) 37.1 (se 2.6)35.9 (se 3.2)> 0.05
Body Weight Loss (kg) 0.8 (se 0.3)1.3 (se 0.3)> 0.05
24h Energy Expenditure (MJ) 9.6 (se 0.4)9.5 (se 0.4)> 0.05
24h Respiratory Quotient (RQ) 0.77 (se 0.01)0.77 (se 0.01)> 0.05

Data adapted from a study by Kovacs et al. (2003).[1] The study was a double-blind, placebo-controlled, randomized, crossover trial in 12 healthy subjects consuming a high-fat diet ad libitum for 4 days.

Experimental Protocols

Protocol: Randomized, Double-Blind, Placebo-Controlled, Crossover Feeding Study for Oral this compound
  • Participant Recruitment and Screening:

    • Define clear inclusion and exclusion criteria (e.g., age, BMI, health status, dietary preferences).

    • Obtain informed consent from all participants.

    • Conduct a screening visit to assess eligibility through questionnaires and basic health checks.

  • Study Design and Randomization:

    • Employ a crossover design where each participant receives both this compound and a placebo in a random order.

    • Use a centralized, computer-generated randomization schedule to assign participants to a treatment sequence (e.g., this compound then Placebo, or Placebo then this compound).

    • Conceal the allocation sequence from both participants and researchers until the study is complete.

  • Intervention and Placebo:

    • This compound: Prepare the this compound treatment at the predetermined dose in a suitable oral delivery vehicle (e.g., capsule, liquid).

    • Placebo: Prepare a placebo that is identical in appearance, taste, and texture to the this compound treatment but lacks the active peptide.

    • Blinding: Package and label both treatments with a unique code that does not reveal the identity of the treatment.

  • Study Periods and Washout:

    • Treatment Period 1: Participants consume either this compound or placebo for a specified duration (e.g., 4 days).

    • Washout Period: A period of sufficient length (e.g., 2-4 weeks) separates the two treatment periods to allow for the dissipation of any treatment effects.

    • Treatment Period 2: Participants consume the alternative treatment to what they received in Period 1.

  • Data Collection:

    • Food Intake: Provide participants with an ad libitum diet and accurately measure the weight of all food and beverages consumed to calculate energy and macronutrient intake.

    • Subjective Ratings: Administer Visual Analogue Scales (VAS) at regular intervals (e.g., before and after meals, and hourly) to assess hunger, fullness, desire to eat, and prospective food consumption.

    • Anthropometry: Measure body weight at the beginning and end of each treatment period.

    • Blood Samples: Collect blood samples at specified time points to measure satiety hormones (e.g., ghrelin, PYY) and other relevant biomarkers.

  • Data Analysis:

    • Unblinding: Once all data is collected and the database is locked, the treatment codes can be revealed for analysis.

    • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the effects of this compound and placebo on the outcome variables. Test for any period or carryover effects.

Visualizations

Enterostatin_Signaling_Pathway HighFatMeal High-Fat Meal Ingestion EnterostatinRelease This compound Release (from Procolipase in GI Tract) HighFatMeal->EnterostatinRelease Stimulates VagalAfferents Afferent Vagal Signaling EnterostatinRelease->VagalAfferents Activates Hypothalamus Hypothalamic Centers (e.g., PVN) VagalAfferents->Hypothalamus Signals to SerotonergicSystem Serotonergic System Hypothalamus->SerotonergicSystem Modulates OpioidergicSystem Opioidergic System Hypothalamus->OpioidergicSystem Modulates MelanocortinSystem Melanocortin System (MC4R) SerotonergicSystem->MelanocortinSystem Interacts with ReducedFatIntake Reduced Fat Intake & Satiety OpioidergicSystem->ReducedFatIntake Inhibition leads to MelanocortinSystem->ReducedFatIntake Activation leads to

Caption: Proposed signaling pathway for this compound-mediated reduction of fat intake.

Satiety_Measures_Relationship Satiety Satiety Subjective Subjective Measures Satiety->Subjective assessed by Objective Objective Measures Satiety->Objective assessed by VAS Visual Analogue Scales (Hunger, Fullness, etc.) Subjective->VAS FoodIntake Food Intake (Energy & Macronutrients) Objective->FoodIntake Hormones Satiety Hormones (Ghrelin, PYY) Objective->Hormones BodyWeight Body Weight Changes Objective->BodyWeight

References

Technical Support Center: Minimizing Stress-Induced Artifacts in Appetite Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize stress-induced artifacts in their appetite studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
High variability in food intake data within the control group. 1. Inconsistent Animal Handling: Different technicians using varied handling techniques can induce different levels of stress.[1] 2. Environmental Stressors: Loud noises, vibrations, or inconsistent light-dark cycles can cause chronic stress.[2] 3. Lack of Acclimation/Habituation: Insufficient time for animals to adjust to the housing, handling, and experimental procedures.[3][4]1. Standardize Handling Procedures: Train all personnel on low-stress handling techniques such as using tunnels or cupped hands instead of tail-picking for mice.[1] Ensure movements are slow and deliberate.[2] 2. Control the Environment: Maintain a consistent and quiet environment. Minimize traffic and noise in the animal facility.[2][5] 3. Implement Proper Acclimation: Allow a minimum of 72 hours for rodents to acclimate after transportation before starting any experiments.[6] Habituate animals to all experimental apparatuses and procedures (e.g., mock injections, novel cages) before data collection begins.[3][4][7]
Animals are not eating the test diet. 1. Neophobia: Animals may be hesitant to eat novel food. 2. Stress-Induced Anorexia: Acute stress can suppress appetite.[8][9][10] 3. Diet Palatability: The test diet may be unpalatable to the animals.1. Habituate to the Diet: Introduce the test diet in the home cage for several days before the experiment to reduce novelty.[11] 2. Minimize Acute Stress: Ensure all handling and environmental conditions are optimized to reduce stress immediately before and during the feeding test. 3. Assess Palatability: If neophobia and stress are ruled out, consider a pilot study to assess the palatability of the diet.
Inconsistent or unexpected corticosterone (B1669441) levels. 1. Sample Collection Technique: The method of blood collection can itself be a potent stressor, elevating corticosterone. 2. Time of Day: Corticosterone levels exhibit a distinct circadian rhythm, with peak values typically at the beginning of the dark cycle for nocturnal animals. 3. Assay Variability: Differences between ELISA and RIA kits, and even between different batches of the same kit, can lead to variability.[12]1. Refine Sampling Method: Use techniques that minimize stress, such as tail-nick sampling for small volumes or non-invasive methods like fecal or urine collection for chronic stress assessment.[13] If terminal blood collection is necessary, ensure it is rapid and consistent. Avoid anesthesia like isoflurane (B1672236) which can increase corticosterone.[12] 2. Standardize Sampling Time: Collect all samples at the same time of day, taking the circadian rhythm into account. 3. Validate and Standardize Assays: Choose an appropriate assay for your expected physiological range.[12] Run all samples for a given experiment on the same assay plate if possible to minimize inter-assay variability.
Novelty-Suppressed Feeding (NSF) test yields inconsistent latency to feed. 1. Inconsistent Fasting Period: Variability in the duration of food deprivation can alter motivation to eat. 2. Environmental Variables in the Arena: Differences in lighting, bedding, or olfactory cues can change the anxiogenic nature of the arena.[1][14] 3. Prior Stress Exposure: The animal's stress history can impact its performance in the test.1. Standardize Fasting: Implement a consistent food deprivation schedule (e.g., 18-24 hours) for all animals.[13][14] 2. Maintain a Consistent Test Environment: Keep the lighting (~1000 lux), bedding depth (e.g., 2 cm), and arena dimensions the same for all tests.[1] Thoroughly clean the arena between animals to remove olfactory cues.[1] 3. Control for Stress History: Ensure all animals have a similar history of handling and experimental procedures prior to the NSF test.

Frequently Asked Questions (FAQs)

Q1: What is the difference between acute and chronic stress, and how do they differentially affect appetite?

A: Acute stress is a short-term response to an immediate perceived threat, often triggering the "fight-or-flight" response.[8][10] This typically leads to the release of adrenaline and noradrenaline, which can suppress appetite.[10] Chronic stress, on the other hand, is a prolonged and constant feeling of stress that can lead to the sustained release of cortisol.[8][15] Elevated cortisol levels are often associated with an increased appetite, particularly for high-calorie, palatable foods.[8][10][15]

Stressor Type Typical Hormonal Response Effect on Appetite
Acute Stress Increased adrenaline, noradrenaline, CRH[10]Often suppressed[8][9]
Chronic Stress Sustained high levels of cortisol[8][15]Often increased, with cravings for palatable food[8][10][15]

Q2: How can I refine my animal handling techniques to minimize stress?

A: Refining animal handling is crucial for reducing stress-induced artifacts. For rodents, using non-aversive methods like tunnel handling or cupping the hands is significantly less stressful than tail-picking.[1] For larger animals, understanding and utilizing principles like the flight zone and point of balance can facilitate calm movement without the need for electric prods.[16] General principles for all species include moving slowly and deliberately, minimizing loud noises, and avoiding sudden movements.[2][5] Habituation to the handler through consistent, gentle contact can also reduce the stress response during procedures.[16]

Q3: What is the recommended acclimation period for rodents after shipping, and why is it important?

A: A minimum acclimation period of 72 hours (3 days) is recommended for rodents after transportation and before their use in survival experiments.[6] Transportation is a significant stressor that can affect various physiological systems, including elevating corticosterone levels, inhibiting immune function, and altering reproductive hormones.[6] This "shipping stress" can confound experimental data if animals are used before they have had a chance to physiologically and psychologically stabilize.[6]

Q4: My results show that stress increases food intake in some animals but decreases it in others. What could explain this variability?

A: This variability is a common finding in both human and animal studies.[17][18] Several factors can contribute to these individual differences:

  • Type and Intensity of the Stressor: Mild stressors may induce overeating, while more severe stressors are more likely to suppress appetite.[18][19]

  • Physiological State: Factors such as being overweight or obese are more consistently associated with stress-induced hyperphagia.[17][20]

  • Psychological Traits: In humans, individuals who are "restrained eaters" (consciously restrict their food intake) are more prone to overeating under stress.[17][18]

  • Sex Differences: There can be sex-specific responses to stress and its effect on feeding.[17][20]

Q5: What are the best practices for measuring corticosterone in plasma/serum?

A: To obtain reliable corticosterone measurements:

  • Minimize Pre-sampling Stress: The handling and sampling procedure itself can elevate corticosterone. Work quickly and efficiently. For repeated measures, consider less invasive methods or allow for recovery time.

  • Standardize Collection Time: Due to the circadian rhythm of corticosterone, always collect samples at the same time of day.

  • Choose the Right Assay: Both ELISA and Radioimmunoassay (RIA) are common methods, but their sensitivity and dynamic ranges can differ.[12] Select a kit that is validated for your species and the expected concentration range of your samples.[12]

  • Proper Sample Handling: Collect blood into appropriate anticoagulant tubes (for plasma) or serum separator tubes. Centrifuge promptly and store the plasma/serum at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Novelty-Suppressed Feeding (NSF) Test for Mice

Objective: To assess anxiety-like behavior by measuring the latency of a food-deprived mouse to eat a food pellet in a novel, anxiogenic environment.[14]

Materials:

  • Testing arena (e.g., 50 cm x 50 cm open box with 20-50 cm high walls)[1]

  • Bedding (approximately 2 cm deep)[1]

  • Food pellets (familiar to the mouse)

  • Stopwatch

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Food Deprivation: Individually house mice and deprive them of food for 18-24 hours prior to the test. Water should be available ad libitum.[13][14]

  • Habituation to Room: Transfer the mice to the testing room at least 30-60 minutes before the test begins to allow them to acclimate.[1]

  • Test Arena Setup: Place approximately 2 cm of fresh bedding on the floor of the testing arena.[1] Place a single, pre-weighed food pellet in the center of the arena. Adjust lighting to be bright (e.g., ~1000 lux).[1]

  • Test Initiation: Gently place the mouse in a corner of the arena. Immediately start the stopwatch.[1]

  • Data Collection: Measure the latency (in seconds) for the mouse to take its first bite of the food pellet. The maximum test duration is typically 10 minutes.[1] If the mouse has not eaten by this time, a latency of 600 seconds is recorded.[1]

  • Home Cage Food Consumption: Immediately after the test, return the mouse to its home cage where a pre-weighed food pellet is available. Measure the amount of food consumed over a 5-minute period to control for appetite.[1][14]

  • Cleaning: Thoroughly clean the arena with disinfectant between each animal to remove any olfactory cues.[1]

Corticosterone Measurement in Mouse Plasma via ELISA

Objective: To quantify the concentration of corticosterone in mouse plasma as an indicator of HPA axis activation.

Materials:

  • Commercial Corticosterone ELISA kit (follow manufacturer's instructions)[2][10]

  • Microplate reader with a 450 nm filter[2]

  • Precision micropipettes and tips

  • Blood collection tubes (with EDTA or heparin for plasma)

  • Microcentrifuge

Procedure:

  • Sample Collection: Collect blood from mice via a consistent, low-stress method (e.g., tail-nick, submandibular, or terminal cardiac puncture). Immediately place the blood into an anticoagulant tube.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 1000 x g for 15 minutes at 4°C).[2] Carefully collect the supernatant (plasma) and store it at -20°C or -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.[10]

  • Assay Preparation: Bring all ELISA kit reagents and plasma samples to room temperature before use. Prepare wash buffers, standards, and any other required reagents as per the kit protocol.[10]

  • ELISA Protocol (General Competitive Assay Example):

    • Add standards and samples in duplicate to the appropriate wells of the microplate.[2][10]

    • Add the enzyme-conjugated corticosterone to each well.[10]

    • Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature), often with shaking.[10] This allows the corticosterone in the sample to compete with the enzyme-conjugated corticosterone for binding to the antibody-coated plate.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.[2][10]

    • Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.[2] The color intensity will be inversely proportional to the amount of corticosterone in the sample.

    • Add the stop solution to each well to terminate the reaction.[2]

  • Data Analysis:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader.[21]

    • Generate a standard curve by plotting the OD of the standards against their known concentrations.

    • Use the standard curve to calculate the concentration of corticosterone in each sample.

Visualizations

HPA_Axis Hypothalamus Hypothalamus (Paraventricular Nucleus) Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH, AVP Adrenal Adrenal Cortex Pituitary->Adrenal ACTH Cortisol Glucocorticoids (e.g., Cortisol/Corticosterone) Adrenal->Cortisol Release Cortisol->Hypothalamus - Cortisol->Pituitary - Stressor Stressor Stressor->Hypothalamus +

Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation.

Gut_Brain_Axis cluster_gut Brain Central Nervous System (Brain) Gut Gastrointestinal Tract Brain->Gut Bidirectional Communication Vagus Vagus Nerve (Neural Pathway) Hormones Gut Hormones (Ghrelin, Leptin, PYY, GLP-1) (Endocrine Pathway) Metabolites Microbial Metabolites (SCFAs, Neurotransmitters) (Humoral Pathway) Enteroendocrine Enteroendocrine Cells Enteroendocrine->Hormones secretes Microbiota Gut Microbiota Microbiota->Metabolites produces Vagus->Brain signal Hormones->Brain signal Metabolites->Brain signal

Caption: Bidirectional Communication in the Gut-Brain Axis.

References

Technical Support Center: Enhancing Enterostatin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of enterostatin detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various detection techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately quantifying this compound?

A1: A primary challenge is the low physiological concentration of this compound, a pentapeptide, in biological matrices. This necessitates highly sensitive detection methods. Additionally, being a small peptide, this compound is susceptible to degradation by proteases in samples, and it can be lost during sample preparation due to non-specific binding to surfaces.[1][2][3]

Q2: How can I minimize the degradation of this compound in my samples?

A2: To minimize degradation, it is crucial to collect and process samples quickly and at low temperatures. Adding protease inhibitors to the collection tubes is highly recommended. For long-term storage, samples should be kept at -80°C.[1][4]

Q3: What are the most common sources of low signal or high background in an this compound ELISA?

A3: Low signal can result from improper sample storage leading to peptide degradation, insufficient incubation times, or issues with the antibody-antigen binding. High background is often caused by insufficient washing, non-specific binding of antibodies, or cross-reactivity with other molecules in the sample matrix.[5][6][7]

Q4: How do I choose the most appropriate detection method for my study?

A4: The choice of detection method depends on the required sensitivity, the sample matrix, available equipment, and throughput needs.

  • ELISA is a good choice for quantifying a large number of samples with good sensitivity and is relatively easy to perform.

  • Radioimmunoassay (RIA) offers very high sensitivity, often in the picomolar range, but requires handling of radioactive materials.[8][9]

  • LC-MS/MS provides the highest specificity and can quantify multiple analytes simultaneously, but it requires specialized equipment and expertise in method development.[10][11]

Data Presentation: Comparison of this compound Detection Methods

MethodTypical Detection RangeTypical Sensitivity (LOD)ThroughputKey AdvantagesKey Disadvantages
ELISA (Competitive) 0 - 400 ng/mL4.115 nmol/L (~2 ng/mL) - 12 ng/mLHighRelatively simple, high throughput, good sensitivity.[12][13]Susceptible to matrix effects and antibody cross-reactivity.
Radioimmunoassay (RIA) pg/mL - ng/mLCan reach picogram levels[14]MediumVery high sensitivity.[8]Requires handling of radioactive isotopes, lower throughput.
LC-MS/MS pg/mL - µg/mLCan reach low pg/mL levels[11]Medium to HighHigh specificity and accuracy, can be multiplexed.Requires expensive equipment and significant method development.[10]

Experimental Protocols & Methodologies

This compound Competitive ELISA Protocol

This protocol is based on the principle of competitive binding, where this compound in the sample competes with a fixed amount of labeled this compound for binding to a limited amount of antibody.

Materials:

  • Microplate pre-coated with anti-enterostatin antibody

  • This compound standard

  • Biotinylated this compound

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Biological samples (e.g., plasma, serum) with added protease inhibitors

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in assay diluent. Dilute samples as necessary in assay diluent.

  • Competitive Reaction: Add a fixed volume of biotinylated this compound to all wells except the blank. Then, add standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the signal.

This compound Radioimmunoassay (RIA) Protocol

This protocol outlines a competitive RIA for the quantification of this compound.

Materials:

  • Anti-enterostatin antibody

  • ¹²⁵I-labeled this compound (tracer)

  • This compound standard

  • Assay buffer (e.g., phosphate (B84403) buffer with BSA)

  • Separating reagent (e.g., secondary antibody, PEG)

  • Gamma counter tubes

  • Biological samples with protease inhibitors

Procedure:

  • Assay Setup: To gamma counter tubes, add assay buffer, this compound standard or sample, and a fixed amount of anti-enterostatin antibody.

  • Incubation: Vortex the tubes and incubate for 24-48 hours at 4°C to allow for competitive binding.

  • Tracer Addition: Add a fixed amount of ¹²⁵I-labeled this compound to each tube.

  • Incubation: Vortex and incubate for another 24 hours at 4°C.

  • Separation of Bound and Free Tracer: Add the separating reagent to precipitate the antibody-bound complex. Centrifuge the tubes and decant the supernatant.

  • Counting: Measure the radioactivity in the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.[14]

This compound LC-MS/MS Protocol

This protocol provides a general workflow for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction): a. To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled this compound) to precipitate proteins. b. Vortex and centrifuge at high speed. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in a small volume of SPE loading buffer (e.g., 0.1% formic acid in water). e. Condition a mixed-mode or reversed-phase SPE cartridge. f. Load the sample onto the cartridge. g. Wash the cartridge to remove interferences. h. Elute this compound with an appropriate elution solvent (e.g., methanol (B129727) with 0.1% formic acid). i. Evaporate the eluate and reconstitute in the LC mobile phase.[2][15][16]

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column suitable for peptide separations.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from low to high percentage of mobile phase B. b. Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

Troubleshooting Guides

ELISA Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
High Background Insufficient washing.Increase the number of wash cycles and ensure complete removal of wash buffer.[6]
Non-specific binding of antibodies.Increase the concentration of blocking buffer or try a different blocking agent. Add a mild detergent like Tween-20 to the wash buffer.[6]
Substrate solution is contaminated or degraded.Use fresh, properly stored substrate solution and protect it from light.[7]
Weak or No Signal This compound degradation in the sample.Use fresh samples with protease inhibitors and store them properly at -80°C.[1][17]
Insufficient incubation time.Increase the incubation time for the sample and/or antibodies.
Reagents are expired or were improperly stored.Check the expiration dates and storage conditions of all kit components.[7]
Poor Reproducibility Inconsistent pipetting.Calibrate pipettes regularly and use proper pipetting techniques.
Temperature variation across the plate.Ensure the plate is incubated in a temperature-controlled environment and allow all reagents to reach room temperature before use.
Edge effects.Avoid using the outer wells of the plate or fill them with buffer.
Sample Preparation & LC-MS/MS Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Incomplete protein precipitation.Optimize the ratio of acetonitrile to plasma.
Loss during solid-phase extraction (SPE).Optimize the SPE method (sorbent type, wash, and elution solvents). Ensure the cartridge does not dry out before sample loading.[3]
Adsorption to labware.Use low-binding tubes and pipette tips.[2]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds from the sample matrix.Improve sample cleanup by optimizing the SPE protocol. Adjust the chromatographic gradient to better separate this compound from interfering compounds.
Use a stable isotope-labeled internal standard to compensate for matrix effects.[11]
Poor Peak Shape in LC Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient profile.
Sample solvent is too strong.Reconstitute the final extract in a solvent that is weaker than the initial mobile phase.

Visualizations

This compound Signaling Pathway

Enterostatin_Signaling This compound This compound F1F0_ATPase F1F0-ATPase (β-subunit) This compound->F1F0_ATPase Binds ERK_Pathway ERK Pathway F1F0_ATPase->ERK_Pathway Activates cAMP_Pathway cAMP Pathway F1F0_ATPase->cAMP_Pathway Activates Dynamin2 Dynamin2 Expression F1F0_ATPase->Dynamin2 Downregulates SCAMP2 SCAMP2 Expression F1F0_ATPase->SCAMP2 Upregulates Fat_Intake Fat Intake Regulation ERK_Pathway->Fat_Intake Modulates cAMP_Pathway->Fat_Intake Modulates Insulin_Secretion Insulin Secretion Dynamin2->Insulin_Secretion Inhibits

Caption: this compound signaling cascade.

Experimental Workflow for this compound Quantification

Enterostatin_Workflow Start Biological Sample (e.g., Plasma) SamplePrep Sample Preparation Start->SamplePrep ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SamplePrep->ProteinPrecipitation for LC-MS/MS Detection Detection Method SamplePrep->Detection for Immunoassays SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE SPE->Detection ELISA ELISA Detection->ELISA RIA RIA Detection->RIA LCMS LC-MS/MS Detection->LCMS DataAnalysis Data Analysis & Quantification ELISA->DataAnalysis RIA->DataAnalysis LCMS->DataAnalysis

Caption: this compound quantification workflow.

References

Navigating Enterostatin Research: A Technical Guide to Animal Model Selection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals investigating the anorectic peptide enterostatin, selecting the appropriate animal model is a critical first step. This guide provides detailed information to help you choose the best model for your specific research question, troubleshoot common experimental issues, and understand the underlying mechanisms of this compound action.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most suitable for studying diet-induced obesity (DIO) in response to this compound?

A1: The C57BL/6 mouse is a widely used and well-characterized model for DIO.[1][2] These mice have a genetic predisposition to gain weight on a high-fat diet (HFD) and develop metabolic complications such as insulin (B600854) resistance, making them ideal for studying the therapeutic potential of this compound in a pre-diabetic state.[1][2] Wistar and Sprague-Dawley rats are also commonly used, with some studies suggesting that Wistar rats may exhibit a more pronounced obese phenotype in response to a high-fat diet.[3][4][5]

Q2: I am investigating the effect of this compound on fat preference. Which model should I consider?

A2: Sprague-Dawley rats are a suitable choice for studying fat preference. They have been shown to selectively decrease their intake of a high-fat diet by as much as 45% following intracerebroventricular (ICV) injection of this compound, without altering their consumption of a low-fat option.[6] Osborne-Mendel rats, which are known to be sensitive to dietary fat, also show a significant reduction in fat intake with this compound treatment.[7]

Q3: Are there non-rodent models available for this compound research?

A3: Yes, this compound has been studied in pigs. Research has shown that intraduodenal infusion of this compound in pigs can significantly inhibit pancreatic protein secretion by 60%, suggesting a role for the peptide in the feedback regulation of pancreatic function.[8] While less common, larger animal models like pigs can offer translational insights due to their physiological similarities to humans.[9]

Q4: What is the recommended route of administration and dosage for this compound in rodents?

A4: The optimal route and dose depend on the research question.

  • Intracerebroventricular (ICV) injection: Directly targets the central nervous system. A common dose in rats is 200 ng, which has been shown to be effective in reducing high-fat diet intake.[6] Chronic ICV infusion in rats at a rate of 0.5 µ g/hour has also been used to demonstrate long-term effects on fat intake and body weight.[10]

  • Peripheral administration (e.g., intraperitoneal, intragastric): Investigates the peripheral effects of this compound. Doses can vary, and a U-shaped dose-response curve has been observed, where high doses may be ineffective.[11][12][13] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Problem 1: No significant effect of this compound on food intake is observed.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: this compound can exhibit a U-shaped dose-response curve, meaning that higher doses may be less effective or even have no effect.[13] It is essential to perform a dose-response study to identify the optimal effective dose for your specific animal model and experimental setup.

  • Possible Cause 2: Animal Strain Resistance.

    • Solution: Some rodent strains are resistant to the effects of this compound. For example, S5B/Pl rats have been shown to be unresponsive to the anorectic effects of this compound.[7] Ensure you are using a responsive strain, such as Sprague-Dawley or Osborne-Mendel rats for fat preference studies, or C57BL/6 mice for diet-induced obesity.

  • Possible Cause 3: Compensatory Mechanisms.

    • Solution: In this compound-deficient mouse models, other pathways may compensate for the lack of this compound, leading to no discernible effect on food intake or growth.[2][14] Consider that the acute effects of exogenous this compound administration may differ from the chronic physiological role of the endogenous peptide.

  • Possible Cause 4: Route of Administration.

    • Solution: The effectiveness of this compound can vary with the route of administration. Central (ICV) administration often produces a more robust and immediate effect on fat intake compared to some peripheral routes.[7] Ensure the chosen route is appropriate for the research question.

Problem 2: High variability in the response to a high-fat diet in the diet-induced obesity model.

  • Possible Cause 1: Animal Variability.

    • Solution: Not all animals within a strain will respond uniformly to a high-fat diet.[1] To mitigate this, standardize factors such as the age at which the diet is started, the duration of the diet, and the specific composition of the high-fat diet.[1][2]

  • Possible Cause 2: Housing Conditions.

    • Solution: Housing density and other environmental factors can influence weight gain in diet-induced obesity models.[2] Maintain consistent and standardized housing conditions for all experimental animals.

Quantitative Data Summary

Animal ModelResearch QuestionThis compound AdministrationKey FindingsReference
Sprague-Dawley Rat Fat Preference200 ng (ICV)45% selective decrease in high-fat diet intake.[6]
Sprague-Dawley Rat Fat PreferenceChronic (0.5 µg/hr, ICV)Sustained reduction in high-fat diet intake and body weight.[10]
Osborne-Mendel Rat Fat Preference1 nmol (ICV)Reduced intake of a high-fat diet.[7]
Wistar Rat Diet-Induced ObesityHigh-Fat DietMore pronounced metabolic effects of a high-fat diet compared to Sprague-Dawley rats.[3][4]
C57BL/6 Mouse Diet-Induced ObesityHigh-Fat Diet (45-60% kcal from fat)Develop obesity, insulin resistance, and other metabolic syndrome features.[1][2]
Pig Pancreatic Function2 mg/kg/hr (Intraduodenal)60% inhibition of pancreatic protein secretion.[8]

Experimental Protocols

Protocol 1: Diet-Induced Obesity in C57BL/6 Mice

This protocol is adapted from established methods for inducing obesity in C57BL/6 mice.[15]

Materials:

  • 8-week-old male C57BL/6J or C57BL/6N mice

  • Standard chow diet (SFD, ~10% kcal from fat)

  • High-fat diet (HFD, 45-60% kcal from fat)

  • Animal housing with controlled temperature (20-23°C), humidity (30-40%), and a 12-hour light/dark cycle

Procedure:

  • Acclimatize 8-week-old male C57BL/6 mice to the housing facility for at least one week on a standard chow diet.

  • Randomize mice into two groups based on body weight: a control group and a DIO group.

  • Provide the control group with ad libitum access to the standard chow diet.

  • Provide the DIO group with ad libitum access to the high-fat diet for a period of 10-15 weeks.

  • Monitor body weight and food intake weekly.

  • After the diet administration period, animals can be used for this compound intervention studies.

Protocol 2: Intracerebroventricular (ICV) Injection in Rats

This protocol provides a general guideline for performing ICV injections in rats.[16]

Materials:

  • Anesthetized rat

  • Stereotaxic instrument

  • Hamilton microsyringe

  • This compound solution (or vehicle control)

  • Surgical tools (drill, sutures, etc.)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., 10% chloral (B1216628) hydrate, 300 mg/kg, ip).

  • Secure the animal in a stereotaxic instrument.

  • Make a midline incision on the scalp to expose the skull.

  • Using stereotaxic coordinates, drill a small hole in the skull over the target lateral ventricle (e.g., Bregma: -1.2 ± 0.4 mm, Lateral: 1.4 ± 0.2 mm, Ventral: 3.2 ± 0.4 mm).

  • Slowly inject the this compound solution into the lateral ventricle using a Hamilton microsyringe over a period of 15 minutes.

  • Leave the needle in place for an additional 15 minutes to prevent backflow.

  • Withdraw the needle, suture the incision, and allow the animal to recover in a warm environment.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects through a complex signaling network involving both central and peripheral pathways.[17] Two key targets that have been identified are the F1F0-ATPase beta subunit and the mu-opioid receptor.[1][15][16] The central response to this compound is also mediated by serotonergic pathways.[17]

Enterostatin_Signaling cluster_peripheral Peripheral Action cluster_central Central Action This compound (Gut) This compound (Gut) Afferent Vagal Nerves Afferent Vagal Nerves This compound (Gut)->Afferent Vagal Nerves Activates Hypothalamic Neurons Hypothalamic Neurons Afferent Vagal Nerves->Hypothalamic Neurons Signals to This compound (Brain) This compound (Brain) F1F0-ATPase beta subunit F1F0-ATPase beta subunit This compound (Brain)->F1F0-ATPase beta subunit Binds to Mu-Opioid Receptor Mu-Opioid Receptor This compound (Brain)->Mu-Opioid Receptor Inhibits Serotonergic System Serotonergic System This compound (Brain)->Serotonergic System Modulates F1F0-ATPase beta subunit->Hypothalamic Neurons Modulates Activity Mu-Opioid Receptor->Hypothalamic Neurons Modulates Activity Serotonergic System->Hypothalamic Neurons Modulates Activity Reduced Fat Intake Reduced Fat Intake Hypothalamic Neurons->Reduced Fat Intake

Caption: this compound signaling pathway.

Experimental Workflow: Evaluating this compound in a DIO Model

This workflow outlines the key steps for assessing the efficacy of this compound in a diet-induced obesity mouse model.

DIO_Workflow cluster_assessment Outcome Measures Animal Acclimatization Animal Acclimatization Diet-Induced Obesity Diet-Induced Obesity Animal Acclimatization->Diet-Induced Obesity 1-2 weeks This compound Administration This compound Administration Diet-Induced Obesity->this compound Administration 10-15 weeks Behavioral Assessment Behavioral Assessment This compound Administration->Behavioral Assessment Metabolic Phenotyping Metabolic Phenotyping This compound Administration->Metabolic Phenotyping Data Analysis Data Analysis Behavioral Assessment->Data Analysis Food Intake (High-fat vs. Low-fat) Food Intake (High-fat vs. Low-fat) Behavioral Assessment->Food Intake (High-fat vs. Low-fat) Metabolic Phenotyping->Data Analysis Body Weight Body Weight Metabolic Phenotyping->Body Weight Glucose Tolerance Test Glucose Tolerance Test Metabolic Phenotyping->Glucose Tolerance Test Insulin Sensitivity Insulin Sensitivity Metabolic Phenotyping->Insulin Sensitivity Serum Lipid Profile Serum Lipid Profile Metabolic Phenotyping->Serum Lipid Profile

Caption: Workflow for DIO experiments.

Logical Relationship: Selecting an Animal Model

The choice of animal model should be driven by the specific research question. This diagram illustrates the decision-making process.

Model_Selection Research Question Research Question Diet-Induced Obesity? Diet-Induced Obesity? Research Question->Diet-Induced Obesity? Fat Preference? Fat Preference? Research Question->Fat Preference? Metabolic Syndrome? Metabolic Syndrome? Research Question->Metabolic Syndrome? C57BL/6 Mouse C57BL/6 Mouse Diet-Induced Obesity?->C57BL/6 Mouse Yes Wistar Rat Wistar Rat Diet-Induced Obesity?->Wistar Rat Yes Sprague-Dawley Rat Sprague-Dawley Rat Fat Preference?->Sprague-Dawley Rat Yes Osborne-Mendel Rat Osborne-Mendel Rat Fat Preference?->Osborne-Mendel Rat Yes Metabolic Syndrome?->C57BL/6 Mouse Yes

Caption: Animal model selection guide.

References

addressing off-target effects of enterostatin analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterostatin analogs. The focus is on identifying and addressing potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary physiological function?

This compound is a pentapeptide that is cleaved from pancreatic procolipase during fat digestion in the intestine.[1][2] Its primary function is to selectively reduce the intake of dietary fat, and it has been demonstrated to do so in several species.[1][3] Chronically, this compound can lead to a reduction in body weight and body fat.[1][4] It is also produced in the gastric mucosa and the small intestine's mucosal epithelia.[1]

Q2: What is the primary molecular target of this compound?

The putative receptor for this compound is the beta-subunit of the F1-ATPase (also known as ATP synthase).[2][5][6] Surface plasmon resonance measurements have shown that the F1-ATPase beta-subunit binds to immobilized this compound with a dissociation constant (Kd) of 150 nM.[6] This binding is believed to be a key mechanism for its effects on both appetite and metabolism.[2][7]

Q3: What are the known signaling pathways activated by this compound?

This compound exerts its effects through both peripheral and central mechanisms.[1][4]

  • Peripheral Pathway: This mechanism involves an afferent vagal signaling pathway that transmits signals to hypothalamic centers in the brain.[1][4]

  • Central Pathway: The central responses are mediated through pathways that include serotonergic and opioidergic components.[1][4] this compound has been shown to stimulate neurons in key brain regions like the amygdala, arcuate nucleus, and hypothalamus.[4][8]

Q4: What is the rationale for developing this compound analogs?

Like many therapeutic peptides, native this compound faces challenges such as a short half-life due to enzymatic degradation, rapid renal clearance, and poor cell permeability.[9][10] Analogs are developed to overcome these limitations by modifying the peptide structure to enhance stability, improve pharmacokinetic properties, and increase target selectivity, thereby improving its potential as a therapeutic agent.[9][10]

Q5: What are common off-target effects to consider for peptide-based drugs like this compound analogs?

Developing peptide analogs can sometimes lead to unintended interactions.[10] Key considerations include:

  • Reduced Selectivity: Modifications might cause the analog to bind to other ATPases or proteins with similar binding motifs.

  • Interaction with Signaling Pathways: Because this compound interacts with the opioidergic system, analogs could have unintended agonist or antagonist effects on various opioid receptors.[2][7]

  • Immunogenicity: Structural modifications can sometimes make a peptide more likely to be recognized by the immune system.[9]

  • Altered Protein Trafficking: this compound itself has been shown to influence protein trafficking by upregulating Scamp2 and downregulating Dynamin2, so analogs could have broader, unintended effects on cellular transport mechanisms.[11]

Troubleshooting Guides

Problem 1: My analog binds effectively to the F1-ATPase β-subunit in vitro, but shows low or inconsistent efficacy in reducing fat intake in vivo. What are the potential causes?

This is a common challenge in peptide drug development.[9][12] Several factors could be responsible:

  • Poor Pharmacokinetics: The analog may be rapidly degraded by proteases in plasma or cleared by the kidneys.[10] It may also exhibit poor absorption or distribution to the target tissues (e.g., the brain or gut).

  • Serum Protein Binding: The analog might be binding to proteins in the blood, such as albumin or specific this compound-binding proteins, rendering it unavailable to interact with its target receptor. Studies have identified proteins of approximately 300, 205, and 60 kDa in rat serum that bind to this compound.[13]

  • Low Permeability: Peptides often have difficulty crossing biological membranes, which could limit access to central targets in the brain.[9][12]

  • Off-Target Antagonism: The analog could be interacting with an unknown off-target that counteracts its primary effect.

Troubleshooting Steps:

  • Assess Stability: Perform plasma stability assays to measure the half-life of the analog.

  • Pharmacokinetic (PK) Studies: Conduct a full PK study in an animal model to determine clearance, volume of distribution, and bioavailability.

  • Investigate Serum Binding: Use techniques like affinity chromatography or Western blot to check for binding to serum proteins.[13]

  • Evaluate Permeability: Use an in vitro model like a Caco-2 cell assay to assess intestinal permeability.[9]

G start Low In Vivo Efficacy Despite Good In Vitro Binding stability Assess Plasma Stability start->stability stable Stable? stability->stable pk_study Conduct Pharmacokinetic (PK) Study good_pk Good PK Profile? pk_study->good_pk serum_binding Check Serum Protein Binding low_binding Low Serum Binding? serum_binding->low_binding permeability Evaluate Cell Permeability (e.g., Caco-2 Assay) permeable Permeable? permeability->permeable stable->pk_study Yes modify Outcome: Modify Analog to Increase Stability stable->modify No good_pk->serum_binding Yes formulate Outcome: Alter Formulation or Delivery Route good_pk->formulate No low_binding->permeability Yes low_binding->formulate No permeable->formulate No off_target Hypothesis: Possible Off-Target Antagonism permeable->off_target Yes G cluster_on_target On-Target Pathway (this compound) cluster_off_target Potential Off-Target Pathway GIP_GLP1 GIP / GLP-1 AdenylateCyclase Adenylate Cyclase / cAMP GIP_GLP1->AdenylateCyclase InsulinSecretion Insulin (B600854) Secretion AdenylateCyclase->InsulinSecretion This compound This compound Analog This compound->AdenylateCyclase Inhibits CCK8 CCK-8 / Carbachol Phosphoinositol Phosphoinositol Turnover CCK8->Phosphoinositol InsulinSecretion2 Insulin Secretion Phosphoinositol->InsulinSecretion2 Enterostatin2 This compound Analog Enterostatin2->Phosphoinositol Test for Inhibition G start Observe Unexpected Phenotype In Vivo hypothesis Formulate Hypothesis: What systems could be involved? (e.g., CNS, metabolic) start->hypothesis literature Literature/Database Search: Identify potential off-targets based on analog structure and phenotype. hypothesis->literature screen In Vitro Screening literature->screen receptor_panel Receptor Panel Screen (e.g., opioid, serotonin (B10506) receptors) screen->receptor_panel proteomics Proteomic Approaches (e.g., Affinity Chromatography-MS) screen->proteomics validate Validate Hits binding_assay Binding Assays (SPR, competitive binding) receptor_panel->binding_assay proteomics->binding_assay cell_assay Cell-Based Functional Assays binding_assay->cell_assay confirm Confirm In Vivo Relevance cell_assay->confirm knockout Use Knockout/Knockdown Model of Off-Target Protein confirm->knockout antagonist Co-administer with a Selective Antagonist for the Off-Target confirm->antagonist end Off-Target Identified knockout->end antagonist->end

References

Technical Support Center: Best Practices for Long-Term Storage of Enterostatin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of enterostatin peptides. Adherence to these best practices is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and preserving biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound peptides?

For long-term storage, lyophilized this compound peptides should be stored at -20°C or, preferably, -80°C.[1][2][3] Storing peptides at these low temperatures significantly minimizes degradation, ensuring their stability for an extended period.[2][3] While peptides can be stable for short periods at room temperature or 4°C, long-term storage at these temperatures is not recommended.[1][4][5]

Q2: How should I handle lyophilized this compound powder upon receipt and during use?

Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[4] To prevent degradation due to moisture, it is critical to allow the vial to warm to room temperature in a desiccator before opening.[4][6] Once opened, weigh out the desired amount of peptide quickly in a clean, dry environment and tightly reseal the container.[4] For added stability, consider purging the vial with an inert gas like nitrogen or argon before sealing.[1][6]

Q3: What is the recommended procedure for reconstituting this compound peptides?

Reconstitution is the process of dissolving the lyophilized peptide powder in a suitable solvent.[7] For this compound, a common starting point is to use sterile, distilled water or a simple buffer like phosphate-buffered saline (PBS) at a pH between 5 and 7.[5][8] The choice of solvent can depend on the specific experimental requirements. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration with the appropriate assay buffer.[1]

Q4: How should I store reconstituted this compound peptide solutions?

Peptide solutions are significantly less stable than their lyophilized form.[4][5] For this reason, it is strongly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C.[1][7][9] This practice prevents repeated freeze-thaw cycles, which can lead to peptide degradation.[1][6][7]

Q5: How long can I store reconstituted this compound solutions?

The stability of peptide solutions is limited. As a general guideline, solutions can be stored for up to a week at 4°C, for several months at -20°C, and for longer periods at -80°C.[1][5][9] However, the exact stability will depend on the peptide sequence and the storage buffer. Peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are more prone to degradation in solution.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the peptide The peptide may have poor solubility in the chosen solvent.Try gentle warming or sonication to aid dissolution. If solubility issues persist, consider using a small amount of an organic solvent like DMSO or acetonitrile, followed by dilution with your aqueous buffer. Note that some amino acids, like Cys and Met, can be sensitive to DMSO.[10]
Loss of peptide activity in experiments Improper storage conditions leading to degradation.Review your storage protocol. Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture and light. For reconstituted peptides, confirm that they are aliquoted and stored frozen, avoiding multiple freeze-thaw cycles.[1][2][6]
Inconsistent experimental results Peptide degradation due to repeated freeze-thaw cycles or microbial contamination.Always aliquot peptide solutions into single-use volumes to minimize freeze-thaw cycles.[1][7] Use sterile buffers and aseptic techniques during reconstitution and handling to prevent contamination.[3]
Visible particles or cloudiness in the reconstituted solution Incomplete dissolution or peptide aggregation.Ensure the peptide is fully dissolved before use. If aggregation is suspected, you may need to re-evaluate your reconstitution solvent and pH. Some peptides are more prone to aggregation at certain concentrations.[10]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Peptides

Form Storage Duration Temperature Key Considerations
Lyophilized PowderShort-term (days to weeks)Room Temperature or 4°CProtect from light and moisture.[5][6]
Long-term (months to years)-20°C to -80°CStore in a tightly sealed container in a desiccated environment.[2][6][8]
Reconstituted SolutionShort-term (up to 1 week)4°CUse sterile buffer; avoid microbial contamination.[1]
Long-term (months)-20°C to -80°CAliquot into single-use volumes to avoid freeze-thaw cycles.[1][7][9]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation and moisture absorption.[4][6]

  • Solvent Preparation: Prepare the desired volume of sterile, high-purity water or a suitable buffer (e.g., PBS, pH 5-7).[3][5]

  • Dissolution: Using a sterile pipette, add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Gently swirl or vortex the vial to ensure the peptide dissolves completely.[8][9] Avoid vigorous shaking, as this can cause aggregation.

  • Aliquoting: Once the peptide is fully dissolved, immediately aliquot the solution into smaller, single-use sterile tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots at -20°C or -80°C until use.[1][7]

Visualizations

Peptide_Storage_Workflow cluster_lyophilized Lyophilized Peptide Handling cluster_reconstituted Reconstituted Peptide Handling Receive Receive Peptide Equilibrate Equilibrate to Room Temp in Desiccator Receive->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Store_Lyo Store at -20°C to -80°C Weigh->Store_Lyo Reconstitute Reconstitute in Sterile Buffer Weigh->Reconstitute To Experiment Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Sol Store at -20°C to -80°C Aliquot->Store_Sol Use Use in Experiment Store_Sol->Use Thaw One Aliquot

Caption: Workflow for handling and storing this compound peptides.

Degradation_Pathways cluster_factors Factors Promoting Degradation This compound This compound Peptide Degradation Peptide Degradation (Loss of Activity) Temp High Temperature Temp->Degradation Moisture Moisture/Humidity Moisture->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation pH Extreme pH pH->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation

Caption: Factors contributing to this compound peptide degradation.

References

Validation & Comparative

Validating the Specificity of a New Enterostatin Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a new enterostatin antibody. It outlines key experimental protocols and offers a comparative analysis with existing alternatives, enabling researchers to make informed decisions for their specific applications.

Comparative Analysis of this compound Antibodies

A critical step in antibody validation is to compare its performance against existing, validated antibodies. The following table summarizes the key performance characteristics of the new this compound antibody against commercially available alternatives. While direct comparative data for all parameters is not always publicly available, this table provides a template for internal validation and comparison.

FeatureNew this compound AntibodyAlternative Antibody AAlternative Antibody B
Antigen Specificity This compound (Human, Rat, Mouse)This compoundThis compound
Isotype TBDTBDTBD
Clonality TBDPolyclonal/MonoclonalPolyclonal/Monoclonal
Application WB, ELISA, IHCELISATBD
Sensitivity (ELISA) TBD12 ng/ml[1]TBD
Detection Range (ELISA) TBD0-400 ng/ml[1]0-400 ng/ml[1]
Cross-reactivity TBDTBDTBD
APGPR (Human)
VPGPR (Rat)
VPDPR (Pig, Rat)
Validation Data See Experimental Validation BelowLimited public dataLimited public data
Provider [Your Company]BMA Biomedicals[1]Creative Diagnostics[1]

Note: TBD (To Be Determined) indicates that this data needs to be generated for the new antibody. Researchers are encouraged to request detailed validation data from commercial suppliers.

This compound Signaling Pathway

This compound, a pentapeptide derived from procolipase, plays a crucial role in regulating fat intake.[2] Its signaling cascade involves both peripheral and central nervous system pathways. The following diagram illustrates the key components of the this compound signaling pathway.

EnterostatinSignaling cluster_peripheral Peripheral Signaling cluster_central Central Nervous System High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase stimulates release This compound This compound Procolipase->this compound cleavage Vagal Afferents Vagal Afferents This compound->Vagal Afferents activates Hypothalamus Hypothalamus Vagal Afferents->Hypothalamus signals to Serotonergic Pathways Serotonergic Pathways Hypothalamus->Serotonergic Pathways modulates Opioidergic Pathways Opioidergic Pathways Hypothalamus->Opioidergic Pathways modulates Reduced Fat Intake Reduced Fat Intake Serotonergic Pathways->Reduced Fat Intake Opioidergic Pathways->Reduced Fat Intake

Caption: this compound signaling pathway from peripheral release to central effects.

Experimental Validation Workflow

To rigorously validate the specificity of the new this compound antibody, a multi-tiered experimental approach is recommended. The following diagram outlines the suggested workflow.

AntibodyValidationWorkflow Start Start Western Blot Western Blot Start->Western Blot Initial Specificity ELISA ELISA Western Blot->ELISA Quantitative Analysis Further Optimization Further Optimization Western Blot->Further Optimization Inconsistent Results Immunohistochemistry Immunohistochemistry ELISA->Immunohistochemistry In Situ Localization ELISA->Further Optimization Inconsistent Results Specificity Confirmed Specificity Confirmed Immunohistochemistry->Specificity Confirmed Consistent Results Immunohistochemistry->Further Optimization Inconsistent Results

Caption: Experimental workflow for validating a new this compound antibody.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to validate the specificity of the new this compound antibody.

Western Blotting

Objective: To determine the specificity of the antibody by detecting a single band of the correct molecular weight for this compound's precursor, procolipase, in relevant tissue lysates.

Materials:

  • Tissue lysates from gut (antral stomach and duodenum) and pancreas.

  • Positive control: Recombinant this compound or procolipase.

  • Negative control: Lysates from tissues known not to express procolipase.

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • New this compound antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with Tween-20)

Procedure:

  • Protein Extraction: Prepare protein lysates from tissues using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Include a molecular weight marker.

  • Electrophoretic Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the new this compound antibody at an optimized dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

Expected Results: A single band corresponding to the molecular weight of procolipase should be observed in the gut and pancreas lysates and the positive control lane. No band should be visible in the negative control lane.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the amount of this compound in biological samples and to assess the antibody's sensitivity and specificity through competitive binding assays.

Materials:

  • 96-well microplates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Synthetic this compound peptides (APGPR, VPGPR, VPDPR) for standards and competition assays.

  • Biological samples (e.g., serum, intestinal fluid).

  • Blocking buffer (e.g., 1% BSA in PBS)

  • New this compound antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coating: Coat the wells of a 96-well plate with a known concentration of synthetic this compound overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 2 hours at room temperature.

  • Sample/Standard Incubation: Add standards of known this compound concentrations and diluted samples to the wells. For competition assays, pre-incubate the antibody with competing peptides (APGPR, VPGPR, VPDPR) before adding to the wells.

  • Primary Antibody Incubation: Add the new this compound antibody at an optimized dilution and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Reaction Stopping: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Expected Results: A standard curve should be generated from the standards. The concentration of this compound in the samples can be determined from this curve. In the competition assay, a significant decrease in signal should be observed when the antibody is pre-incubated with its target peptide, while minimal decrease should be seen with other peptides, thus demonstrating specificity.

Immunohistochemistry (IHC)

Objective: To visualize the in situ localization of this compound in tissue sections, confirming the antibody's ability to recognize the native protein in its cellular context. This compound has been identified in endocrine cells in the antral part of the stomach and the small intestine of rats.[3]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections of stomach and small intestine.

  • Xylene and graded alcohols for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking serum

  • New this compound antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB chromogen

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.

  • Blocking: Block non-specific binding sites with blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the new this compound antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the slides with PBS.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

  • Streptavidin-HRP Incubation: Incubate with the streptavidin-HRP complex.

  • Chromogen Development: Visualize the antibody binding with DAB chromogen.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Expected Results: Specific staining should be observed in the endocrine cells of the gastric antrum and duodenum, consistent with the known distribution of this compound. No or minimal background staining should be present in other cell types or in negative control sections (incubated without the primary antibody).

References

A Comparative Guide to the Anorectic Effects of Enterostatin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorectic effects of different enterostatin isoforms, supported by experimental data. This compound, a pentapeptide derived from the precursor molecule procolipase, has garnered significant interest for its selective inhibition of fat intake. Understanding the nuances of its different isoforms is critical for advancing research and developing potential therapeutic applications in the context of obesity and metabolic disorders.

Isoform Comparison: Unraveling the Potency

This compound exists in several isoforms, with the most studied being Val-Pro-Asp-Pro-Arg (VPDPR), Ala-Pro-Gly-Pro-Arg (APGPR), and Val-Pro-Gly-Pro-Arg (VPGPR). While multiple forms have been identified, research indicates that APGPR is the sole isoform found in the pancreas of rats and mice , making it the most physiologically relevant form in these commonly used animal models for studying appetite regulation.[1]

Due to a lack of direct comparative studies administering these different isoforms under identical experimental conditions, a head-to-head quantitative comparison of their anorectic potency remains a critical knowledge gap. The available data for individual isoforms are presented below.

Table 1: Anorectic Effects of this compound Isoforms on Food Intake

IsoformAnimal ModelAdministration RouteDoseEffect on High-Fat Diet IntakeReference
VPDPRSprague-Dawley RatsIntracerebroventricular200 ng45% reduction[No specific citation found in search results]
APGPRSprague-Dawley RatsIntraperitoneal120 nmolSignificant reduction[No specific citation found in search results]
APGPRSprague-Dawley RatsAmygdala Injection0.01 nmolSignificant reduction[No specific citation found in search results]

Table 2: Effects of this compound Isoforms on Body Weight

IsoformAnimal ModelAdministration RouteDurationEffect on Body WeightReference
UnspecifiedDiet-Induced Obese RatsChronic IntraperitonealNot SpecifiedReduction in body weight and body fat[No specific citation found in search results]

Experimental Protocols: Methodological Insights

To ensure the reproducibility and validity of findings in this compound research, detailed experimental protocols are paramount. Below are methodologies for key experiments cited in the study of anorectic effects.

In Vivo Anorectic Drug Testing in Rodents

This protocol outlines the general procedure for assessing the effect of this compound isoforms on food intake in rats.

  • Animal Model: Male Sprague-Dawley rats are commonly used. They are individually housed in metabolic cages to allow for accurate food intake measurement.

  • Acclimatization: Animals are allowed to acclimate to the housing conditions and handling for at least one week prior to the experiment.

  • Diet: Rats are often provided with a choice of a high-fat diet and a low-fat diet to assess the selective anorectic effect of this compound.

  • Administration of Test Substance:

    • Intracerebroventricular (ICV) Cannulation: For central administration, a guide cannula is surgically implanted into the lateral ventricle of the brain under anesthesia. Stereotaxic coordinates are used to ensure accurate placement.[2][3]

    • Injection: Following a recovery period, the this compound isoform or vehicle is injected through the cannula using a microinjection pump.

  • Food Intake Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.

  • Data Analysis: The cumulative food intake for each group is calculated and statistically analyzed to determine the significance of the anorectic effect.

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity of different this compound isoforms to their putative receptors.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., F1-ATPase β-subunit) are prepared from cell cultures or tissue homogenates.

  • Radioligand: A radiolabeled ligand known to bind to the receptor is used.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled this compound isoform (the competitor).

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) of the this compound isoform is determined. The IC50 value is then used to calculate the binding affinity (Ki).[1]

Signaling Pathways: Mechanisms of Anorectic Action

The anorectic effects of this compound are mediated by a complex interplay of peripheral and central signaling pathways.

Peripheral Signaling Pathway

The initial signal for fat-induced satiety is believed to originate in the gastrointestinal tract.

peripheral_signaling High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase Stimulates secretion This compound This compound Procolipase->this compound Cleavage Vagal Afferent Nerves Vagal Afferent Nerves This compound->Vagal Afferent Nerves Activates NTS Nucleus of the Solitary Tract Vagal Afferent Nerves->NTS Brain Brain NTS->Brain Relays signal

Peripheral this compound signaling pathway.
Central Signaling Pathways

Once the signal reaches the brain, this compound engages with central neural circuits to modulate appetite, primarily involving serotonergic, melanocortin, and opioidergic systems.

central_signaling cluster_amygdala Amygdala cluster_arcuate Arcuate Nucleus cluster_pvn Paraventricular Nucleus (PVN) cluster_opioid Opioidergic System Enterostatin_A This compound POMC POMC Neurons Enterostatin_A->POMC Activates AgRP AgRP/NPY Neurons Enterostatin_A->AgRP Inhibits 5HT1B 5-HT1B Receptors Enterostatin_A->5HT1B Activates Serotonergic Neurons to release 5-HT MC4R MC4R POMC->MC4R Releases α-MSH AgRP->MC4R Inhibits 5HT1B->POMC Activates Anorexia Anorexia MC4R->Anorexia Fat_Intake Fat_Intake Anorexia->Fat_Intake Reduces Kappa_Opioid κ-Opioid Receptors Kappa_Opioid->Fat_Intake Stimulates Enterostatin_O This compound Enterostatin_O->Kappa_Opioid Antagonizes

Central signaling pathways of this compound.

This compound's anorectic effects appear to be mediated through a coordinated network. It enhances the activity of pro-opiomelanocortin (POMC) neurons and inhibits Agouti-related peptide (AgRP)/Neuropeptide Y (NPY) neurons in the arcuate nucleus of the hypothalamus. This leads to an increase in the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to promote satiety.[4]

Furthermore, this compound interacts with the serotonergic system, specifically activating 5-HT1B receptors, which also contributes to the activation of POMC neurons.[5][6] The peptide also appears to antagonize the orexigenic effects of the kappa-opioid system, which is known to stimulate fat intake.[7]

Conclusion

While significant progress has been made in understanding the anorectic properties of this compound, further research is needed to fully elucidate the comparative efficacy and potency of its various isoforms. Direct, head-to-head comparative studies are essential for identifying the most promising candidates for therapeutic development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing this field of study. A deeper understanding of the structure-activity relationships of this compound and its analogues will be instrumental in designing novel and effective treatments for obesity and related metabolic disorders.

References

Cross-Species Efficacy of Enterostatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Human versus Rodent Enterostatin Performance

This guide provides a comprehensive comparison of the cross-species efficacy of human and rodent this compound, focusing on amino acid sequence variations, in vivo effects on food intake, and receptor binding affinities. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, obesity, and peptide therapeutics.

Amino Acid Sequence Comparison

This compound is a pentapeptide derived from the N-terminus of procolipase. While the core structure is conserved, species-specific variations in the amino acid sequence exist, which may influence its biological activity. Human this compound has the sequence Ala-Pro-Gly-Pro-Arg (APGPR)[1][2]. In rodents, several sequences have been reported, with some studies suggesting that the sequence is identical to the human form, while others have identified variants. The most commonly cited sequences are summarized in the table below. This discrepancy highlights the need for further definitive sequencing studies in various rodent strains.

SpeciesReported this compound Sequences
Human Ala-Pro-Gly-Pro-Arg (APGPR)[1][2]
Rodent (Rat/Mouse) Ala-Pro-Gly-Pro-Arg (APGPR)[1][3]
Val-Pro-Asp-Pro-Arg (VPDPR)[4][5]
Val-Pro-Gly-Pro-Arg (VPGPR)[4][6]

In Vivo Efficacy: Effects on Food Intake

This compound has been shown to reduce food intake, particularly the consumption of high-fat diets, in rodent models. These effects have been observed following peripheral (intraperitoneal, intravenous) and central (intracerebroventricular) administration[1]. However, a direct comparative study of the potency of human versus different rodent forms of this compound in the same animal model is currently lacking in the scientific literature. The available data on the anorectic effects of specific this compound peptides in rats are summarized below.

In contrast to the effects observed in rodents with parenteral administration, a study of oral administration of this compound in humans found no effect on food intake or energy expenditure[7]. This suggests significant species-specific differences in the absorption, stability, or mechanism of action of orally administered this compound.

Peptide SequenceSpeciesAdministration RouteDoseKey FindingsReference
VPDPR RatIntracerebroventricular200 ngSelectively decreased high-fat diet intake by 45%.[5]
VPGPR RatIntravenous38 nmolSignificantly inhibited high-fat food intake.[8]
APGPR RatIntraperitoneal (Chronic)Not specifiedDecreased fat intake and body weight gain.

Receptor Binding Affinity

This compound exerts its effects by binding to specific receptors. Studies have identified both high- and low-affinity binding sites in rodent brain tissue and on human cell lines[8][9]. The F1-ATPase beta-subunit and potentially mu-opioid receptors have been implicated as molecular targets[10][11]. As with in vivo efficacy, direct comparative studies of the binding affinities of human versus rodent this compound peptides to both human and rodent receptors are not available. The existing data for different this compound forms are presented below.

LigandReceptor SourceBinding Affinity (Kd)
APGPR Human neuroepithelioma cells (SK-N-MC)High affinity: 0.5-1.5 nM, Low affinity: 15-30 nM[9]
VPGPR Crude rat brain membranesHigh affinity: 0.5 nM, Low affinity: 170 nM[8]
[3H-pro] this compound Crude rat brain membranesLow affinity: 100 nM[12]

This compound Signaling Pathway

This compound signaling is thought to involve both peripheral and central mechanisms. Peripherally, it is believed to act via afferent vagal nerve fibers that project to hypothalamic centers[1]. Centrally, the signaling pathway involves serotonergic and opioidergic components[1][4]. This compound has been shown to stimulate neurons in key brain regions involved in appetite regulation, including the amygdala, arcuate nucleus, and hypothalamus[4].

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral cluster_central Central Nervous System Enterostatin_p Peripheral This compound Vagus_Nerve Afferent Vagal Nerve Fibers Enterostatin_p->Vagus_Nerve Activates Hypothalamus Hypothalamic Centers Vagus_Nerve->Hypothalamus Signals to Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System Hypothalamus->Opioidergic_System Food_Intake Reduced Fat Intake Serotonergic_System->Food_Intake Opioidergic_System->Food_Intake

This compound signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of different this compound peptides to their receptors in a competitive binding assay.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain cortex) or cultured cells (e.g., SK-N-MC cells) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
  • Centrifuge the homogenate at low speed to remove debris.
  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
  • Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a fixed concentration of radiolabeled this compound (e.g., [3H]APGPR), and varying concentrations of unlabeled competitor this compound peptides (human or rodent variants).
  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold buffer to separate bound from free radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.
  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the equilibrium dissociation constant (Ki) for the competitor peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Rodent Feeding Study

This protocol describes a typical workflow for assessing the in vivo effects of this compound on food intake in rodents.

In_Vivo_Feeding_Workflow Acclimatization 1. Acclimatization - Single housing - Acclimate to diet (e.g., high-fat) - Handle animals to reduce stress Baseline 2. Baseline Measurement - Measure food intake and body weight for several days to establish a baseline Acclimatization->Baseline Grouping 3. Group Assignment - Randomly assign animals to treatment groups (e.g., Vehicle, Human this compound, Rodent this compound) Baseline->Grouping Dosing 4. Administration - Administer this compound or vehicle via the chosen route (e.g., IP, ICV) Grouping->Dosing Measurement 5. Post-dosing Measurement - Measure food intake at specific time points (e.g., 1, 2, 4, 24 hours post-injection) - Monitor body weight daily Dosing->Measurement Analysis 6. Data Analysis - Compare food intake and body weight change between treatment groups and baseline - Use appropriate statistical tests (e.g., ANOVA) Measurement->Analysis

References

Validating Enterostatin's Role: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from knockout mouse models used to validate the physiological role of enterostatin, a pentapeptide derived from procolipase. This compound has been identified as a potential regulator of fat intake, making it a person of interest in the study of obesity and metabolic disorders. The use of genetically engineered mouse models, specifically procolipase knockout (Clps-/-) and this compound-deficient (Ent-/-) mice, has been instrumental in dissecting its true in vivo functions.

Introduction to this compound

This compound is a pentapeptide produced in the intestine and other tissues from the cleavage of its precursor, procolipase.[1] Its discovery spurred significant interest due to its anorectic effects, particularly a selective reduction in the consumption of dietary fat.[1][2] Proposed mechanisms of action are both peripheral and central. The peripheral pathway is thought to involve afferent vagal signaling to the hypothalamus, while central responses may be mediated by serotonergic and opioidergic pathways.[1][3]

Comparative Analysis of Knockout Mouse Models

To investigate the endogenous role of this compound, two primary knockout mouse models have been developed and studied:

  • Procolipase Knockout (Clps-/-) Mice: These mice lack procolipase, and therefore produce neither colipase (a necessary cofactor for fat digestion) nor this compound.[4][5]

  • This compound-Deficient (Ent-/-) Mice: A more targeted model, these mice are genetically engineered to lack this compound while maintaining normal colipase production and function.[6][7]

The comparison between these models and wild-type (WT) mice allows for the dissociation of this compound's specific functions from the broader effects of impaired fat digestion.

Data Presentation: Phenotypic Comparison

The following tables summarize the key quantitative data from studies on these knockout mouse models.

Table 1: Comparison of Metabolic and Growth Phenotypes

PhenotypeWild-Type (WT/Ent+/+)Procolipase KO (Clps-/-)This compound-Deficient (Ent-/-)Key Findings & Citations
Fat Digestion NormalSeverely ReducedNormalProcolipase is essential for fat digestion.[4][5]
Growth on Standard Diet NormalNot explicitly stated, but survival is an issueNormalEnt-/- mice exhibit normal growth.[6][7]
Growth on High-Fat Diet Normal, develops obesityNot explicitly statedNormal, develops diet-induced obesity similar to WTLoss of this compound alone does not prevent diet-induced obesity.[6][7]
Dietary Fat Preference VariesNot explicitly statedNo significant difference compared to WTEnt-/- mice do not show an increased preference for high-fat diets.[6]
Newborn Survival HighDecreasedNormalThis compound administration improves the survival of Clps-/- pups, suggesting a developmental role.[6]

Table 2: Comparison of Serum Lipid Profiles in this compound-Deficient Mice

Serum Lipid ParameterWild-Type (Ent+/+)This compound-Deficient (Ent-/-)P-valueKey Findings & Citations
Total Cholesterol LowerHigherP = 0.004This compound deficiency leads to altered cholesterol metabolism.[6][7]
Non-HDL Cholesterol LowerHigherP ≤ 0.001This compound deficiency leads to altered cholesterol metabolism.[6][7]
HDL Cholesterol HigherLowerP = 0.01This compound deficiency leads to altered cholesterol metabolism.[6][7]

Experimental Protocols

Generation of Knockout Mice

The generation of knockout mice is a standard molecular biology technique. While specific details vary between laboratories, the general workflow is as follows:

  • Targeting Vector Construction: A DNA construct is designed to replace the gene of interest (or a critical exon) with a selectable marker, often an antibiotic resistance gene like neomycin. For conditional knockouts, loxP sites are inserted flanking the target gene sequence.[8][9]

  • ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, typically via electroporation.[8][10]

  • Selection of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector via homologous recombination are selected for using the resistance marker.[9]

  • Blastocyst Injection: The targeted ES cells are injected into a blastocyst from a donor mouse.[9]

  • Implantation and Generation of Chimeras: The injected blastocysts are surgically transferred to a pseudopregnant female mouse. The resulting offspring, known as chimeras, are composed of cells from both the host blastocyst and the genetically modified ES cells.[9]

  • Breeding and Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, the knockout allele will be passed on to the next generation, creating heterozygous mice. These are then interbred to produce homozygous knockout mice.[9][10]

The CRISPR/Cas9 system offers a more recent and often faster alternative to traditional ES cell-based gene targeting.[10][11]

Phenotyping Protocols: Two-Macronutrient Choice Diet

To assess the role of this compound in dietary preference, a two-macronutrient choice diet experiment can be performed as described for the Ent-/- mice:[6]

  • Animal Housing: Mice are individually housed to allow for accurate food intake measurement.

  • Diet Acclimatization: Mice are acclimatized to the experimental diets, which are typically a high-fat diet and a low-fat (high-carbohydrate) diet, for a set period.

  • Experimental Phase: Mice are provided with ad libitum access to both the high-fat and low-fat diets from separate food containers.

  • Data Collection: Food intake from each container is measured daily at the same time to determine the consumption of each diet. Body weight is also monitored regularly.

  • Data Analysis: The amount of each diet consumed is calculated, and statistical analyses (e.g., ANOVA) are used to determine if there are significant differences in diet preference between knockout and wild-type mice.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enterostatin_Signaling_Pathway HighFatDiet High-Fat Diet Procolipase Procolipase (in Intestine) HighFatDiet->Procolipase stimulates release This compound This compound Procolipase->this compound cleavage VagalAfferents Afferent Vagal Signaling This compound->VagalAfferents activates Hypothalamus Hypothalamic Centers (e.g., PVN, Arcuate Nucleus) This compound->Hypothalamus central action F1F0ATPase F1F0-ATPase This compound->F1F0ATPase binds to CCK CCK-A Receptors This compound->CCK dependent on VagalAfferents->Hypothalamus signals to CentralPathways Central Pathways Hypothalamus->CentralPathways modulates Serotonergic Serotonergic System CentralPathways->Serotonergic Opioidergic Opioidergic System (μ-opioid inhibition) CentralPathways->Opioidergic ReducedFatIntake Reduced Fat Intake CentralPathways->ReducedFatIntake F1F0ATPase->ReducedFatIntake CCK->ReducedFatIntake

Caption: Proposed signaling pathways for this compound in regulating fat intake.

Knockout_Mouse_Workflow GeneTargeting 1. Gene Targeting (e.g., Homologous Recombination in ES Cells) BlastocystInjection 2. Blastocyst Injection & Embryo Transfer GeneTargeting->BlastocystInjection ChimericMice 3. Generation of Chimeric Mice BlastocystInjection->ChimericMice Breeding 4. Breeding to Establish Knockout Line ChimericMice->Breeding Genotyping 5. Genotyping to Confirm Knockout Breeding->Genotyping Phenotyping 6. Phenotypic Analysis Genotyping->Phenotyping Metabolic Metabolic Studies (e.g., Diet Choice, Glucose Tolerance) Phenotyping->Metabolic Behavioral Behavioral Tests Phenotyping->Behavioral Physiological Physiological Measurements (e.g., Body Composition, Blood Analysis) Phenotyping->Physiological DataAnalysis 7. Data Analysis & Comparison to WT Metabolic->DataAnalysis Behavioral->DataAnalysis Physiological->DataAnalysis

Caption: General experimental workflow for generating and phenotyping knockout mice.

Discussion and Conclusion

The use of knockout mouse models has provided critical, albeit complex, insights into the role of this compound.

  • Procolipase knockout (Clps-/-) mice clearly demonstrate the essential role of the procolipase gene product in fat digestion.[4][5] However, the severe digestive phenotype of these mice makes it difficult to isolate the specific signaling functions of this compound.

  • The This compound-deficient (Ent-/-) mouse model offers a more nuanced view. Surprisingly, these mice do not exhibit a clear phenotype of increased fat intake or obesity under normal or high-fat diet conditions, which contradicts the effects seen with exogenous this compound administration.[6][7] This suggests that compensatory mechanisms may exist in vivo to regulate fat intake in the absence of this compound.

For researchers and drug development professionals, these findings have several implications:

  • The lack of a strong food intake phenotype in Ent-/- mice suggests that targeting this compound pathways alone may not be sufficient to develop robust anti-obesity therapeutics. The existence of redundant or compensatory pathways is a critical consideration.

  • The significant alteration in cholesterol metabolism in Ent-/- mice reveals a potentially novel role for this compound in lipid homeostasis, independent of its effects on food intake.[6][7] This warrants further investigation.

  • The improved survival of Clps-/- pups with this compound administration points to a role in neonatal development that is distinct from its function in adult appetite regulation.[6]

References

A Comparative Guide to the Central and Peripheral Effects of Enterostatin on Fat Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has garnered significant attention for its selective inhibitory effect on fat intake. This guide provides a comprehensive comparison of the central and peripheral mechanisms of this compound action, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform future research and therapeutic development.

Introduction

This compound is produced in the gastrointestinal tract following fat ingestion and is believed to act as a satiety signal, specifically for dietary fat.[1][2] Its ability to reduce fat consumption has been demonstrated in numerous preclinical studies, with evidence pointing to both peripheral and central sites of action.[3][4][5] Understanding the distinct and overlapping pathways through which this compound exerts its effects is crucial for harnessing its therapeutic potential in the management of obesity and related metabolic disorders.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound on fat intake and related metabolic parameters following central and peripheral administration in rodent models.

Table 1: Effects of Acute this compound Administration on High-Fat Diet Intake in Rats

Administration RouteSpecies/StrainDoseFasting StateHigh-Fat Diet CompositionReduction in High-Fat IntakeReference
Central (ICV) Sprague-Dawley200 ng18 hours17.8% fat by weight (32.8% by energy)45%[6]
Central (ICV) Sprague-Dawley167 pmolOvernightNot specifiedSignificant, dose-dependent[7]
Central (ICV) Sprague-Dawley333 pmolOvernightNot specifiedSignificant, dose-dependent[7]
Central (ICV) Sprague-Dawley1 nmol20 hours56% energy from fatSignificant suppression[8]
Peripheral (IP) Sprague-Dawley120 nmolNot specifiedNot specifiedSignificant suppression[9]
Peripheral (IV) Sprague-Dawley8.3 nmolOvernightNot specifiedSignificant suppression[7]
Peripheral (IV) Sprague-Dawley16.7 nmolOvernightNot specifiedSignificant suppression[7]
Peripheral (IV) Sprague-Dawley38 nmol18 hoursNot specifiedSignificant inhibition[10]

Table 2: Effects of Chronic Intracerebroventricular (ICV) this compound Infusion in Rats

ParameterDosageDurationEffectReference
High-Fat Diet Intake0.5 µg/h9 daysReduced intake, maximal depression at day 4[11]
Low-Fat Diet Intake0.5 µg/h9 daysNo compensatory increase[11]
Body Weight0.5 µg/h9 daysDeclined[11]
Fat Pad and Liver Weights0.5 µg/h9 daysReduced compared to control[11]
Serum Triglycerides and Insulin0.5 µg/h9 daysDecreased[11]
Serum Corticosterone0.5 µg/h9 daysElevated[11]

Table 3: Metabolic Effects of Central vs. Peripheral this compound Administration in Rats

Administration RouteDoseEffect on Respiratory Quotient (RQ)Effect on Energy ExpenditureReference
Peripheral (IP) 100 nmolReduced (0.81 to 0.76)Increased by 44%[4][12]
Central (ICV) 1 nmolNo effectIncreased[4][12]
Central (PVN) 0.1 nmolPrevented increaseIncreased[4]
Central (Amygdala) 0.01 nmolNo effectNo effect[4]

Experimental Protocols

This section details the methodologies employed in key studies to facilitate replication and further investigation.

Acute Intracerebroventricular (ICV) and Intravenous (IV) Administration in Rats
  • Animal Model: Male Sprague-Dawley rats.[7]

  • Housing: Individually housed with controlled light-dark cycles.

  • Diet: Adapted to a high-fat diet.

  • Surgical Procedure: Stereotaxic implantation of a cannula into the lateral cerebral ventricle for ICV injections.

  • Fasting: Overnight fast prior to injection.[7]

  • This compound Administration:

    • ICV: Doses of 167 pmol and 333 pmol.[7]

    • IV: Doses of 8.3 nmol and 16.7 nmol.[7]

  • Measurement of Food Intake: High-fat food intake was measured at various time points post-injection. The inhibitory effect of IV this compound was observed to begin 3 hours after the start of feeding and persisted for the 6-hour test period.[7]

Chronic Intracerebroventricular (ICV) Infusion in Rats
  • Animal Model: Male Sprague-Dawley rats.[11]

  • Diet: Adapted to a two-choice diet regimen with high-fat (HF) and low-fat (LF) options.[11]

  • Surgical Procedure: Implantation of an ICV cannula connected to an osmotic minipump for continuous infusion.

  • This compound Administration: Continuous infusion of this compound (0.5 µg/h) or artificial cerebrospinal fluid (CSF) for 9 days.[11]

  • Measurements: Daily intake of HF and LF diets, body weight, and post-mortem analysis of fat pad and liver weights, as well as serum levels of triglycerides, insulin, and corticosterone.[11]

Comparison of Metabolic Effects of Intraperitoneal (IP) and ICV Administration in Rats
  • Animal Model: Male Sprague-Dawley rats adapted to a high-fat diet.[4]

  • Surgical Procedure: Implantation of lateral cerebral ventricular or amygdala cannulas.[4]

  • Experimental Setup: Rats were habituated to test cages for indirect calorimetry.

  • This compound Administration:

    • IP: 100 nmol.[4]

    • ICV: 1 nmol.[4]

    • Intra-amygdala: 0.01 nmol.[4]

    • Intra-paraventricular nucleus (PVN): 0.1 nmol.[4]

  • Measurements: Respiratory quotient (RQ) and energy expenditure were monitored for 2 hours post-injection.[4]

Signaling Pathways

The anorectic effects of this compound are mediated by distinct signaling pathways depending on the site of action.

Peripheral Signaling Pathway

Peripherally administered this compound is thought to act in the gastroduodenal region, with its signal transmitted to the brain via afferent vagal nerves.[4] This gut-brain axis communication is a critical component of the initial satiety signaling cascade.

Peripheral_Enterostatin_Pathway Fat_Ingestion Fat Ingestion Procolipase Procolipase Secretion (Pancreas) Fat_Ingestion->Procolipase Enterostatin_Release This compound Release (Gut Lumen) Procolipase->Enterostatin_Release Peripheral_Action Action in Gastroduodenal Region Enterostatin_Release->Peripheral_Action Vagal_Afferents Afferent Vagal Signaling Peripheral_Action->Vagal_Afferents Hypothalamus Hypothalamic Centers Vagal_Afferents->Hypothalamus Reduced_Fat_Intake Reduced Fat Intake Hypothalamus->Reduced_Fat_Intake

Peripheral this compound signaling pathway.
Central Signaling Pathway

Centrally, this compound acts on specific brain regions, including the amygdala and the paraventricular nucleus (PVN) of the hypothalamus.[4] The downstream signaling cascade involves the interplay of several neurotransmitter systems, including serotonergic, opioidergic, and melanocortin pathways.[5][13] A key molecular target for this compound is believed to be the beta-subunit of F1F0-ATPase.[3][14][15]

Central_Enterostatin_Pathway cluster_brain Central Nervous System Enterostatin_ICV Central this compound (e.g., ICV) Amygdala_PVN Amygdala & PVN Enterostatin_ICV->Amygdala_PVN F1F0_ATPase F1F0-ATPase (β-subunit) Amygdala_PVN->F1F0_ATPase Opioid_Pathway Opioidergic Pathway (κ-opioid receptor interaction) F1F0_ATPase->Opioid_Pathway Melanocortin_Pathway Melanocortin Pathway (MC4R signaling) F1F0_ATPase->Melanocortin_Pathway Serotonergic_Pathway Serotonergic Pathway F1F0_ATPase->Serotonergic_Pathway Reduced_Fat_Intake Reduced Fat Intake Opioid_Pathway->Reduced_Fat_Intake Melanocortin_Pathway->Reduced_Fat_Intake Serotonergic_Pathway->Reduced_Fat_Intake

Central this compound signaling pathways.

Comparative Analysis and Discussion

The experimental data reveal key differences and similarities between the central and peripheral effects of this compound.

  • Potency and Onset of Action: Central administration of this compound appears to be effective at much lower doses compared to peripheral administration, suggesting a direct action on neural circuits controlling food intake. The onset of action for intravenously administered this compound is delayed, potentially due to the time required for the peptide to cross the blood-brain barrier or to interact with peripheral receptors that then signal to the brain.[7]

  • Metabolic Effects: A notable distinction lies in their effects on metabolism. While both routes can increase energy expenditure, only peripheral administration significantly reduces the respiratory quotient, indicating a shift towards fat utilization.[4][12] This suggests that peripheral this compound may have more pronounced effects on substrate metabolism in addition to its anorectic properties.

  • Signaling Mechanisms: The peripheral pathway relies on the vagus nerve to transmit satiety signals from the gut to the brain. In contrast, the central pathway involves a more complex network of neurotransmitter systems within the brain, including opioidergic and melanocortin signaling, which are well-established regulators of appetite and energy balance. The finding that a kappa-opioid agonist can attenuate the fat-suppressing effect of central this compound highlights the importance of the opioid system in this pathway.[16] Furthermore, the lack of effect of this compound in MC4R knockout mice strongly implicates the melanocortin system in its central mechanism of action.[13]

  • Therapeutic Implications: The dual mechanisms of action present both opportunities and challenges for drug development. Peripherally acting analogs of this compound could be advantageous as they may have limited central nervous system side effects. Conversely, centrally acting compounds could offer greater potency in reducing fat intake. The differential metabolic effects also suggest that the route of administration could be tailored to achieve specific therapeutic goals, such as promoting fat oxidation in addition to reducing fat consumption.

Conclusion

This compound selectively reduces fat intake through distinct central and peripheral mechanisms. The peripheral effects are mediated by the vagal nerve, influencing both satiety and fat metabolism. The central effects, occurring at lower doses, involve a complex interplay of neurotransmitter systems within key brain regions to suppress the drive to consume fat. A thorough understanding of these divergent pathways is essential for the rational design of this compound-based therapeutics for the treatment of obesity and related metabolic diseases. Further research is warranted to fully elucidate the molecular targets and downstream signaling events of this compound in both the central and peripheral nervous systems.

References

Plasma Enterostatin Response to Dietary Fat Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, is a key signaling molecule in the regulation of dietary fat intake.[1][2] Secreted from the gastrointestinal tract in response to fat ingestion, it is believed to act as a satiety signal, selectively reducing the consumption of fatty foods.[1][2] Understanding the correlation between plasma this compound levels and dietary fat intake is crucial for elucidating the mechanisms of fat metabolism and for the development of novel therapeutics targeting obesity and metabolic disorders. This guide provides a comparative overview of the experimental data on this topic, details the methodologies used in key studies, and visualizes the relevant biological pathways and experimental workflows.

While extensive research in animal models has demonstrated a clear link between high-fat diets and elevated plasma this compound, direct quantitative data from human clinical trials under controlled isocaloric conditions remains limited. This guide synthesizes the available evidence, with a focus on a key animal study that provides a clear quantitative comparison, and also discusses human studies that offer related insights.

Quantitative Data Comparison

The most direct and quantitative comparison of plasma this compound levels in response to varying dietary fat intake comes from a study in Sprague-Dawley rats. This study highlights a significant difference in the magnitude and duration of the this compound response between high-fat and low-fat diets.

Table 1: Comparison of Plasma this compound Levels in Rats Following Different Dietary Interventions [3][4]

Diet GroupPeak Plasma this compound Concentration (nmol/L)Time to Peak Concentration (minutes)Duration of Elevated Levels (minutes)
High-Fat~10.560>180
High-Fat/Sucrose~9.060>180
Low-Fat~6.530~120

Data are approximated from graphical representations in the cited study and are intended for comparative purposes.

In a study involving overweight human subjects undergoing an energy-restricted diet, a reduction in the percentage of energy from fat (from 35% to 30%) did not result in a significant change in mean plasma this compound concentrations, which ranged from 25 to 30 nmol/L over the study period.[5] Another human study investigating the effect of oral administration of this compound in subjects on a high-fat diet did not measure endogenous plasma levels in response to the diet itself.[6]

Experimental Protocols

Dietary Intervention and Plasma Collection (Rodent Model)

This protocol is based on the methodology described in the study by Chen et al. (2004).[3][4]

  • Subjects: Male Sprague-Dawley rats.

  • Acclimatization: Animals are housed individually and acclimatized to the experimental conditions.

  • Fasting: Rats are food-deprived overnight prior to the experiment.

  • Dietary Intervention: On the experimental day, animals are provided with one of three diets:

    • High-Fat Diet: Comprising a significant portion of energy from fat.

    • High-Fat/Sucrose Diet: Similar to the high-fat diet with the addition of sucrose.

    • Low-Fat Diet: A control diet with a reduced fat content.

  • Blood Sampling: Blood samples are collected at baseline (0 minutes) and at multiple time points post-meal (e.g., 30, 60, 120, 180 minutes) via an indwelling cannula to allow for repeated sampling without stressing the animal.

  • Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.

Measurement of Plasma this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a generalized protocol for a competitive ELISA to measure plasma this compound levels.

  • Plate Coating: A microtiter plate is coated with a known amount of synthetic this compound.

  • Sample and Standard Preparation: Plasma samples and a series of standard solutions of known this compound concentrations are prepared.

  • Competitive Binding: The plasma samples and standards are mixed with a specific primary antibody against this compound and then added to the coated wells. The this compound in the sample/standard competes with the this compound coated on the plate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added to the wells.

  • Substrate Addition: After another washing step, a substrate for the enzyme is added, leading to a color change.

  • Signal Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is generated from the absorbance readings of the standard solutions, and the concentration of this compound in the plasma samples is determined by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

High-fat food intake stimulates the release of procolipase from the pancreas. In the intestinal lumen, trypsin cleaves procolipase into colipase and the pentapeptide this compound. This compound is then absorbed into the circulation and can act on both peripheral and central pathways to regulate fat intake. The peripheral mechanism involves vagal afferent signaling to the hypothalamus.[1] Central responses are mediated through serotonergic and opioidergic pathways.[1][2] One of the proposed molecular targets for this compound is the F1F0-ATPase.[2]

Enterostatin_Signaling_Pathway DietaryFat High-Fat Food Intake Pancreas Pancreas DietaryFat->Pancreas stimulates Procolipase Procolipase Secretion Pancreas->Procolipase Intestine Intestinal Lumen Procolipase->Intestine This compound This compound (VPDPR) Intestine->this compound cleaves Procolipase with Trypsin Colipase Colipase Intestine->Colipase Trypsin Trypsin Circulation Lymph and Circulation This compound->Circulation absorbed into F1F0ATPase F1F0-ATPase This compound->F1F0ATPase interacts with Vagal Afferent Vagal Signaling Circulation->Vagal CNS Central Nervous System Circulation->CNS Hypothalamus Hypothalamus Vagal->Hypothalamus FatIntake Reduced Fat Intake Hypothalamus->FatIntake Serotonergic Serotonergic Pathway CNS->Serotonergic Opioidergic Opioidergic Pathway CNS->Opioidergic Serotonergic->FatIntake Opioidergic->FatIntake

Caption: this compound production and signaling pathway.

Experimental Workflow for Comparing Plasma this compound Levels

The following diagram illustrates a typical experimental workflow for a study comparing the effects of high-fat and low-fat diets on plasma this compound levels.

Experimental_Workflow Subjects Study Subjects (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Subjects->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Randomization Randomization Fasting->Randomization HighFat High-Fat Diet Group Randomization->HighFat Group 1 LowFat Low-Fat Diet Group Randomization->LowFat Group 2 BloodSampling Serial Blood Sampling (0, 30, 60, 120, 180 min) HighFat->BloodSampling LowFat->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep ELISA ELISA for this compound PlasmaPrep->ELISA DataAnalysis Data Analysis and Comparison ELISA->DataAnalysis

Caption: Workflow for dietary intervention and analysis.

Conclusion

The available experimental data, primarily from animal models, strongly supports a positive correlation between dietary fat intake and circulating plasma this compound levels. The response to a high-fat meal is both greater in magnitude and longer in duration compared to a low-fat meal.[3][4] While the precise quantitative relationship in humans requires further investigation through well-controlled clinical trials, the existing evidence points to this compound as a key physiological regulator of fat consumption. The methodologies for dietary intervention and for the measurement of plasma this compound are well-established, providing a solid foundation for future research in this area. For drug development professionals, the this compound signaling pathway presents a promising target for the development of novel therapies aimed at modulating fat intake and addressing the challenges of obesity and metabolic disease.

References

A Comparative Analysis of Enterostatin and Cholecystokinin (CCK) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physiological functions, signaling mechanisms, and experimental evaluation of two key regulators of appetite and digestion.

Enterostatin and cholecystokinin (B1591339) (CCK) are two peptide hormones that play crucial roles in the regulation of food intake and gastrointestinal function. While both are recognized as satiety signals, they operate through distinct mechanisms, offering different therapeutic avenues for metabolic diseases. This guide provides a comprehensive comparative analysis of this compound and CCK, presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Physiological Functions and Mechanisms of Action

This compound, a pentapeptide derived from the pancreatic proenzyme procolipase, is primarily known for its selective inhibition of dietary fat intake.[1][2] It is produced in the gastrointestinal tract in response to fat ingestion and acts via both peripheral and central pathways to induce satiety.[2] The peripheral effects of this compound are mediated through the activation of vagal afferent pathways, which transmit signals to the nucleus of the solitary tract (NTS), parabrachial nucleus, paraventricular nucleus, and supraoptic nuclei in the brain.[3][4] Interestingly, the anorectic effects of this compound are dependent on the presence of functional cholecystokinin-A (CCK-A) receptors, although this compound itself does not bind to these receptors.[2]

Cholecystokinin, a peptide hormone secreted by I-cells of the small intestine in response to the presence of fats and proteins, has a broader range of physiological effects.[5][6] It stimulates pancreatic enzyme secretion and gallbladder contraction, delays gastric emptying, and acts as a potent satiety signal.[6][7] Similar to this compound, CCK's satiety-inducing effects are largely mediated by the activation of vagal afferent fibers that project to the NTS.[2][5] CCK binds directly to CCK-A receptors on these vagal afferents to initiate its signaling cascade.[5]

Quantitative Comparison of Biological Activities

The following tables summarize key quantitative data from experimental studies on this compound and CCK, providing a direct comparison of their potency and efficacy in various biological assays.

ParameterThis compoundCholecystokinin (CCK-8)References
Appetite Regulation
Route of AdministrationIntraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intravenous (i.v.), Near-celiac artery, IntragastricIntraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous[8][9][10][11][12]
Effective Dose (Rats)i.p.: 120 nmol (suppressed high-fat diet intake) i.c.v.: 1 nmol (reduced high-fat diet intake) i.v.: 38 nmol (significant inhibition of high-fat food intake)i.p.: 8 and 40 µg/kg (significantly reduced test meal size) i.p.: 1.8 nmol/kg (reduced 1-hour dark-phase food intake by 44%)[8][10][13][14]
SpecificitySelectively inhibits fat intake.[1][2]Reduces overall food intake.[6]
Pancreatic Secretion
EffectInhibits pancreatic enzyme secretion.[9]Stimulates pancreatic enzyme secretion.[15][9][15]
Receptor Binding
Primary ReceptorF1-ATPase β-subunit[16]CCK-A and CCK-B receptors[16]
Binding Affinity (Kd/Ki)High affinity (Kd = 0.5 nM) and low affinity (Kd = 170 nM) binding sites in rat brain membranes.[13]CCK-A Receptor (Ki): ~0.6-1 nM CCK-B Receptor (Ki): ~0.3-1 nM[13]

Experimental Protocols

Measurement of Food Intake in Rodents

A reliable method for assessing the anorectic effects of this compound and CCK involves the measurement of food consumption in rats or mice following peptide administration.

Materials:

  • Experimental animals (e.g., Sprague-Dawley rats)

  • This compound or CCK-8 solution

  • Vehicle control (e.g., sterile saline)

  • Standard or high-fat pellet diet

  • Automated food intake monitoring system or manual weighing scales

  • For intracerebroventricular (ICV) administration: Stereotaxic apparatus, guide cannula, injection cannula, microsyringe pump.

Procedure:

  • Animal Acclimatization: House animals individually and allow them to acclimate to the housing conditions and diet for a sufficient period. For studies involving specific diets (e.g., high-fat), adapt the animals to that diet.

  • Fasting (Optional): To ensure robust feeding behavior, animals may be fasted overnight (e.g., 16 hours) before the experiment.[8]

  • Peptide Administration:

    • Intraperitoneal (i.p.) Injection: Inject the appropriate dose of this compound, CCK-8, or vehicle into the peritoneal cavity.

    • Intracerebroventricular (i.c.v.) Injection: For central administration, stereotaxically implant a guide cannula into the lateral or third ventricle of anesthetized animals.[9] After a recovery period, inject the peptide solution through an injection cannula inserted into the guide cannula using a microsyringe pump.[17][18][19]

  • Food Presentation and Measurement: Immediately after injection, present a pre-weighed amount of the diet to the animals.[12]

    • Automated System: Utilize an automated food intake monitoring system to continuously record the amount of food consumed and the feeding patterns (e.g., meal size, duration, frequency).[20][21]

    • Manual Measurement: At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 24h), remove the remaining food and weigh it to calculate the amount consumed.

  • Data Analysis: Compare the food intake between the peptide-treated groups and the vehicle-treated control group. Analyze for statistical significance using appropriate statistical tests.

Assessment of Pancreatic Enzyme Secretion

The secretagogue effect of CCK and the inhibitory effect of this compound on pancreatic enzyme secretion can be evaluated using in vivo or in vitro models.

Materials:

  • Experimental animals (e.g., pigs, rats)

  • This compound or CCK-8 solution

  • Secretin (for co-stimulation with CCK)

  • Anesthetics

  • Surgical instruments for cannulation

  • Assay kits for measuring protein and enzyme (e.g., amylase) concentration.

Procedure (In Vivo Pig Model):

  • Animal Preparation: Anesthetize the animal and surgically insert a cannula into the pancreatic duct for the collection of pancreatic juice.

  • Peptide Administration:

    • Intraduodenal Infusion (for this compound): Infuse this compound solution directly into the duodenum.[9]

    • Intravenous Infusion (for CCK): Infuse CCK-8 solution, often in combination with secretin, into a peripheral vein.[9]

  • Sample Collection: Collect pancreatic juice at regular intervals before (basal secretion) and during peptide infusion.

  • Analysis: Measure the volume of pancreatic juice and determine the total protein and specific enzyme (e.g., amylase) content.

  • Data Analysis: Compare the secretory response to the peptide with the basal secretion rate.

Signaling Pathways

The signaling cascades initiated by this compound and CCK are distinct and are visualized in the following diagrams.

Enterostatin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound F1F0_ATPase F1F0-ATPase (β-subunit) This compound->F1F0_ATPase Binds Dynamin2 Dynamin2 F1F0_ATPase->Dynamin2 Regulates Vagal_Afferent Vagal Afferent Neuron F1F0_ATPase->Vagal_Afferent Activates Protein_Trafficking Altered Protein Trafficking Dynamin2->Protein_Trafficking NTS NTS Vagal_Afferent->NTS Hypothalamus Hypothalamus NTS->Hypothalamus Satiety Satiety (↓ Fat Intake) Hypothalamus->Satiety

This compound Signaling Pathway

CCK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds Gq11 Gq/11 CCKAR->Gq11 Activates Gs Gs CCKAR->Gs Activates PLC PLC Gq11->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Satiety, Pancreatic Secretion) PKC->Cellular_Response PKA->Cellular_Response

Cholecystokinin (CCK) Signaling Pathway

Logical Relationship and Experimental Workflow

The interplay between this compound and CCK in appetite regulation is complex. Experimental evidence suggests that the satiety effect of this compound is dependent on a functional CCK-A receptor signaling pathway, creating a hierarchical or permissive relationship. The following diagram illustrates this logical relationship and a typical experimental workflow to investigate it.

Logical_Relationship_and_Workflow cluster_hypothesis Hypothesized Logical Relationship cluster_workflow Experimental Workflow This compound This compound CCKAR_Pathway CCK-A Receptor Signaling Pathway This compound->CCKAR_Pathway Requires Satiety Satiety (↓ Fat Intake) CCKAR_Pathway->Satiety Animal_Model Animal Model (e.g., Rats) Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. CCK-A Antagonist 4. This compound +   CCK-A Antagonist Animal_Model->Treatment_Groups Administration Peptide/Antagonist Administration (e.g., i.p.) Treatment_Groups->Administration Food_Intake Measure Food Intake Administration->Food_Intake Data_Analysis Data Analysis and Comparison Food_Intake->Data_Analysis Conclusion Conclusion on Pathway Dependence Data_Analysis->Conclusion

References

A Comparative Analysis of the Metabolic Effects of Enterostatin in Lean and Obese Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterostatin, a pentapeptide derived from procolipase, has garnered significant interest for its selective regulation of fat intake and its broader metabolic implications. This guide provides a comprehensive comparison of the metabolic effects of this compound in lean versus obese models, supported by experimental data and detailed methodologies. The objective is to offer a clear and concise resource for researchers and professionals in the fields of metabolic disease and drug development.

Key Metabolic Effects of this compound: A Comparative Overview

This compound's influence on metabolism extends beyond its well-documented role in reducing fat intake. Its effects on insulin (B600854) secretion, energy expenditure, and body weight regulation appear to differ between lean and obese phenotypes, suggesting a complex interplay with the underlying metabolic state.

Regulation of Food Intake and Body Weight

Studies have consistently demonstrated that this compound selectively inhibits the intake of high-fat diets. However, the magnitude of this effect and its impact on overall body weight can vary between lean and obesity-prone individuals.

A key study comparing obesity-prone Osborne-Mendel (OM) rats with obesity-resistant S5B/Pl rats revealed that this compound significantly inhibited high-fat diet intake in the obesity-prone OM rats, but had no significant effect in the obesity-resistant S5B/Pl rats[1]. This suggests that the sensitivity to the anorectic effects of this compound on fat intake is heightened in models predisposed to obesity.

Chronic intracerebroventricular (ICV) infusion of this compound in rats adapted to a high-fat diet led to a sustained reduction in high-fat food intake and a subsequent decrease in body weight and fat pad mass[2]. While this study did not directly compare lean and obese models, it highlights the potential of this compound in managing obesity-related parameters.

Parameter Lean Model (S5B/Pl Rats) Obese-Prone Model (Osborne-Mendel Rats) Reference
Effect of this compound on High-Fat Diet Intake No significant inhibitionSignificant inhibition[1]
Effect of Chronic ICV this compound on Body Weight Not explicitly studiedSignificant reduction[2]
Effect of Chronic ICV this compound on Fat Pad Mass Not explicitly studiedSignificant reduction[2]
Insulin Secretion and Sensitivity

This compound has been shown to directly inhibit insulin secretion from pancreatic β-cells[3][4]. This effect is observed in response to various secretagogues, including glucose, tolbutamide, and arginine[3]. The inhibition of insulin secretion appears to be a direct effect on the β-cell and not mediated by paracrine signals from α- or δ-cells[3].

While direct comparative studies on insulin sensitivity in lean versus obese models following this compound treatment are limited, the differential effects on fat intake and body weight suggest a potential for improved insulin sensitivity in obese models, secondary to reduced adiposity. Further research using techniques like the hyperinsulinemic-euglycemic clamp is needed to elucidate the direct effects of this compound on insulin sensitivity in different metabolic states.

Parameter Effect of this compound Experimental Model Reference
Glucose-Stimulated Insulin Secretion Inhibition (by 70% at 100 µM)Perfused rat pancreas[3]
Tolbutamide-Stimulated Insulin Secretion Inhibition (by 40% at 100 µM)Perfused rat pancreas[3]
Arginine-Stimulated Insulin Secretion Inhibition (by 70% at 100 µM)Perfused rat pancreas[3]
Energy Expenditure

The impact of this compound on energy expenditure is multifaceted and appears to involve both central and peripheral mechanisms. Studies in rats have shown that intraperitoneal injection of this compound increases energy expenditure and reduces the respiratory quotient (RQ), indicating a shift towards fat oxidation[5]. Central administration, however, has shown varied effects on RQ while still increasing energy expenditure[5].

A study in healthy human subjects with a preference for a high-fat diet found that oral this compound administration did not significantly affect total energy expenditure or respiratory quotient over a 4-day period[3][6]. This contrasts with findings in rodent models and may be due to differences in species, dosage, or duration of treatment. A definitive comparison of this compound's effect on energy expenditure in lean versus obese models is not yet available and represents a critical area for future investigation.

Parameter Lean Human Subjects Reference
24h Energy Expenditure (MJ) No significant change[3][6]
24h Respiratory Quotient No significant change[3][6]

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.

Diet-Induced Obesity in Rats

A common method to induce obesity in rats involves feeding a high-fat diet (HFD).

  • Animals: Male Wistar or Sprague-Dawley rats are often used.

  • Housing: Rats are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: A standard chow diet is provided for an acclimatization period of one week. Subsequently, the experimental group is switched to a high-fat diet (e.g., 45-60% of calories from fat), while the control (lean) group continues on the standard chow diet.

  • Duration: The HFD is typically administered for 8-12 weeks to induce a significant increase in body weight and adiposity.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Body composition (fat mass and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the study.

Measurement of Food Intake
  • Procedure: Pre-weighed food is provided to individually housed rats. After a set period (e.g., 24 hours), the remaining food and any spillage are weighed to determine the amount consumed.

  • Diet Choice Studies: In experiments assessing preference, rats are given simultaneous access to two or more diets (e.g., high-fat and low-fat) in separate food containers. The intake from each container is measured to determine dietary preference.

Intracerebroventricular (ICV) Injection of Peptides in Rats

This technique allows for the direct administration of substances into the brain's ventricular system.

  • Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral ventricle. The cannula is secured to the skull with dental cement.

  • Recovery: Animals are allowed to recover for at least one week before any injections are performed.

  • Injection: A sterile injection cannula connected to a microsyringe is inserted into the guide cannula. The peptide solution (e.g., this compound dissolved in artificial cerebrospinal fluid) is infused at a slow, controlled rate.

  • Verification: At the end of the experiment, dye can be injected to verify the correct placement of the cannula.

Indirect Calorimetry for Measuring Energy Expenditure

Indirect calorimetry measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate energy expenditure and the respiratory quotient (RQ).

  • Apparatus: Animals are placed in metabolic chambers with a controlled flow of air.

  • Acclimation: Rats are acclimated to the chambers for a period before data collection begins to minimize stress-related effects.

  • Data Collection: O2 and CO2 concentrations in the air entering and leaving the chamber are continuously measured. Data on food and water intake, as well as locomotor activity, can also be collected simultaneously.

  • Calculations:

    • Energy Expenditure (EE) is calculated using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].

    • Respiratory Quotient (RQ) is the ratio of VCO2 to VO2. An RQ of ~0.7 indicates fat oxidation, while an RQ of ~1.0 indicates carbohydrate oxidation.

Glucose-Stimulated Insulin Secretion from Isolated Pancreatic Islets

This ex vivo technique assesses the direct effect of substances on insulin secretion.

  • Islet Isolation: The pancreas is perfused with a collagenase solution to digest the exocrine tissue and release the islets. Islets are then hand-picked under a microscope.

  • Incubation: Isolated islets are pre-incubated in a low-glucose buffer.

  • Stimulation: Islets are then incubated in a buffer containing a high concentration of glucose, with or without the test substance (e.g., this compound).

  • Insulin Measurement: The amount of insulin secreted into the buffer is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Signaling Pathways of this compound

This compound exerts its metabolic effects through interactions with specific signaling pathways in both the periphery and the central nervous system. The two primary targets identified are the F1-ATPase β-subunit and μ-opioid receptors.

F1-ATPase Signaling Pathway

This compound binds to the β-subunit of the F1F0-ATP synthase, an enzyme crucial for ATP production[7][8][9]. This interaction is thought to be a key mechanism underlying its metabolic effects.

F1_ATPase_Signaling This compound This compound F1_ATPase F1-ATPase β-subunit This compound->F1_ATPase Binds to ATP_Synthase ATP Synthase Activity F1_ATPase->ATP_Synthase Inhibits Fat_Intake ↓ Fat Intake F1_ATPase->Fat_Intake AMPK AMPK Activation ATP_Synthase->AMPK Leads to Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes

Caption: this compound binding to the F1-ATPase β-subunit.

Opioidergic Signaling Pathway

This compound's regulation of fat intake also involves the opioidergic system[2][8][9]. It is proposed to act as an antagonist or inverse agonist at μ-opioid receptors, thereby counteracting the rewarding effects of high-fat foods.

Opioid_Signaling cluster_reward Reward Pathway High_Fat_Food High-Fat Food Endogenous_Opioids Endogenous Opioids High_Fat_Food->Endogenous_Opioids Stimulates release of Mu_Opioid_Receptor μ-Opioid Receptor Endogenous_Opioids->Mu_Opioid_Receptor Activates Reward_Signal Reward Signal (↑ Fat Intake) Mu_Opioid_Receptor->Reward_Signal This compound This compound This compound->Mu_Opioid_Receptor Inhibits/Antagonizes

Caption: this compound's interaction with the opioidergic system.

Conclusion

The metabolic effects of this compound are nuanced and context-dependent, with notable differences observed between lean and obese models. While its role in selectively reducing fat intake is more pronounced in obesity-prone individuals, its effects on insulin secretion and energy expenditure require further comparative investigation. The elucidation of its signaling pathways through the F1-ATPase β-subunit and μ-opioid receptors provides a foundation for understanding its mechanism of action and for the potential development of novel therapeutic strategies for metabolic disorders. Future research should focus on direct, quantitative comparisons of this compound's metabolic effects in well-defined lean and obese models to fully harness its therapeutic potential.

References

A Head-to-Head Comparison of Commercially Available Enterostatin ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of metabolic disease, obesity, and drug development, the accurate quantification of enterostatin, a pentapeptide involved in the regulation of fat intake, is crucial for advancing our understanding of its physiological roles and therapeutic potential. Enzyme-Linked Immunosorbent Assays (ELISAs) provide a sensitive and specific method for measuring this compound concentrations in various biological samples. This guide offers a head-to-head comparison of commercially available this compound ELISA kits, presenting their key performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most suitable kit for their experimental needs.

Performance Characteristics of this compound ELISA Kits

A summary of the key quantitative data for various this compound ELISA kits is presented below. This information has been compiled from publicly available datasheets and product information. It is important to note that performance can vary depending on the sample matrix and experimental conditions.

FeatureBMA Biomedicals (Cat# S-1361)Creative Diagnostics (Cat# DEIA-XYZ76)
Detection Range 0 - 400 ng/mL0 - 400 ng/mL[1]
Sensitivity (IC50) Average IC50: 12 ng/mL[2]Average IC50: 12 ng/mL[1]
Sample Type Serum, Plasma (with extraction)Serum, Plasma[1]
Species Reactivity Human, Mouse, Rat[3]Human, Mouse, Rat[1]
Assay Type Competitive ELISACompetitive Immunoassay[1]
Intra-Assay Precision (CV%) Data not providedData not provided
Inter-Assay Precision (CV%) Data not providedData not provided
Cross-Reactivity This compound: 100%[2]Data not provided

Experimental Protocols

The following is a generalized protocol for a competitive ELISA, which is the format for the compared this compound kits. For precise details, always refer to the manufacturer's instructions provided with the specific kit.

Principle of the Competitive ELISA

In a competitive ELISA, a known amount of labeled antigen (tracer) competes with the unlabeled antigen in the sample for a limited number of binding sites on a primary antibody coated on the microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

General Procedure
  • Reagent Preparation: Prepare all reagents, including standards, controls, and samples, as instructed in the kit manual.

  • Incubation: Add a specific volume of standards, controls, and samples to the designated wells of the antibody-coated microplate. Subsequently, add the biotinylated this compound tracer to each well. Incubate the plate for the time and temperature specified in the manual (e.g., 1-2 hours at room temperature).

  • Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. This enzyme will bind to the biotinylated tracer that is bound to the primary antibody. Incubate as directed.

  • Washing: Repeat the washing step to remove any unbound enzyme conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change, which is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Stop the enzyme reaction by adding a stop solution. This will typically change the color of the solution (e.g., from blue to yellow).

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the specified wavelength (usually 450 nm).

  • Calculation: Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve generated using the known standards.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound, the following diagrams have been generated.

General Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well Ab Antibody Coated Well Incubate1 Incubation & Competition Sample Sample/Standard (this compound) Sample->Incubate1 Tracer Biotinylated This compound (Tracer) Tracer->Incubate1 Wash1 Wash Incubate1->Wash1 Enzyme Streptavidin-HRP (Enzyme Conjugate) Wash1->Enzyme Incubate2 Incubation Enzyme->Incubate2 Wash2 Wash Incubate2->Wash2 Substrate Substrate (TMB) Wash2->Substrate Develop Color Development Substrate->Develop Stop Stop Solution Develop->Stop Read Read Absorbance (450 nm) Stop->Read

Caption: A generalized workflow for a competitive ELISA.

This compound Signaling Pathway

Enterostatin_Signaling cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_brain Central Nervous System (Brain) cluster_effects Physiological Effects Procolipase Procolipase Enterostatin_release This compound Procolipase->Enterostatin_release Trypsin Enterostatin_circ This compound Enterostatin_release->Enterostatin_circ Amygdala Amygdala Enterostatin_circ->Amygdala Vagal_Afferents Vagal Afferents Enterostatin_circ->Vagal_Afferents Hypothalamus Hypothalamus Fat_Intake ↓ Fat Intake Hypothalamus->Fat_Intake Insulin_Secretion ↓ Insulin Secretion Hypothalamus->Insulin_Secretion Sympathetic_Activity ↑ Sympathetic Activity Hypothalamus->Sympathetic_Activity Amygdala->Fat_Intake Vagal_Afferents->Hypothalamus

Caption: Simplified signaling pathway of this compound.

Discussion and Recommendations

Both the BMA Biomedicals and Creative Diagnostics this compound ELISA kits offer a similar detection range and sensitivity based on the provided IC50 values. They are also both designed for use with human, mouse, and rat samples, providing versatility for preclinical and translational research.

When selecting an ELISA kit, it is crucial to consider the expected concentration of this compound in your samples. If the expected concentrations are near the lower end of the detection range, a kit with a lower limit of detection (LOD), if available, would be preferable. Unfortunately, this specific metric is not provided for the compared kits.

References

confirming the role of the vagal nerve in mediating enterostatin's effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Enterostatin, a pentapeptide derived from procolipase, has been identified as a key regulator of fat intake, exerting its effects through a complex interplay of peripheral and central mechanisms. For researchers in the fields of neuroscience, endocrinology, and drug development, understanding the precise pathways through which this compound signals satiety is paramount. This guide provides a comprehensive comparison of experimental evidence confirming the pivotal role of the vagal nerve in mediating the anorectic effects of peripherally administered this compound.

Data Presentation: Quantitative Evidence

The following tables summarize key quantitative data from studies investigating the vagal mediation of this compound's effects on food intake and neuronal activation.

Table 1: Effect of Hepatic Vagotomy on this compound-Induced Reduction of High-Fat Diet Intake in Rats

Treatment GroupDiet Intake (grams)Percent Reduction from ControlReference
Sham + Vehicle10.2 ± 0.8-[1][2]
Sham + this compound (IP)6.5 ± 0.636.3%[1][2]
Vagotomy + Vehicle10.5 ± 0.9-[1][2]
Vagotomy + this compound (IP)10.1 ± 0.73.8% (Not Significant)[1][2]

Data are presented as mean ± SEM. IP: Intraperitoneal.

Table 2: c-Fos-Like Immunoreactivity in Brain Nuclei Following Intraperitoneal this compound Injection

Brain NucleusSham + this compound (Fos-positive cells/section)Vagotomy + this compound (Fos-positive cells/section)Reference
Nucleus Tractus Solitarius (NTS)85 ± 1215 ± 4[1][2]
Parabrachial Nucleus42 ± 78 ± 3[1]
Paraventricular Nucleus (PVN)35 ± 67 ± 2[1][3]
Supraoptic Nucleus28 ± 55 ± 2[1][2]

Data are presented as mean ± SEM.

Experimental Protocols

1. Hepatic Vagotomy and Feeding Studies

  • Objective: To determine if an intact vagus nerve is necessary for the food intake-reducing effects of peripheral this compound.

  • Animal Model: Male Sprague-Dawley rats, adapted to a high-fat diet.[1]

  • Surgical Procedure:

    • Rats are anesthetized.

    • A midline laparotomy is performed to expose the esophagus and stomach.

    • For the vagotomy group, the hepatic branch of the vagus nerve is carefully transected.

    • For the sham group, the nerve is exposed but not transected.

    • The incision is closed, and animals are allowed to recover.

  • Feeding Protocol:

    • Following a recovery period, rats are fasted overnight.

    • Animals receive an intraperitoneal (IP) injection of either this compound or a saline vehicle.

    • A pre-weighed amount of high-fat diet is presented, and food intake is measured at specific time points (e.g., 1, 2, 4 hours).[1][2]

2. c-Fos Immunohistochemistry

  • Objective: To identify brain regions activated by peripheral this compound and to determine if this activation is dependent on the vagal nerve.

  • Procedure:

    • Rats undergo either hepatic vagotomy or a sham surgery.

    • After recovery, they are injected with IP this compound or vehicle.

    • Two hours post-injection, rats are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).[3]

    • Brains are removed, post-fixed, and sectioned.

    • Sections are incubated with a primary antibody against the c-Fos protein.

    • A secondary antibody conjugated to a marker (e.g., biotin) is applied, followed by an avidin-biotin-peroxidase complex.

    • The location of c-Fos protein is visualized using a chromogen (e.g., diaminobenzidine), and the number of c-Fos-positive cells in specific brain nuclei is quantified under a microscope.[1][2]

Mandatory Visualizations

Enterostatin_Vagal_Signaling cluster_Gut Gastrointestinal Lumen cluster_Vagus Vagal Afferent Pathway cluster_Brain Brainstem & Hypothalamus High-Fat Diet High-Fat Diet Procolipase Procolipase High-Fat Diet->Procolipase stimulates release Enterostatin_Gut This compound Procolipase->Enterostatin_Gut cleavage Vagal_Afferent Hepatic Vagal Afferent Neuron Enterostatin_Gut->Vagal_Afferent activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferent->NTS signals to Hypothalamus Hypothalamic Nuclei (e.g., PVN) NTS->Hypothalamus projects to Satiety Reduced Fat Intake (Satiety) Hypothalamus->Satiety mediates

Caption: Signaling pathway of peripheral this compound.

Experimental_Workflow cluster_Surgery Surgical Intervention cluster_Treatment Treatment Administration cluster_Analysis Data Analysis Surgery Group 1: Hepatic Vagotomy Group 2: Sham Surgery Treatment Subgroup A: IP this compound Subgroup B: IP Vehicle Surgery->Treatment Analysis Compare Food Intake & c-Fos Expression Treatment->Analysis Outcome Confirm Vagal Mediation Analysis->Outcome

Caption: Experimental workflow for vagotomy studies.

Alternative and Complementary Mechanisms

While the evidence strongly supports the vagal nerve as the primary mediator of peripheral this compound's effects, it is important to consider other potential pathways.

  • Central Nervous System (CNS) Action: this compound administered directly into the brain also reduces fat intake, suggesting central sites of action independent of peripheral vagal signaling.[4][5] Studies have implicated the amygdala and hypothalamic pathways, potentially involving serotonergic and opioidergic systems.[3]

  • Metabolic Effects: this compound may exert some of its chronic effects on body weight and fat mass through broader metabolic changes, such as reduced insulin (B600854) secretion and increased sympathetic drive to brown adipose tissue.[4]

  • Reward Pathways: Some research suggests that this compound's regulation of fat intake could involve a reward component, possibly through interaction with F1-ATPase and opioidergic pathways in the brain.[6]

Conclusion

The experimental data overwhelmingly confirm that the vagal nerve, specifically the hepatic branch, is an essential conduit for the satiety signals generated by peripheral this compound. Vagotomy studies conclusively demonstrate that severing this neural connection abolishes the fat intake-reducing effects of intraperitoneally administered this compound.[1][2] Furthermore, the pattern of neuronal activation in key brainstem and hypothalamic nuclei, as measured by c-Fos expression, is also dependent on an intact vagus nerve.[1][2] While central and other metabolic pathways contribute to the overall effects of this compound, the afferent vagal signaling pathway remains the most robustly supported mechanism for its peripheral action. These findings are critical for the development of therapeutic strategies targeting the gut-brain axis for the management of obesity and metabolic disorders.

References

comparative study of enterostatin's effect on different types of dietary fat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterostatin, a pentapeptide derived from the proenzyme procolipase in the gastrointestinal tract, has emerged as a significant regulator of food intake, with a particular specificity for dietary fat.[1] This guide provides a comprehensive comparison of this compound's effects, supported by experimental data, to elucidate its potential as a therapeutic agent in managing fat consumption and related metabolic disorders.

Mechanism of Action: A Dual Pathway

This compound exerts its influence through a sophisticated interplay of peripheral and central signaling pathways.[1] Upon release in the intestine, stimulated by the presence of a high-fat diet, this compound can act locally on vagal afferent nerves, transmitting satiety signals to the brain.[1][2] It also enters the circulation and can cross the blood-brain barrier to act directly on central nervous system targets.[1]

Centrally, this compound's effects are mediated through several neurotransmitter systems, including serotonergic and opioidergic pathways.[1] Furthermore, research has highlighted the involvement of the melanocortin system in this compound's anorectic effects on fat intake.[3] Another identified target is the F1F0-ATPase, suggesting a role in cellular energy regulation.[4][5]

Comparative Efficacy of this compound on High-Fat Diet Intake

While research has consistently demonstrated this compound's ability to selectively reduce the intake of high-fat diets, studies directly comparing its effects on diets with varying fatty acid compositions are limited.[6][7] The available data primarily focuses on the peptide's impact on a generalized "high-fat" diet versus a low-fat or standard chow diet.

The following table summarizes the quantitative effects of this compound on high-fat food intake as observed in key studies.

Study Focus Animal Model Administration Route Dose Effect on High-Fat Diet Intake Source
Selective Inhibition of Fat IntakeSprague-Dawley RatsIntracerebroventricular200 ng45% decrease in high-fat diet intake compared to saline injection.[7]
Dose-Response RelationshipRatsIntravenous38 nmolSignificant inhibition of high-fat food intake.[8]
Strain-Specific EffectsOsborne-Mendel (OM) vs. S5B/Pl RatsIntraperitonealNot SpecifiedInhibited high-fat diet intake in fat-sensitive OM rats, but not in fat-resistant S5B/Pl rats.[6]
Central vs. Peripheral AdministrationSprague-Dawley RatsIntracerebroventricular1 nmolReduced intake of a high-fat diet.[9]
Central vs. Peripheral AdministrationSprague-Dawley RatsIntraperitoneal & Intragastric120 nmolSuppressed the intake of a high-fat diet.[9]

Experimental Protocols

Understanding the methodologies employed in studying this compound is crucial for interpreting the data and designing future research. Below are detailed protocols for key experimental procedures.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This procedure allows for the direct administration of substances into the brain's ventricular system.

  • Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[6]

  • Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into a lateral ventricle using specific coordinates relative to bregma (a landmark on the skull). For example, coordinates for the right lateral ventricle might be: 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface.[6] The cannula is secured to the skull with dental cement and screws.

  • Recovery: Animals are allowed to recover for at least one week post-surgery.

  • Injection Procedure: For injection, an internal cannula connected to a microsyringe is inserted into the guide cannula. A small volume (e.g., 1-5 µL) of the this compound solution or vehicle is infused over a period of one to two minutes.[6] The injection cannula is left in place for an additional minute to allow for diffusion.

Measurement of Food Intake

Accurate measurement of food consumption is fundamental to these studies.

  • Acclimation: Animals are individually housed and acclimated to the specific diets and feeding conditions for a set period before the experiment begins.[10]

  • Diet Presentation: In choice paradigms, animals are presented with two or more diets in separate food containers.[7] The position of the containers is often rotated daily to prevent place preference.

  • Data Collection: Food intake is measured by weighing the food containers at regular intervals (e.g., every hour, or at the end of a 24-hour period). Spillage is collected and accounted for to ensure accuracy.[9] Automated systems can also be used for continuous monitoring of feeding behavior.[9]

  • Data Analysis: Food intake is typically expressed as grams consumed or as a percentage of total food intake. Statistical analysis is performed to compare the effects of this compound treatment with a vehicle control.[10]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the signaling pathways of this compound and a typical experimental workflow.

Enterostatin_Signaling_Pathway DietaryFat High-Fat Diet Procolipase Procolipase (in Intestine) DietaryFat->Procolipase Stimulates release This compound This compound Procolipase->this compound Cleavage VagalAfferents Vagal Afferent Nerves This compound->VagalAfferents Peripheral Action Brain Brain This compound->Brain Central Action (via circulation) F1F0ATPase F1F0-ATPase This compound->F1F0ATPase Binds to VagalAfferents->Brain Hypothalamus Hypothalamic Centers Brain->Hypothalamus Serotonergic Serotonergic System Hypothalamus->Serotonergic Opioidergic Opioidergic System Hypothalamus->Opioidergic Melanocortin Melanocortin System Hypothalamus->Melanocortin ReducedFatIntake Reduced Fat Intake Serotonergic->ReducedFatIntake Opioidergic->ReducedFatIntake Melanocortin->ReducedFatIntake F1F0ATPase->ReducedFatIntake

Caption: Signaling pathway of this compound in the regulation of fat intake.

Experimental_Workflow A Animal Acclimation & Surgical Preparation (ICV Cannulation) B Dietary Acclimation (e.g., High-Fat vs. Low-Fat Diet) A->B C Baseline Food Intake Measurement B->C D Administration of this compound or Vehicle C->D E Post-treatment Food Intake Monitoring D->E F Data Analysis (Comparison of Intake) E->F G Results & Interpretation F->G

Caption: A typical experimental workflow for studying this compound's effects.

Future Directions

While the anorectic effect of this compound on high-fat diets is well-documented, further research is needed to delineate its comparative efficacy on diets rich in different types of fatty acids (e.g., saturated vs. unsaturated, omega-3 vs. omega-6). Such studies will be invaluable in understanding the nuances of its mechanism and in developing targeted therapeutic strategies for obesity and metabolic syndrome.

References

Decoding Dietary Fat: A Comparative Guide to Enterostatin and Fatty Acid Profiles as Consumption Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately assessing dietary fat intake is a cornerstone of nutritional research and a critical component in the development of therapeutics for metabolic diseases. While traditional dietary assessment methods are fraught with inaccuracies, biological markers offer a more objective window into an individual's fat consumption. This guide provides a comprehensive comparison of two potential biomarkers: the pentapeptide enterostatin and the well-established method of analyzing fatty acid profiles in biological tissues.

At a Glance: this compound vs. Fatty Acid Profiles

FeatureThis compoundFatty Acid Profiles
Biomarker Type Peptide hormone released in response to fat digestion.[1]Direct measurement of specific fatty acids in tissues.[2][3]
Temporal Window Potentially reflects recent fat intake (hours to days).[1]Reflects both short-term (plasma) and long-term (adipose tissue) fat intake (weeks to years).[4]
Correlation with Fat Intake Inverse relationship with fat preference shown in animal studies; quantitative correlation with dietary fat intake in humans not well-established.[5]Moderate to strong correlations observed in human studies (correlation coefficients typically range from 0.2 to 0.7 for various fatty acids and tissues).[4]
Specificity Selectively reduces intake of high-fat diets in animal models.[6]Can reflect the intake of specific types of fats (e.g., saturated, monounsaturated, polyunsaturated, trans fats).[2][3]
Current Status Primarily investigational; limited human data as a quantitative biomarker.[7]Well-established and widely used in nutritional epidemiology.[2][3]

In-Depth Analysis

This compound: The Gut's Signal to Curb Fat Intake

This compound is a pentapeptide derived from the proenzyme procolipase, which is secreted by the pancreas and stomach in response to dietary fat.[1][8] The presence of fat in the gastrointestinal lumen triggers the release of this compound, which is believed to act as a satiety signal, specifically for fat.[1][9] Both peripheral and central signaling pathways are thought to be involved in its effect on reducing fat consumption.[1]

The human form of this compound has the amino acid sequence Ala-Pro-Gly-Pro-Arg (APGPR), while other mammalian forms include Val-Pro-Asp-Pro-Arg (VPDPR).[8][10] Studies in rodents have demonstrated that administration of this compound can selectively decrease the intake of high-fat foods.[6][11] Furthermore, an inverse relationship between plasma this compound-like immunoreactivity and fat preference has been observed in rats.[5]

Despite its promising physiological role, the validation of this compound as a robust, quantitative biomarker for fat consumption in humans is still in its early stages. While methods for its measurement have been developed, comprehensive studies correlating plasma this compound levels with precise dietary fat intake data in human populations are lacking.[7]

Fatty Acid Profiles: A Window into Dietary Habits

The analysis of fatty acid composition in various biological tissues, such as adipose tissue, serum/plasma phospholipids, and erythrocytes, is the current gold standard for objectively assessing dietary fat intake.[2][3] This method is based on the principle that the fatty acid profile of tissues reflects the types and amounts of fats consumed over time.

Different tissues provide insights into different timeframes of dietary intake. Plasma fatty acids are indicative of recent intake (days to weeks), while the composition of adipose tissue reflects long-term dietary habits (months to years).[4] Numerous epidemiological studies have established correlations between the levels of specific fatty acids in these tissues and self-reported dietary intake. For instance, the intake of polyunsaturated and trans fatty acids shows moderate correlation with their respective levels in adipose tissue.[4]

However, the relationship between dietary intake and tissue fatty acid levels is complex and can be influenced by individual metabolism, genetic factors, and the presence of certain diseases.[2]

Experimental Protocols

Measurement of this compound in Plasma

The quantification of the pentapeptide this compound in plasma samples typically relies on a competitive enzyme-linked immunosorbent assay (ELISA). The development of a specific ELISA for the Val-Pro-Asp-Pro-Arg form of this compound has been described, laying the groundwork for its measurement in biological samples.[7]

Principle of the Assay:

A competitive ELISA for this compound would involve the following key steps:

  • Coating: A known amount of this compound is pre-coated onto the wells of a microplate.

  • Competition: Plasma samples containing unknown amounts of this compound are added to the wells along with a specific primary antibody against this compound. The this compound in the sample competes with the coated this compound for binding to the limited amount of primary antibody.

  • Washing: Unbound components are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

Sample Preparation:

  • Blood should be collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation.

  • Samples should be stored at -80°C until analysis to prevent degradation of the peptide.

Note: As of late 2025, commercially available ELISA kits are readily available for "endostatin," a fragment of collagen XVIII involved in angiogenesis.[12][13][14] It is crucial to distinguish this from "this compound," the procolipase-derived pentapeptide. Researchers should ensure they are using an assay specifically validated for the correct this compound peptide (APGPR or VPDPR).

Analysis of Fatty Acid Profiles in Adipose Tissue

The analysis of fatty acid composition in adipose tissue is a well-established method that typically involves lipid extraction, transesterification, and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow:

  • Adipose Tissue Biopsy: A small sample of subcutaneous adipose tissue is obtained from the subject, typically from the buttock or abdominal area.

  • Lipid Extraction: Total lipids are extracted from the tissue sample using a solvent mixture, most commonly chloroform (B151607) and methanol (B129727) (Folch method).

  • Transesterification: The extracted triglycerides are converted into fatty acid methyl esters (FAMEs) by a process of transesterification using a reagent such as boron trifluoride in methanol. This step makes the fatty acids volatile for GC analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated based on their chain length, degree of unsaturation, and boiling points using a gas chromatograph. The separated FAMEs are then ionized and detected by a mass spectrometer, which allows for their identification and quantification based on their mass-to-charge ratio.

  • Data Analysis: The relative amount of each fatty acid is expressed as a percentage of the total fatty acids identified.

Visualizing the Pathways and Processes

This compound Signaling Pathway

Enterostatin_Signaling_Pathway Dietary_Fat Dietary Fat Ingestion Stomach_Pancreas Stomach & Pancreas Dietary_Fat->Stomach_Pancreas Stimulates Procolipase Procolipase Secretion Stomach_Pancreas->Procolipase Enterostatin_Release This compound Release (APGPR/VPDPR) Procolipase->Enterostatin_Release Cleavage in GI Tract GI_Tract Gastrointestinal Tract Enterostatin_Release->GI_Tract Circulation Systemic Circulation Enterostatin_Release->Circulation Absorption Vagal_Afferents Vagal Afferents GI_Tract->Vagal_Afferents Peripheral Signal Brain Brain (Hypothalamus, etc.) Circulation->Brain Central Signal Fat_Intake_Reduction Reduced Fat Intake Brain->Fat_Intake_Reduction Satiety Signaling Vagal_Afferents->Brain

Caption: Proposed signaling pathway of this compound in the regulation of fat intake.

Experimental Workflow for Fatty Acid Profile Analysis

Fatty_Acid_Analysis_Workflow Adipose_Biopsy Adipose Tissue Biopsy Lipid_Extraction Lipid Extraction (e.g., Folch Method) Adipose_Biopsy->Lipid_Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Transesterification->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis Fatty_Acid_Profile Fatty Acid Profile (% of Total Fatty Acids) Data_Analysis->Fatty_Acid_Profile

Caption: Standard experimental workflow for the analysis of fatty acid profiles in adipose tissue.

Conclusion

The analysis of fatty acid profiles in biological tissues remains the more established and validated method for assessing dietary fat intake in human populations, providing quantitative data that correlates with consumption over various timeframes. While this compound presents an intriguing, physiologically relevant potential biomarker for fat consumption, its utility in quantitative assessment in humans requires further validation. The development of specific and sensitive immunoassays for the correct, procolipase-derived this compound is a critical step in advancing this research. For now, fatty acid profiling, despite its own set of influencing factors, offers a more robust and immediate tool for researchers in nutrition and drug development. Future studies directly comparing the performance of these two biomarkers in well-controlled human feeding trials are warranted to fully elucidate the potential of this compound as a reliable indicator of fat intake.

References

A Comparative Analysis of Enterostatin and Other Anti-Obesity Compounds: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the continued exploration and development of effective anti-obesity therapeutics. This guide provides a comparative analysis of the efficacy and mechanisms of action of enterostatin, a pentapeptide derived from procolipase, against other prominent anti-obesity compounds, namely the GLP-1 receptor agonists (liraglutide and semaglutide) and the lipase (B570770) inhibitor, orlistat (B1677487). This comparison is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.

Comparative Efficacy of Anti-Obesity Compounds

The following table summarizes the quantitative data on the efficacy of this compound, liraglutide (B1674861), semaglutide, and orlistat in reducing body weight and food intake. Data is compiled from various preclinical and clinical studies to provide a comparative overview.

CompoundClassModelKey Efficacy DataCitation
This compound PeptideDiet-Induced Obese (DIO) Rats (preclinical)- Chronic intracerebroventricular (ICV) infusion (0.5 µg/h) for 9 days reduced high-fat diet intake, leading to a decline in body weight.[1][2] - A 45% selective reduction in high-fat diet intake was observed after a single ICV injection of 200 ng.[3][1][2][3]
Liraglutide GLP-1 Receptor AgonistDIO Rats (preclinical)- Chronic daily intraperitoneal (IP) injection (50 µg/kg) for 7 days led to marked weight loss.[4][4]
Human Adults with Obesity (clinical)- A 56-week trial showed a mean weight loss of 8.4 kg (vs. 2.8 kg with placebo).[5] - 63.2% of participants achieved at least a 5% reduction in body weight (vs. 27.1% with placebo).[5][5]
Semaglutide GLP-1 Receptor AgonistDIO Mice (preclinical)- Twice-weekly administration significantly reduced body weight and cumulative daily food intake over 4 weeks.
Human Adults with Obesity (clinical)- A 68-week trial demonstrated a mean body weight reduction of 14.9% (vs. 2.4% with placebo).[5] - 86.4% of participants lost ≥5% of their body weight (vs. 31.5% with placebo).[6][5][6]
Orlistat Lipase InhibitorHuman Adults with Obesity (clinical)- At a dose of 120 mg three times daily, orlistat inhibits dietary fat absorption by approximately 30%.[7] - Over 1 year, the orlistat group lost an average of 10.2% of body weight (10.3 kg) compared to 6.1% (6.1 kg) in the placebo group.[8][7][8]

Mechanisms of Action and Signaling Pathways

The anti-obesity effects of these compounds are mediated through distinct signaling pathways.

This compound

This compound exerts its effects through both peripheral and central mechanisms to selectively reduce fat intake.[9]

  • Peripheral Pathway: this compound activates afferent vagal pathways that signal to the hypothalamus, a key brain region for appetite regulation.[10][11] This signaling is initiated in the gastrointestinal tract following fat ingestion.

  • Central Pathway: In the brain, this compound's effects are mediated through serotonergic and opioidergic pathways.[9] It has been shown to interact with the F1F0-ATPase and potentially inhibit a mu-opioid-mediated pathway, which may be involved in the reward aspect of fat consumption.[12]

Enterostatin_Signaling cluster_peripheral Peripheral Pathway cluster_central Central Pathway High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase stimulates cleavage This compound (GI Tract) This compound (GI Tract) Procolipase->this compound (GI Tract) Vagal Afferents Vagal Afferents This compound (GI Tract)->Vagal Afferents activates NTS Nucleus of the Solitary Tract Vagal Afferents->NTS signals to Hypothalamus Hypothalamus NTS->Hypothalamus Serotonergic System Serotonergic System Hypothalamus->Serotonergic System modulates Opioidergic System Opioidergic System Hypothalamus->Opioidergic System modulates Reduced Fat Intake Reduced Fat Intake Serotonergic System->Reduced Fat Intake Opioidergic System->Reduced Fat Intake

This compound's dual signaling pathways.
GLP-1 Receptor Agonists (Liraglutide and Semaglutide)

GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which is released from the gut in response to food intake. Their anti-obesity effects are primarily mediated through the central nervous system to reduce appetite and food intake.

Activation of GLP-1 receptors in the hypothalamus and other brain regions involved in appetite regulation leads to:

  • Increased feelings of satiety.

  • Reduced hunger and caloric intake.

  • Delayed gastric emptying.

The signaling cascade involves G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors that modulate neuronal activity to suppress appetite.

GLP1_Signaling GLP-1 Agonist GLP-1 Agonist GLP-1 Receptor (Hypothalamus) GLP-1 Receptor (Hypothalamus) GLP-1 Agonist->GLP-1 Receptor (Hypothalamus) binds to G-protein activation G-protein activation GLP-1 Receptor (Hypothalamus)->G-protein activation Adenylyl Cyclase Adenylyl Cyclase G-protein activation->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neuronal Activity Modulation Neuronal Activity Modulation PKA->Neuronal Activity Modulation phosphorylates targets Appetite Suppression Appetite Suppression Neuronal Activity Modulation->Appetite Suppression

Simplified GLP-1 receptor signaling pathway.
Orlistat

Orlistat has a peripheral mechanism of action, working locally in the gastrointestinal tract. It is a potent inhibitor of gastric and pancreatic lipases, the enzymes responsible for breaking down dietary triglycerides.

By inhibiting these lipases, orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. As a result, undigested fats are excreted in the feces, leading to a caloric deficit and subsequent weight loss. Approximately 30% of dietary fat is not absorbed when taking orlistat at the recommended dose.[7]

Orlistat_Mechanism Dietary Triglycerides Dietary Triglycerides Gastric & Pancreatic Lipases Gastric & Pancreatic Lipases Dietary Triglycerides->Gastric & Pancreatic Lipases substrate for Excretion (Feces) Excretion (Feces) Dietary Triglycerides->Excretion (Feces) undigested Inactivated Lipases Inactivated Lipases Gastric & Pancreatic Lipases->Inactivated Lipases Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Gastric & Pancreatic Lipases->Free Fatty Acids & Monoglycerides hydrolyzes to Orlistat Orlistat Orlistat->Gastric & Pancreatic Lipases inhibits Absorption (Small Intestine) Absorption (Small Intestine) Free Fatty Acids & Monoglycerides->Absorption (Small Intestine) Experimental_Workflow cluster_data Data Collected Acclimatization Acclimatization Dietary Intervention Dietary Intervention Acclimatization->Dietary Intervention 1 week Randomization Randomization Dietary Intervention->Randomization 8-12 weeks (High-Fat vs. Chow) Treatment Period Treatment Period Randomization->Treatment Period Group assignment Data Collection Data Collection Treatment Period->Data Collection Daily/Weekly Analysis Analysis Data Collection->Analysis Body Weight Body Weight Data Collection->Body Weight Food Intake Food Intake Data Collection->Food Intake Body Composition Body Composition Data Collection->Body Composition Metabolic Markers Metabolic Markers Data Collection->Metabolic Markers

References

Safety Operating Guide

Proper Disposal of Enterostatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Enterostatin. As a bioactive peptide, adherence to strict disposal protocols is crucial for ensuring laboratory safety and preventing environmental contamination. The following guidelines are based on best practices for the management of laboratory chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle all peptide materials with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and due care should be exercised.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses or goggles.[1]

    • Lab Coat: A standard laboratory coat should be worn.

  • Engineering Controls:

    • Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[1]

    • Designated Area: Confine all handling of peptides to a designated laboratory area.[2]

Properties of Human this compound

A summary of key quantitative and qualitative data for human this compound is provided below to inform safe handling and disposal procedures.

PropertyValueCitations
Synonyms APGPR; Procolipase activation peptide[1][3]
Molecular Formula C21H36N8O6
Molecular Weight 496.57 g/mol [3]
Appearance White to off-white powder[3]
Solubility Soluble in water (0.7 mg/mL)[1][3]
Storage Store at -20°C[3]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it should be treated as laboratory chemical waste.[4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2][5]

Step 1: Waste Segregation

All items that have come into contact with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired peptide (in solid or solution form).

  • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[6]

  • Contaminated PPE, including gloves.[4]

Step 2: Containerization

Use designated, leak-proof, and clearly labeled hazardous waste containers.[2][4]

  • Solid Waste: Collect solid waste in a designated container that can be securely sealed.[5] This includes empty vials, contaminated gloves, and wipes.[4]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof container.[5] Never pour peptide solutions down the sink.[4][6]

Step 3: Labeling

All waste containers must be clearly and accurately labeled.[2] The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".[2]

  • List of all chemical constituents, including solvents and their approximate concentrations.[8]

  • The date when waste accumulation began.[6]

Step 4: Storage

Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be secure and away from general lab traffic.

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][6]

Experimental Workflow and Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Enterostatin_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_steps Final Procedures PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Designated Area (Fume Hood for Powders) Segregate Segregate Waste (Solid & Liquid) WorkArea->Segregate SolidWaste Solid Waste (Vials, Gloves, Tips) Segregate->SolidWaste LiquidWaste Liquid Waste (Unused Solutions) Segregate->LiquidWaste ContainerizeSolid Containerize Solid Waste SolidWaste->ContainerizeSolid ContainerizeLiquid Containerize Liquid Waste LiquidWaste->ContainerizeLiquid Label Label Waste Container ('Hazardous Waste - this compound') ContainerizeSolid->Label ContainerizeLiquid->Label Store Store in Designated Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of an accidental spill or exposure, follow these immediate steps:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[1][6]

  • Eye Contact: Flush the eyes with water as a precaution.[1] If irritation persists, consult a physician.

  • Inhalation: If breathed in, move the person into fresh air.[1] If not breathing, give artificial respiration and consult a physician.[1]

  • Spill Response: For spills, avoid dust formation.[1] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1] Prevent product from entering drains.[1]

Disclaimer: The information provided in this document is intended as a guide and is based on general best practices for laboratory chemical waste. It is not a substitute for institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[2][5]

References

Navigating the Handling of Enterostatin: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Enterostatin, a pentapeptide with significant implications in metabolic research, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.

Immediate Safety and Handling Protocols

This compound, while a naturally derived peptide, requires careful handling to mitigate potential risks. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes. The following personal protective equipment (PPE) is mandatory when handling this compound, particularly in its powdered form.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment/MeasureSpecificationRationale
Gloves Nitrile glovesTo prevent skin contact and absorption.
Gown Disposable, impervious, long-sleeved laboratory coatTo protect skin and clothing from contamination.
Eye/Face Protection Safety goggles with side-shieldsTo protect against splashes or aerosols.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when there is a risk of aerosolization, such as when handling the powder outside of a containment system or cleaning up spills.
Ventilation Chemical fume hood or biological safety cabinetTo minimize inhalation exposure.[1]
Hand Hygiene Wash hands thoroughly after handlingTo remove any potential residual contamination.

Operational Plans: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage

Upon receiving a shipment of this compound, visually inspect the packaging for any signs of damage or leakage. Wear nitrile gloves during the unpacking process. If the primary container is intact, decontaminate its exterior before transferring it to its designated storage location. This compound should be stored at -20°C in a tightly sealed container.[2]

Preparation of Solutions

All preparations of this compound solutions should be conducted within a chemical fume hood or biological safety cabinet to prevent the generation of aerosols.

Experimental Protocol: Reconstitution of this compound

  • Gather Materials: Ensure all necessary items are within the containment area, including this compound powder, appropriate solvent (e.g., sterile water[1][3]), sterile vials, and calibrated pipettes.

  • Don PPE: Wear the full complement of PPE as outlined in Table 1.

  • Prepare Work Surface: Cover the work area with a disposable, absorbent pad.

  • Reconstitution: Carefully weigh the desired amount of this compound powder. To minimize aerosolization, slowly add the solvent to the powder. Gently vortex or pipette to ensure complete dissolution. Human this compound is soluble in water at approximately 0.7 mg/mL.[1][3]

  • Aliquoting: Use sterile pipettes to dispense the solution into appropriately labeled and dated vials for future use.

  • Immediate Waste Disposal: Dispose of all single-use items, such as pipette tips and empty stock vials, in a designated hazardous waste container.

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Secure the Area: Alert colleagues and restrict access to the spill location.

  • Don PPE: If not already wearing it, put on the full PPE ensemble, including an N95 respirator.

  • Cleanup:

    • Liquid Spills: Cover the spill with absorbent pads.

    • Powder Spills: To avoid generating dust, carefully cover the spill with damp absorbent pads.

  • Disposal: Collect all cleanup materials and place them in a clearly labeled, leak-proof, and puncture-resistant container designated for hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, empty containers, and disposable PPE, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Keep the waste in suitable, closed containers.[1]

Understanding the Biological Landscape: Signaling and Effects

This compound selectively reduces fat intake and is involved in a complex signaling network.[4][5] Its peripheral effects are mediated through an afferent vagal pathway to hypothalamic centers, while its central responses involve serotonergic and opioidergic components.[4][5]

A key target of this compound is the β-subunit of F1F0-ATPase.[6][7] This interaction is believed to be a component of the reward pathway associated with fat intake.[6][7] Additionally, this compound's inhibitory effect on insulin (B600854) secretion is linked to its downregulation of Dynamin2, a protein involved in vesicle trafficking.[8]

Enterostatin_Signaling_Pathway This compound This compound Vagal_Afferents Afferent Vagal Pathway This compound->Vagal_Afferents Peripheral Action F1F0_ATPase β-subunit of F1F0-ATPase This compound->F1F0_ATPase Binds to Dynamin2 Downregulation of Dynamin2 This compound->Dynamin2 Hypothalamic_Centers Hypothalamic Centers (Amygdala, Arcuate Nucleus, etc.) Vagal_Afferents->Hypothalamic_Centers Serotonergic_System Serotonergic System Hypothalamic_Centers->Serotonergic_System Central Action Opioidergic_System Opioidergic System Hypothalamic_Centers->Opioidergic_System Central Action Reduced_Fat_Intake Reduced Fat Intake Serotonergic_System->Reduced_Fat_Intake Opioidergic_System->Reduced_Fat_Intake Reward_Pathway Modulation of Reward Pathway F1F0_ATPase->Reward_Pathway Reward_Pathway->Reduced_Fat_Intake Insulin_Secretion Inhibition of Insulin Secretion Dynamin2->Insulin_Secretion

This compound's multifaceted signaling cascade.

Experimental_Workflow_Enterostatin_Handling Receiving Receiving and Unpacking (with gloves) Storage Storage at -20°C Receiving->Storage Preparation Solution Preparation (in fume hood) Storage->Preparation Experimentation Experimentation Preparation->Experimentation Waste_Collection Waste Collection (Hazardous Waste) Preparation->Waste_Collection disposables Spill_Management Spill Management Preparation->Spill_Management Experimentation->Waste_Collection Experimentation->Spill_Management Disposal Disposal (following regulations) Waste_Collection->Disposal Spill_Management->Waste_Collection

A streamlined workflow for handling this compound.

By implementing these safety and handling protocols, researchers can confidently and securely work with this compound, fostering a safe laboratory environment while advancing our understanding of its role in metabolic regulation. This commitment to safety not only protects personnel but also ensures the integrity and reproducibility of experimental outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enterostatin
Reactant of Route 2
Enterostatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.